molecular formula C8H14N2O4 B1177973 ling zhi 8 CAS No. 127187-71-7

ling zhi 8

货号: B1177973
CAS 编号: 127187-71-7
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ling zhi 8, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

127187-71-7

分子式

C8H14N2O4

同义词

ling zhi 8

产品来源

United States

Foundational & Exploratory

Ling Zhi-8 Protein: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying LZ-8's immunomodulatory and anti-cancer effects. The information presented is intended to support further research and development of LZ-8 as a potential therapeutic agent.

Core Mechanisms of Action

Ling Zhi-8 exerts its effects through a complex interplay of signaling pathways, primarily impacting the immune system and cancer cell biology. Its mechanisms can be broadly categorized into immunomodulation and anti-tumor activities.

Immunomodulatory Effects

LZ-8 is a potent activator of various immune cells, including T cells and dendritic cells (DCs).[1][2] It demonstrates both mitogenic and immunosuppressive capabilities, depending on the context.[3] In vitro, it stimulates the proliferation of human peripheral blood lymphocytes in a monocyte-dependent manner.[1] This activation leads to the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1] The induction of IL-2 is accompanied by an upregulation of the IL-2 receptor, further amplifying the T cell response.[1]

One of the key pathways initiated by LZ-8 in immune cells is the Toll-like receptor 4 (TLR4) signaling cascade.[2] Binding of LZ-8 to TLR4 on dendritic cells triggers their maturation, characterized by the enhanced surface expression of co-stimulatory molecules like CD80, CD86, and CD83, as well as HLA-DR.[2] This maturation process is crucial for the subsequent activation of naive T cells.[2] Downstream of TLR4, LZ-8 activates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of various pro-inflammatory and immunomodulatory genes.[2]

Furthermore, LZ-8 has been shown to promote the expansion of FOXP3+ regulatory T (Treg) cells through a CD45-mediated signaling pathway.[4] This induction of Tregs is dependent on CD18-mediated IL-2 production.[4]

Anti-Cancer Effects

In the context of oncology, LZ-8 exhibits anti-proliferative, pro-apoptotic, and anti-metastatic properties. It can induce cell cycle arrest and apoptosis in lung cancer cells by downregulating the expression of both wild-type and mutated Epidermal Growth Factor Receptor (EGFR) and inhibiting its downstream effectors, AKT and ERK1/2.[5]

A significant anti-cancer mechanism of LZ-8 involves the induction of ribosomal stress, leading to p53 activation. This pathway is initiated by the inhibition of precursor ribosomal RNA synthesis, which results in an increased binding of ribosomal protein S7 to MDM2. This interaction disrupts the MDM2-p53 binding, leading to p53 stabilization and the subsequent G1 arrest and inhibition of cell growth.

LZ-8 also demonstrates anti-metastatic activity by interfering with the epithelial-to-mesenchymal transition (EMT).[6] It disrupts focal adhesion kinase (FAK) function, which in turn leads to the downregulation of the transcription factor Slug.[6] This is achieved through the enhanced ubiquitination and proteasomal degradation of Slug, a process mediated by MDM2.[6] The reduction in Slug levels leads to increased E-cadherin expression, thereby suppressing cancer cell mobility.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Ling Zhi-8.

Table 1: Immunomodulatory Effects of Ling Zhi-8

ParameterCell TypeLZ-8 ConcentrationEffectReference
Nitric Oxide ProductionMurine Microglial BV-2 cells1-10 µg/mLUp to 31% reduction (LPS-stimulated)[7]
Prostaglandin E2 ProductionMurine Microglial BV-2 cells1-10 µg/mLUp to 39% reduction (LPS-stimulated)[7]
Interleukin-6 ProductionMurine Microglial BV-2 cells1-10 µg/mLUp to 58% reduction (LPS-stimulated)[7]
iNOS ExpressionMurine Microglial BV-2 cells10 µg/mLUp to 69% suppression (LPS-stimulated)[7]
COX-2 ExpressionMurine Microglial BV-2 cells10 µg/mLUp to 37% suppression (LPS-stimulated)[7]
Cytokine Production (IL-12 p40, IL-10, IL-23)Human monocyte-derived DCsNot specifiedEnhanced production[2]
Naïve T cell secretion (IFN-γ, IL-10)Co-culture with LZ-8 treated DCsNot specifiedIncreased secretion[2]

Table 2: Anti-Cancer Effects of Ling Zhi-8

ParameterCell LineLZ-8 ConcentrationEffectReference
Cell Viability (CPT-11 induced toxicity)IEC-610 µg/mL (pretreatment)Improved cell viability from 64.0±3.2% to 78.4±7.1%[8]
Claudin-1 mRNA expression (CPT-11 induced reduction)IEC-610 µg/mL (pretreatment)Increased expression from 0.53±0.11 to 1.20±0.16 (relative to control)[9]
Claudin-1 protein expression (CPT-11 induced reduction)IEC-610 µg/mL (pretreatment)Increased expression from 0.50±0.08 to 0.75±0.06 (relative to control)[9]

Table 3: In Vivo Administration of Ling Zhi-8

Animal ModelDosageAdministration RouteEffectReference
Non-obese diabetic mice10.3-12.6 mg/kg body weightIntraperitoneal (twice weekly)Prevented insulitis and diabetes[10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Ling Zhi-8.

LZ8_TLR4_Signaling cluster_nucleus Nucleus LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TRAF6->MAPK_cascade IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB cytokine_production Cytokine Production (IL-12, IL-10, etc.) NFkB->cytokine_production AP1 AP-1 AP1->cytokine_production nucleus Nucleus DC_maturation Dendritic Cell Maturation cytokine_production->DC_maturation LZ8_Anticancer_FAK_Slug LZ8 Ling Zhi-8 FAK Focal Adhesion Kinase (FAK) LZ8->FAK MDM2 MDM2 LZ8->MDM2 Slug Slug FAK->Slug stabilizes MDM2->Slug interacts Proteasome Proteasome Slug->Proteasome degradation E_cadherin E-cadherin Transcription Slug->E_cadherin Ub Ubiquitin Ub->Slug Metastasis Metastasis E_cadherin->Metastasis

References

Recombinant Ling Zhi-8 (rLZ-8): A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein originating from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse biological activities. The recombinant form, rLZ-8, offers a consistent and scalable source for investigating its therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of rLZ-8, focusing on its immunomodulatory, anti-tumor, and anti-inflammatory effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to support further research and development.

Core Biological Activities of Recombinant Ling Zhi-8

Recombinant LZ-8 exhibits a wide range of biological functions, primarily centered around the modulation of the immune system and its impact on cancer and inflammation. These activities are mediated through interactions with various cell types and the regulation of key signaling pathways.

Immunomodulatory Effects

rLZ-8 is a potent modulator of both innate and adaptive immunity. It influences the maturation and activation of dendritic cells (DCs), the proliferation and differentiation of T lymphocytes, and the production of various cytokines.

Anti-Tumor Activity

The anti-cancer properties of rLZ-8 are multifaceted, involving direct effects on tumor cells and indirect effects through immune system activation. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor metastasis.

Anti-Inflammatory Properties

rLZ-8 also demonstrates significant anti-inflammatory effects by modulating the balance of pro- and anti-inflammatory cytokines and regulating the activity of immune cells involved in inflammatory responses.

Quantitative Data on rLZ-8 Bioactivities

The following tables summarize the key quantitative data associated with the biological activities of recombinant Ling Zhi-8.

Table 1: In Vitro Anti-Tumor and Immunomodulatory Activities of rLZ-8

Biological ActivityCell Line/Cell TypeParameterValue/EffectReference
Anti-Tumor A549 (Human Lung Cancer)Cell Growth InhibitionrLZ-8 inhibits cell growth and induces G1 arrest.[1][1]
Lewis Lung Carcinoma (LLC)Cell MobilityrLZ-8 represses cancer cell mobility.[2][2]
CL1-5 (Human Lung Cancer)EMT RegulationrLZ-8 induces changes in Epithelial-Mesenchymal Transition (EMT) by interfering with cell adhesion and focal adhesion kinase (FAK) functions.[2][2]
Immunomodulation Murine CD4+ T cellsTreg Expansion1 µg/mL of rLZ-8 stimulates a 4-fold expansion in the Treg population.
Human CD4+ T cellsTreg Expansion1 µg/mL of rLZ-8 stimulates a 10-fold expansion in the Treg population.
Murine CD3+ T cellsT cell ProliferationrLZ-8 suppresses proliferation.[3][3]
Murine CD4+ T cellsTh17 DifferentiationrLZ-8 reduces the frequency of Th17 cells.[3][3]
Murine CD4+ T cellsTreg DifferentiationrLZ-8 promotes the differentiation of CD4+ Foxp3+ Tregs.[3][3]
IEC-6 (Rat Intestinal Epithelial)Cell ViabilityPretreatment with 10 µg/ml rLZ-8 significantly improved cell viability following CPT-11 treatment (78.4 ± 7.1% vs 64.0 ± 3.2%).[4][4]

Table 2: In Vivo Anti-Tumor and Immunomodulatory Activities of rLZ-8

Biological ActivityAnimal ModelParameterDosage/TreatmentEffectReference
Anti-Tumor Lewis Lung Carcinoma-bearing C57BL/6 miceTumor GrowthNot specifiedrLZ-8 effectively prevents lung cancer cell proliferation.[2][2]
Lewis Lung Carcinoma-bearing miceSurvival RateNot specifiedrLZ-8 suppressed tumor metastasis and increased the survival rate.[2][2]
Mice transplanted with Lewis lung carcinoma cellsTumor GrowthNot specifiedrLZ-8 inhibited tumor growth.[1][1]
Immunomodulation OVA-induced asthmatic miceIL-10 Level (BALF)Not specifiedIncreased.[3][3]
OVA-induced asthmatic miceIL-17A Level (BALF)Not specifiedDecreased.[3][3]
OVA-induced asthmatic miceFoxp3 mRNA expression (lung)Not specifiedEnhanced.[3][3]
OVA-induced asthmatic miceRORγt mRNA expression (lung)Not specifiedReduced.[3][3]
Cyclophosphamide-induced neutropenic miceWhite Blood Cell (WBC) Count0.5, 1.0, and 1.5 mg/kgDose-dependent increase in peripheral blood WBC levels.[5][5]
CPT-11-induced intestinal injury miceBody WeightNot specifiedAmeliorated body weight loss.[4][4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.[6][7]

  • Cell Seeding:

    • Culture A549 or LLC cells in appropriate medium (e.g., DMEM with 10% FBS).

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • rLZ-8 Treatment:

    • Prepare serial dilutions of rLZ-8 in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the rLZ-8 containing medium. Include a vehicle control (medium without rLZ-8).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • If determining IC50 values, use a dose-response curve fitting software.

Cytokine Measurement (ELISA)

This protocol is a general guideline for performing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine levels in cell culture supernatants.

  • Sample Collection:

    • Culture immune cells (e.g., dendritic cells or T cells) in the presence or absence of rLZ-8 for a specified period.

    • Collect the cell culture supernatants and centrifuge to remove any cells or debris.

    • Store the supernatants at -80°C until use.

  • ELISA Procedure (using a commercial kit):

    • Bring all reagents and samples to room temperature.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the detection antibody and incubate.

    • Wash the wells again.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

In Vivo Tumorigenicity Assay

This protocol describes a general procedure for evaluating the anti-tumor effects of rLZ-8 in a mouse xenograft model.[8][9][10]

  • Cell Preparation and Injection:

    • Culture Lewis Lung Carcinoma (LLC) cells.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of C57BL/6 mice.

  • rLZ-8 Treatment:

    • Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer rLZ-8 (e.g., intraperitoneally or intravenously) at the desired dosage and schedule. The control group should receive vehicle.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the percentage of tumor growth inhibition compared to the control group.

    • Survival rates can also be monitored over a longer period.

Hematopoietic Stem Cell Colony-Forming Unit (CFU) Assay

This protocol outlines the basic steps for a CFU assay to assess the effect of rLZ-8 on hematopoietic stem and progenitor cell differentiation.[11][12][13][14][15]

  • Bone Marrow Cell Isolation:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Create a single-cell suspension.

  • Cell Plating in Semi-Solid Medium:

    • Count the cells and resuspend them at the desired concentration.

    • Mix the cell suspension with a methylcellulose-based medium containing appropriate cytokines and with or without rLZ-8.

    • Plate the mixture into 35 mm culture dishes.

  • Incubation:

    • Incubate the dishes at 37°C in a 5% CO2 incubator with high humidity for 7-14 days.

  • Colony Counting and Identification:

    • Using an inverted microscope, count and identify the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.

  • Data Analysis:

    • Compare the number and types of colonies in the rLZ-8 treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by rLZ-8 and typical experimental workflows.

Signaling Pathways

rLZ8_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_FAK FAK Pathway cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK EGFR EGFR cbl c-Cbl EGFR->cbl activates rLZ8 rLZ-8 rLZ8->TLR4 rLZ8->EGFR JAK JAK rLZ8->JAK suppresses FAK FAK rLZ8->FAK inactivates p53 p53 rLZ8->p53 activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors IκBα IκBα IKK->IκBα inhibits IKK->IκBα phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IκBα->NFkB_p50_p65 sequesters NFkB_p50_p65->Transcription_Factors STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (Cytokines, etc.) STAT3->Gene_Expression MDM2_Slug MDM2-Slug Interaction FAK->MDM2_Slug inhibits Slug_degradation Slug Degradation MDM2_Slug->Slug_degradation cbl->EGFR ubiquitinates for degradation Transcription_Factors->Gene_Expression

Caption: rLZ-8 signaling pathways.

Experimental Workflow Diagrams

Cell_Viability_Workflow start Start seed_cells Seed cancer cells (e.g., A549, LLC) in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_rLZ8 Treat with varying concentrations of rLZ-8 incubate_24h->treat_rLZ8 incubate_treatment Incubate for 24-72h treat_rLZ8->incubate_treatment add_cck8 Add CCK-8 solution incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm incubate_cck8->read_absorbance analyze_data Analyze data: Calculate % viability, IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Cell viability assay workflow.

InVivo_Tumor_Workflow start Start inject_cells Inject tumor cells (LLC) subcutaneously into mice start->inject_cells tumor_growth Allow tumors to establish inject_cells->tumor_growth randomize Randomize mice into control and rLZ-8 groups tumor_growth->randomize treatment Administer rLZ-8 or vehicle randomize->treatment monitor_tumor Monitor tumor volume and mouse weight treatment->monitor_tumor endpoint Endpoint reached monitor_tumor->endpoint euthanize_excise Euthanize mice and excise tumors endpoint->euthanize_excise analyze Analyze tumor weight, volume, and survival euthanize_excise->analyze end End analyze->end

Caption: In vivo tumorigenicity workflow.

Conclusion

Recombinant Ling Zhi-8 is a promising biopharmaceutical candidate with a well-documented portfolio of biological activities. Its ability to modulate the immune system, inhibit tumor growth, and suppress inflammation highlights its potential for therapeutic applications in oncology and inflammatory diseases. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to facilitate further research and development of rLZ-8-based therapies. The provided methodologies and pathway diagrams offer a solid foundation for designing new experiments and understanding the molecular mechanisms underlying the diverse effects of this potent immunomodulatory protein.

References

Ling Zhi-8 (LZ-8): A Fungal Immunomodulatory Protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Core Immunomodulatory Properties

Introduction

Ling Zhi-8 (LZ-8) is a fungal immunomodulatory protein (FIP) isolated from the mycelia of Ganoderma lucidum, a medicinal mushroom commonly known as Ling Zhi or Reishi.[1][2][3] For centuries, Ganoderma lucidum has been a staple in traditional medicine in the Far East for promoting health and longevity.[1][3][4] Modern scientific investigation has identified LZ-8 as one of its key bioactive components, responsible for a significant portion of its immunomodulatory effects.[4][5] LZ-8 is a small protein with a molecular weight of approximately 13 kDa, consisting of 110 amino acids.[2][6] It naturally exists as a non-covalently linked homodimer.[6][7] The protein exhibits a fascinating dual functionality, capable of both stimulating and suppressing the immune system depending on the physiological context. It can act as a mitogen for T cells and an activator for dendritic cells, while also demonstrating immunosuppressive effects in models of autoimmune disease and allogeneic transplantation.[5][8] This guide provides a detailed technical overview of the immunomodulatory properties of LZ-8, its mechanisms of action, and the experimental data supporting its functions.

Immunostimulatory Activities

LZ-8 demonstrates potent activating effects on several key immune cell populations, including T lymphocytes and dendritic cells (DCs). This activity underlies its potential application as a vaccine adjuvant and general immune enhancer.

T Cell Activation and Proliferation

LZ-8 is a potent T cell mitogen, inducing proliferation in a manner similar to lectin mitogens like PHA.[9] This proliferative response is primarily attributed to T cells but is dependent on the presence of monocytes.[5][9] The activation cascade initiated by LZ-8 in human peripheral blood lymphocytes (PBLs) involves:

  • Cytokine Production: Stimulation with LZ-8 leads to the production of Interleukin-2 (IL-2), a critical cytokine for T cell proliferation.[9][10]

  • Receptor Upregulation: Correspondingly, an upregulation of the IL-2 receptor is observed on the T cell surface.[9]

  • Adhesion Molecule Expression: LZ-8 induces the formation of cellular aggregates, a phenomenon correlated with a significant increase in the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[9] This process is driven by the production of IFN-gamma, TNF-alpha, and IL-1 beta.[9]

  • Regulatory T Cell (Treg) Expansion: In addition to activating effector T cells, LZ-8 can induce the expansion of CD4+ T cells into FOXP3+ regulatory T cells (Tregs).[10] This expansion is dependent on CD18-mediated IL-2 production.[10]

Dendritic Cell (DC) Maturation and Activation

LZ-8 is a powerful activator of dendritic cells, the most potent antigen-presenting cells (APCs) that bridge innate and adaptive immunity. Treatment of human monocyte-derived DCs with recombinant LZ-8 (rLZ-8) promotes their maturation, characterized by:

  • Enhanced Surface Marker Expression: Increased cell-surface expression of co-stimulatory molecules CD80 and CD86, maturation marker CD83, and antigen-presenting molecule HLA-DR.[4]

  • Reduced Endocytosis: A suppressed capacity for endocytosis, a hallmark of mature DCs which shift from antigen capture to antigen presentation.[4]

  • Pro-inflammatory Cytokine Secretion: Enhanced production of IL-12 p40, IL-23, and IL-10.[4]

  • Enhanced T Cell Stimulation: LZ-8-treated DCs show an increased ability to stimulate naïve T cells, pushing them toward a Th1 phenotype characterized by the secretion of IFN-gamma.[4]

This activation of DCs by LZ-8 has been shown to enhance the efficacy of DNA cancer vaccines, suggesting its potential as a powerful adjuvant.[8]

Anti-inflammatory and Immunosuppressive Properties

Paradoxically, alongside its immunostimulatory effects, LZ-8 also possesses significant anti-inflammatory and immunosuppressive capabilities.

Suppression of Pro-inflammatory Mediators

In murine microglial BV-2 cells stimulated with lipopolysaccharide (LPS), a model for neuroinflammation, LZ-8 significantly reduces the production of key pro-inflammatory mediators.[11] This includes the dose-dependent suppression of:

  • Nitric Oxide (NO)

  • Prostaglandin E2 (PGE2)

  • Interleukin-6 (IL-6)

This effect is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Immunosuppression in Autoimmunity and Transplantation

In vivo studies have highlighted the immunosuppressive potential of LZ-8. It has been shown to:

  • Prevent Autoimmune Diabetes: Completely prevent the incidence of autoimmune diabetes in non-obese diabetic (NOD) mice.[5]

  • Reduce Antibody Production: Suppress antigen-induced antibody formation and prevent systemic anaphylaxis reactions in mice.[2][5][12]

  • Prolong Graft Survival: Increase the survival time of allografted skin in mice and delay the rejection of transplanted allogeneic pancreatic islets in rats.[5]

Mechanism of Action: Signaling Pathways

The diverse immunomodulatory effects of LZ-8 are mediated through its interaction with specific cell surface receptors and the subsequent activation of downstream signaling cascades, primarily the Toll-Like Receptor 4 (TLR4), NF-κB, and MAPK pathways.

Toll-Like Receptor 4 (TLR4) Engagement

The immunostimulatory effects of LZ-8 on dendritic cells are initiated by its interaction with Toll-Like Receptor 4 (TLR4).[4][8] Evidence for this includes:

  • The stimulatory effect of LZ-8 is diminished in cells from TLR4 mutant mice.[8]

  • Neutralizing antibodies against TLR4 inhibit LZ-8-induced cytokine production (IL-12 p40 and IL-10) in DCs.[4]

  • rLZ-8 can stimulate TLR4-transfected HEK293 cells to produce IL-8.[4]

In contrast, in the context of LPS-induced inflammation in microglial cells, LZ-8 appears to interfere with the LPS-activated TLR4 signaling pathway, leading to a down-regulation of TLR4 expression and subsequent suppression of the inflammatory response.[11]

NF-κB Signaling Pathway

The NF-κB pathway is central to the action of LZ-8 in activating DCs. Upon binding to TLR4, LZ-8 triggers a cascade that leads to the activation of IKK (IκB kinase).[4] IKK then phosphorylates IκBα, the inhibitor of NF-κB.[4][11] This phosphorylation marks IκBα for degradation, releasing NF-κB to translocate into the nucleus.[4][11] In the nucleus, NF-κB acts as a transcription factor, driving the expression of genes for pro-inflammatory cytokines, chemokines, and co-stimulatory molecules that define DC maturation.[4] Conversely, in LPS-stimulated microglia, LZ-8 suppresses the translocation of NF-κB into the nucleus, thereby inhibiting the expression of inflammatory genes.[11]

MAPK Signaling Pathway

In addition to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) pathway is also activated by LZ-8 in dendritic cells.[4] Treatment with rLZ-8 leads to the phosphorylation of MAPK family members, contributing to the overall activation and maturation of these cells.[4][7]

Visualization of Pathways and Workflows

Figure 1: LZ-8 signaling cascade for NF-κB activation in dendritic cells.

LZ8_Dual_Role

Figure 2: Logical diagram illustrating the dual roles of Ling Zhi-8.

DC_Maturation_Workflow

Figure 3: A typical experimental workflow for assessing DC maturation by LZ-8.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of LZ-8.

Table 1: Anti-inflammatory Effects of LZ-8 on LPS-Stimulated BV-2 Microglial Cells

Parameter LZ-8 Concentration % Reduction (Mean) Reference
Nitric Oxide (NO) Production 10 µg/mL 31% [11]
Prostaglandin E₂ (PGE₂) Production 10 µg/mL 39% [11]
Interleukin-6 (IL-6) Production 10 µg/mL 58% [11]
iNOS Expression 10 µg/mL 69% [11]
COX-2 Expression 10 µg/mL 37% [11]

| Phosphorylated IκBα Expression | 5 µg/mL | 85% |[11] |

Table 2: Protective Effects of LZ-8 on CPT-11-Induced Cytotoxicity in IEC-6 Cells

Treatment Condition Cell Viability (% of Control, Mean ± SD) Reference
CPT-11 (50 µg/mL) alone, 24h 64.0 ± 3.2% [1]
LZ-8 (10 µg/mL) pretreatment + CPT-11, 24h 78.4 ± 7.1% [1]
CPT-11 (50 µg/mL) alone, 48h 18.8 ± 4.6% [1]

| LZ-8 (10 µg/mL) pretreatment + CPT-11, 48h | 32.8 ± 6.8% |[1] |

Table 3: Effect of LZ-8 on Regulatory T Cell (Treg) Expansion

Cell Type Treatment Fold Expansion in Treg Population Reference
Murine Primary CD4⁺ T cells LZ-8 ~4-fold [10]

| Human Primary CD4⁺ T cells | LZ-8 | ~10-fold |[10] |

Key Experimental Protocols

Protocol: Human Monocyte-Derived DC Maturation Assay
  • Objective: To assess the ability of rLZ-8 to induce the maturation and activation of human dendritic cells.[4]

  • Methodology:

    • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy human donors by Ficoll-Paque density gradient centrifugation. CD14⁺ monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

    • DC Differentiation: Purified monocytes are cultured at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and 25 ng/mL recombinant human interleukin-4 (IL-4). Cells are cultured for 5-6 days to generate immature DCs (iDCs).

    • LZ-8 Stimulation: On day 6, iDCs are harvested, washed, and re-plated. The cells are then stimulated with varying concentrations of rLZ-8 (e.g., 1-10 µg/mL) or a positive control (e.g., 1 µg/mL LPS) for 48 hours. An untreated group serves as a negative control.

    • Phenotypic Analysis: After stimulation, DCs are harvested and stained with fluorescently-conjugated monoclonal antibodies against surface markers such as CD80, CD86, CD83, and HLA-DR. The expression levels are quantified using flow cytometry.

    • Cytokine Analysis: Culture supernatants are collected and the concentrations of secreted cytokines such as IL-12 p40, IL-10, and IL-23 are measured using enzyme-linked immunosorbent assay (ELISA) kits.

    • Endocytosis Assay: The capacity of DCs to perform endocytosis is assessed by incubating the cells with FITC-dextran at 37°C for 1 hour. The uptake of FITC-dextran is then measured by flow cytometry.

Protocol: In Vivo Murine Model of DSS-Induced Colitis
  • Objective: To evaluate the therapeutic effect of LZ-8-stimulated T cells in an animal model of acute intestinal inflammation.[10]

  • Methodology:

    • T Cell Preparation: Primary CD4⁺ T cells are isolated from the spleens of mice. The cells are then cultured ex vivo for 72 hours under one of the following conditions: no stimulation (naïve T), stimulation with rLZ-8 (1 µg/mL; LZ-8 T), or stimulation with anti-CD3/CD28 antibodies (1 µg/mL each; CD3/28 T).

    • Induction of Colitis: Acute colitis is induced in recipient mice by administering 4% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a period of 5-7 days. A control group receives normal drinking water.

    • Adoptive Transfer: 24 hours prior to the start of DSS administration, mice are given an intraperitoneal injection of 200 µL PBS containing 1.5 x 10⁷ cells from one of the prepared T cell groups (naïve T, LZ-8 T, or CD3/28 T). A control group receives PBS only.

    • Monitoring and Evaluation: Mice are monitored daily for body weight loss, stool consistency, and signs of rectal bleeding. At the end of the experiment, colons are excised to measure length (a shorter colon indicates more severe inflammation) and tissues are collected for histological analysis to assess the degree of inflammation and tissue damage.

Conclusion

Ling Zhi-8 is a fungal protein with a complex and potent immunomodulatory profile. Its ability to activate key immune cells like T cells and dendritic cells, primarily through the TLR4-NF-κB/MAPK signaling axis, positions it as a promising candidate for development as a vaccine adjuvant or a general immunopotentiator.[4][8] Simultaneously, its capacity to suppress inflammatory responses and promote regulatory T cell expansion highlights its therapeutic potential in managing autoimmune disorders and inflammatory conditions.[5][10][11] The dual nature of LZ-8 underscores the sophisticated mechanisms by which natural products can interact with the host immune system. Further research into its precise receptor interactions and the downstream signaling events in different immune cell subsets will be crucial for harnessing its full therapeutic potential in drug development.

References

The Multifaceted Functions of Ganoderma lucidum's LZ-8 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention within the scientific community for its diverse and potent biological activities. Possessing a unique immunoglobulin-like structure, this homodimeric protein exhibits a range of functions, including profound immunomodulatory, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive overview of the core functions of LZ-8, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this remarkable fungal protein.

Core Functions of LZ-8 Protein

LZ-8 exerts its biological effects through a complex interplay of signaling pathways, primarily impacting the immune system and cellular stress responses. Its main functions can be categorized as immunomodulation, anti-inflammatory activity, and anti-cancer effects.

Immunomodulatory Effects

LZ-8 is a potent modulator of the immune system, capable of both stimulating and suppressing immune responses depending on the context. It has been shown to activate various immune cells, including T lymphocytes, and dendritic cells (DCs).[1]

A key aspect of its immunomodulatory activity is the induction of cytokine production. LZ-8 stimulates human peripheral blood lymphocytes to produce Interleukin-2 (IL-2), a critical cytokine for T cell proliferation and activation.[2] Furthermore, it upregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), facilitating immune cell interactions.[2] In dendritic cells, LZ-8 promotes maturation, characterized by the enhanced expression of co-stimulatory molecules like CD80, CD86, and CD83, as well as HLA-DR.[3] This maturation process is crucial for the initiation of adaptive immune responses.

Conversely, LZ-8 has also demonstrated immunosuppressive properties. It can induce the expansion of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and preventing autoimmune reactions.[4] This dual functionality highlights the nuanced role of LZ-8 in maintaining immune homeostasis.

Anti-inflammatory Properties

LZ-8 exhibits significant anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. In murine microglial BV-2 cells stimulated with lipopolysaccharide (LPS), LZ-8 has been shown to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6).[5] This effect is mediated, at least in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The anti-inflammatory effects of LZ-8 are linked to its ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, LZ-8 can effectively dampen the inflammatory cascade.[6] In vivo studies have further corroborated these findings, with oral administration of a recombinant form of LZ-8 ameliorating atherosclerosis and nonalcoholic fatty liver disease in rabbits fed a high-fat diet by reducing inflammatory markers in the aorta.[7]

Anti-Cancer Activity

LZ-8 has demonstrated promising anti-cancer effects in various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death) and autophagy. In human gastric cancer cells, recombinant LZ-8 has been shown to induce endoplasmic reticulum (ER) stress-mediated autophagic cell death.[8][9] It has also been reported to induce apoptosis in K562 and HL60 leukemia cells.[10]

Furthermore, LZ-8 can inhibit the proliferation of cancer cells. For instance, it has been shown to induce the degradation of the epidermal growth factor receptor (EGFR), a key driver of cell proliferation in many cancers, in lung cancer cells.[1] The anti-cancer activity of LZ-8 is also linked to its immunomodulatory properties, as it can enhance the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the functional effects of LZ-8.

Functional Effect Cell/Model System LZ-8 Concentration Observed Effect Reference
Inhibition of Pro-inflammatory MediatorsMurine microglial BV-2 cells (LPS-stimulated)10 µg/mL31% reduction in Nitric Oxide[5]
10 µg/mL39% reduction in Prostaglandin E2[5]
10 µg/mL58% reduction in Interleukin-6[5]
T-cell ProliferationHuman Peripheral Blood LymphocytesNot specifiedPotent mitogenic effects[2]
Regulatory T cell ExpansionMurine primary CD4+ T cells1 µg/mL4-fold expansion of FOXP3+ Tregs[4]
Human primary CD4+ T cells1 µg/mL10-fold expansion of FOXP3+ Tregs[4]
Inhibition of T-cell Proliferation (by LZ-8 induced CD4+ T cells)PHA-induced T-cell proliferationNot specified40% inhibition[4]
Restoration of Claudin-1 Protein ExpressionCPT-11-treated IEC-6 cellsNot specifiedSignificant improvement (0.75 ± 0.06 vs 0.50 ± 0.08)[6]

Signaling Pathways

LZ-8 exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The most well-characterized of these are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation, immunity, and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including pro-inflammatory cytokines and pathogen-associated molecular patterns, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and immunity.[11][12][13][14]

LZ-8 has been shown to modulate NF-κB signaling.[1][3] It is believed that LZ-8 interacts with Toll-like receptor 4 (TLR4), leading to the downstream activation or inhibition of the NF-κB pathway, depending on the cellular context.[3] In the context of its anti-inflammatory effects, LZ-8 can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[6]

LZ-8_NF-kB_Signaling cluster_cytoplasm Cytoplasm LZ-8 LZ-8 TLR4 TLR4 LZ-8->TLR4 IKK IKK TLR4->IKK Activates IkB-NFkB IkB NFkB IKK->IkB-NFkB IkB IkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocates IkB-NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Figure 1: Simplified diagram of the LZ-8-mediated NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17][18] This pathway consists of a series of protein kinases that phosphorylate and activate one another in a sequential manner. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

LZ-8 has been shown to activate the MAPK pathway in dendritic cells, contributing to their maturation and activation.[3] The activation of MAPKs by LZ-8 is thought to be initiated by its interaction with cell surface receptors, leading to a cascade of downstream signaling events that ultimately result in the activation of transcription factors and the expression of genes involved in immune responses.

LZ-8_MAPK_Signaling LZ-8 LZ-8 Receptor Cell Surface Receptor (e.g., TLR4) LZ-8->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factors->Gene_Expression

Figure 2: Generalized overview of the LZ-8-induced MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the functions of LZ-8.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxic effects of LZ-8 on a given cell line.[6]

Materials:

  • Target cell line (e.g., IEC-6)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LZ-8 protein solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 4 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of LZ-8 (e.g., 1, 3, and 10 µg/ml) for 24 or 48 hours. Include an untreated control group.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add various concentrations of LZ-8 B->C D Incubate for 24-48h C->D E Add CCK-8 reagent D->E F Incubate for 2h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Figure 3: Workflow for the Cell Viability (CCK-8) Assay.

T-Cell Proliferation Assay (CFSE)

This assay measures the ability of LZ-8 to induce T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[4][19][20][21]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • LZ-8 protein solution

  • CFSE staining solution

  • Anti-CD3 and Anti-CD28 antibodies (for positive control)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Culture the CFSE-labeled PBMCs in the presence of LZ-8 (e.g., 1 µg/mL) for 3-5 days. Include an unstimulated control and a positive control (e.g., anti-CD3/CD28 antibodies).

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Dendritic Cell Maturation Assay

This protocol assesses the effect of LZ-8 on the maturation of monocyte-derived dendritic cells.[3][22][23][24]

Materials:

  • Human PBMCs

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4)

  • LZ-8 protein solution

  • LPS (for positive control)

  • Fluorescently labeled antibodies against DC maturation markers (CD80, CD86, CD83, HLA-DR)

  • Flow cytometer

Procedure:

  • Isolate monocytes from PBMCs by plastic adherence.

  • Culture the monocytes in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • Treat the immature DCs with LZ-8 for 24-48 hours. Include an untreated control and a positive control (LPS).

  • Harvest the cells and stain with antibodies against DC maturation markers.

  • Analyze the expression of the markers by flow cytometry. An upregulation of CD80, CD86, CD83, and HLA-DR indicates DC maturation.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This animal model is used to evaluate the in vivo anti-inflammatory effects of LZ-8.[25]

Materials:

  • Rodents (e.g., rats or mice)

  • LZ-8 solution for administration (e.g., intraperitoneal injection)

  • Carrageenan solution (1% in saline)

  • Pletysmometer or calipers

Procedure:

  • Administer LZ-8 to the animals at a predetermined dose. A control group should receive the vehicle.

  • After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for the LZ-8 treated group compared to the control group.

Conclusion

The Ganoderma lucidum LZ-8 protein is a remarkable bioactive molecule with a wide array of therapeutic potentials. Its ability to modulate the immune system, suppress inflammation, and inhibit cancer cell growth makes it a compelling candidate for further investigation and development as a novel therapeutic agent. The detailed understanding of its mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is crucial for unlocking its full clinical potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising fungal immunomodulatory protein.

References

The Core Signaling Pathways of Lingzhi-8 (LZ-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lingzhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunoregulatory effects. Understanding the molecular mechanisms that underpin these activities is crucial for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core signaling pathways modulated by LZ-8. We will dissect its influence on key cellular cascades, including the NF-κB and MAPK pathways, its role in T-cell activation via CD45, and its complex involvement in apoptosis. This document synthesizes current research to present quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.

Introduction to Lingzhi-8 (LZ-8)

LZ-8 is a small protein, approximately 13 kDa, that was first isolated from the mycelia of Ganoderma lucidum.[1] It is known to form a stable homodimer, which is crucial for its biological activity. The protein exhibits potent mitogenic effects on T-lymphocytes and can modulate the functions of various immune cells, including dendritic cells and macrophages.[2][3] Its ability to influence fundamental signaling pathways makes it a compelling candidate for further investigation in immunology and oncology.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival.

Mechanism of Action

LZ-8 has been shown to modulate NF-κB signaling, often in a context-dependent manner. In some instances, it suppresses NF-κB activation to exert anti-inflammatory effects. This is achieved by interfering with the upstream signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, LZ-8 inhibits the translocation of the active NF-κB p65 subunit into the nucleus. Evidence suggests that LZ-8 can interfere with Toll-like receptor 4 (TLR-4) mediated NF-κB activation.[4][5]

Conversely, in other contexts, such as the maturation of dendritic cells, LZ-8 can promote NF-κB activity, leading to the upregulation of co-stimulatory molecules and pro-inflammatory cytokines, thereby enhancing the immune response.[4]

Visualization of the NF-κB Pathway

NF-kappaB_Pathway LZ8 LZ-8 TLR4 TLR-4 LZ8->TLR4 Inhibits IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_p65 NF-κB (p65) IkBa->NFkB_p65 Releases Proteasome Proteasome Degradation IkBa->Proteasome Nucleus Nucleus NFkB_p65->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Figure 1: LZ-8's inhibitory effect on the TLR-4 mediated NF-κB pathway.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases: MAPKKK, MAPKK, and MAPK.

Mechanism of Action

LZ-8 has been reported to activate MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies. The activation of these pathways is often associated with the immunomodulatory effects of LZ-8, such as the maturation of dendritic cells and cytokine production. Phosphorylation of key kinases in this cascade is a hallmark of its activation.[4]

Visualization of the MAPK Pathway

MAPK_Pathway LZ8 LZ-8 Receptor Cell Surface Receptor LZ8->Receptor Binds MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Cytokine Production) Transcription_Factors->Cellular_Response Induces CD45_Pathway LZ8 LZ-8 CD45 CD45 LZ8->CD45 Activates ZAP70 p-ZAP-70 CD45->ZAP70 Phosphorylates PLCg p-PLC-γ ZAP70->PLCg Activates IL2_Production IL-2 Production PLCg->IL2_Production Induces Treg_Expansion Treg Expansion (CD4+ FOXP3+) IL2_Production->Treg_Expansion Promotes Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress-Induced Autophagy Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 LZ8_ER LZ-8 Aggregation in ER ER_Stress ER Stress LZ8_ER->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Cell_Death Autophagic Cell Death Autophagy->Cell_Death Apoptosis Apoptosis Caspase3->Apoptosis

References

Ling Zhi-8: A Deep Dive into T Cell Activation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Taipei, Taiwan - New research findings have been consolidated into a comprehensive technical guide detailing the immunomodulatory activities of Ling Zhi-8 (LZ-8), a protein derived from the medicinal mushroom Ganoderma lucidum. This document offers an in-depth analysis of LZ-8's potent effects on T lymphocyte activation, providing valuable insights for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Ling Zhi-8 has demonstrated significant mitogenic and immunoregulatory properties, primarily targeting T cells.[1] Experimental evidence reveals that LZ-8 stimulates T cell proliferation, enhances the production of crucial cytokines, and upregulates the expression of cell surface molecules essential for immune responses.[1][2] The protein's influence extends to the expansion of regulatory T cells (Tregs), highlighting its complex role in immune modulation.[3][4]

Quantitative Impact of Ling Zhi-8 on T Cell Populations and Cytokine Production

The immunomodulatory effects of LZ-8 have been quantified across several studies, demonstrating its potent influence on T cell subsets and cytokine secretion.

Table 1: Effect of Ling Zhi-8 on Regulatory T Cell (Treg) Expansion [3]

Cell TypeTreatmentFold Expansion of CD25+FOXP3+ Tregs
Murine primary CD4+ T cellsrLZ-8 (1 µg/mL) for 72h~4-fold
Human primary CD4+ T cellsrLZ-8 (1 µg/mL) for 72h~10-fold

Table 2: Cytokine Secretion Profile Induced by Ling Zhi-8

Cell TypeTreatmentIL-2 ProductionIFN-γ ProductionIL-10 Production
Murine CD4+ and CD8+ T cellsDirect rLZ-8 treatmentIncreased[1]Increased[1]-
Human CD4+ T cellsrLZ-8 (1 µg/mL) for 72h-InducedInduced[3]
Human Peripheral Blood Lymphocytes (PBL)LZ-8 stimulationProduction induced[2]Increased[2]-

Table 3: Upregulation of T Cell Surface Markers by Ling Zhi-8

Cell TypeTreatmentSurface MarkerObservation
Human Peripheral Blood Lymphocytes (PBL)LZ-8 stimulationICAM-1Dramatic rise in expression[2]
Human Peripheral Blood Lymphocytes (PBL)LZ-8 stimulationIL-2 ReceptorUpregulation of expression[2]
Murine CD3+ T cellsDirect rLZ-8 treatmentCD154, CD44Dramatic expression[1]
Human CD4+ T cellsrLZ-8 (1 µg/mL) for 72hCTLA-4Upregulated[3]

Core Signaling Pathways in LZ-8 Mediated T Cell Activation

Ling Zhi-8 orchestrates T cell activation through multiple signaling cascades. A key pathway involves the CD45 phosphatase, which is crucial for the expansion of regulatory T cells.[3][4] Additionally, LZ-8's interaction with T cells is dependent on the integrin CD18 for the induction of IL-2, which is vital for Treg formation and IL-10 production.[3][4] In a broader context, LZ-8 stimulates dendritic cells via NF-κB and MAPK pathways, which in turn present antigens and activate naive T cells.[5] The subsequent T cell response involves the upregulation of adhesion molecules like ICAM-1, facilitating T cell aggregation and effector function.[2]

LZ8_Treg_Expansion_Pathway LZ8 Ling Zhi-8 (LZ-8) T_Cell CD4+ T Cell LZ8->T_Cell Binds to CD45 CD45 Treg_Expansion Treg Expansion (CD25+FOXP3+) CD45->Treg_Expansion Mediates CD18 CD18 IL2_Production IL-2 Production CD18->IL2_Production Induces T_Cell->CD45 T_Cell->CD18 Treg_Formation Treg Formation IL2_Production->Treg_Formation IL10_Production IL-10 Production IL2_Production->IL10_Production Treg_Formation->Treg_Expansion

LZ-8 induced Regulatory T cell (Treg) expansion signaling pathway.

LZ8_General_T_Cell_Activation cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T Cell APC APC NFkB_MAPK NF-κB & MAPK Activation APC->NFkB_MAPK ICAM1_APC ICAM-1 TCell T Cell Cytokine_Production Cytokine Production (IL-2, IFN-γ) TCell->Cytokine_Production Proliferation Proliferation TCell->Proliferation ICAM1_TCell ICAM-1 Upregulation TCell->ICAM1_TCell LFA1 LFA-1 LFA1->ICAM1_APC Binds Cytokine_Production->Proliferation Aggregation Homotypic Aggregation Proliferation->Aggregation ICAM1_TCell->Aggregation LZ8 Ling Zhi-8 (LZ-8) LZ8->APC Activates LZ8->TCell Directly stimulates

General overview of LZ-8's role in T cell activation.

Experimental Methodologies

The following protocols provide a framework for key experiments used to determine the effects of Ling Zhi-8 on T cell activation.

T Cell Proliferation and Treg Expansion Assay
  • Cell Isolation and Culture:

    • Isolate primary CD4+ T cells from murine splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For some experiments, Jurkat (wild-type), J.RT3-T3.5 (TCR-deficient), and J45.01 (CD45-deficient) T cell lines can be utilized.[3]

  • LZ-8 Stimulation:

    • Plate the T cells at a density of 1 x 10^6 cells/mL in 24-well plates.

    • Treat the cells with recombinant LZ-8 (rLZ-8) at a concentration of 1-2 µg/mL for 72 hours.[3][6] A control group without LZ-8 and a positive control group stimulated with anti-CD3/CD28 antibodies (1 µg/mL each) should be included.[3]

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells and wash with PBS.

    • Stain the cells with fluorescently labeled monoclonal antibodies against surface markers such as CD4, CD25, and CTLA-4, and the intracellular transcription factor FOXP3.[3]

    • Analyze the stained cells using a flow cytometer to quantify the percentage of CD25+FOXP3+ Treg cells within the CD4+ T cell population.

Cytokine Production Assay
  • Cell Culture and Stimulation:

    • Follow the cell isolation and culture protocol as described above.

    • After 72 hours of stimulation with rLZ-8, collect the cell culture supernatants.[3][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercially available ELISA kits to measure the concentrations of cytokines such as IL-2, IFN-γ, and IL-10 in the collected supernatants, following the manufacturer's instructions.[3]

ICAM-1 Expression Assay
  • Cell Culture and Stimulation:

    • Culture human peripheral blood lymphocytes (PBLs) as described for T cells.

    • Stimulate the PBLs with an optimal concentration of LZ-8, determined by a dose-response curve.[2]

  • Flow Cytometry Analysis:

    • Harvest the cells at various time points post-stimulation.

    • Stain the cells with fluorescently labeled monoclonal antibodies against CD3 (to identify T cells) and ICAM-1 (CD54).

    • Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI) of ICAM-1 on the T cell population.

Experimental_Workflow_Treg_Expansion Start Start: Isolate Primary CD4+ T Cells Culture Culture Cells (1x10^6 cells/mL) Start->Culture Stimulate Stimulate with rLZ-8 (1µg/mL) for 72 hours Culture->Stimulate Harvest Harvest Cells and Supernatant Stimulate->Harvest Stain Stain Cells for CD4, CD25, FOXP3, CTLA-4 Harvest->Stain ELISA Analyze Supernatant by ELISA (IL-2, IL-10, IFN-γ) Harvest->ELISA Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry End End: Quantify Treg Expansion and Cytokine Levels Flow_Cytometry->End ELISA->End

Workflow for Treg expansion and cytokine analysis.

This technical guide provides a foundational understanding of the mechanisms through which Ling Zhi-8 activates T cells. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in the field of immunotherapy.

References

Ling Zhi-8: A Technical Guide to its Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8) is a fungal immunomodulatory protein (FIP) isolated from the mycelia of Ganoderma lucidum, a mushroom with a long history of use in traditional Asian medicine.[1][2] Since its discovery, LZ-8 has garnered significant scientific interest due to its diverse biological activities, including potent immunomodulatory and anti-cancer effects. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and mechanisms of action of LZ-8, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Biochemical Characterization

LZ-8 was first isolated and characterized in 1989 as a novel protein with mitogenic activity towards mouse spleen lymphocytes.[1] The native form of LZ-8 is a homodimer with a molecular mass of approximately 24 kDa.[3] The monomeric polypeptide consists of 110 amino acid residues with an acetylated amino-terminus and has a molecular mass of 12,420 Da.[3] The protein has an isoelectric point of 4.4 and a low carbohydrate content of 1.3%.[1][2] The complete amino acid sequence has been determined, and the crystal structure has been resolved at 2.10 Å resolution.[1][3][4][5]

Physicochemical Properties
PropertyValueReferences
Source Ganoderma lucidum mycelia[1][2]
Molecular Weight (Monomer) 12,420 Da (by protein sequencing)[3]
~13.1 - 17.5 kDa (by electrophoresis)[1][2]
Molecular Weight (Native Dimer) ~24 kDa[3]
Amino Acid Residues 110[3]
N-terminus Acetylated[3]
Isoelectric Point (pI) 4.4[1][2]
Carbohydrate Content 1.3%[1][2]
Structure Homodimer[3]
Amino Acid Sequence

The amino acid sequence of the LZ-8 monomer is as follows:

SDTALIFRLAWDVKKLSFDYTPNWGRGNPNNFIDTVTFPKVLTDKAYTYRVAVSGRNLGVKPSYAVESDGSQKVNFLEYNSGYGIADTNTIQVFVVDPDTNNDFIIAQWN[6]

Structural Information

The crystal structure of LZ-8 reveals a homodimeric protein with an immunoglobulin-like fold.[1][5] Computational analysis and site-directed mutagenesis have identified key amino acid residues, including L10, W12, and D45, as crucial for its dimerization and subsequent immunomodulatory activity.[7]

Experimental Protocols

This section provides detailed methodologies for the purification of LZ-8 and the characterization of its biological activities.

Purification of Native Ling Zhi-8

This protocol is based on the original method for isolating LZ-8 from Ganoderma lucidum mycelia.[1][2]

Workflow for Native LZ-8 Purification

cluster_0 Step 1: Extraction cluster_1 Step 2: Gel Filtration Chromatography cluster_2 Step 3: Ion-Exchange Chromatography a Lyophilized G. lucidum Mycelia b Homogenization in Tris-HCl Buffer a->b c Centrifugation b->c d Supernatant (Crude Extract) c->d e Sephadex G-75 Column d->e f Elution with Tris-HCl Buffer e->f g Collect Active Fractions f->g h DEAE-Sepharose Column g->h i Elution with NaCl Gradient h->i j Collect Purified LZ-8 i->j

Caption: Purification workflow for native LZ-8.

  • Extraction:

    • Start with lyophilized mycelia of Ganoderma lucidum.

    • Homogenize the mycelia in 10 mM Tris-HCl buffer (pH 8.0).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the crude protein extract.

  • Gel Filtration Chromatography:

    • Load the crude extract onto a Sephadex G-75 column pre-equilibrated with 10 mM Tris-HCl buffer (pH 8.0).

    • Elute the proteins with the same buffer.

    • Monitor the eluate for protein content (e.g., at 280 nm) and collect fractions.

    • Assay the fractions for mitogenic activity to identify those containing LZ-8.

  • Ion-Exchange Chromatography:

    • Pool the active fractions from the gel filtration step.

    • Load the pooled fractions onto a DEAE-Sepharose column pre-equilibrated with 10 mM Tris-HCl buffer (pH 8.0).

    • Wash the column with the equilibration buffer.

    • Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 0.5 M) in the same buffer.

    • Collect fractions and identify those containing purified LZ-8 by SDS-PAGE and bioactivity assays.

Expression and Purification of Recombinant Ling Zhi-8 (rLZ-8)

Recombinant LZ-8 is often produced in Pichia pastoris or E. coli to obtain higher yields.

  • Gene Cloning and Expression:

    • The gene encoding LZ-8 is cloned into a suitable expression vector (e.g., pGAPZαA for P. pastoris or a pET vector for E. coli).

    • The expression host is transformed with the recombinant plasmid.

    • Induce protein expression according to the specific expression system (e.g., with methanol (B129727) for AOX1 promoter in P. pastoris or IPTG for T7 promoter in E. coli).

  • Purification of Recombinant LZ-8:

    • Harvest the cells or culture supernatant by centrifugation.

    • If expressed intracellularly, lyse the cells (e.g., by sonication).

    • Purify the rLZ-8 from the crude lysate or supernatant using affinity chromatography if a tag (e.g., His-tag) was incorporated.

    • Further purification can be achieved using ion-exchange and/or size-exclusion chromatography as described for the native protein.

Immunomodulatory Activity Assays

2.3.1. Mitogenic Activity Assay

This assay measures the ability of LZ-8 to stimulate lymphocyte proliferation.

  • Cell Preparation:

    • Isolate splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at a concentration of 2 x 10^6 cells/mL.

  • Cell Culture and Treatment:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of medium containing various concentrations of LZ-8 (e.g., 0.1 to 10 µg/mL).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Proliferation Measurement (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2.3.2. Cytokine Production Assay

This assay quantifies the cytokines released by immune cells upon stimulation with LZ-8.

  • Follow steps 1 and 2 of the Mitogenic Activity Assay.

  • After the incubation period, centrifuge the 96-well plate and collect the culture supernatants.

  • Measure the concentrations of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Anti-Cancer Activity Assays

2.4.1. Cell Proliferation/Viability Assay

This assay determines the effect of LZ-8 on the growth of cancer cells.

  • Cell Culture:

    • Culture a human lung cancer cell line (e.g., A549) in appropriate medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of rLZ-8.

    • Incubate for 24, 48, or 72 hours.

  • Viability Measurement:

    • Perform an MTT assay as described in section 2.3.1.

Signaling Pathways

LZ-8 exerts its biological effects by modulating several key intracellular signaling pathways.

Immunomodulatory Signaling

LZ-8 is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells, such as dendritic cells.[8] This interaction triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the activation of immune cells and the production of various cytokines.[8][9]

LZ-8-Induced Immunomodulatory Signaling Pathway

LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Cytokine Production (IL-12, IL-10, etc.) Nucleus->Cytokines gene transcription MAPK->Cytokines DC_maturation Dendritic Cell Maturation Cytokines->DC_maturation

Caption: LZ-8 activates immune cells via TLR4, NF-κB, and MAPK pathways.

Anti-Cancer Signaling

LZ-8 has been shown to inhibit the proliferation of lung cancer cells through the induction of ribosomal stress, leading to the activation of the p53 tumor suppressor pathway.[10][11] This results in G1 cell cycle arrest and inhibition of tumor growth.[10][11] Additionally, rLZ-8 can suppress tumor metastasis by interfering with focal adhesion kinase (FAK) signaling, which leads to the degradation of the Slug transcription factor and an increase in E-cadherin expression.

LZ-8-Induced Anti-Cancer Signaling via p53

rLZ8 rLZ-8 RibosomalStress Ribosomal Stress rLZ8->RibosomalStress RPS7 RPS7 RibosomalStress->RPS7 releases MDM2 MDM2 RPS7->MDM2 binds and inhibits p53 p53 MDM2->p53 ubiquitinates for degradation p21 p21 p53->p21 activates transcription G1Arrest G1 Cell Cycle Arrest p21->G1Arrest GrowthInhibition Tumor Growth Inhibition G1Arrest->GrowthInhibition

Caption: rLZ-8 induces p53-dependent tumor growth inhibition.

Conclusion

Ling Zhi-8 is a well-characterized fungal immunomodulatory protein with significant potential for therapeutic applications. Its ability to modulate the immune system and inhibit cancer cell growth through defined signaling pathways makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of LZ-8 for researchers and scientists working in immunology, oncology, and natural product-based drug discovery. Further research is warranted to fully elucidate its clinical potential and to develop novel therapeutic strategies based on its unique biological activities.

References

Ling Zhi-8 (LZ-8) Protein: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse biological activities. As a member of the fungal immunomodulatory protein (FIP) family, LZ-8 exhibits a range of functions, including potent immunomodulation, anti-tumor activity, and protective effects against chemotherapy-induced intestinal damage. This technical guide provides an in-depth overview of the structural and functional characteristics of LZ-8, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its key signaling pathways.

Molecular Structure of Ling Zhi-8

LZ-8 is a homodimeric protein with each subunit consisting of 110 amino acids. The crystal structure of recombinant LZ-8 has been determined, providing crucial insights into its functional domains.

Crystallographic and Structural Data

The three-dimensional structure of LZ-8 was determined by X-ray diffraction and is available in the Protein Data Bank (PDB).[1][2][3]

ParameterValueReference
PDB ID 3F3H[1][3]
Method X-ray Diffraction[1][3]
Resolution 2.10 Å[1][3]
R-Value Work 0.221[1]
R-Value Free 0.246[1]
Total Structure Weight 25.04 kDa[1]
Monomer Molecular Weight ~13 kDa
Chains A, B[1]
Organism Ganoderma lucidum[1]
Expression System Komagataella pastoris (Pichia pastoris)[1]

Biological Functions and Mechanisms of Action

LZ-8 exerts its biological effects through the modulation of various cellular processes and signaling pathways. Its primary functions include immunomodulation, anti-tumor activity, and protection of the intestinal barrier.

Immunomodulatory Effects

LZ-8 is a potent modulator of the immune system, primarily through its interaction with immune cells such as dendritic cells (DCs) and T cells.

LZ-8 induces the maturation and activation of human monocyte-derived dendritic cells. This process is characterized by the enhanced surface expression of co-stimulatory molecules and the production of cytokines.

Quantitative Data on LZ-8 Induced Dendritic Cell Maturation:

MarkerEffect of LZ-8 TreatmentCell TypeReference
CD80, CD86, CD83, HLA-DR UpregulationHuman monocyte-derived DCs
IL-12 p40, IL-10, IL-23 Increased ProductionHuman monocyte-derived DCs
Endocytosis Capacity SuppressedHuman monocyte-derived DCs

The immunomodulatory effects of LZ-8 are largely mediated through the Toll-like receptor 4 (TLR4). Binding of LZ-8 to TLR4 initiates downstream signaling cascades involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to the transcription of various immune-related genes.[4]

// Nodes LZ8 [label="Ling Zhi-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IRAK [label="IRAKs", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; IkappaB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkappaB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK\n(p38, ERK, JNK)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_expression [label="Gene Expression\n(Cytokines, Chemokines)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LZ8 -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; MyD88 -> IRAK [color="#5F6368"]; IRAK -> TRAF6 [color="#5F6368"]; TRAF6 -> IKK_complex [color="#5F6368"]; TRAF6 -> MAPK_pathway [color="#5F6368"]; IKK_complex -> IkappaB [label="P", fontcolor="#EA4335", color="#5F6368"]; IkappaB -> NFkappaB [style=dashed, arrowhead=none, color="#5F6368"]; NFkappaB -> nucleus [label="Translocation", fontcolor="#4285F4", color="#5F6368"]; MAPK_pathway -> nucleus [label="Activation of\nTranscription Factors", fontcolor="#4285F4", color="#5F6368"]; nucleus -> gene_expression [color="#5F6368"]; } .dot Caption: LZ-8 activates TLR4 signaling, leading to the activation of NF-κB and MAPK pathways.

Anti-Tumor Activity

LZ-8 has demonstrated significant anti-tumor effects against various cancer cell lines. This activity is attributed to its ability to induce cell cycle arrest and apoptosis.

In human lung cancer cells, recombinant LZ-8 (rLZ-8) has been shown to inhibit cell growth by inducing G1 arrest in a p53-dependent manner.[5] rLZ-8 treatment leads to nucleolar stress, which results in the increased binding of ribosomal protein S7 to MDM2, thereby reducing the MDM2-mediated degradation of p53. This stabilization of p53 leads to the activation of p21 and subsequent cell cycle arrest.[5]

// Nodes rLZ8 [label="rLZ-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleolar_stress [label="Nucleolar Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RPS7 [label="Ribosomal\nProtein S7", fillcolor="#FBBC05", fontcolor="#202124"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_arrest [label="G1 Cell Cycle\nArrest", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; degradation [label="Degradation", shape=none, fontcolor="#EA4335"];

// Edges rLZ8 -> nucleolar_stress [color="#5F6368"]; nucleolar_stress -> RPS7 [label="Activation", fontcolor="#4285F4", color="#5F6368"]; RPS7 -> MDM2 [label="Binding", fontcolor="#4285F4", color="#5F6368"]; MDM2 -> p53 [style=dashed, arrowhead=tee, label="Inhibition of\nDegradation", fontcolor="#34A853", color="#5F6368"]; p53 -> p21 [label="Activation", fontcolor="#4285F4", color="#5F6368"]; p21 -> G1_arrest [label="Induction", fontcolor="#4285F4", color="#5F6368"]; MDM2 -> degradation [style=invis]; p53 -> degradation [style=dashed, arrowhead=normal, color="#EA4335"]; } .dot Caption: rLZ-8 induces p53-dependent G1 arrest in lung cancer cells.

Quantitative Data on Anti-Tumor Effects of LZ-8:

Cell LineEffectConcentrationReference
HL-60Strong antitumor activityNot specified[2]
A549 (human lung cancer)Inhibition of cell growth, G1 arrestNot specified[5]
Lewis Lung Carcinoma (in vivo)Inhibition of tumor growthNot specified[5]
Protection of Intestinal Barrier Function

LZ-8 has been shown to alleviate chemotherapy-induced intestinal injury by restoring the expression of the tight junction protein claudin-1.[6]

Quantitative Data on LZ-8's Effect on Intestinal Cells:

Cell LineTreatmentEffect on Cell ViabilityEffect on Claudin-1 mRNAReference
IEC-6CPT-11 (50 µg/ml)63.6 ± 3.5%0.53 ± 0.11 (relative level)[6]
IEC-6LZ-8 (10 µg/ml) + CPT-11 (50 µg/ml)78.4 ± 7.1%1.20 ± 0.16 (relative level)[6]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the structure and function of LZ-8.

Protein Crystallization and Structure Determination
  • Protein Expression and Purification: Recombinant LZ-8 is expressed in Pichia pastoris and purified using chromatographic techniques.

  • Crystallization: Crystals of LZ-8 are grown using the hanging-drop vapor-diffusion method. A typical crystallization condition is 0.1 M Tris pH 8.5, 0.2 M sodium chloride, and 25% w/v PEG 3350.

  • Data Collection and Processing: X-ray diffraction data are collected from the crystals. The data are then processed and scaled using software such as HKL2000.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a homologous model. The model is then refined using programs like REFMAC5.

Immunomodulatory Assays
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured with GM-CSF and IL-4 to generate immature dendritic cells (iDCs).

  • LZ-8 Treatment: iDCs are treated with varying concentrations of LZ-8 for a specified period (e.g., 24-48 hours).

  • Flow Cytometry Analysis: The expression of DC maturation markers (CD80, CD86, CD83, HLA-DR) is analyzed using flow cytometry with fluorescently labeled antibodies.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-12, IL-10) in the cell culture supernatant is measured by ELISA.

// Nodes PBMCs [label="Isolate PBMCs", fillcolor="#F1F3F4", fontcolor="#202124"]; iDCs [label="Generate iDCs\n(GM-CSF + IL-4)", fillcolor="#FBBC05", fontcolor="#202124"]; LZ8_treatment [label="Treat with LZ-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="Flow Cytometry\n(CD80, CD86, CD83, HLA-DR)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; elisa [label="ELISA\n(Cytokines)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PBMCs -> iDCs [color="#5F6368"]; iDCs -> LZ8_treatment [color="#5F6368"]; LZ8_treatment -> analysis [color="#5F6368"]; analysis -> flow_cytometry [color="#5F6368"]; analysis -> elisa [color="#5F6368"]; } .dot Caption: Experimental workflow for assessing LZ-8 induced dendritic cell maturation.

Western Blot Analysis for Signaling Proteins and Claudin-1
  • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-p65, phospho-p38, claudin-1, β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Claudin-1 Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit.

  • qPCR: qPCR is performed using primers specific for claudin-1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative expression of claudin-1 mRNA is calculated using the ΔΔCt method.

Conclusion

Ling Zhi-8 is a fungal immunomodulatory protein with a well-defined structure and a multitude of biological functions. Its ability to modulate the immune system, inhibit tumor growth, and protect the intestinal barrier makes it a promising candidate for the development of novel therapeutics. The detailed understanding of its mechanisms of action, particularly its interaction with TLR4 and the subsequent activation of NF-κB and MAPK signaling, as well as its role in the p53-dependent pathway, provides a solid foundation for future research and drug development efforts. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the therapeutic potential of this fascinating protein.

References

LZ-8: A Fungal Immunomodulatory Protein with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein (FIP) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse biological activities and therapeutic promise.[1][2] This technical guide provides a comprehensive overview of LZ-8, focusing on its core molecular characteristics, mechanisms of action, and potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

LZ-8 is a small protein composed of 110 amino acids with a molecular weight of approximately 13.9 kDa.[3][4] It exists as a stable homodimer, a conformation crucial for its biological functions.[1][5] The crystal structure of LZ-8 has been resolved, revealing a fibronectin type III (FNIII) domain.[6][7] This structural insight has been instrumental in understanding its interactions with cellular targets and its subsequent signaling cascades.

Immunomodulatory and Anti-inflammatory Activities

A primary characteristic of LZ-8 is its potent immunomodulatory capacity.[2] It exerts both immunostimulatory and immunosuppressive effects, highlighting its role as a biological response modifier.

T-Cell Modulation: LZ-8 has been shown to be mitogenic towards mouse splenocytes and human peripheral blood mononuclear cells.[2] A key aspect of its immunomodulatory function is its ability to induce the expansion of CD4+ T cells into FOXP3+ regulatory T (Treg) cells.[8] This induction is accompanied by the increased expression of CTLA-4 and the production of the anti-inflammatory cytokine IL-10.[8] This activity suggests a potential therapeutic application in autoimmune diseases and inflammatory conditions.

Dendritic Cell Maturation: LZ-8 promotes the activation and maturation of human monocyte-derived dendritic cells (DCs).[9] This is evidenced by the enhanced surface expression of co-stimulatory molecules such as CD80, CD86, and CD83, as well as the major histocompatibility complex molecule HLA-DR.[9] Activated DCs subsequently enhance naïve T-cell stimulation and the secretion of IFN-gamma, indicating a Th1-polarizing effect.[9]

Anti-inflammatory Effects: LZ-8 exhibits significant anti-inflammatory properties. In murine microglial BV-2 cells stimulated with lipopolysaccharide (LPS), LZ-8 was found to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6).[10]

Anti-Tumor and Protective Activities

Beyond its immunomodulatory roles, LZ-8 has demonstrated direct and indirect anti-tumor effects, as well as protective capabilities in various models of cellular stress and injury.

Induction of Autophagic Cell Death: In human gastric carcinoma SGC-7901 cells, recombinant LZ-8 (rLZ-8) has been shown to induce autophagic cell death.[11] This process is initiated by the aggregation of rLZ-8 in the endoplasmic reticulum (ER), which triggers ER stress and the subsequent activation of the ATF4-CHOP pathway.[11]

Alleviation of Chemotherapy-Induced Injury: LZ-8 has shown promise in mitigating the side effects of chemotherapy. It can alleviate CPT-11 (Irinotecan)-induced intestinal injury by restoring the expression of the tight junction protein claudin-1.[12][13] Furthermore, recombinant LZ-8 can improve chemotherapy-induced neutropenia by promoting the differentiation of hematopoietic stem cells (HSCs) into granulocytes.[1][14]

Signaling Pathways

The diverse biological activities of LZ-8 are mediated through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.

CD45-Dependent Signaling in T-Cells: The expansion of Treg cells induced by LZ-8 is dependent on a CD45-mediated signaling pathway.[8] This pathway also involves the CD18-dependent induction of IL-2, which is crucial for Treg formation and IL-10 production.[8]

TLR4-Mediated Signaling: In dendritic cells and microglial cells, LZ-8 is recognized by Toll-like receptor 4 (TLR4).[9][10] This interaction triggers downstream signaling cascades, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the maturation of DCs and the suppression of pro-inflammatory mediator production in microglia.[9][10]

CSF1R-Mediated Hematopoiesis: In the context of chemotherapy-induced neutropenia, recombinant LZ-8 binds to the colony-stimulating factor 1 receptor (CSF1R).[1][14] This interaction promotes the differentiation of HSCs into CFU colonies and regulates the CXCR4-SDF1 axis to facilitate the mobilization of HSCs and the release of neutrophils.[1][14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on LZ-8.

Table 1: Effects of LZ-8 on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglial Cells [10]

Concentration of LZ-8 (µg/mL)NO Production Inhibition (%)PGE2 Production Inhibition (%)IL-6 Production Inhibition (%)
1Not specifiedNot specifiedNot specified
5~20%~25%~40%
10~31%~39%~58%

Table 2: Effect of rLZ-8 on Treg Expansion in Human and Murine CD4+ T Cells [8]

Cell TypeTreatmentFold Expansion of Treg Population
Murine Primary CD4+ T CellsrLZ-8 (1 µg/mL)4-fold
Human Primary CD4+ T CellsrLZ-8 (1 µg/mL)10-fold

Table 3: Effect of rLZ-8 on Cell Cycle of SGC-7901 Human Gastric Cancer Cells [11]

Treatment Time with 5 mg rLZ-8 (hours)G0/G1 Phase (%)S Phase (%)
1259.823.3
1861.722.8
2464.020.3
3665.220.4

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Treg Expansion Assay[8]
  • Isolate primary murine or human CD4+ T cells.

  • Culture the cells for 72 hours under the following conditions:

    • Control (no stimulation)

    • Recombinant LZ-8 (rLZ-8; 1 µg/mL)

    • Anti-CD3/28 antibodies (1 µg/mL each)

  • Harvest the cells and perform flow cytometry analysis for the expression of CD25, FOXP3, and CTLA-4.

  • Measure the levels of IL-2 and IL-10 in the culture supernatants using ELISA.

Assessment of Pro-inflammatory Mediator Production[10]
  • Culture BV-2 microglial cells (1.5 × 10^5 cells/mL).

  • Pre-treat the cells with LZ-8 (1, 5, or 10 µg/mL) for 24 hours.

  • Stimulate the cells with LPS (0.1 µg/mL) for 16 hours.

  • Collect the cell-free supernatants.

  • Measure nitrite (B80452) concentration (as a surrogate for NO) using the Griess reaction.

  • Measure the concentrations of secreted IL-6 and PGE2 using commercial ELISA kits.

Cell Viability Assay (CCK-8)[12]
  • Seed IEC-6 cells in 96-well plates at a density of 4 × 10^3 cells/well and incubate for 24 hours.

  • To assess the effect of LZ-8 or CPT-11, expose cells to various concentrations of LZ-8 (1, 3, and 10 µg/ml) or CPT-11 (10, 20, and 50 µg/ml) for 24 or 48 hours.

  • For protection studies, pre-treat cells with 10 µg/ml LZ-8 for 24 hours, followed by treatment with 50 µg/ml CPT-11 for 24 hours.

  • Add CCK-8 reagent to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a spectrophotometer.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with LZ-8's activity.

LZ8_Treg_Expansion LZ8 LZ-8 T_Cell CD4+ T Cell LZ8->T_Cell Binds to CD45 CD45 IL2_Production IL-2 Production CD45->IL2_Production Activates CD18 CD18 CD18->IL2_Production Induces T_Cell->CD45 T_Cell->CD18 Treg_Expansion Treg Expansion (FOXP3+, CTLA-4+) IL2_Production->Treg_Expansion Promotes IL10_Production IL-10 Production Treg_Expansion->IL10_Production Leads to LZ8_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates LZ8 LZ-8 LZ8->TLR4 Inhibits NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Leads to Microglia Microglial Cell Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-6) NFkB_Activation->Pro_inflammatory_Mediators Induces Production LZ8_Neutropenia_Recovery rLZ8 rLZ-8 HSC Hematopoietic Stem Cell rLZ8->HSC Binds to CXCR4_SDF1_Axis CXCR4-SDF1 Axis Regulation rLZ8->CXCR4_SDF1_Axis Regulates CSF1R CSF1R Granulocyte_Differentiation Granulocyte Differentiation CSF1R->Granulocyte_Differentiation Promotes HSC->CSF1R Neutrophil_Release Neutrophil Release CXCR4_SDF1_Axis->Neutrophil_Release Promotes LZ8_Experimental_Workflow Start Cell Culture (e.g., IEC-6, BV-2, T-Cells) Treatment Treatment with LZ-8 (and/or other stimuli like LPS, CPT-11) Start->Treatment Incubation Incubation (Specified time and conditions) Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis1 Cell Viability Assay (e.g., CCK-8) Data_Collection->Analysis1 Analysis2 Flow Cytometry (e.g., for cell markers) Data_Collection->Analysis2 Analysis3 ELISA (for cytokine levels) Data_Collection->Analysis3 Analysis4 Western Blot / qPCR (for protein/gene expression) Data_Collection->Analysis4

References

Ling Zhi-8 (LZ-8) in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant therapeutic potential in various preclinical models of autoimmune disease. This technical guide provides an in-depth overview of the core mechanisms of LZ-8 action, detailed experimental protocols from key studies, and a quantitative summary of its effects. The information is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic applications of LZ-8 and other fungal immunomodulatory proteins (FIPs).

Core Mechanisms of Action

LZ-8 exerts its immunomodulatory effects primarily by influencing T-cell and dendritic cell (DC) functions. Its actions are multifaceted, ranging from promoting regulatory T-cell expansion to modulating inflammatory signaling pathways.

Induction of Regulatory T Cells (Tregs)

A primary mechanism by which LZ-8 ameliorates autoimmune responses is through the expansion of CD4+FOXP3+ regulatory T cells (Tregs).[1] Tregs are crucial for maintaining immune homeostasis and preventing autoimmunity. LZ-8 has been shown to induce a significant expansion of both murine and human Treg populations.[1] This effect is mediated through the CD45 cell surface receptor on T cells, initiating a signaling cascade that involves the CD18-dependent induction of Interleukin-2 (IL-2), a key cytokine for Treg proliferation and function.[1]

LZ8_Treg_Expansion

Modulation of Dendritic Cell (DC) Maturation

LZ-8 can effectively promote the activation and maturation of immature DCs.[2][3] This process is initiated through interaction with Toll-like receptor 4 (TLR4).[2][4] Binding of LZ-8 to TLR4 triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This activation leads to the enhanced surface expression of co-stimulatory molecules like CD80, CD86, CD83, and HLA-DR, and the production of cytokines such as IL-12, IL-10, and IL-23, ultimately enhancing the T-cell stimulatory capacity of DCs.[2]

LZ8_DC_Maturation

Anti-Inflammatory Effects

In addition to its effects on adaptive immunity, LZ-8 exhibits direct anti-inflammatory properties. In murine microglial cells stimulated with lipopolysaccharide (LPS), LZ-8 significantly reduced the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and IL-6.[4] This was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the suppression of NF-κB translocation into the nucleus and reduced expression of TLR4.[4]

Efficacy in Preclinical Autoimmune Disease Models

LZ-8 and its parent extract from Ganoderma lucidum have been evaluated in several rodent models of autoimmune disease, demonstrating therapeutic efficacy.

Systemic Lupus Erythematosus (SLE)

In the MRL/lpr mouse model of lupus, a combination formulation of Ganoderma lucidum (Lingzhi) and San-Miao-San (LZ-SMS) demonstrated significant anti-inflammatory effects.[5][6] Treatment led to a reduction in plasma concentrations of autoantibodies and pro-inflammatory cytokines while increasing the populations of immunomodulatory Treg and regulatory B (Breg) cells.[6]

Rheumatoid Arthritis (RA)

In a complete Freund's adjuvant (CFA)-induced arthritis model in rats, a nanogel formulation of Ganoderma lucidum showed potent anti-arthritic and anti-inflammatory activity.[7][8] The treatment suppressed the release of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β, which are key mediators in the pathogenesis of RA.[8]

Type 1 Diabetes (T1D)

Prophylactic administration of LZ-8 to non-obese diabetic (NOD) mice, a spontaneous model for T1D, completely prevented the development of autoimmune diabetes.[9][10] The treatment was shown to prevent insulitis, the inflammatory infiltration of pancreatic islets, and was associated with an increased ratio of L3T4+ (CD4+) to Lyt-2+ (CD8+) T cells.[10]

Inflammatory Bowel Disease (IBD)

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of acute colitis, the adoptive transfer of LZ-8-treated CD4+ T cells significantly alleviated the disease.[1] This protective effect is attributed to the LZ-8-induced expansion of immunosuppressive FOXP3+ Tregs.[1]

Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from studies investigating LZ-8 in various cellular and animal models.

Table 1: In Vitro Immunomodulatory Effects of LZ-8

Model SystemTreatmentKey FindingMagnitude of EffectReference
Murine Primary CD4+ T CellsRecombinant LZ-8Treg (FOXP3+) Expansion~4-fold increase[1]
Human Primary CD4+ T CellsRecombinant LZ-8Treg (FOXP3+) Expansion~10-fold increase[1]
Human Monocyte-Derived DCsRecombinant LZ-8Increased Cytokine ProductionEnhanced IL-12 p40, IL-10, IL-23[2]
Murine Microglial BV-2 CellsLZ-8 (10 µg/ml) + LPSReduction of NO Production31% reduction[4]
Murine Microglial BV-2 CellsLZ-8 (10 µg/ml) + LPSReduction of PGE2 Production39% reduction[4]
Murine Microglial BV-2 CellsLZ-8 (10 µg/ml) + LPSReduction of IL-6 Production58% reduction[4]
Murine Microglial BV-2 CellsLZ-8 (10 µg/ml) + LPSDownregulation of iNOS Expression69% reduction[4]
Murine Microglial BV-2 CellsLZ-8 (10 µg/ml) + LPSDownregulation of COX-2 Expression37% reduction[4]

Table 2: In Vivo Efficacy of LZ-8/Ganoderma lucidum in Autoimmune Models

Disease ModelAnimal StrainTreatmentKey FindingMagnitude of EffectReference
Type 1 DiabetesNOD MiceLZ-8 (10.3-12.6 mg/kg, IP)Prevention of Diabetes0% incidence vs. 60-70% in controls[10]
SLEMRL/lpr MiceLZ-SMS FormulationReduction in Anti-dsDNA AbsSignificant decrease vs. PBS control[6]
SLEMRL/lpr MiceLZ-SMS FormulationModulation of Plasma Cytokines↓ IL-21, IL-17A; ↑ IL-2, IL-12p70[6]
Rheumatoid ArthritisWistar Rats (CFA-induced)G. lucidum NanogelReduction in Pro-inflammatory CytokinesReduced IL-6, TNF-α, IL-1β levels[8]
IBD / ColitisMice (DSS-induced)Adoptive transfer of LZ-8-treated CD4+ T cellsAmelioration of DiseaseAlleviation of colitis symptoms[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Treg Expansion Assay
  • Objective: To assess the capacity of LZ-8 to induce the expansion of FOXP3+ regulatory T cells from a population of CD4+ T cells.

  • Cell Isolation: Primary CD4+ T cells are isolated from murine spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD4 microbeads.

  • Cell Culture: Isolated CD4+ T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • Stimulation: Cells are seeded in 96-well plates and stimulated with recombinant LZ-8 (typically 1-2 µg/mL) for 72 hours. A negative control (unstimulated) and a positive control (e.g., anti-CD3/CD28 antibodies, 1 µg/mL each) are included.[1]

  • Analysis: After 72 hours, cells are harvested for flow cytometry. They are first stained for surface markers (e.g., CD4, CD25) and then fixed, permeabilized, and stained for the intracellular transcription factor FOXP3 using a commercial kit.

  • Data Acquisition: Data is acquired on a flow cytometer and analyzed to determine the percentage of CD4+CD25+FOXP3+ cells in each treatment group.[1]

In Vivo Autoimmune Disease Model Workflow (General)

The workflow for testing LZ-8 in animal models of autoimmunity generally follows a standard structure, which can be adapted for specific diseases.

InVivo_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Endpoint Analysis Induction Disease Induction (e.g., CFA injection, DSS in water, or genetic predisposition) Treatment LZ-8 Administration (Route: IP, Oral) (Dose & Frequency) vs. Vehicle Control Induction->Treatment Monitoring Clinical Monitoring (e.g., Arthritis Score, Body Weight, Proteinuria) Treatment->Monitoring Analysis Terminal Sacrifice & Sample Collection (Blood, Spleen, Joints, etc.) Monitoring->Analysis Histo Histopathology Analysis->Histo Sero Serology (Autoantibodies) Analysis->Sero Cyto Cytokine Profiling (ELISA) Analysis->Cyto FACS Flow Cytometry (Cell Populations) Analysis->FACS

Collagen-Induced Arthritis (CIA) in Rodents
  • Animals: DBA/1 mice or Lewis rats, which are susceptible to CIA, are commonly used.[11][12]

  • Induction: Animals are immunized with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA) via subcutaneous or intradermal injection at the base of the tail. A booster immunization may be given 21 days later.[12]

  • Treatment Protocol: Treatment with the investigational agent (e.g., G. lucidum nanogel) or vehicle control typically begins at the onset of clinical signs of arthritis.[7]

  • Clinical Assessment: Animals are monitored daily or every other day for signs of arthritis. Disease severity is scored based on paw swelling and erythema (e.g., on a scale of 0-4 per paw). Paw thickness can be measured with calipers.

  • Endpoint Analysis: At the termination of the study, blood is collected for serological analysis (anti-collagen antibodies, cytokines). Paws are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.[12]

MRL/lpr Mouse Model of Systemic Lupus Erythematosus
  • Animals: MRL/MpJ-Faslpr/J (MRL/lpr) mice spontaneously develop a severe lupus-like disease.[13][14] Disease onset typically occurs around 16 weeks of age.[15]

  • Treatment Protocol: As this is a spontaneous model, treatment can be prophylactic (starting before disease onset) or therapeutic (starting after onset). For the LZ-SMS study, 12-24 week old mice were treated with 500 mg/kg/day orally for 7 days, followed by 50 mg/kg/day intraperitoneally for 7 days.[6]

  • Clinical Assessment: Disease progression is monitored by measuring body weight, lymphadenopathy/splenomegaly, and proteinuria (using urine dipsticks).[6][16]

  • Endpoint Analysis: At sacrifice, plasma is collected to measure levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.[6] Spleens are harvested for flow cytometric analysis of immune cell populations (e.g., Tregs, Bregs). Kidneys are collected for histopathological assessment of glomerulonephritis.[16]

Conclusion

Ling Zhi-8 is a potent immunomodulatory agent with a well-defined mechanism of action centered on the expansion of regulatory T cells and the modulation of dendritic cell function. Preclinical data from diverse and clinically relevant animal models of autoimmune diseases—including SLE, RA, T1D, and IBD—consistently demonstrate its therapeutic potential. The detailed protocols and quantitative data summarized in this guide provide a solid foundation for further research and development of LZ-8 as a novel therapeutic for autoimmune disorders. Future work should focus on optimizing delivery systems, confirming efficacy in additional chronic disease models, and elucidating the full spectrum of its interactions with the human immune system.

References

The Anti-Inflammatory Effects of Ling Zhi-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein isolated from Ganoderma lucidum, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of LZ-8, focusing on its modulation of key signaling pathways. This document summarizes quantitative data from various studies, presents detailed experimental protocols for assessing its activity, and visualizes the involved signaling cascades and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-Inflammatory Action

Ling Zhi-8 exerts its anti-inflammatory effects primarily through the modulation of the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By interfering with these cascades, LZ-8 effectively suppresses the production of a wide range of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Mediators

LZ-8 has been shown to significantly reduce the production of key molecules involved in the inflammatory response. In murine microglial BV-2 cells stimulated with lipopolysaccharide (LPS), LZ-8 treatment resulted in a dose-dependent decrease in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines.[1]

Modulation of Signaling Pathways

The anti-inflammatory activity of LZ-8 is rooted in its ability to interfere with intracellular signaling cascades initiated by inflammatory stimuli.

  • NF-κB Pathway: LZ-8 has been observed to inhibit the activation of the NF-κB pathway.[1] It achieves this by suppressing the phosphorylation of the inhibitor of NF-κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • MAPK Pathway: Evidence also suggests that LZ-8 can modulate the MAPK signaling pathway, which plays a crucial role in inflammation.[2] By affecting the phosphorylation of key MAPK proteins, LZ-8 can further contribute to the suppression of inflammatory gene expression.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Ling Zhi-8 on the production of various pro-inflammatory mediators in LPS-stimulated murine microglial BV-2 cells.

Table 1: Effect of Ling Zhi-8 on Pro-Inflammatory Mediator Production

MediatorLZ-8 Concentration (µg/mL)Incubation Time (h)% Inhibition (compared to LPS control)Reference
Nitric Oxide (NO)1, 5, 1024 (pre-incubation) + 16 (LPS)Up to 31%[1]
Prostaglandin E2 (PGE2)1, 5, 1024 (pre-incubation) + 16 (LPS)Up to 39%[1]
Interleukin-6 (IL-6)1, 5, 1024 (pre-incubation) + 16 (LPS)Up to 58%[1]

Table 2: Effect of Ling Zhi-8 on Pro-Inflammatory Enzyme Expression

EnzymeLZ-8 Concentration (µg/mL)Incubation Time (h)% Down-regulation (compared to LPS control)Reference
iNOS5, 1024 (pre-incubation) + 16 (LPS)Up to 69%[1]
COX-25, 1024 (pre-incubation) + 16 (LPS)Up to 37%[1]

Table 3: Effect of Ling Zhi-8 on NF-κB Signaling Pathway Components

ComponentLZ-8 Concentration (µg/mL)Incubation Time (h)% Reduction (compared to LPS control)Reference
Phosphorylated IκBα524 (pre-incubation) + 0.5 (LPS)85%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of Ling Zhi-8.

Cell Culture and Treatment
  • Cell Line: Murine microglial BV-2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed BV-2 cells at a density of 2.5 × 10^5 cells/well in 24-well plates and incubate for 24 hours.

    • For pre-treatment studies, incubate the cells with various concentrations of LZ-8 (e.g., 1, 5, 10 µg/mL) for 24 hours.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling studies).

Measurement of Pro-Inflammatory Mediators
  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of nitrite (B80452), a stable metabolite of NO, using the Griess reagent assay.

    • Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6) ELISA:

    • Collect the cell culture supernatant after treatment.

    • Measure the concentrations of PGE2 and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][4][5][6]

Western Blot Analysis for Protein Expression
  • Cell Lysis:

    • Wash the treated cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ling Zhi-8 and a typical experimental workflow for its analysis.

Signaling Pathways

LZ8_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex p_IKK_complex p-IKK Complex IKK_complex->p_IKK_complex Phosphorylation IkBa IκBα p_IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation releases p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, etc.) Nucleus->Gene_Expression Induces LZ8 Ling Zhi-8 LZ8->TLR4 Interferes LZ8->IKK_complex Inhibits

Caption: LZ-8 inhibits the NF-κB signaling pathway.

LZ8_MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p_MKKs p-MKKs MKKs->p_MKKs Phosphorylation p38_JNK p38 / JNK p_MKKs->p38_JNK Phosphorylates p_p38_JNK p-p38 / p-JNK p38_JNK->p_p38_JNK AP1 AP-1 p_p38_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces LZ8 Ling Zhi-8 LZ8->TAK1 Inhibits

Caption: LZ-8 modulates the MAPK signaling pathway.

Experimental Workflow

LZ8_Experimental_Workflow Start Start: BV-2 Cell Culture Pretreatment Pre-treatment with Ling Zhi-8 (Various Concentrations) Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Collect Cell Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Mediator_Analysis Analysis of Pro-inflammatory Mediators (NO, PGE2, IL-6) Supernatant_Collection->Mediator_Analysis Protein_Analysis Western Blot Analysis (iNOS, COX-2, p-IκBα, etc.) Cell_Lysis->Protein_Analysis Data_Analysis Data Analysis and Interpretation Mediator_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

References

Ling Zhi-8 and Dendritic Cell Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8), an immunomodulatory protein derived from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potent effects on the immune system. A critical aspect of its immunomodulatory capacity lies in its ability to induce the maturation of dendritic cells (DCs), the most potent antigen-presenting cells and key orchestrators of adaptive immunity. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying LZ-8-induced DC maturation, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information is compiled from seminal studies investigating the effects of LZ-8 on both human and murine dendritic cells.

Data Presentation

The following tables summarize the quantitative effects of recombinant LZ-8 (rLZ-8) on murine bone marrow-derived dendritic cells (BMDCs).

Table 1: Upregulation of Murine DC Maturation Markers by rLZ-8

MarkerTreatmentMean Fluorescence Intensity (MFI)% Positive Cells
CD40 Control~100~20%
rLZ-8 (5 µg/mL)~250~45%
CD80 Control~50~15%
rLZ-8 (5 µg/mL)~150~40%
CD86 Control~100~25%
rLZ-8 (5 µg/mL)~300~60%
MHC Class II Control~200~50%
rLZ-8 (5 µg/mL)~400~80%

Data are estimated from graphical representations in Lin et al., Cancer Immunology, Immunotherapy, 2011.

Table 2: Cytokine and Chemokine Production by Murine BMDCs in Response to rLZ-8

Cytokine/ChemokineControl (pg/mL)rLZ-8 (5 µg/mL) (pg/mL)
TNF-α < 100~2500
IL-6 < 50~1500
IL-12p40 < 100~800
IL-12p70 Not Detected~200
RANTES < 50~1000

Data are estimated from graphical representations in Lin et al., Cancer Immunology, Immunotherapy, 2011.

In studies on human monocyte-derived dendritic cells, treatment with rLZ-8 resulted in the enhanced cell-surface expression of CD80, CD86, CD83, and HLA-DR, and the production of IL-12p40, IL-10, and IL-23[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on LZ-8 and DC maturation.

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Source: Bone marrow was flushed from the tibias and femurs of C57BL/6 mice.

  • Cell Culture:

    • Red blood cells were lysed using ACK lysis buffer.

    • Bone marrow cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

    • To induce differentiation into DCs, the medium was supplemented with 20 ng/mL of recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF) and 10 ng/mL of recombinant murine interleukin-4 (IL-4).

    • Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

    • On day 3 of culture, fresh medium with cytokines was added.

    • On day 6, immature BMDCs were harvested for experiments.

LZ-8 Treatment of Dendritic Cells
  • Preparation of LZ-8: Recombinant LZ-8 (rLZ-8) was expressed and purified from E. coli.

  • Stimulation:

    • Immature DCs (either human monocyte-derived or murine BMDCs) were seeded in culture plates.

    • rLZ-8 was added to the culture medium at a final concentration typically ranging from 1 to 10 µg/mL. A common concentration used for maximal stimulation of murine BMDCs is 5 µg/mL.

    • Cells were incubated with rLZ-8 for a specified period, typically 24-48 hours for the analysis of surface marker expression and cytokine production.

Flow Cytometry Analysis of DC Maturation Markers
  • Staining:

    • After incubation with rLZ-8, DCs were harvested and washed with FACS buffer (PBS containing 1% FBS and 0.05% sodium azide).

    • Cells were then incubated with fluorochrome-conjugated monoclonal antibodies specific for DC maturation markers (e.g., anti-CD40, anti-CD80, anti-CD86, anti-MHC Class II for murine DCs; anti-CD80, anti-CD86, anti-CD83, anti-HLA-DR for human DCs) for 30 minutes on ice in the dark.

    • Isotype-matched control antibodies were used to determine background fluorescence.

  • Data Acquisition and Analysis:

    • Stained cells were analyzed using a flow cytometer.

    • The data was analyzed using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Cell culture supernatants were collected after the stimulation of DCs with rLZ-8.

  • Procedure:

    • ELISA plates were coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-12p70) overnight at 4°C.

    • Plates were washed and blocked to prevent non-specific binding.

    • Cell culture supernatants and a serial dilution of recombinant cytokine standards were added to the wells and incubated.

    • After washing, a biotinylated detection antibody was added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate was then added.

    • The reaction was developed using a substrate solution (e.g., TMB), and the absorbance was measured at 450 nm using a microplate reader.

    • Cytokine concentrations in the samples were calculated based on the standard curve.

Western Blot Analysis of Signaling Pathways
  • Cell Lysis:

    • DCs were stimulated with rLZ-8 for various time points (e.g., 0, 15, 30, 60 minutes).

    • Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65 for NF-κB pathway; p38, ERK1/2, JNK for MAPK pathway) overnight at 4°C.

    • After washing, the membrane was incubated with an HRP-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

LZ-8 induces the maturation of dendritic cells primarily through the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Experimental Workflow for Assessing LZ-8 Effects on DC Maturation

G cluster_0 Cell Preparation cluster_1 LZ-8 Stimulation cluster_2 Analysis Monocyte\nIsolation Monocyte Isolation DC\nDifferentiation DC Differentiation Monocyte\nIsolation->DC\nDifferentiation GM-CSF + IL-4 Immature DC Immature DC DC\nDifferentiation->Immature DC LZ-8 Treatment LZ-8 Treatment Immature DC->LZ-8 Treatment 24-48h Flow Cytometry Surface Marker Analysis (CD80, CD86, etc.) LZ-8 Treatment->Flow Cytometry ELISA Cytokine Quantification (IL-12, TNF-α, etc.) LZ-8 Treatment->ELISA Western Blot Signaling Pathway Analysis (NF-κB, MAPK) LZ-8 Treatment->Western Blot

Caption: Workflow for studying the effects of Ling Zhi-8 on dendritic cell maturation.

Signaling Pathway of LZ-8-Induced DC Maturation

G cluster_nuc Gene Transcription LZ8 Ling Zhi-8 (LZ-8) TLR4 TLR4 LZ8->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Maturation DC Maturation (↑CD80, CD86, CD83, HLA-DR) (↑IL-12, IL-10, IL-23, TNF-α) Nucleus->Maturation p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38->Nucleus activate transcription factors JNK->Nucleus activate transcription factors ERK->Nucleus activate transcription factors

Caption: LZ-8 activates TLR4, leading to NF-κB and MAPK signaling and DC maturation.

Conclusion

Ling Zhi-8 is a potent inducer of dendritic cell maturation, acting through the TLR4-mediated activation of NF-κB and MAPK signaling pathways. This activity leads to the upregulation of co-stimulatory molecules and the production of key cytokines, thereby enhancing the capacity of DCs to initiate and shape adaptive immune responses. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of immunology and drug development who are investigating the therapeutic potential of LZ-8 and other immunomodulatory agents. Further research to fully elucidate the nuances of LZ-8's interaction with the immune system will be crucial for its translation into clinical applications.

References

LZ-8 protein and cytokine production profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Immunomodulatory Effects of Lingzhi-8 (LZ-8) Protein on Cytokine Production

Executive Summary

Lingzhi-8 (LZ-8) is a fungal immunomodulatory protein (FIP) isolated from the medicinal mushroom Ganoderma lucidum.[1][2] This protein has garnered significant interest within the scientific community for its wide range of pharmacological properties, including antitumor, anti-inflammatory, and potent immunomodulatory activities.[3] A primary mechanism through which LZ-8 exerts its effects is by modulating the production of cytokines, the signaling molecules that orchestrate immune responses. This document provides a comprehensive technical overview of the LZ-8 protein's impact on cytokine production profiles across various immune cells, details the underlying signaling pathways, and outlines the experimental protocols used to elucidate these functions.

LZ-8 and its Impact on Immune Cell Cytokine Secretion

LZ-8 demonstrates a complex and cell-type-specific influence on the immune system. It can act as both an immune activator and a suppressor, depending on the context. Its effects are largely mediated by its ability to induce, enhance, or in some cases, suppress the production of a diverse array of cytokines.

T-Lymphocytes

LZ-8 is a potent T-cell activator.[1] Its interaction with T-cells, often in a monocyte-dependent manner, leads to proliferation and a distinct cytokine secretion profile.[1][4]

  • Interleukin-2 (IL-2): LZ-8 stimulation consistently results in the production of IL-2, a critical cytokine for T-cell proliferation and survival.[1][3][5] This IL-2 induction is dependent on the integrin subunit CD18 and is crucial for the subsequent expansion of regulatory T-cells (Tregs).[3][6]

  • Interferon-gamma (IFN-γ): LZ-8 treatment induces the secretion of IFN-γ by CD4+ T-cells, a key cytokine associated with a Th1-type immune response.[1][3][7] This suggests a role for LZ-8 in promoting cell-mediated immunity.

  • Interleukin-10 (IL-10): Following the initial production of IL-2, LZ-8 stimulation leads to enhanced production of the anti-inflammatory cytokine IL-10.[3][7] This later-phase IL-10 secretion is linked to the expansion of FOXP3+ regulatory T-cells (Tregs), which play a vital role in immune suppression and maintaining homeostasis.[3][8]

  • Transforming Growth Factor-beta (TGF-β): Notably, studies have shown that LZ-8 treatment does not stimulate the production of TGF-β in CD4+ T-cells.[3]

Dendritic Cells (DCs)

LZ-8 promotes the maturation and activation of human monocyte-derived dendritic cells, which are critical antigen-presenting cells that bridge innate and adaptive immunity.[2][7] This activation is accompanied by a significant increase in cytokine production.

  • Pro-inflammatory Cytokines: Treatment of DCs with recombinant LZ-8 (rLZ-8) enhances the production of IL-12 p40 and IL-23.[7] IL-12 is instrumental in driving Th1 responses, while IL-23 is key for the maintenance of Th17 cells.

  • Regulatory Cytokines: Simultaneously, LZ-8 induces the production of the anti-inflammatory cytokine IL-10 in DCs.[7]

  • Chemokines: In HEK293 cells transfected with Toll-like Receptor 4 (TLR4), rLZ-8 can stimulate the production of the chemokine IL-8.[7]

Other Immune Cells
  • Peripheral Blood Mononuclear Cells (PBMCs): Stimulation of human PBMCs with LZ-8 leads to the production of IL-1β, TNF-α, and IFN-γ.[1] This broad pro-inflammatory response is associated with the upregulation of the adhesion molecule ICAM-1.[1]

  • Macrophages: In murine peritoneal macrophages, rLZ-8 enhances the production of IL-1β and IL-12p70.[9]

  • Microglia: In contrast to its pro-inflammatory effects on many immune cells, LZ-8 has shown anti-inflammatory properties in murine microglial BV-2 cells. It significantly reduces the lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine IL-6.[10]

Quantitative Data on LZ-8 Induced Cytokine Production

The following tables summarize the quantitative effects of LZ-8 on cytokine production as reported in key studies.

Table 1: Effect of LZ-8 on T-Cell Cytokine Production

Cell Type Treatment Cytokine Change Reference
Murine Primary CD4+ T-cells 1 µg/mL rLZ-8 (72h) IL-2 Significant Increase [3]
Murine Primary CD4+ T-cells 1 µg/mL rLZ-8 (120h) IL-10 Significant Increase [3]
Murine Primary CD4+ T-cells 1 µg/mL rLZ-8 (72h) IFN-γ Significant Increase [3]
Murine Primary CD4+ T-cells 1 µg/mL rLZ-8 (72h) TGF-β No Change [3]

| Human PBL | LZ-8 | IL-2, IFN-γ, TNF-α, IL-1β | Increased Production |[1] |

Table 2: Effect of LZ-8 on Dendritic Cell (DC) Cytokine Production

Cell Type Treatment Cytokine Change Reference
Human Monocyte-Derived DCs rLZ-8 IL-12 p40 Enhanced Production [7]
Human Monocyte-Derived DCs rLZ-8 IL-23 Enhanced Production [7]
Human Monocyte-Derived DCs rLZ-8 IL-10 Enhanced Production [7]

| TLR4-transfected HEK293 | rLZ-8 | IL-8 | Stimulated Production |[7] |

Table 3: Effect of LZ-8 on Other Immune Cells

Cell Type Treatment Cytokine Change Reference
Murine Microglial BV-2 Cells LZ-8 + LPS (0.1 µg/mL) IL-6 Up to 58% Reduction [10]

| Murine Peritoneal Macrophages | rLZ-8 | IL-1β, IL-12p70 | Enhanced Production |[9] |

Signaling Pathways Activated by LZ-8

LZ-8 triggers distinct signaling cascades in different immune cells to elicit its cytokine response.

Dendritic Cell Activation via TLR4

In dendritic cells, LZ-8 is recognized by Toll-like Receptor 4 (TLR4).[7] This interaction initiates downstream signaling pathways involving the activation of IκB kinase (IKK), which leads to the phosphorylation of IκBα. This event frees Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus. Concurrently, the Mitogen-Activated Protein Kinase (MAPK) pathway is also activated.[2][7] The activation of both NF-κB and MAPK pathways culminates in the transcription of genes encoding for maturation markers (CD80, CD86, CD83) and various cytokines, including IL-12 p40, IL-10, and IL-23.[7]

LZ8_DC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LZ8 LZ-8 TLR4 TLR4 LZ8->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Cytokine_Genes Cytokine Gene Transcription MAPK->Cytokine_Genes Activates NFkB_complex NF-κB/IκBα IKK->NFkB_complex Phosphorylates IκBα IkappaB IκBα NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Cytokine_Genes Translocates & Activates

Caption: LZ-8 signaling pathway in Dendritic Cells.
T-Cell Activation and Treg Expansion

In T-cells, LZ-8 induces Treg expansion through a pathway involving the protein tyrosine phosphatase CD45 and the integrin subunit CD18.[3] The signaling cascade is initiated at the cell surface, leading to the crucial production of IL-2. This IL-2 then acts in an autocrine or paracrine manner to drive the expansion of CD4+ T-cells into FOXP3+ Tregs.[3] This Treg expansion is associated with the subsequent production of the immunosuppressive cytokine IL-10.[3][6]

LZ8_TCell_Signaling cluster_surface T-Cell Surface cluster_downstream Intracellular & Paracrine Signaling LZ8 LZ-8 CD45 CD45 LZ8->CD45 Interacts CD18 CD18 LZ8->CD18 Interacts Signal_Transduction Signal Transduction Cascade CD45->Signal_Transduction CD18->Signal_Transduction IL2_Prod IL-2 Production & Secretion Signal_Transduction->IL2_Prod IL2_Receptor IL-2 Receptor IL2_Prod->IL2_Receptor Binds (Autocrine/ Paracrine) Treg_Expansion FOXP3+ Treg Expansion IL2_Receptor->Treg_Expansion Drives IL10_Prod IL-10 Production Treg_Expansion->IL10_Prod Leads to

Caption: LZ-8 signaling for T-Cell activation and Treg expansion.

Experimental Protocols

The following sections describe generalized methodologies for investigating the effects of LZ-8 on cytokine production.

Preparation of Recombinant LZ-8 (rLZ-8)

The LZ-8 gene is typically cloned into an expression vector (e.g., pGAPZαA) and expressed in a host system like Pichia pastoris.[2] The recombinant protein is then purified from the culture medium using methods such as fast protein liquid chromatography (FPLC).[11]

Cell Isolation, Culture, and Stimulation
  • Human Primary CD4+ T-Cells: CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads. Cells are cultured in complete RPMI-1640 medium. For stimulation, cells are treated with rLZ-8 (typically 1 µg/mL) for specified time periods (e.g., 72 to 120 hours).[3][12]

  • Human Monocyte-Derived DCs: Monocytes are isolated from PBMCs and cultured for 5-7 days in medium containing GM-CSF and IL-4 to differentiate them into immature DCs. These DCs are then stimulated with rLZ-8 to induce maturation and cytokine production.[7]

  • Cell Lines: Cell lines such as Jurkat (human T-cell line), J45.01 (CD45-deficient Jurkat), and BV-2 (murine microglia) are maintained according to ATCC guidelines. Stimulation is performed by adding rLZ-8 to the culture medium at desired concentrations (e.g., 1-10 µg/mL).[3][10]

Cytokine Quantification
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying cytokine concentrations in cell culture supernatants. Supernatants from stimulated and control cell cultures are collected at various time points. Commercially available ELISA kits specific for each cytokine of interest (e.g., IL-2, IL-10, IFN-γ, IL-12) are used according to the manufacturer's instructions.[3][12] The absorbance is read on a microplate reader, and concentrations are determined by comparison to a standard curve.

Flow Cytometry Analysis
  • Purpose: To analyze cell populations and the expression of cell surface or intracellular proteins.

  • Procedure: Cells are harvested and stained with fluorescently-labeled monoclonal antibodies specific for markers of interest. For Treg analysis, cells are first stained for surface markers like CD4 and CD25, then fixed, permeabilized, and stained for the intracellular transcription factor FOXP3.[3] Data is acquired on a flow cytometer and analyzed using appropriate software.

Elucidation of Signaling Pathways
  • Neutralizing Antibodies: To confirm the involvement of specific receptors or cytokines, cells are pre-treated with neutralizing antibodies (e.g., anti-TLR4, anti-CD18, anti-IL-2) for a period (e.g., 1 hour) before stimulation with rLZ-8.[3][6][7] The effect on downstream events (e.g., cytokine production, cell expansion) is then measured.

  • Pharmacological Inhibitors: Specific inhibitors for signaling molecules (e.g., NF-κB inhibitor helenalin) are used to probe the involvement of particular pathways.[7]

  • Gene-Deficient Cell Lines: The use of cell lines lacking specific proteins (e.g., CD45-deficient J45.01 cells) is a powerful tool to confirm the necessity of that protein in the LZ-8-induced signaling cascade.[3]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation 1. Isolate Primary Cells or Culture Cell Lines Stimulation 3. Stimulate Cells with rLZ-8 Cell_Isolation->Stimulation LZ8_Prep 2. Prepare/Purify rLZ-8 Protein LZ8_Prep->Stimulation Supernatant_Collection 4a. Collect Supernatant Stimulation->Supernatant_Collection Cell_Harvest 4b. Harvest Cells Stimulation->Cell_Harvest Inhibitors Optional: Pre-treat with Inhibitors/ Neutralizing Abs Inhibitors->Stimulation ELISA 5a. ELISA for Cytokine Quantification Supernatant_Collection->ELISA Flow_Cytometry 5b. Flow Cytometry for Protein Expression Cell_Harvest->Flow_Cytometry Data_Analysis 6. Data Analysis & Interpretation ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Generalized experimental workflow for studying LZ-8 effects.

Conclusion

The Lingzhi-8 protein is a multifaceted immunomodulator that exerts significant control over cytokine production networks. It can drive both pro-inflammatory Th1 responses through the induction of IFN-γ and IL-12, and anti-inflammatory or regulatory responses via the expansion of IL-10-secreting Tregs. The signaling mechanisms are cell-type specific, primarily utilizing the TLR4-NF-κB/MAPK axis in dendritic cells and a CD45/CD18-dependent, IL-2-mediated pathway in T-cells. This dual functionality highlights the therapeutic potential of LZ-8 in diverse contexts, from acting as a vaccine adjuvant to potentially alleviating inflammatory conditions. Further research into its precise molecular interactions and downstream effects will continue to uncover its full potential for drug development and immunotherapy.

References

Ling Zhi 8 in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Anti-Tumor Mechanisms and Methodologies of a Promising Fungal Immunomodulatory Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi 8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention in the field of oncology for its potent anti-tumor activities. This technical guide provides a comprehensive overview of the core research on LZ-8, focusing on its mechanisms of action, relevant experimental protocols, and quantitative data to support its potential as a therapeutic agent.

Core Mechanisms of Action

LZ-8 exerts its anti-cancer effects through a multi-pronged approach, targeting key signaling pathways involved in cell proliferation, survival, and metastasis, while also modulating the host immune response.

Induction of p53-Dependent Growth Arrest

In lung cancer cells, recombinant LZ-8 (rLZ-8) has been shown to inhibit cell growth by inducing G1 arrest in a p53-dependent manner.[1] This process is initiated by rLZ-8-induced nucleolar or ribosomal stress, which leads to the inhibition of precursor ribosomal RNA synthesis and a reduction in polysome formation.[1] This disruption in ribosome biogenesis triggers the binding of ribosomal protein S7 (RPS7) to MDM2, a key negative regulator of p53. The formation of the RPS7-MDM2 complex prevents MDM2 from interacting with and targeting p53 for degradation.[1] Consequently, p53 accumulates, leading to the activation of its downstream target, p21, which in turn mediates the G1 cell cycle arrest.[1] This pathway highlights LZ-8's potential in cancers with wild-type p53 and high MDM2 expression.[1]

LZ8_p53_Pathway LZ8 This compound (LZ-8) Ribosomal_Stress Ribosomal Stress (Inhibition of rRNA synthesis, Reduced polysome formation) LZ8->Ribosomal_Stress induces RPS7 Ribosomal Protein S7 (RPS7) Ribosomal_Stress->RPS7 activates MDM2 MDM2 RPS7->MDM2 binds to RPS7->MDM2 prevents binding to p53 p53 p53 MDM2->p53 inhibits (degradation) p21 p21 p53->p21 activates transcription of G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces Growth_Inhibition Tumor Growth Inhibition G1_Arrest->Growth_Inhibition leads to

LZ-8 induced p53-dependent cell cycle arrest.
Inhibition of Cancer Cell Mobility and Metastasis

LZ-8 has demonstrated the ability to suppress tumor metastasis in preclinical models of lung carcinoma.[2] This anti-metastatic activity is attributed to its interference with the epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell dissemination. LZ-8 achieves this by disrupting focal adhesions and inactivating Focal Adhesion Kinase (FAK).[2] The inactivation of FAK leads to the downregulation of the transcription factor Slug, which is a key repressor of E-cadherin.[2] LZ-8 enhances the ubiquitination and subsequent proteasomal degradation of Slug by promoting its interaction with MDM2.[2] The resulting increase in E-cadherin expression strengthens cell-cell adhesion and consequently represses cancer cell mobility and invasion.[2]

LZ8_Metastasis_Pathway LZ8 This compound (LZ-8) FAK Focal Adhesion Kinase (FAK) LZ8->FAK inactivates MDM2 MDM2 LZ8->MDM2 promotes interaction with Slug Slug Slug FAK->Slug stabilizes MDM2->Slug mediates ubiquitination E_cadherin E-cadherin Slug->E_cadherin represses transcription of Ubiquitination Ubiquitination & Proteasomal Degradation Slug->Ubiquitination undergoes Cell_Mobility Cancer Cell Mobility & Metastasis E_cadherin->Cell_Mobility inhibits Ubiquitination->Cell_Mobility leads to inhibition of

LZ-8 inhibits metastasis via the FAK/MDM2/Slug axis.
Downregulation of Epidermal Growth Factor Receptor (EGFR)

In lung cancer cells, rLZ-8 has been found to induce cell cycle arrest and apoptosis by downregulating the expression of both wild-type and mutated Epidermal Growth Factor Receptor (EGFR). This downregulation inhibits the downstream signaling effectors of EGFR, namely AKT and ERK1/2. The proposed mechanism involves the promotion of EGFR degradation.

LZ8_EGFR_Pathway LZ8 This compound (LZ-8) EGFR EGFR (wild-type & mutated) LZ8->EGFR promotes degradation of EGFR_Degradation EGFR Degradation EGFR->EGFR_Degradation undergoes AKT AKT EGFR->AKT activates ERK ERK1/2 EGFR->ERK activates EGFR_Degradation->AKT inhibits activation of EGFR_Degradation->ERK inhibits activation of Cell_Cycle_Arrest Cell Cycle Arrest AKT->Cell_Cycle_Arrest Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation AKT->Proliferation promotes ERK->Cell_Cycle_Arrest ERK->Apoptosis ERK->Proliferation promotes Cell_Cycle_Arrest->Proliferation inhibits Apoptosis->Proliferation inhibits

LZ-8 promotes EGFR degradation to inhibit cell proliferation.

Quantitative Data on Anti-Cancer Effects

The efficacy of LZ-8 has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound (LZ-8) Against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µg/mL)Reference
P388LeukemiaMTT< 2000[3]
U-937LeukemiaMTT< 2000[3]
HL-60LeukemiaMTT< 2000[3]
Human Lung Cancer (unspecified)Lung CancerSRB< 4000[3]
Human Gastric Cancer (unspecified)Gastric CancerSRB< 4000[3]
IEC-6Rat Intestinal EpithelialCCK-8> 10[4]

Table 2: In Vivo Tumor Growth Inhibition by this compound (LZ-8)

Cancer ModelAnimal ModelTreatmentTumor Growth Inhibition (%)Reference
Lewis Lung CarcinomaC57BL/6 MicerLZ-8Significant inhibition (quantitative data not specified)[5]
Human Lung Tumor Xenograft (LAX-83)Nude MiceMixture of lucid ganoderma and spore (1 g/kg)49.47[3]
Human Gastric Xenograft (SGC-7901)Nude MiceMixture of lucid ganoderma and spore (2 g/kg)43.09[3]

Table 3: Effect of this compound (LZ-8) on Cancer Cell Migration and Invasion

Cell LineAssayTreatmentInhibition of Migration/InvasionReference
CL1-5Transwell MigrationrLZ-8Dose-dependent inhibition[2]
CL1-5Wound HealingrLZ-8Significant inhibition[2]

Table 4: Cytokine Production Induced by this compound (LZ-8) in Human Peripheral Blood Lymphocytes (PBL)

CytokineMethodResultReference
IL-2BioassayIncreased production[1]
IFN-γELISAIncreased production[1]
TNF-αELISAIncreased production[1]
IL-1βELISAIncreased production[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in LZ-8 research.

Recombinant this compound (rLZ-8) Expression and Purification in Pichia pastoris

This protocol outlines the expression and purification of rLZ-8 using the Pichia pastoris expression system.

a. Gene Cloning and Vector Construction:

  • Amplify the LZ-8 coding sequence from G. lucidum cDNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and the pPIC9K expression vector with the corresponding restriction enzymes.

  • Ligate the LZ-8 insert into the linearized pPIC9K vector.

  • Transform the ligation product into competent E. coli DH5α cells for plasmid amplification.

  • Verify the construct by restriction digestion and DNA sequencing.

b. Pichia pastoris Transformation and Selection:

  • Linearize the recombinant pPIC9K-LZ8 plasmid.

  • Transform the linearized plasmid into competent P. pastoris GS115 cells via electroporation.

  • Select for positive transformants on minimal dextrose (MD) plates.

  • Screen for high-copy-number integrants by replica plating on minimal methanol (B129727) (MM) plates.

c. rLZ-8 Expression:

  • Inoculate a single colony of a high-expressing clone into Buffered Glycerol-complex Medium (BMGY) and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

  • Harvest the cells by centrifugation and resuspend in Buffered Methanol-complex Medium (BMMY) to induce protein expression.

  • Continue to culture at 30°C with shaking for 72-96 hours, adding 100% methanol to a final concentration of 0.5% every 24 hours to maintain induction.

d. Purification of rLZ-8:

  • Harvest the culture supernatant containing the secreted rLZ-8 by centrifugation.

  • Concentrate the supernatant using tangential flow filtration.

  • Purify rLZ-8 from the concentrated supernatant using a combination of ion-exchange chromatography and gel filtration chromatography.

  • Analyze the purity of the final rLZ-8 protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Western Blot Analysis of Protein Expression

This protocol describes the detection of proteins such as p53, MDM2, Slug, and E-cadherin in LZ-8 treated cells.

a. Cell Lysis and Protein Quantification:

  • Culture cancer cells to 70-80% confluency and treat with various concentrations of rLZ-8 for the desired time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-MDM2, anti-Slug, anti-E-cadherin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system or X-ray film.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Cell Migration and Invasion Assays

These protocols are used to assess the effect of LZ-8 on cancer cell motility.

a. Wound Healing (Scratch) Assay:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of rLZ-8.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

b. Transwell Migration/Invasion Assay:

  • For invasion assays, coat the upper surface of a Transwell insert (typically with 8 µm pores) with a layer of Matrigel or other extracellular matrix components. For migration assays, this step is omitted.

  • Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) and different concentrations of rLZ-8 to the lower chamber.

  • Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the stained cells in several random fields under a microscope to quantify migration/invasion.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical in vivo experiment to evaluate the anti-tumor efficacy of LZ-8 in a mouse model.

a. Animal Model and Tumor Cell Implantation:

  • Use immunocompromised mice (e.g., nude mice) for human cancer cell xenografts or syngeneic models (e.g., C57BL/6 mice for Lewis Lung Carcinoma).

  • Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

b. Treatment:

  • Randomly divide the mice into control and treatment groups.

  • Administer rLZ-8 (at various doses) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or intravenous injection) on a predetermined schedule (e.g., daily or every other day).

c. Monitoring and Data Collection:

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and calculate the tumor growth inhibition rate.

d. Histological and Molecular Analysis:

  • Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

  • Snap-freeze another portion of the tumor for molecular analysis (e.g., Western blotting, RT-qPCR).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its multifaceted mechanisms of action. By inducing p53-dependent growth arrest, inhibiting cell migration and metastasis, and downregulating key oncogenic pathways like EGFR, LZ-8 presents a compelling case for further investigation and development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore and validate the therapeutic promise of this remarkable fungal protein in the field of oncology.

References

A Comparative Analysis of Native and Recombinant Ling Zhi-8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of the biological activities of native and recombinant Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this potent biomolecule.

Executive Summary

Ling Zhi-8 (LZ-8), originally isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated a wide range of immunomodulatory and anti-tumor properties. With the advent of recombinant DNA technology, LZ-8 is now widely produced in various expression systems, primarily Pichia pastoris and Escherichia coli. This guide addresses the critical question of whether the recombinant forms of LZ-8 (rLZ-8) exhibit comparable biological activity to its native counterpart. Through a meticulous review of published data, we present a comparative analysis of their activities, detailed experimental protocols for their production and assessment, and diagrams of the key signaling pathways they modulate.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data comparing the biological activities of native and recombinant LZ-8. It is important to note that much of the recent research has focused on recombinant LZ-8, and therefore, direct comparative data for all activities is not available.

ActivityNative LZ-8Recombinant LZ-8 (Pichia pastoris)Recombinant LZ-8 (E. coli)Reference
Hemagglutination (Mouse RBCs) ActiveSimilar to native LZ-8Not Reported[1]
Hemagglutination (Human RBCs) InactiveInactiveNot Reported[1]
Mouse Splenocyte Proliferation ActiveHigher than native and E. coli rLZ-8Lower than P. pastoris rLZ-8[1]
Immunomodulatory EffectRecombinant LZ-8 ConcentrationOutcomeCell TypeReference
Treg Expansion 1 µg/mL~4-fold increase (murine), ~10-fold increase (human)Murine and Human primary CD4+ T cells[2]
Cytokine Production (in vitro) Not specifiedIncreased IL-2, IFN-γ, TNF-α, IL-1βHuman Peripheral Blood Lymphocytes[3]
Dendritic Cell Maturation Not specifiedEnhanced expression of CD80, CD86, CD83, HLA-DR; Increased production of IL-12 p40, IL-10, IL-23Human monocyte-derived Dendritic Cells[4]
Neutrophil Proliferation (in vivo) 0.5, 1.0, 1.5 mg/kgDose-dependent increase in white blood cell countChemotherapy-induced neutropenic mice[5]
Anti-Tumor EffectRecombinant LZ-8 ConcentrationOutcomeCell Line/ModelReference
Lung Cancer Cell Proliferation Not specifiedInhibition of cell growth, G1 arrestA549 human lung cancer cells[5]
Lung Cancer Metastasis Not specifiedSuppression of tumor metastasisLewis lung carcinoma cell-bearing mice[6]
Intestinal Injury Prevention 10 µg/mL (in vitro)Improved cell viability from 64.0% to 78.4% after CPT-11 treatmentIEC-6 cells[7]

Experimental Protocols

Purification of Native Ling Zhi-8 (nLZ-8)

The purification of native LZ-8 from Ganoderma lucidum mycelia is a multi-step process involving extraction and chromatographic separation.[3][8]

  • Mycelial Culture and Extraction: Ganoderma lucidum mycelia are cultured in a suitable broth medium. The mycelia are then harvested, washed, and homogenized in a buffer solution to extract the proteins.

  • Initial Purification: The crude extract is subjected to precipitation (e.g., with ammonium (B1175870) sulfate) to concentrate the protein fraction.

  • Gel Filtration Chromatography: The concentrated protein extract is loaded onto a gel filtration column (e.g., Sephadex G-75) to separate proteins based on size. Fractions are collected and assayed for activity.

  • Ion-Exchange Chromatography: Active fractions from gel filtration are further purified using an ion-exchange column (e.g., DEAE-Sepharose). Proteins are eluted with a salt gradient, and fractions containing pure LZ-8 are collected.

  • Purity Assessment: The purity of nLZ-8 is assessed by SDS-PAGE, which should show a single band at approximately 13-17 kDa.[8]

Expression and Purification of Recombinant Ling Zhi-8 (rLZ-8)

A. Pichia pastoris Expression System

P. pastoris is a widely used eukaryotic host for producing functionally active rLZ-8.[5][9]

  • Gene Cloning and Vector Construction: The LZ-8 gene is cloned into a P. pastoris expression vector, such as pPIC9K or pGAPZαA.[5]

  • Transformation: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., GS115 or X33) by electroporation.

  • Screening and Selection: Transformants are selected based on antibiotic resistance or auxotrophic markers. High-expressing clones are identified through small-scale expression trials.

  • Fermentation and Induction: Selected clones are grown in a fermenter to high cell densities. Protein expression is induced by the addition of methanol (B129727) (for AOX1 promoter-based vectors).

  • Purification: rLZ-8 is typically secreted into the culture medium. The supernatant is harvested, concentrated, and purified using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

B. Escherichia coli Expression System

E. coli offers a rapid and high-yield system for rLZ-8 production, though the protein may form inclusion bodies requiring refolding.[10][11]

  • Gene Cloning and Vector Construction: The LZ-8 gene is cloned into an E. coli expression vector, often with a His-tag for purification (e.g., pET series vectors).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression and Induction: The transformed E. coli are grown to mid-log phase, and protein expression is induced with IPTG.

  • Cell Lysis and Inclusion Body Solubilization: Cells are harvested and lysed. If rLZ-8 is in inclusion bodies, they are washed and solubilized using denaturants like urea (B33335) or guanidine (B92328) hydrochloride.

  • Refolding and Purification: The solubilized protein is refolded by dialysis or rapid dilution into a refolding buffer. The refolded rLZ-8 is then purified, typically using immobilized metal affinity chromatography (IMAC) if His-tagged, followed by other chromatographic steps as needed.

Key Bioactivity Assays
  • Splenocyte Proliferation Assay: Mouse splenocytes are isolated and cultured in the presence of varying concentrations of LZ-8. Proliferation is measured by the incorporation of a labeled nucleoside (e.g., [³H]-thymidine) or using colorimetric assays (e.g., MTT or WST-1).

  • Hemagglutination Assay: A serial dilution of LZ-8 is incubated with a suspension of red blood cells (e.g., from sheep or mice) in a V-bottom 96-well plate. The presence of a lattice of agglutinated cells indicates a positive result.[12][13]

Signaling Pathways and Experimental Workflows

The biological activities of LZ-8 are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for LZ-8 production and characterization.

experimental_workflow cluster_production Protein Production cluster_purification Purification cluster_characterization Characterization & Activity Assays native Native LZ-8 (from Ganoderma lucidum) extraction Extraction native->extraction recombinant Recombinant LZ-8 (e.g., Pichia pastoris, E. coli) recombinant->extraction chromatography Chromatography (Gel Filtration, Ion Exchange) extraction->chromatography sds_page SDS-PAGE chromatography->sds_page hemagglutination Hemagglutination Assay sds_page->hemagglutination splenocyte_proliferation Splenocyte Proliferation sds_page->splenocyte_proliferation cytokine_analysis Cytokine Analysis sds_page->cytokine_analysis anti_tumor_assays Anti-Tumor Assays sds_page->anti_tumor_assays

General workflow for LZ-8 production and characterization.

nf_kb_pathway LZ8 rLZ-8 TLR4 TLR4 LZ8->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (e.g., Cytokines) NFkB->Gene_Expression activates

rLZ-8 activates the NF-κB signaling pathway via TLR4.

mapk_pathway LZ8 rLZ-8 Receptor Receptor (e.g., TLR4) LZ8->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Gene Expression (Inflammatory response, Cell proliferation) Transcription_Factors->Gene_Expression regulates

rLZ-8-induced MAPK signaling cascade.

p53_pathway LZ8 rLZ-8 Ribosomal_Stress Ribosomal Stress LZ8->Ribosomal_Stress induces RPS7_MDM2 RPS7-MDM2 interaction Ribosomal_Stress->RPS7_MDM2 increases MDM2_p53 MDM2-p53 interaction RPS7_MDM2->MDM2_p53 decreases p53 p53 MDM2_p53->p53 stabilizes p21 p21 p53->p21 activates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces

rLZ-8 mediates p53-dependent growth arrest in lung cancer cells.

cd45_pathway LZ8 rLZ-8 CD45 CD45 LZ8->CD45 activates Lck Lck CD45->Lck dephosphorylates (activates) ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates Treg_Expansion Treg Expansion LAT->Treg_Expansion leads to

rLZ-8 promotes Treg expansion via a CD45-mediated pathway.

Conclusion

The available evidence suggests that recombinant Ling Zhi-8, particularly when produced in the Pichia pastoris system, exhibits biological activities that are comparable, and in some cases, superior to its native counterpart. The choice between native and recombinant LZ-8 for research and development will likely depend on the specific application, scalability requirements, and the desired bioactivity profile. This guide provides a foundational resource for scientists to navigate the complexities of working with this promising immunomodulatory protein. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of native versus various recombinant forms of LZ-8 in a broader range of therapeutic contexts.

References

Methodological & Application

Application Notes and Protocols for Recombinant Ling Zhi-8 (LZ-8) Production in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein (FIP) from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its therapeutic potential, including anti-tumor, anti-inflammatory, and immune-stimulating activities.[1][2] This protein exists as a non-covalently linked homodimer with a monomeric molecular weight of approximately 12-14 kDa.[1] Recombinant production of LZ-8 is essential for its detailed characterization and potential clinical applications. Escherichia coli remains a primary workhorse for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness.[3]

These application notes provide a comprehensive overview and detailed protocols for the production, purification, and characterization of recombinant LZ-8 in E. coli. The methodologies described herein are based on established protein expression and purification techniques, tailored for LZ-8, which is often expressed as insoluble inclusion bodies in this system.

Data Presentation: Production of Recombinant Immunomodulatory Proteins

Quantitative data for the expression of recombinant LZ-8 specifically in E. coli is not extensively reported in the literature, with many studies favoring expression in Pichia pastoris for potentially higher bioactivity.[4] However, the following table provides a summary of typical yields for recombinant proteins expressed in E. coli and a reported yield for LZ-8 in P. pastoris for comparison.

ProteinExpression SystemInduction MethodYieldPurityReference
General Recombinant Proteins E. coli BL21(DE3)IPTG Induction10 - 100 mg/L>90%[5][6][7]
rec1-resilin E. coli BL21(DE3)pLysSLactose InductionUp to 300 mg/L>95%[8]
Recombinant LZ-8 (rLZ-8) Pichia pastoris GS115Methanol InductionUp to 270 mg/LHigh[4]

Experimental Workflow for Recombinant LZ-8 Production

The overall process for producing and purifying recombinant LZ-8 from E. coli involves several key stages, from gene cloning to final protein characterization. A typical workflow is outlined below.

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control cloning Gene Synthesis & Cloning (Codon-optimized lz8 gene into pET vector) transformation Transformation (pET-lz8 into E. coli BL21(DE3)) cloning->transformation culture Cell Culture (Inoculate starter and main cultures) transformation->culture induction Protein Expression Induction (Add IPTG at mid-log phase) culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication or French Press) harvest->lysis ib_isolation Inclusion Body Isolation (Centrifugation & Washing) lysis->ib_isolation solubilization Solubilization (8M Urea or 6M GdnHCl) ib_isolation->solubilization refolding Protein Refolding (Dialysis or Rapid Dilution) solubilization->refolding purification1 Purification Step 1: Ion-Exchange (e.g., DEAE-Sepharose) refolding->purification1 purification2 Purification Step 2: Size-Exclusion (e.g., Sephacryl S-200) purification1->purification2 sds_page SDS-PAGE & Western Blot (Purity & Identity) purification2->sds_page bioassay Biological Activity Assay (e.g., Macrophage Activation) purification2->bioassay

Caption: Workflow for recombinant LZ-8 production in E. coli.

Detailed Experimental Protocols

Protocol 1: Gene Cloning and Transformation
  • Gene Synthesis and Vector Selection : Synthesize the Ganoderma lucidum LZ-8 gene (GenBank accession for cDNA is available), codon-optimized for E. coli expression. Clone the synthesized gene into a suitable expression vector, such as pET-28a(+) or pET-32a(+), which provide a strong T7 promoter and an optional N-terminal His-tag for purification.

  • Transformation : Transform the constructed pET-lz8 plasmid into a competent E. coli expression strain, typically BL21(DE3) or its derivatives like BL21(DE3)pLysS.[9][10] Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.

Protocol 2: Expression of Recombinant LZ-8
  • Starter Culture : Inoculate a single colony from the agar plate into 10 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture : The next day, inoculate 1 L of LB medium (in a 2.5 L baffled flask) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Induction : Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[9]

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 - 1.0 mM.[11][12]

  • Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight (16-18 hours) at a reduced temperature (e.g., 20-25°C) to potentially increase the proportion of soluble protein.[12]

  • Harvesting : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 3: Purification of LZ-8 from Inclusion Bodies

Recombinant LZ-8 expressed at high levels in E. coli often forms insoluble inclusion bodies.[13][14] This protocol details their isolation, solubilization, refolding, and subsequent chromatographic purification.

  • Cell Lysis :

    • Resuspend the frozen cell pellet (from 1 L culture) in 30-40 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100).

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF) or by using a French press.[1][13] The lysate should become viscous due to DNA release.

    • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to reduce viscosity.

  • Inclusion Body Washing :

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[13]

    • Discard the supernatant (soluble fraction).

    • Wash the pellet by resuspending it in 30 mL of Wash Buffer 1 (Lysis Buffer without Triton X-100) and centrifuging again.

    • Repeat the wash step with Wash Buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M Urea, 1 mM DTT) to remove membrane proteins and other contaminants. Perform this wash step twice.[13][14]

  • Solubilization :

    • Resuspend the final washed pellet in 10-20 mL of Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 8 M Urea or 6 M Guanidine-HCl, 10 mM DTT).[13][15]

    • Stir at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization of the protein.

    • Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble debris. Collect the supernatant containing the denatured LZ-8.

  • Refolding :

    • Refold the solubilized protein by rapid dilution or dialysis. For rapid dilution, add the denatured protein dropwise into a 10-20 fold volume of cold, gently stirring Refolding Buffer (50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.5 M Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) at 4°C.

    • Allow the refolding to proceed for 24-48 hours at 4°C.

    • Concentrate the refolded protein solution using an ultrafiltration system (e.g., with a 5 kDa molecular weight cut-off membrane).

  • Chromatographic Purification :

    • Ion-Exchange Chromatography (IEX) : Since LZ-8 has a theoretical isoelectric point (pI) of around 4.4, anion-exchange chromatography is a suitable first step.[2]

      • Equilibrate a DEAE-Sepharose or Q-Sepharose column with IEX Buffer A (20 mM Tris-HCl, pH 8.0).

      • Load the concentrated, refolded protein sample.

      • Wash the column with IEX Buffer A to remove unbound contaminants.

      • Elute the bound LZ-8 using a linear gradient of NaCl (e.g., 0-1 M) in IEX Buffer A.[13][16]

      • Collect fractions and analyze by SDS-PAGE to identify those containing LZ-8.

    • Size-Exclusion Chromatography (SEC) : Pool the LZ-8 containing fractions from IEX and concentrate them.

      • Equilibrate a Sephacryl S-200 or Superdex 75 column with SEC Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl).

      • Load the concentrated sample.

      • Elute with SEC Buffer. LZ-8 should elute as a homodimer (~24-28 kDa). Collect fractions and analyze purity by SDS-PAGE.[2]

Biological Activity and Signaling Pathway

Recombinant LZ-8 exerts its immunomodulatory effects primarily by activating macrophages and dendritic cells.[1] Evidence suggests that LZ-8 interacts with Toll-like Receptor 4 (TLR4), initiating downstream signaling cascades that lead to the activation of key transcription factors.[1][17]

LZ-8 Induced TLR4 Signaling Pathway

The activation of TLR4 by LZ-8 leads to the recruitment of adaptor proteins like MyD88, which triggers a phosphorylation cascade involving IRAK and TRAF6.[1][18] This ultimately results in the activation of the MAPK (p38, ERK, JNK) and NF-κB pathways.[1] The nuclear translocation of transcription factors like NF-κB (p65) and AP-1 (c-Jun/c-Fos) induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, leading to macrophage M1 polarization and an enhanced immune response.[18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LZ8 LZ-8 TLR4 TLR4 LZ8->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK Activates p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK->AP1 JNK->AP1 IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Cytokines Gene Transcription (TNF-α, IL-6, etc.) NFkB_nuc->Cytokines AP1->Cytokines

Caption: LZ-8 signaling via TLR4 activates MAPK and NF-κB pathways.

References

Application Notes and Protocols for Ling Zhi-8 (LZ-8) In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse biological activities, including anti-tumor and immunoregulatory effects.[1][2][3] These application notes provide a comprehensive guide for the in vitro evaluation of LZ-8, detailing its effects on various cell lines and outlining protocols for key experimental assays. The information presented herein is intended to facilitate research into the therapeutic potential of LZ-8.

Data Presentation

Table 1: Effects of Ling Zhi-8 on Cell Viability and Proliferation
Cell LineAssayLZ-8 ConcentrationIncubation TimeObserved EffectReference
IEC-6 (Rat small intestine epithelial)CCK-81, 3, 10 µg/mL24, 48 hoursNo significant effect on cell viability.[4]
A549 (Human lung carcinoma)MTT0.16 ± 0.02 mM48 hoursIC50 value for Lingzhi oligopeptide-3 (LZO-3).
A549 (Human lung carcinoma)Cell Growth AssayNot specifiedNot specifiedInhibition of cell growth and induction of G1 arrest.[2]
SGC-7901 (Human gastric cancer)Not specified0.5, 5, 20 µg/mL24 hoursInduction of autophagic cell death.
Table 2: Immunomodulatory Effects of Recombinant Ling Zhi-8 (rLZ-8) on Human Monocyte-Derived Dendritic Cells (DCs)
Maturation Marker / CytokinerLZ-8 ConcentrationIncubation TimeFold Change / ProductionReference
CD80Not specifiedNot specifiedEnhanced expression[5]
CD86Not specifiedNot specifiedEnhanced expression[5]
CD83Not specifiedNot specifiedEnhanced expression[5]
HLA-DRNot specifiedNot specifiedEnhanced expression[5]
IL-12 p40Not specifiedNot specifiedEnhanced production[5]
IL-10Not specifiedNot specifiedEnhanced production[5]
IL-23Not specifiedNot specifiedEnhanced production[5]
Table 3: Effects of Ling Zhi-8 on Protein Expression
Cell LineProteinLZ-8 TreatmentChange in ExpressionReference
IEC-6Claudin-110 µg/mL pretreatment for 24h, followed by CPT-11Significant increase in mRNA and protein levels compared to CPT-11 alone.[4]
A549p53Not specifiedActivation of expression[2]
A549p21Not specifiedActivation of expression[2]
Lung Cancer CellsE-cadherinNot specifiedEnhanced expression
Lung Cancer CellsSlugNot specifiedDownregulation through ubiquitination and degradation

Signaling Pathways Modulated by Ling Zhi-8

Ling Zhi-8 exerts its cellular effects through the modulation of several key signaling pathways. Below are diagrams illustrating these pathways.

LZ8_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LZ8 Ling Zhi-8 (LZ-8) TLR4 TLR4 LZ8->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (e.g., IL-12, IL-10) NFkB_active->Gene_Expression Translocates & Induces

Caption: LZ-8 activates the NF-κB signaling pathway via TLR4.

LZ8_FAK_Pathway LZ8 Ling Zhi-8 (rLZ-8) FAK FAK (Focal Adhesion Kinase) LZ8->FAK Inactivates MDM2 MDM2 FAK->MDM2 Inactivation leads to MDM2-Slug interaction Slug Slug MDM2->Slug Ubiquitination Ubiquitination & Proteasomal Degradation Slug->Ubiquitination Targeted for E_cadherin E-cadherin Expression Slug->E_cadherin Represses Ubiquitination->E_cadherin Degradation of Slug relieves repression of Metastasis Cancer Cell Mobility & Metastasis Ubiquitination->Metastasis Prevents E_cadherin->Metastasis Increased expression inhibits

Caption: LZ-8 inhibits lung cancer metastasis via the FAK/MDM2/Slug pathway.

LZ8_p53_Pathway LZ8 Ling Zhi-8 (rLZ-8) Ribosomal_Stress Ribosomal Stress LZ8->Ribosomal_Stress Induces RPS7 Ribosomal Protein S7 (RPS7) Ribosomal_Stress->RPS7 Increases binding to MDM2 MDM2 MDM2 RPS7->MDM2 p53 p53 MDM2->p53 Interaction with p53 is decreased p21 p21 p53->p21 Stabilization and activation leads to transcription of G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces

Caption: rLZ-8 induces p53-dependent G1 arrest in lung cancer cells.

Experimental Protocols

Protocol 1: Cell Culture and LZ-8 Treatment

This protocol provides a general guideline for culturing various cell lines and treating them with LZ-8.

Materials:

  • Cell line of interest (e.g., A549, IEC-6, human monocyte-derived dendritic cells)

  • Complete culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Ling Zhi-8 (rLZ-8) or purified LZ-8

  • Sterile phosphate-buffered saline (PBS)

  • Tissue culture flasks, plates, and other necessary consumables

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells in the appropriate complete medium in a humidified incubator.

    • For adherent cells, seed them in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • For suspension cells or primary cells like dendritic cells, adjust the cell concentration as per the specific experimental requirements.

  • LZ-8 Preparation:

    • Reconstitute lyophilized LZ-8 in a sterile solvent (e.g., sterile PBS or culture medium) to create a stock solution.

    • Prepare working solutions of LZ-8 by diluting the stock solution in complete culture medium to the desired final concentrations.

  • Cell Treatment:

    • When cells reach the desired confluency (typically 70-80% for adherent cells), remove the existing medium.

    • Add the medium containing the various concentrations of LZ-8 to the cells.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve LZ-8) in each experiment.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

    • The optimal incubation time will depend on the cell type and the specific endpoint being measured.

Cell_Culture_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_LZ8 Prepare LZ-8 Working Solutions Seed_Cells->Prepare_LZ8 Treat_Cells Treat Cells with LZ-8 & Controls Prepare_LZ8->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays Incubate->Assay

Caption: General workflow for in vitro cell culture with LZ-8.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • Cells cultured in 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with various concentrations of LZ-8 as described in Protocol 1.

  • Addition of MTT:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cells treated with LZ-8

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following treatment with LZ-8, harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis

This protocol details the detection of specific proteins to study the effect of LZ-8 on signaling pathways.

Materials:

  • Cells treated with LZ-8

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-FAK, anti-total-FAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the LZ-8 treated cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. (Refer to the antibody datasheet for recommended dilutions).

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the in vitro effects of Ling Zhi-8. The diverse biological activities of LZ-8, particularly its immunomodulatory and anti-tumor properties, make it a promising candidate for further research and development in the fields of immunology and oncology. The detailed methodologies and signaling pathway diagrams are intended to streamline experimental design and data interpretation, ultimately accelerating the understanding of LZ-8's therapeutic potential.

References

Application Notes and Protocols for Ling Zhi 8 (LZ-8) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages and protocols for the immunomodulatory protein Ling Zhi 8 (LZ-8), derived from Ganoderma lucidum, in various in vivo mouse models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their own studies.

Data Presentation: LZ-8 Dosage in Mouse Models

The following tables summarize the quantitative data on LZ-8 administration in different experimental setups.

Table 1: Intraperitoneal (I.P.) Administration of LZ-8
Disease ModelMouse StrainDosageDosing ScheduleKey Findings
Type 1 DiabetesNon-obese diabetic (NOD)10.3-12.6 mg/kgTwice weekly, starting from 4 weeks of agePrevented insulitis and diabetes development.[1]
Adjuvant for DNA VaccineC3H/HeN (wild-type) and C3H/HeJ (TLR4 mutant)Not specifiedCo-administered with HER-2/neu DNA vaccineEnhanced anti-tumor efficacy of the vaccine via TLR4 activation.
Table 2: Oral Gavage Administration of LZ-8
Disease ModelMouse StrainDosageDosing ScheduleKey Findings
Chemotherapy-induced intestinal injuryBalb/c50 µ g/mouse in 100 µL PBSOnce daily for 8 daysAlleviated intestinal damage and restored claudin-1 expression.[2]
Table 3: Subcutaneous (S.C.) Administration of Recombinant LZ-8 (rLZ-8)
Disease ModelMouse StrainDosageDosing ScheduleKey Findings
Chemotherapy-induced neutropeniaNot specified0.5, 1.0, and 1.5 mg/kgDaily for 9 consecutive daysIncreased white blood cell counts.
Table 4: Administration of Recombinant LZ-8 (rLZ-8) in a Lung Cancer Model
Disease ModelMouse StrainDosageDosing ScheduleKey Findings
Lewis Lung CarcinomaNot specifiedNot specified in abstractNot specified in abstractInhibited tumor growth and metastasis.[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Prevention of Type 1 Diabetes in NOD Mice
  • Animal Model: Female non-obese diabetic (NOD) mice.

  • LZ-8 Preparation: The method for LZ-8 purification and preparation for injection is not detailed in the abstract.[1]

  • Administration: Intraperitoneal (I.P.) injection of LZ-8 at a dosage of 10.3-12.6 mg/kg body weight.

  • Dosing Schedule: Twice weekly, starting from 4 weeks of age until the end of the study (up to 42 weeks of age).

  • Endpoint Analysis:

    • Insulitis Assessment: Histological examination of the pancreas to evaluate the degree of immune cell infiltration into the islets of Langerhans.

    • Diabetes Monitoring: Regular monitoring of plasma and urine glucose levels.

    • Immunophenotyping: Analysis of T-cell subset populations (L3T4+/Lyt-2+) in the spleen and lymph nodes by flow cytometry.

Protocol 2: Alleviation of CPT-11-Induced Intestinal Injury
  • Animal Model: Eight-week-old female Balb/c mice.[2]

  • LZ-8 Preparation: 50 µg of LZ-8 was dissolved in 100 µL of phosphate-buffered saline (PBS).[2]

  • Administration: Oral gavage.

  • Dosing Schedule:

    • LZ-8 Treatment Groups: Daily oral gavage of LZ-8 for 8 consecutive days.[2]

    • Control Groups: Daily oral gavage of PBS for 8 consecutive days.[2]

    • Induction of Injury: Intraperitoneal injection of CPT-11 (75 mg/kg) for 4 consecutive days, from day 5 to day 8.[2]

  • Endpoint Analysis:

    • Clinical Observation: Monitoring of body weight, food intake, activity, and diarrhea severity.[2]

    • Histological Analysis: Examination of intestinal tissue for damage.[2]

    • Protein Expression: Western blot analysis of claudin-1 expression in intestinal tissue.[2]

Protocol 3: Treatment of Chemotherapy-Induced Neutropenia
  • Animal Model: Mouse model of neutropenia induced by cyclophosphamide.

  • rLZ-8 Preparation: Recombinant LZ-8 was prepared for subcutaneous injection. The vehicle is not specified in the abstract.

  • Administration: Subcutaneous (S.C.) injection.

  • Dosing Schedule: Daily injections of 0.5, 1.0, or 1.5 mg/kg of rLZ-8 for 9 consecutive days, starting from day 3 after chemotherapy induction.

  • Endpoint Analysis:

    • Hematology: Enumeration of peripheral blood white blood cells (WBCs).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by LZ-8 and a general experimental workflow for in vivo mouse studies.

LZ8_Signaling_Pathways cluster_TLR4 TLR4-Mediated Immune Activation cluster_Cancer Anti-Cancer Mechanisms cluster_Immune_Regulation Immune Regulation in Asthma Model rLZ8_TLR4 rLZ-8 TLR4 TLR4 rLZ8_TLR4->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB DCs Dendritic Cell Activation & Maturation MAPK->DCs NFkB->DCs rLZ8_Cancer rLZ-8 RibosomalStress Ribosomal Stress rLZ8_Cancer->RibosomalStress FAK FAK Inactivation rLZ8_Cancer->FAK RPS7 RPS7 RibosomalStress->RPS7 MDM2_p53 MDM2 RPS7->MDM2_p53 binds p53 p53 MDM2_p53->p53 releases G1Arrest G1 Arrest p53->G1Arrest MDM2_Slug MDM2 FAK->MDM2_Slug Slug Slug Degradation MDM2_Slug->Slug promotes interaction Ecadherin E-cadherin Expression Slug->Ecadherin upregulates Metastasis Reduced Metastasis Ecadherin->Metastasis rLZ8_Asthma rLZ-8 Th17 Th17 Cells (↓) rLZ8_Asthma->Th17 Treg Treg Cells (↑) rLZ8_Asthma->Treg STAT3 STAT3 Signaling (↓) rLZ8_Asthma->STAT3 NFkB_Asthma NF-κB Signaling (↓) rLZ8_Asthma->NFkB_Asthma Inflammation Pulmonary Inflammation (↓) Th17->Inflammation Treg->Inflammation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., NOD, Balb/c mice) Acclimatization 2. Acclimatization Animal_Model->Acclimatization Grouping 3. Randomization into Groups (Control, Vehicle, LZ-8) Acclimatization->Grouping Treatment 4. LZ-8 Administration (I.P., Oral, S.C.) Grouping->Treatment Monitoring 6. In-life Monitoring (Weight, Clinical Signs) Treatment->Monitoring Induction 5. Disease Induction (if applicable) Induction->Monitoring Endpoint 7. Endpoint Analysis (Histology, Flow Cytometry, etc.) Monitoring->Endpoint Data_Analysis 8. Data Analysis Endpoint->Data_Analysis

References

Application Notes and Protocols for Ling Zhi-8 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immunomodulatory protein Ling Zhi-8 (LZ-8) and detailed protocols for its application in immunology research. LZ-8, derived from the medicinal mushroom Ganoderma lucidum, has demonstrated a wide range of effects on the immune system, making it a valuable tool for studying immune activation, regulation, and therapeutic development.

Core Applications in Immunology

Ling Zhi-8 has been shown to exert pleiotropic effects on the immune system, with applications in several key areas of immunological research:

  • Activation and Maturation of Dendritic Cells (DCs): LZ-8 is a potent activator of both human and murine DCs, key antigen-presenting cells that initiate adaptive immune responses. It promotes their maturation, characterized by the upregulation of co-stimulatory molecules and the production of cytokines that shape the nature of the T cell response.[1][2][3]

  • T Lymphocyte Activation and Differentiation: LZ-8 acts as a mitogen for T cells, inducing their proliferation and cytokine production.[4] It has been shown to preferentially promote a Th1-type immune response, which is critical for anti-viral and anti-tumor immunity.[1][5] Furthermore, LZ-8 can induce the expansion of regulatory T cells (Tregs), highlighting its complex immunoregulatory functions.[6]

  • Adjuvant for Vaccines: The ability of LZ-8 to activate DCs makes it a promising candidate as a vaccine adjuvant.[2][5] Studies have shown that co-administration of LZ-8 with a DNA cancer vaccine enhances the anti-tumor immune response.[2][5]

  • Immunosuppression and Anti-inflammatory Models: In addition to its immunostimulatory properties, LZ-8 also exhibits immunosuppressive and anti-inflammatory effects in specific contexts. It has been successfully used to prevent the onset of autoimmune diabetes in non-obese diabetic (NOD) mice and to prolong the survival of allografts in transplantation models.[7][8] It can also suppress the production of pro-inflammatory mediators.[9]

  • In Vivo Cancer and Inflammation Models: LZ-8 has been investigated in various in vivo models, including its use to enhance cancer vaccine efficacy, prevent autoimmune disease, and alleviate chemotherapy-induced intestinal injury.[2][8][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Ling Zhi-8 in various immunological assays.

Table 1: In Vitro Applications of Ling Zhi-8

ApplicationCell TypeConcentration RangeIncubation TimeKey ReadoutsReference
DC MaturationHuman monocyte-derived DCs1-20 µg/mL24-48 hoursCD80, CD86, CD83, HLA-DR expression; IL-12, IL-10, IL-23 production[1]
T Cell ProliferationHuman Peripheral Blood Lymphocytes (PBLs)0.1-10 µg/mL48-72 hours[³H]-thymidine incorporation[4]
Treg ExpansionMurine and Human CD4+ T cellsNot specified24-120 hoursFOXP3, CTLA-4, IL-10 expression[6]
Cytokine InductionHuman PBLs1-10 µg/mL24-72 hoursIL-2, IFN-γ, TNF-α production[4]
Anti-inflammatoryMurine microglial BV-2 cellsup to 10 µg/mLNot specifiedNitric oxide, PGE₂, IL-6 production[9]
Intestinal Cell ProtectionRat intestinal epithelial cells (IEC-6)1, 3, 10 µg/mL24 hours (pretreatment)Cell viability, claudin-1 expression[10]

Table 2: In Vivo Applications of Ling Zhi-8

ApplicationAnimal ModelDosageAdministration RouteKey FindingsReference
Adjuvant for Cancer VaccineC3H/HeN mice20 µ g/mouse Intramuscular co-injection with DNA vaccineEnhanced Th1 and CTL responses, improved tumor therapy[2]
Autoimmune Diabetes PreventionNon-obese diabetic (NOD) mice10.3-12.6 mg/kgIntraperitonealPrevention of insulitis, no diabetes incidence[8]
Allograft SurvivalMouse skin allograft modelNot specifiedNot specifiedIncreased graft survival time[7]
Allograft SurvivalRat pancreatic islet allograftNot specifiedNot specifiedDelayed rejection of allografted islets[7]

Experimental Protocols

Protocol 1: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (DCs)

This protocol describes how to assess the ability of LZ-8 to induce the maturation of human DCs derived from peripheral blood monocytes.

Materials:

  • Recombinant Ling Zhi-8 (rLZ-8)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Recombinant human GM-CSF (1000 U/mL)

  • Recombinant human IL-4 (500 U/mL)

  • Fluorescently-labeled monoclonal antibodies against human CD14, CD80, CD86, CD83, and HLA-DR

  • Flow cytometer

Methodology:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence or by using a monocyte isolation kit.

  • DC Differentiation: Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (1000 U/mL) and IL-4 (500 U/mL) for 5-6 days to generate immature DCs (iDCs).

  • LZ-8 Stimulation: On day 6, harvest the iDCs and resuspend them in fresh complete RPMI-1640 medium. Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

  • Treat the iDCs with varying concentrations of rLZ-8 (e.g., 1, 5, 10, 20 µg/mL). Use medium alone as a negative control and LPS (1 µg/mL) as a positive control.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently-labeled antibodies against CD14, CD80, CD86, CD83, and HLA-DR. Analyze the expression of these surface markers by flow cytometry to assess DC maturation. Mature DCs will show upregulation of CD80, CD86, CD83, and HLA-DR, and downregulation of CD14.

  • Cytokine Analysis: Collect the culture supernatants and measure the concentration of cytokines such as IL-12, IL-10, and IL-23 using ELISA kits.

Protocol 2: T Cell Proliferation Assay

This protocol outlines the procedure to measure the mitogenic effect of LZ-8 on human T lymphocytes.

Materials:

  • Recombinant Ling Zhi-8 (rLZ-8)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • Complete RPMI-1640 medium

  • [³H]-thymidine

  • Scintillation counter

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

  • LZ-8 Stimulation: Add varying concentrations of rLZ-8 (e.g., 0.1, 1, 10 µg/mL) to the wells. Use medium alone as a negative control and a known T cell mitogen like Phytohemagglutinin (PHA) (5 µg/mL) as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • [³H]-thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the degree of cell proliferation.

Signaling Pathways and Experimental Workflows

Ling Zhi-8 Signaling in Dendritic Cells

LZ-8-induced activation and maturation of dendritic cells are primarily mediated through the Toll-like receptor 4 (TLR4).[1][2] This interaction triggers downstream signaling cascades involving the NF-κB and MAPK pathways, leading to the upregulation of co-stimulatory molecules and the production of immunomodulatory cytokines.[1]

LZ8_DC_Signaling cluster_cell Dendritic Cell cluster_pathways Signaling Pathways cluster_response Cellular Response LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Maturation DC Maturation (CD80, CD86, CD83, HLA-DR ↑) MAPK->Maturation Cytokines Cytokine Production (IL-12, IL-10, IL-23 ↑) MAPK->Cytokines NFkB->Maturation NFkB->Cytokines

Caption: LZ-8 signaling pathway in dendritic cells.

Experimental Workflow for Assessing LZ-8 Adjuvant Activity In Vivo

This workflow illustrates the key steps in evaluating the adjuvant effect of LZ-8 when co-administered with a DNA vaccine in a mouse tumor model.

LZ8_Adjuvant_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Inoculation Tumor Cell Inoculation Group_Assignment Animal Group Assignment (e.g., Vaccine alone, Vaccine + LZ-8) Tumor_Inoculation->Group_Assignment Vaccination Vaccination (e.g., Intramuscular injection) Group_Assignment->Vaccination Tumor_Growth Monitor Tumor Growth Vaccination->Tumor_Growth Immune_Response Analyze Immune Response (e.g., T cell proliferation, Cytokine production, CTL activity) Vaccination->Immune_Response Survival Monitor Survival Vaccination->Survival

Caption: Workflow for in vivo evaluation of LZ-8 as a vaccine adjuvant.

Regulatory T Cell Expansion by Ling Zhi-8

Ling Zhi-8 has been shown to induce the expansion of FOXP3+ regulatory T cells (Tregs), a process dependent on the CD45 signaling pathway. This suggests a role for LZ-8 in promoting immune tolerance.

LZ8_Treg_Expansion cluster_tcell CD4+ T Cell cluster_treg Treg Phenotype LZ8 Ling Zhi-8 CD45 CD45 LZ8->CD45 Signaling Downstream Signaling CD45->Signaling FOXP3 FOXP3 Expression ↑ Signaling->FOXP3 CTLA4 CTLA-4 Expression ↑ Signaling->CTLA4 IL10 IL-10 Production ↑ Signaling->IL10

Caption: LZ-8-mediated expansion of regulatory T cells.

References

Application Notes and Protocols for LZ-8 Protein Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LZ-8 Protein

Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein (FIP) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its therapeutic potential. As a biological entity, ensuring the stability and proper storage of LZ-8 is paramount for maintaining its biological activity and ensuring reproducible experimental results and therapeutic efficacy. These application notes provide a comprehensive overview of the known stability profile of LZ-8, recommended storage conditions, and detailed protocols for assessing its stability.

LZ-8 is a homodimer with a molecular weight of approximately 13 kDa per subunit. Its immunomodulatory effects are attributed to its ability to interact with various immune cells and modulate signaling pathways, leading to cytokine production and immune cell activation. The stability of its dimeric structure and tertiary conformation is critical for its function.

Physicochemical Properties and Stability Profile of LZ-8

Understanding the inherent stability of LZ-8 under various conditions is crucial for its handling and formulation development.

Thermal Stability

LZ-8 is considered a relatively heat-stable protein. However, prolonged exposure to high temperatures can lead to irreversible denaturation and loss of activity.

ParameterValueReference
Melting Temperature (Tm)64.4 °C[1]
Irreversible Denaturation> 55 °C[2]
Heat TreatmentStable at 100°C for 1 minute (activity greatly reduced with longer heating)[1][3]
pH Stability

LZ-8 and its homologs, like FIP-gts, have demonstrated remarkable stability across a wide pH range, retaining their activity in both acidic and alkaline conditions. This characteristic is advantageous for potential oral drug delivery formulations.

pH RangeStabilityReference
4.0 - 10.0High stability, retains over 90% of original activity[1]
4.4Isoelectric Point (pI)[4]

Recommended Storage Conditions for LZ-8 Protein

Proper storage is critical to prevent degradation, aggregation, and loss of biological function of LZ-8. The optimal storage conditions depend on the intended duration of storage.

Short-Term Storage (Days to Weeks)

For immediate use or short-term storage, LZ-8 solutions can be stored at refrigerated temperatures.

ConditionRecommended Parameters
Temperature2-8 °C
BufferPhosphate-buffered saline (PBS) pH 7.4 or Tris-HCl pH 7.5
AdditivesAddition of a bacteriostatic agent (e.g., 0.02% sodium azide) is recommended to prevent microbial growth.
Long-Term Storage (Months to Years)

For long-term preservation, freezing or lyophilization is recommended to minimize chemical and physical degradation.

ConditionRecommended Parameters
Frozen Storage
Temperature-20 °C or -80 °C
BufferPBS pH 7.4 or Tris-HCl pH 7.5
CryoprotectantsAddition of cryoprotectants such as glycerol (B35011) (20-50% v/v) or sucrose (B13894) is crucial to prevent freeze-thaw damage.
AliquotingIt is highly recommended to aliquot the protein solution into single-use volumes to avoid repeated freeze-thaw cycles.
Lyophilized (Freeze-Dried) Storage
Temperature2-8 °C or room temperature (protected from light and moisture)
ReconstitutionReconstitute with high-purity water or a recommended buffer just prior to use.

Experimental Protocols for Stability Assessment

A panel of biophysical and biochemical methods should be employed to thoroughly assess the stability of LZ-8.

Protocol: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC is a powerful technique to monitor the formation of aggregates (high molecular weight species) and fragments (low molecular weight species).

Objective: To quantify the percentage of monomeric, aggregated, and fragmented LZ-8.

Materials:

  • Purified LZ-8 protein solution

  • SEC column suitable for the molecular weight range of 10-100 kDa

  • HPLC system with a UV detector

  • Mobile phase: e.g., 150 mM sodium phosphate (B84403), pH 7.0

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the LZ-8 sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject a defined amount of the LZ-8 sample (e.g., 20 µg) onto the column.

  • Chromatographic Run: Run the chromatography for a sufficient time to allow for the elution of all species.

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.

Protocol: Dynamic Light Scattering (DLS) for Detection of Aggregation

DLS is a sensitive technique for detecting the presence of aggregates and determining the hydrodynamic radius of particles in solution.

Objective: To assess the polydispersity and hydrodynamic radius of LZ-8 in solution as an indicator of aggregation.

Materials:

  • Purified LZ-8 protein solution

  • DLS instrument

  • Low-volume cuvette

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Filter the LZ-8 sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup: Set the instrument parameters, including temperature and laser wavelength.

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions.

  • Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh and PDI over time indicates aggregation.

Protocol: Circular Dichroism (CD) Spectroscopy for Secondary and Tertiary Structure Analysis

CD spectroscopy is used to monitor changes in the secondary and tertiary structure of the protein, which can be indicative of unfolding and degradation.

Objective: To assess the conformational stability of LZ-8.

Materials:

  • Purified LZ-8 protein solution

  • CD spectropolarimeter

  • Quartz cuvette with a suitable path length (e.g., 1 mm for far-UV, 10 mm for near-UV)

  • Buffer for sample dilution (must be transparent in the desired UV range)

Procedure:

  • Far-UV CD (Secondary Structure):

    • Dilute the LZ-8 sample to a concentration of approximately 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Record the CD spectrum from 190 to 250 nm.

    • Monitor for changes in the characteristic alpha-helical and beta-sheet signals.

  • Near-UV CD (Tertiary Structure):

    • Use a higher protein concentration (e.g., 1 mg/mL).

    • Record the CD spectrum from 250 to 320 nm.

    • Monitor for changes in the signals arising from aromatic amino acids, which are sensitive to the tertiary structure.

  • Thermal Denaturation:

    • Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helix) as a function of increasing temperature to determine the melting temperature (Tm).

Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To intentionally degrade LZ-8 under various stress conditions and identify the degradation products.

Stress Conditions:

  • Acid/Base Hydrolysis: Incubate LZ-8 in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature for defined time points.

  • Oxidation: Treat LZ-8 with an oxidizing agent (e.g., 0.1% H₂O₂) at room temperature.

  • Thermal Stress: Incubate LZ-8 solutions at elevated temperatures (e.g., 40°C, 50°C, 60°C) for various durations.

  • Photostability: Expose LZ-8 solutions to UV and visible light according to ICH guidelines.

Analysis: Analyze the stressed samples using the methods described above (SEC, DLS, CD) as well as other techniques like SDS-PAGE and mass spectrometry to identify and characterize degradation products.

Signaling Pathways and Experimental Workflows

LZ-8 Signaling in T-Cells

LZ-8 has been shown to activate T-cells through a CD45-mediated signaling pathway, leading to the expansion of regulatory T-cells (Tregs).

LZ8_TCell_Signaling LZ8 LZ-8 CD45 CD45 LZ8->CD45 Binds CD18 CD18 LZ8->CD18 Binds TCR_complex TCR Complex CD45->TCR_complex Activates IL2_production IL-2 Production CD18->IL2_production Induces PLC PLC TCR_complex->PLC PKC PKC PLC->PKC MAPK MAPK (ERK1/2, p38) PKC->MAPK MAPK->IL2_production Upregulates Treg_expansion Treg Expansion IL2_production->Treg_expansion IL10_production IL-10 Production Treg_expansion->IL10_production LZ8_DC_Signaling LZ8 LZ-8 TLR4 TLR4 LZ8->TLR4 Binds IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus DC_maturation DC Maturation & Activation Nucleus->DC_maturation Upregulates Genes Cytokine_production Cytokine Production (IL-12, IL-10, IL-23) Nucleus->Cytokine_production Upregulates Genes LZ8_Stability_Workflow start Start: Purified LZ-8 storage_conditions Incubate under various storage conditions (Temperature, pH, Buffer) start->storage_conditions forced_degradation Forced Degradation (Heat, pH, Oxidation, Light) start->forced_degradation sampling Sample at defined time points storage_conditions->sampling forced_degradation->sampling analysis Biophysical & Biochemical Analysis sampling->analysis sec SEC (Aggregation, Fragmentation) analysis->sec dls DLS (Hydrodynamic Radius, PDI) analysis->dls cd CD Spectroscopy (Secondary & Tertiary Structure) analysis->cd activity_assay Biological Activity Assay (e.g., cell proliferation) analysis->activity_assay data_analysis Data Analysis and Stability Assessment sec->data_analysis dls->data_analysis cd->data_analysis activity_assay->data_analysis end End: Determine Shelf-life and Optimal Storage data_analysis->end

References

Application Notes and Protocols for the Detection of Ling Zhi-8 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8) is an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and immune-suppressive functions.[1][2][3] As research into the therapeutic potential of LZ-8 progresses, robust and reliable methods for its detection and quantification in biological samples are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

These application notes provide detailed protocols for three common and powerful techniques for the detection and quantification of LZ-8: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry. Additionally, we present key signaling pathways modulated by LZ-8 to provide a functional context for its analysis.

Ling Zhi-8 Signaling Pathways

LZ-8 exerts its immunomodulatory effects by activating several key intracellular signaling pathways, including the NF-κB and MAPK pathways. Understanding these pathways is essential for interpreting the functional consequences of LZ-8 administration.

LZ8_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LZ-8 LZ-8 Receptor Receptor LZ-8->Receptor Binds IKK IKK Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Degradation Releases p65 p65 p50 p50 p65_p50_dimer p65/p50 NF-κB->p65_p50_dimer Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Cytokines, etc.) p65_p50_dimer->Gene_Expression Promotes Transcription_Factors->Gene_Expression Promotes

Figure 1. LZ-8 Signaling Pathways.

Data Presentation

The following tables provide representative quantitative data for the detection and functional analysis of Ling Zhi-8.

Table 1: Representative Data for Ling Zhi-8 Sandwich ELISA

This table shows a typical standard curve for a Ling Zhi-8 sandwich ELISA. The optical density (OD) is directly proportional to the concentration of LZ-8.

LZ-8 Concentration (ng/mL)Optical Density (450 nm)
102.58
51.85
2.51.12
1.250.65
0.6250.38
0.3120.21
0.1560.12
00.05

Table 2: Semi-Quantitative Analysis of Ling Zhi-8 by Western Blot

This table illustrates the relative quantification of LZ-8 in different biological matrices using Western blotting. The data is presented as relative density units normalized to a loading control.

Sample TypeLZ-8 Relative Density (Arbitrary Units)
Plasma (1 hour post-administration)1.25
Plasma (4 hours post-administration)0.78
Liver Homogenate0.95
Spleen Homogenate1.10
Control Plasma0.00

Table 3: Biological Activity of Recombinant Ling Zhi-8

This table summarizes the concentration-dependent effects of recombinant LZ-8 on cellular processes, as reported in the literature.

Biological SystemLZ-8 ConcentrationObserved EffectReference
Human Peripheral Blood Lymphocytes10 µg/mLInduction of IL-2, IFN-γ, and TNF-α production[4]
IEC-6 cells1, 3, and 10 µg/mLNo significant effect on cell viability[5]
Lewis Lung Carcinoma CellsNot SpecifiedInhibition of tumor growth in vivo[6]
Non-obese Diabetic Mice10.3-12.6 mg/kg (intraperitoneal)Prevention of insulitis[7]

Experimental Protocols

The following section provides detailed protocols for the detection of Ling Zhi-8.

Sandwich ELISA for Ling Zhi-8 Quantification

This protocol describes a sandwich ELISA for the quantitative detection of LZ-8 in biological fluids such as plasma or serum.

Note: This protocol assumes the availability of a matched pair of anti-LZ-8 antibodies (capture and detection). Optimal antibody concentrations should be determined empirically.

ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample Add Sample/Standard Wash_2->Add_Sample Incubate_1 Incubate Add_Sample->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Detection_Ab Add Detection Antibody Wash_3->Add_Detection_Ab Incubate_2 Incubate Add_Detection_Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Enzyme_Conj Add Enzyme Conjugate Wash_4->Add_Enzyme_Conj Incubate_3 Incubate Add_Enzyme_Conj->Incubate_3 Wash_5 Wash Incubate_3->Wash_5 Add_Substrate Add Substrate Wash_5->Add_Substrate Incubate_4 Incubate (in dark) Add_Substrate->Incubate_4 Add_Stop_Solution Add Stop Solution Incubate_4->Add_Stop_Solution Read_Plate Read Plate at 450 nm Add_Stop_Solution->Read_Plate End End Read_Plate->End

Figure 2. Sandwich ELISA Workflow.

Materials:

  • 96-well microplate

  • Recombinant LZ-8 standard

  • Capture anti-LZ-8 antibody

  • Biotinylated detection anti-LZ-8 antibody

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample diluent (e.g., 1% BSA in PBS)

  • Plate reader

Protocol:

  • Coating: Dilute the capture antibody in coating buffer to the optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Prepare a standard curve of recombinant LZ-8 in sample diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in sample diluent to the optimal concentration (e.g., 0.1-1 µg/mL). Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Dilute Streptavidin-HRP in sample diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Western Blotting for Ling Zhi-8 Detection

This protocol details the detection of LZ-8 in biological samples, such as cell lysates or tissue homogenates, by Western blotting.

Note: This protocol requires a primary antibody specific to LZ-8 and a suitable secondary antibody. Optimization of antibody dilutions and incubation times is necessary.

Western_Blot_Workflow Start Start Sample_Prep Sample Preparation (Lysis/Homogenization) Start->Sample_Prep Protein_Quant Protein Quantification Sample_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (anti-LZ-8) Block->Primary_Ab Wash_1 Wash Primary_Ab->Wash_1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Wash_1->Secondary_Ab Wash_2 Wash Secondary_Ab->Wash_2 Detection Chemiluminescent Detection Wash_2->Detection Imaging Imaging Detection->Imaging End End Imaging->End

Figure 3. Western Blot Workflow.

Materials:

  • Biological sample (cell lysate, tissue homogenate)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-LZ-8 antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LZ-8 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Acquire the image using a chemiluminescence imaging system.

Mass Spectrometry for Ling Zhi-8 Quantification

This protocol outlines a targeted proteomics approach using Multiple Reaction Monitoring (MRM) for the absolute quantification of LZ-8 in complex biological samples like plasma.

Mass_Spec_Workflow Start Start Sample_Collection Sample Collection (e.g., Plasma) Start->Sample_Collection Spike_In Spike-in Stable Isotope Labeled Peptide Standard Sample_Collection->Spike_In Denature_Reduce_Alkylate Denature, Reduce, Alkylate Spike_In->Denature_Reduce_Alkylate Trypsin_Digestion Trypsin Digestion Denature_Reduce_Alkylate->Trypsin_Digestion LC_Separation Liquid Chromatography Separation Trypsin_Digestion->LC_Separation MS_Analysis Mass Spectrometry (MRM) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 4. Mass Spectrometry Workflow.

Protocol:

  • Peptide Selection: In silico digest the known amino acid sequence of LZ-8 with trypsin to identify unique peptides suitable for quantification.

  • Standard Preparation: Synthesize stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the selected peptides to serve as internal standards.

  • Sample Preparation: a. To 100 µL of plasma, add a known amount of the stable isotope-labeled peptide standard. b. Denature the proteins by adding urea (B33335) to a final concentration of 8 M. c. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour. d. Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes. e. Dilute the sample to reduce the urea concentration to <2 M. f. Add trypsin and incubate overnight at 37°C. g. Stop the digestion with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: a. Inject the prepared peptide sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Separate the peptides using a C18 column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid. c. Set up the mass spectrometer to perform MRM analysis, monitoring specific precursor-to-fragment ion transitions for both the native and stable isotope-labeled LZ-8 peptides.

  • Data Analysis: a. Integrate the peak areas for the MRM transitions of both the native and labeled peptides. b. Calculate the ratio of the native to labeled peptide peak areas. c. Determine the concentration of LZ-8 in the original sample by comparing this ratio to a standard curve generated with known concentrations of the native peptide and a fixed concentration of the labeled peptide.

Table 4: Potential Tryptic Peptides of Ling Zhi-8 for MRM Analysis

Peptide SequencePrecursor Ion (m/z)Fragment Ion (m/z)
LAWDVK342.7426.2
KLSFDYTPNWGR696.8904.4
GNPNNFIDTVTFPK763.41028.5
VLTDK275.2374.2
AYTYR314.6494.2
VAVSGR295.2422.2
NL GVK265.7379.2
PSYAVESDGSQK664.8878.4
VNFLEYNSGYGIADTNTIQVFVVDPDTNNDFIIAQWN2115.01261.6

Disclaimer: The protocols provided are intended as a guide. Optimization of specific conditions, such as antibody concentrations and incubation times, is essential for achieving reliable and accurate results.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Ling Zhi-8 (LZ-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anti-inflammatory effects of LZ-8 in vitro. The protocols detailed herein focus on an lipopolysaccharide (LPS)-induced inflammation model using the murine macrophage cell line RAW 264.7, a well-established system for studying inflammatory responses.

The primary mechanism of LZ-8's anti-inflammatory action involves the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Activation of these pathways by inflammatory stimuli like LPS leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). LZ-8 has been shown to suppress the production of these inflammatory molecules, highlighting its therapeutic potential.[1][2]

These notes provide detailed protocols for assessing cell viability, quantifying NO production, measuring cytokine levels, and analyzing the activation of the NF-κB and MAPK signaling pathways. Additionally, quantitative data from published studies are summarized in tabular format to facilitate experimental design and data comparison.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of Ling Zhi-8 on various pro-inflammatory mediators in LPS-stimulated macrophage cell lines.

Table 1: Effect of Ling Zhi-8 on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Cell LineInflammatory StimulusLZ-8 Concentration (µg/mL)% Inhibition of NO Production% Inhibition of PGE2 ProductionReference
BV-2 MicrogliaLPS (0.1 µg/mL)1Not SignificantNot Significant[1]
BV-2 MicrogliaLPS (0.1 µg/mL)5~15%~20%[1]
BV-2 MicrogliaLPS (0.1 µg/mL)10~31%~39%[1]

Table 2: Effect of Ling Zhi-8 on Pro-inflammatory Cytokine Production

Cell LineInflammatory StimulusLZ-8 Concentration (µg/mL)% Inhibition of IL-6 ProductionEffect on TNF-α ProductionEffect on IL-1β ProductionReference
BV-2 MicrogliaLPS (0.1 µg/mL)1Not SignificantNot ReportedNot Reported[1]
BV-2 MicrogliaLPS (0.1 µg/mL)5~35%Not ReportedNot Reported[1]
BV-2 MicrogliaLPS (0.1 µg/mL)10~58%Not ReportedNot Reported[1]
Human PBLLZ-8 StimulationNot ApplicableIncreased ProductionIncreased ProductionIncreased Production[3]
Macrophage cellsLPSNot SpecifiedReduced ExpressionReduced ExpressionReduced Expression[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of LZ-8 in Inflammation

The following diagram illustrates the key signaling pathways modulated by Ling Zhi-8 in the context of LPS-induced inflammation. LZ-8 is shown to interfere with the TLR4 signaling cascade, leading to the inhibition of NF-κB and MAPK pathways, which in turn suppresses the expression of pro-inflammatory genes.

LZ8_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 LZ8 Ling Zhi-8 LZ8->TLR4 Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators ProInflammatory_Genes->Inflammatory_Mediators Translation

Caption: LZ-8 inhibits LPS-induced inflammation via the TLR4-mediated NF-κB and MAPK signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines the general experimental workflow for evaluating the anti-inflammatory effects of Ling Zhi-8 in vitro.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding lz8_treatment Pre-treat with Ling Zhi-8 (Various Concentrations) cell_seeding->lz8_treatment cell_viability Cell Viability Assay (MTT/CCK-8) cell_seeding->cell_viability Parallel Experiment lps_stimulation Stimulate with LPS lz8_treatment->lps_stimulation incubation Incubate for Specified Time lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells no_assay Nitric Oxide Assay (Griess Assay) collect_supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Western Blot (NF-κB, MAPK proteins) lyse_cells->western_blot end End no_assay->end elisa->end western_blot->end cell_viability->end

Caption: General workflow for in vitro evaluation of Ling Zhi-8's anti-inflammatory effects.

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line:

  • RAW 264.7 murine macrophage cell line.

1.2. Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

1.3. Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

1.4. Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate multi-well plates at a density of 2 x 10^5 cells/well for 96-well plates or 1 x 10^6 cells/well for 24-well plates and allow them to adhere overnight.

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Ling Zhi-8 (e.g., 1, 5, 10 µg/mL).

  • Incubate for a pre-treatment period (e.g., 1-2 hours).

  • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce inflammation.

  • Incubate for the desired time period (e.g., 24 hours).

  • Collect the cell culture supernatant for nitric oxide and cytokine analysis.

  • Lyse the cells for Western blot analysis.

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects of LZ-8 are due to cytotoxicity.

2.1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well plates.

2.2. Protocol:

  • Seed and treat cells with Ling Zhi-8 as described in the cell culture and treatment protocol in a 96-well plate.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

3.1. Materials:

3.2. Protocol:

  • Collect 50 µL of cell culture supernatant from each well of the treated plate.

  • Add 50 µL of Griess Reagent Component A to each sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Cytokine Quantification (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

4.1. Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Stop solution (e.g., 2N H2SO4).

  • 96-well ELISA plates.

4.2. Protocol:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes in the dark.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

5.1. Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

5.2. Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

References

Application of Lingzhi-8 (LZ-8) in Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Lingzhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention in cancer research for its potential as an anti-tumor agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of LZ-8 on various cancer cell lines.

Mechanisms of Action

LZ-8 exerts its anti-cancer effects through multiple mechanisms, primarily by inducing a unique form of programmed cell death and inhibiting metastasis.

1.1. Induction of Caspase-Independent Autophagic Cell Death: In human gastric cancer SGC-7901 cells, recombinant LZ-8 (rLZ-8) has been shown to induce a form of autophagic cell death that is independent of caspase activity.[1] This process is initiated by the accumulation and aggregation of rLZ-8 in the endoplasmic reticulum (ER), leading to ER stress. This, in turn, activates the ATF4-CHOP signaling pathway, a key regulator of ER stress-mediated apoptosis and autophagy.[1]

1.2. Inhibition of Metastasis: In lung cancer, LZ-8 has demonstrated the ability to suppress tumor metastasis. It achieves this by interfering with the epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion. LZ-8 disrupts focal adhesion kinase (FAK) function, leading to the downregulation of the transcription factor Slug. This, in turn, enhances the expression of E-cadherin, a key cell-cell adhesion molecule, thereby repressing cancer cell mobility. Furthermore, LZ-8 promotes the degradation of Slug through the MDM2-mediated ubiquitination proteasome pathway.[2]

Quantitative Data on the Effects of LZ-8

The following tables summarize the quantitative effects of recombinant LZ-8 (rLZ-8) on various cancer cell lines.

Table 1: IC50 Values of rLZ-8 in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Time Point (hours)Reference
SGC-7901Human Gastric Cancer524[1]
HCC372Hepatocellular Carcinoma (c-Met-overexpressing)10-50Not Specified
HCC329Hepatocellular Carcinoma (c-Met-negative)10-50Not Specified

Table 2: Effect of rLZ-8 on Cell Cycle Distribution in SGC-7901 Human Gastric Cancer Cells

TreatmentTime (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control051.230.118.7[1]
rLZ-8 (5 µg/mL)655.426.518.1[1]
rLZ-8 (5 µg/mL)1259.823.316.9[1]
rLZ-8 (5 µg/mL)1861.722.815.5[1]
rLZ-8 (5 µg/mL)2464.020.315.7[1]
rLZ-8 (5 µg/mL)3665.220.414.4[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of LZ-8 on cancer cell lines.

3.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of LZ-8 on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Recombinant LZ-8 (rLZ-8)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of rLZ-8 (e.g., 0, 1, 5, 10, 25, 50 µg/mL) for the desired time points (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • rLZ-8

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of rLZ-8 for the indicated time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

3.3. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in LZ-8-induced signaling pathways.

Materials:

  • Cancer cell lines

  • rLZ-8

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3, anti-p62, anti-ATF4, anti-CHOP, anti-FAK, anti-Slug, anti-E-cadherin, anti-MDM2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with rLZ-8 as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

3.4. Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the effect of LZ-8 on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • rLZ-8

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • For the invasion assay, coat the top of the Transwell insert membrane with Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium, with or without rLZ-8.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the stained cells under a microscope in several random fields.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described.

LZ8_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Autophagy Autophagy cluster_Metastasis Metastasis Inhibition LZ8 LZ-8 Aggregation ER_Stress ER Stress LZ8->ER_Stress ATF4_CHOP ATF4-CHOP Pathway ER_Stress->ATF4_CHOP Autophagic_Death Autophagic Cell Death (Caspase-Independent) ATF4_CHOP->Autophagic_Death FAK FAK Inactivation Slug Slug Degradation (via MDM2) FAK->Slug E_cadherin E-cadherin Up-regulation Slug->E_cadherin Mobility Decreased Cell Mobility E_cadherin->Mobility LZ8_input LZ-8 LZ8_input->LZ8 LZ8_input->FAK

Caption: Signaling pathways activated by LZ-8 in cancer cells.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays start Seed Cancer Cells treat Treat with LZ-8 start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Protein Expression (Western Blot) treat->western migration Migration/Invasion (Transwell Assay) treat->migration

Caption: General experimental workflow for studying LZ-8 effects.

Logical_Relationship cluster_Effects Cellular Effects cluster_Outcome Therapeutic Outcome LZ8 LZ-8 Treatment growth Inhibition of Cell Growth LZ8->growth autophagy Induction of Autophagy LZ8->autophagy metastasis Suppression of Metastasis LZ8->metastasis outcome Potential Anti-Cancer Therapeutic Agent growth->outcome autophagy->outcome metastasis->outcome

Caption: Logical relationship of LZ-8's effects and therapeutic potential.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Assessing Ling Zhi-8 (LZ-8) Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum (Reishi or Ling Zhi), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This protein, with a molecular weight of approximately 13 kDa, has demonstrated a range of bioactivities, including immunomodulatory, anti-cancer, and anti-inflammatory effects.[3][4][5] These application notes provide detailed protocols and methodologies for researchers to effectively assess the key bioactivities of LZ-8 in a laboratory setting.

Section 1: Assessing Immunomodulatory Activity

LZ-8 is well-documented for its ability to modulate the immune system. It can stimulate T-cells, promote the maturation of dendritic cells, and expand the population of regulatory T-cells (Tregs).[1][3][6] The following protocols describe methods to evaluate these immunomodulatory effects.

Data Presentation: Summary of Immunomodulatory Effects
Assay TypeCell Line / ModelTreatmentResultReference
Treg ExpansionMurine primary CD4+ T cells1 µg/mL LZ-8 for 72h4-fold expansion in Treg population[1]
Treg ExpansionHuman primary CD4+ T cells1 µg/mL LZ-8 for 72h10-fold expansion in Treg population[1]
DC MaturationHuman monocyte-derived DCsrLZ-8Enhanced expression of CD80, CD86, CD83, HLA-DR[6]
Cytokine ProductionHuman monocyte-derived DCsrLZ-8Increased production of IL-12 p40, IL-10, IL-23[6]
T-cell StimulationHuman naïve T-cells (co-cultured with LZ-8 treated DCs)rLZ-8Increased secretion of IFN-γ and IL-10[6]
Mitogenic ActivityHuman Peripheral Blood Mononuclear Cells (PBMCs)LZ-8Mitogenic effect observed (requires monocytes)[3]
Experimental Protocols

Protocol 1: T-Regulatory Cell (Treg) Expansion Assay

This protocol details the method to assess the ability of LZ-8 to induce the expansion of CD4+CD25+FOXP3+ regulatory T-cells from a population of primary CD4+ T-cells.[1]

Materials:

  • Recombinant LZ-8 (endotoxin level <0.012 EU/µg)[1]

  • Primary murine or human CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Flow cytometer

  • Antibodies for flow cytometry: Anti-CD4, Anti-CD25, Anti-FOXP3

  • Fixation/Permeabilization Buffer

  • 96-well culture plates

Procedure:

  • Isolate primary CD4+ T-cells from mouse spleens or human peripheral blood using standard methods (e.g., magnetic-activated cell sorting).

  • Seed the purified CD4+ T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Treat the cells with LZ-8 at a final concentration of 1-2 µg/mL. Include an untreated control group.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with PBS.

  • Perform surface staining by incubating cells with fluorescently-conjugated anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C.

  • Wash the cells, then perform intracellular staining for FOXP3 using a fixation/permeabilization buffer kit according to the manufacturer's instructions, followed by incubation with anti-FOXP3 antibody.

  • Analyze the percentage of CD4+CD25+FOXP3+ cells using a flow cytometer.

Protocol 2: Dendritic Cell (DC) Maturation and Activation Assay

This protocol is designed to evaluate the effect of LZ-8 on the maturation and activation of human monocyte-derived dendritic cells.[6]

Materials:

  • Recombinant LZ-8 (rLZ-8)

  • Human monocyte-derived immature DCs

  • RPMI-1640 medium with supplements

  • Flow cytometer

  • Antibodies for flow cytometry: Anti-CD80, Anti-CD86, Anti-CD83, Anti-HLA-DR

  • ELISA kits for IL-12 p40, IL-10, and IL-23

Procedure:

  • Generate immature DCs from human peripheral blood monocytes.

  • Plate the immature DCs and treat with various concentrations of rLZ-8 for 48 hours. Use an untreated control.

  • For DC Maturation (Flow Cytometry):

    • Harvest the cells and stain with fluorescently-conjugated antibodies against the surface markers CD80, CD86, CD83, and HLA-DR.

    • Analyze the expression levels of these markers using a flow cytometer to assess DC maturation.

  • For Cytokine Production (ELISA):

    • Collect the culture supernatants after the 48-hour incubation.

    • Measure the concentrations of IL-12 p40, IL-10, and IL-23 using specific ELISA kits according to the manufacturer's protocols.

Visualizations

LZ8_Treg_Pathway cluster_cell CD4+ T-Cell LZ8 Ling Zhi-8 CD45 CD45 LZ8->CD45 Binds Signal Intracellular Signaling Cascade CD45->Signal Activates FOXP3 FOXP3 Expression Signal->FOXP3 Upregulates Treg Treg Expansion & Suppressive Function FOXP3->Treg Leads to

Caption: LZ-8 promotes Treg expansion via a CD45-mediated signaling pathway.[1]

DC_Maturation_Workflow start Isolate Human Monocytes from PBMC culture Culture with GM-CSF + IL-4 to generate immature DCs start->culture treat Treat immature DCs with LZ-8 (48h) culture->treat harvest Harvest Cells & Supernatant treat->harvest flow Analyze Maturation Markers (CD80, CD86, CD83, HLA-DR) by Flow Cytometry harvest->flow Cells elisa Measure Cytokine Production (IL-12, IL-10, IL-23) by ELISA harvest->elisa Supernatant

Caption: Experimental workflow for assessing LZ-8's effect on DC maturation.[6]

Section 2: Assessing Anti-Cancer Activity

LZ-8 has shown potential as an anti-cancer agent by inhibiting cell proliferation and metastasis in certain cancer types, such as lung cancer.[2][7] The protocols below outline methods to assess these anti-tumor properties.

Data Presentation: Summary of Anti-Cancer Effects
Assay TypeCell Line / ModelTreatmentResultReference
Cell ProliferationA549 (Human Lung Cancer)rLZ-8Inhibition of cell growth, G1 arrest[2]
Protein ExpressionA549 (Human Lung Cancer)rLZ-8Activation of p53 and p21 expression[2]
Tumor Growth (In vivo)Lewis Lung Carcinoma (mice)rLZ-8Inhibition of tumor growth[2]
Cell MobilityLung Cancer CellsrLZ-8Repressed cancer cell mobility[7]
Metastasis (In vivo)Lewis Lung Carcinoma (mice)rLZ-8Suppressed tumor metastasis, increased survival rate[7]
Protein ExpressionCL1-5 Lung Cancer CellsrLZ-8Inactivation of FAK, degradation of Slug, enhanced E-cadherin[7]
Experimental Protocols

Protocol 3: Cell Viability and Proliferation Assay (MTT or CCK-8)

This assay determines the effect of LZ-8 on the viability and proliferation of cancer cells, allowing for the calculation of an IC50 value.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer cells)

  • Recombinant LZ-8 (rLZ-8)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of rLZ-8 in complete medium.

  • Remove the medium from the wells and add 100 µL of the rLZ-8 dilutions. Include a vehicle control (medium with buffer used to dissolve LZ-8) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 4: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of LZ-8 on the migratory capacity of cancer cells, a key process in metastasis.[7][9]

Materials:

  • Cancer cell line (e.g., CL1-5)

  • rLZ-8

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing a non-toxic concentration of rLZ-8. Use a control well with normal medium.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points for each image.

  • Calculate the percentage of wound closure over time to quantify cell migration.

Visualizations

LZ8_Antimetastasis_Pathway LZ8 Ling Zhi-8 FAK Focal Adhesion Kinase (FAK) LZ8->FAK Inactivates MDM2 MDM2 FAK->MDM2 Inactivation allows... Slug Slug MDM2->Slug Promotes interaction Ub Ubiquitination & Proteasomal Degradation Slug->Ub Targeted for Ecad E-cadherin Expression Slug->Ecad Repression is lifted Meta Reduced Cell Mobility & Metastasis Ecad->Meta

Caption: LZ-8 inhibits lung cancer metastasis by disrupting FAK signaling.[7]

Anticancer_Workflow start Select Cancer Cell Line (e.g., A549) viability Assess Cytotoxicity (MTT / CCK-8 Assay) Determine IC50 start->viability migration Evaluate Anti-Migratory Effect (Wound Healing Assay) start->migration protein Analyze Protein Expression (Western Blot) e.g., p53, FAK, Slug viability->protein Use sub-lethal dose migration->protein invivo In Vivo Tumor Model (e.g., Xenograft) Assess tumor growth & metastasis protein->invivo

Caption: General workflow for in vitro and in vivo evaluation of LZ-8's anti-cancer activity.

Section 3: Assessing Anti-Inflammatory Activity

LZ-8 exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in immune cells like microglia.[4] This activity is often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB.

Data Presentation: Summary of Anti-Inflammatory Effects
Assay TypeCell Line / ModelTreatmentResultReference
NO ProductionLPS-stimulated BV-2 microglia10 µg/mL LZ-8 (pre-treatment)31% suppression[4]
PGE2 ProductionLPS-stimulated BV-2 microglia10 µg/mL LZ-8 (pre-treatment)39% suppression[4]
IL-6 ProductionLPS-stimulated BV-2 microglia10 µg/mL LZ-8 (pre-treatment)58% suppression[4]
Protein ExpressionLPS-stimulated BV-2 microglia5-10 µg/mL LZ-8Down-regulated iNOS and COX-2 expression[4]
NF-κB TranslocationLPS-stimulated BV-2 microglia5 µg/mL LZ-8Suppressed translocation of NF-κB into the nucleus[4]
TLR4 ExpressionBV-2 microglia5-10 µg/mL LZ-8Reduced TLR-4 mRNA and protein expression[4]
Experimental Protocols

Protocol 5: Measurement of Pro-Inflammatory Mediators (NO, PGE2, IL-6)

This protocol describes how to measure the inhibitory effect of LZ-8 on the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated microglial cells.[4]

Materials:

  • Murine microglial BV-2 cell line

  • LZ-8

  • LPS (Lipopolysaccharide)

  • DMEM medium with supplements

  • Griess Reagent (for NO measurement)

  • ELISA kits for Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6)

  • 96-well plates

Procedure:

  • Seed BV-2 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of LZ-8 (e.g., 1, 5, 10 µg/mL) for 24 hours.

  • Stimulate the cells with LPS (e.g., 0.1 µg/mL) for another 16-24 hours. Include control wells (no treatment, LPS only, LZ-8 only).

  • After incubation, collect the culture supernatants.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Use a sodium nitrite (B80452) solution to generate a standard curve.

  • PGE2 and IL-6 Measurement:

    • Use the collected supernatants to measure the concentrations of PGE2 and IL-6 using specific ELISA kits, following the manufacturer’s instructions.

Visualizations

LZ8_Anti_Inflammatory_Pathway cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates LZ8 Ling Zhi-8 LZ8->TLR4 Downregulates expression NFkB_path NF-κB Signaling (IκB phosphorylation) LZ8->NFkB_path Suppresses TLR4->NFkB_path NFkB NF-κB Translocation to Nucleus NFkB_path->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) NFkB->Genes Induces Mediators Pro-inflammatory Mediators (NO, PGE2, IL-6) Genes->Mediators Leads to production

References

Application Notes and Protocols for Ling Zhi 8 (LZ-8) Treatment of Primary T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the treatment of primary T cells with Ling Zhi 8 (LZ-8), an immunomodulatory protein derived from the medicinal mushroom Ganoderma lucidum. This document outlines the protocols for T cell isolation and culture, LZ-8 treatment for T cell proliferation and regulatory T cell (Treg) expansion, and methods for assessing cellular responses.

Introduction

This compound (LZ-8) is a fungal immunomodulatory protein that has demonstrated significant effects on T lymphocytes. It is known to be a potent T cell mitogen, inducing proliferation and cytokine production. Notably, the proliferative response of T cells to LZ-8 is dependent on the presence of monocytes.[1][2] Furthermore, LZ-8 has been shown to drive the differentiation of CD4+ T cells into FOXP3+ regulatory T cells (Tregs), suggesting its potential in modulating immune responses for therapeutic applications.[3]

Data Summary

The following tables summarize the quantitative effects of LZ-8 on primary T cells as reported in scientific literature.

Table 1: Effect of this compound (LZ-8) on Regulatory T Cell (Treg) Expansion

Cell TypeTreatmentIncubation TimeResult
Murine primary CD4+ T cells1 µg/mL recombinant LZ-8 (rLZ-8)72 hours~4-fold expansion of CD25+FOXP3+ Tregs
Human primary CD4+ T cells1 µg/mL recombinant LZ-8 (rLZ-8)72 hours~10-fold expansion of CD25+FOXP3+ Tregs

Table 2: Cytokine Production Induced by this compound (LZ-8) in T Cell Cultures

CytokineTime Point of Increased ProductionNotes
Interleukin-2 (IL-2)24 hoursUpregulation of IL-2 receptor expression also observed.[1]
Interferon-gamma (IFN-γ)Not specifiedAssociated with a Th1-biased immune response.
Tumor Necrosis Factor-alpha (TNF-α)Not specifiedProduction observed in LZ-8 stimulated peripheral blood lymphocytes.[1]
Interleukin-1 beta (IL-1β)Not specifiedProduction observed in LZ-8 stimulated peripheral blood lymphocytes.[1]
Interleukin-10 (IL-10)120 hoursEnhanced production follows the initial IL-2 stimulation.[3]

Experimental Protocols

Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent purification of T cells.

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque density gradient medium

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • T cell isolation kit (e.g., magnetic-activated cell sorting [MACS] based)

Procedure:

  • Dilute whole blood with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • (Optional) To isolate specific T cell subsets (e.g., CD4+ T cells), proceed with a negative selection-based T cell isolation kit according to the manufacturer's instructions.

Protocol 2: this compound (LZ-8) Treatment for T Cell Proliferation and Treg Expansion

This protocol outlines the in vitro treatment of primary T cells with LZ-8.

Materials:

  • Isolated primary T cells (and monocytes/PBMCs)

  • Recombinant this compound (rLZ-8)

  • Complete RPMI-1640 medium (as described above)

  • 96-well cell culture plates

Procedure:

  • Adjust the cell density of the T cell suspension (co-cultured with monocytes or as part of PBMCs for proliferation studies) to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare a stock solution of rLZ-8 in sterile PBS or culture medium.

  • Add the desired final concentration of rLZ-8 to the wells. For Treg expansion, a concentration of 1 µg/mL has been shown to be effective.[3] For proliferation, a dose-response curve may be generated using concentrations ranging from 0.1 to 10 µg/mL.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For Treg expansion, incubate for 72 hours. For proliferation assays, a 48-72 hour incubation is typical.

Protocol 3: Assessment of T Cell Response

A. T Cell Proliferation Assay (CFSE-based):

  • Prior to stimulation, label T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • After the incubation period with LZ-8, harvest the cells.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

B. Flow Cytometry for Surface and Intracellular Markers:

  • Harvest cells after LZ-8 treatment.

  • For surface marker staining (e.g., CD4, CD25, CD69), wash the cells with FACS buffer (PBS with 2% FBS) and incubate with fluorescently conjugated antibodies for 30 minutes on ice.

  • For intracellular staining of FOXP3, first perform surface staining for CD4 and CD25, then fix and permeabilize the cells using a commercially available FOXP3 staining buffer set.

  • Incubate with an anti-FOXP3 antibody.

  • Wash the cells and acquire data on a flow cytometer.

C. Cytokine Analysis (ELISA):

  • After the desired incubation time, centrifuge the cell culture plates and collect the supernatant.

  • Measure the concentration of cytokines (e.g., IL-2, IFN-γ, IL-10) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Visualizations

This compound (LZ-8) Experimental Workflow for Treg Expansion

LZ8_Treg_Expansion_Workflow cluster_isolation Cell Isolation cluster_treatment LZ-8 Treatment cluster_analysis Analysis WholeBlood Whole Blood PBMC PBMC Isolation (Ficoll Gradient) WholeBlood->PBMC CD4T CD4+ T Cell Purification (MACS) PBMC->CD4T Culture Cell Culture (1 µg/mL rLZ-8) CD4T->Culture Incubate Incubation (72 hours, 37°C, 5% CO2) Culture->Incubate Harvest Harvest Cells Incubate->Harvest FlowCyto Flow Cytometry (CD4, CD25, FOXP3) Harvest->FlowCyto ELISA ELISA (Supernatant for Cytokines) Harvest->ELISA

Caption: Experimental workflow for inducing and analyzing Treg expansion from primary CD4+ T cells using LZ-8.

Proposed Signaling Pathway for this compound (LZ-8) in T Cell Activation and Treg Expansion

LZ8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LZ8 This compound (LZ-8) CD45 CD45 LZ8->CD45 Binds to CD18 CD18 LZ8->CD18 Interacts with Lck Lck CD45->Lck Activates FOXP3_gene FOXP3 Gene Transcription CD45->FOXP3_gene Signal leads to IL2_prod IL-2 Production CD18->IL2_prod Induces ZAP70 ZAP70 Lck->ZAP70 Activates PLCg PLCγ ZAP70->PLCg Activates NFAT NFAT PLCg->NFAT Leads to activation of AP1 AP-1 PLCg->AP1 Leads to activation of IL2_gene IL-2 Gene Transcription NFAT->IL2_gene AP1->IL2_gene IL2_gene->IL2_prod Treg_exp Treg Expansion FOXP3_gene->Treg_exp IL2_prod->Treg_exp Promotes

Caption: Proposed signaling cascade for LZ-8-mediated T cell activation and Treg differentiation.

References

Application Notes and Protocols for Cloning and Expression of Ling Zhi-8 (LZ-8) Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and functional characterization of the immunomodulatory protein Ling Zhi-8 (LZ-8) from Ganoderma lucidum.

Introduction

Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its therapeutic potential, including its anti-tumor and immunoregulatory activities. This document outlines the methodologies for producing recombinant LZ-8 (rLZ-8), a crucial step for further research and development. The primary expression system detailed here is the methylotrophic yeast Pichia pastoris, which has been shown to produce high yields of biologically active rLZ-8.

Data Presentation

Table 1: Physicochemical and Expression Data for Recombinant Ling Zhi-8
ParameterValueReference
Expression System Pichia pastoris (GS115, X33)[1]
Expression Vector pPIC9K, pGAPZαA[1]
Promoter AOX1 (Methanol Inducible)
Recombinant Protein Yield Up to 270 mg/L
Molecular Weight (SDS-PAGE) ~17 kDa[1]
Isoelectric Point (pI) 4.4[2]
Post-translational Mods. Potential for glycosylation in P. pastoris
Subcellular Localization Secreted into culture medium
Reported Biological Activity Immunomodulatory, Mitogenic, Hemagglutination[3][4]

Experimental Protocols

Protocol 1: Cloning of Ling Zhi-8 Gene into Pichia pastoris Expression Vector pPIC9K

This protocol describes the amplification of the LZ-8 gene from a cDNA library and its subsequent cloning into the pPIC9K vector for expression in Pichia pastoris.

1.1. Primer Design and PCR Amplification:

  • Forward Primer: Design a forward primer incorporating a SnaBI restriction site (5'-TACGTA-3') upstream of the start codon of the LZ-8 coding sequence.

  • Reverse Primer: Design a reverse primer incorporating an EcoRI restriction site (5'-GAATTC-3') downstream of the stop codon.

  • PCR Reaction: Perform PCR using a high-fidelity DNA polymerase to amplify the LZ-8 gene. A typical reaction mixture and cycling conditions are provided below.

ComponentVolume (µL)Final Concentration
5x Phusion HF Buffer101x
10 mM dNTPs1200 µM
10 µM Forward Primer2.50.5 µM
10 µM Reverse Primer2.50.5 µM
Template DNA (cDNA)1~100 ng
Phusion DNA Polymerase0.51 unit
Nuclease-free waterup to 50
  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

1.2. Vector and Insert Preparation:

  • Digest the pPIC9K vector and the purified PCR product with SnaBI and EcoRI restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation and Transformation into E. coli

  • Ligate the digested LZ-8 insert into the linearized pPIC9K vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α) and select for ampicillin-resistant colonies.

  • Verify the correct insertion by colony PCR and sequence analysis of the purified plasmid DNA.

Protocol 2: Expression of Recombinant LZ-8 in Pichia pastoris

This protocol outlines the transformation of the pPIC9K-LZ8 construct into P. pastoris and the subsequent induction of protein expression.

2.1. Preparation of Competent P. pastoris GS115 Cells:

  • Inoculate 10 mL of YPD medium with a single colony of P. pastoris GS115 and grow overnight at 30°C with shaking.

  • Inoculate 500 mL of fresh YPD with the overnight culture to an OD600 of ~0.1 and grow until the OD600 reaches 1.3-1.5.

  • Harvest the cells by centrifugation and wash with ice-cold, sterile water and then with 1 M sorbitol.

  • Resuspend the cells in 1 mL of ice-cold 1 M sorbitol to prepare competent cells.

2.2. Transformation of P. pastoris

  • Linearize the pPIC9K-LZ8 plasmid with a suitable restriction enzyme (e.g., SalI or BglII) to facilitate integration into the yeast genome.

  • Mix 5-10 µg of the linearized plasmid with 80 µL of competent cells and transfer to an electroporation cuvette.

  • Electroporate the cells and immediately add 1 mL of ice-cold 1 M sorbitol.

  • Spread the cells on Regeneration Dextrose Base (RDB) plates and incubate at 30°C for 2-4 days until colonies appear.

2.3. Selection of High-Expressing Clones:

  • Screen individual colonies for LZ-8 expression by small-scale induction.

  • Inoculate 25 mL of Buffered Glycerol-complex Medium (BMGY) with single colonies and grow at 30°C to an OD600 of 2-6.

  • Harvest the cells and resuspend in 100 mL of Buffered Methanol-complex Medium (BMMY) to induce protein expression.

  • Add methanol (B129727) to a final concentration of 0.5-1.0% every 24 hours to maintain induction.

  • Collect samples at various time points (e.g., 24, 48, 72, 96 hours) and analyze the supernatant for LZ-8 expression by SDS-PAGE and Western blot.

Protocol 3: Purification of Recombinant LZ-8

This protocol describes a two-step purification process for rLZ-8 from the P. pastoris culture supernatant.

3.1. Clarification of Culture Supernatant:

  • Centrifuge the culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.

3.2. Cation Exchange Chromatography:

  • Equilibrate an SP Sepharose XL column with a low pH buffer (e.g., 50 mM sodium acetate, pH 3.5).[1]

  • Load the clarified supernatant onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound rLZ-8 with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.[1]

  • Collect fractions and analyze by SDS-PAGE to identify those containing rLZ-8.

3.3. Gel Filtration Chromatography (Optional):

  • Pool the fractions containing rLZ-8 from the ion-exchange chromatography step.

  • Concentrate the pooled fractions and load onto a gel filtration column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Elute the protein with the same buffer and collect fractions.

  • Analyze fractions by SDS-PAGE to identify pure rLZ-8.

Protocol 4: Biological Activity Assays

4.1. Hemagglutination Assay:

This assay determines the ability of rLZ-8 to agglutinate red blood cells. LZ-8 is known to agglutinate sheep red blood cells but not human red blood cells.[2]

  • Prepare a 2% suspension of washed sheep red blood cells (SRBCs) in PBS.

  • Serially dilute the purified rLZ-8 in PBS in a 96-well U-bottom plate.

  • Add an equal volume of the 2% SRBC suspension to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Observe the wells for hemagglutination. A positive result is indicated by the formation of a uniform cell mat at the bottom of the well, while a negative result shows a tight button of sedimented cells.

4.2. Mouse Splenocyte Proliferation Assay:

This assay measures the mitogenic activity of rLZ-8 on mouse spleen cells.

  • Isolate splenocytes from a mouse spleen under sterile conditions.

  • Prepare a single-cell suspension and wash the cells with RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin) and adjust the cell concentration.

  • Plate the splenocytes in a 96-well plate.

  • Add various concentrations of sterile-filtered rLZ-8 to the wells in triplicate. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assess cell proliferation using a suitable method, such as the MTT assay or by measuring the incorporation of [3H]-thymidine.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_activity Activity Assays PCR LZ-8 Gene Amplification (PCR) Digestion_Insert Restriction Digest (Insert) PCR->Digestion_Insert Ligation Ligation (T4 DNA Ligase) Digestion_Insert->Ligation Vector_Prep pPIC9K Vector Preparation Digestion_Vector Restriction Digest (Vector) Vector_Prep->Digestion_Vector Digestion_Vector->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Verification Plasmid Verification (Sequencing) Transformation_Ecoli->Verification Transformation_Pichia Transformation into P. pastoris Verification->Transformation_Pichia Selection Selection of Transformants Transformation_Pichia->Selection Induction Methanol Induction Selection->Induction Harvest Harvest Supernatant Induction->Harvest Clarification Clarification of Supernatant Harvest->Clarification Ion_Exchange Cation Exchange Chromatography Clarification->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Hemagglutination Hemagglutination Assay Gel_Filtration->Hemagglutination Splenocyte_Proliferation Splenocyte Proliferation Assay Gel_Filtration->Splenocyte_Proliferation

Caption: Experimental workflow for LZ-8 cloning, expression, and characterization.

lz8_signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LZ8 Ling Zhi-8 (LZ-8) TLR4 Toll-like Receptor 4 (TLR4) LZ8->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IRAKs IRAKs MyD88->IRAKs MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α) AP1->Cytokine_Production TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->TAK1 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκBα Phosphorylation & Degradation IKK_complex->IkappaB NFkB NF-κB Translocation to Nucleus IkappaB->NFkB NFkB->Cytokine_Production

Caption: LZ-8 signaling pathway in immune cells.

References

Recombinant Ling Zhi-8 (LZ-8): A Versatile Tool for Immunomodulation and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein originally isolated from Ganoderma lucidum, has emerged as a significant research tool with a wide array of biological activities.[1][2][3] This protein, typically with a molecular weight of approximately 13-14 kDa, demonstrates potent immunomodulatory, anti-inflammatory, and anti-cancer properties.[4][5][6] Its multifaceted effects are attributed to its ability to modulate key signaling pathways, making it a valuable agent for investigation in immunology and oncology. These application notes provide an overview of the research applications of recombinant LZ-8, detailed protocols for its use in key experiments, and a summary of its quantitative effects on various cellular processes.

Key Applications

Recombinant LZ-8 has been utilized in a variety of research contexts, including:

  • Immunomodulation: LZ-8 is known to activate various immune cells, including T cells, dendritic cells (DCs), and macrophages.[1][7][8] It can promote T cell proliferation, induce cytokine production, and enhance the maturation and activation of DCs.[1][7][8]

  • Anti-inflammatory Research: LZ-8 exhibits significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in immune cells.[4]

  • Cancer Research: Studies have shown that LZ-8 can inhibit the growth of various cancer cell lines and induce autophagic cell death.[9][10] It has also been investigated as a potential adjuvant for cancer vaccines.[11]

  • Neutropenia Treatment Research: Recombinant LZ-8 has shown potential in promoting the differentiation of hematopoietic stem cells into granulocytes, suggesting its utility in studying treatments for chemotherapy-induced neutropenia.[5][12]

Data Summary

The following tables summarize the quantitative effects of recombinant LZ-8 observed in various studies.

Table 1: Immunomodulatory Effects of Recombinant LZ-8

Cell TypeLZ-8 ConcentrationEffectMagnitude of EffectReference
Murine Primary CD4+ T cells1 µg/mLTreg Population Expansion4-fold increase[1]
Human Primary CD4+ T cells1 µg/mLTreg Population Expansion10-fold increase[1]
Human Monocyte-Derived DCsNot SpecifiedEnhanced IL-12 p40 productionSignificant increase[7]
Human Monocyte-Derived DCsNot SpecifiedEnhanced IL-10 productionSignificant increase[7]
Human Peripheral Blood LymphocytesNot SpecifiedInduction of IL-2 productionSignificant upregulation[8]
Human Peripheral Blood LymphocytesNot SpecifiedInduction of IFN-γ, TNF-α, IL-1βIncreased production[8]

Table 2: Anti-inflammatory Effects of Recombinant LZ-8 on LPS-Stimulated Murine Microglial BV-2 Cells

Pro-inflammatory MediatorLZ-8 ConcentrationInhibitionReference
Nitric Oxide (NO)10 µg/mLUp to 31%[4]
Prostaglandin E2 (PGE2)10 µg/mLUp to 39%[4]
Interleukin-6 (IL-6)10 µg/mLUp to 58%[4]
Inducible Nitric Oxide Synthase (iNOS)Not Specified69% downregulation[4]
Cyclooxygenase-2 (COX-2)Not Specified37% downregulation[4]

Table 3: Anti-Cancer Effects of Recombinant LZ-8

Cell LineLZ-8 ConcentrationEffectMagnitude of EffectReference
SGC-7901 Human Gastric Cancer5 µg/mLG0/G1 Phase Cell Cycle Arrest65.2% of cells in G0/G1 after 36h[9]
SGC-7901 Human Gastric Cancer50 µg/mLInhibition of Cell ViabilitySignificant reduction after 72h[9]
K562 and NB4 Leukemia Cells0.1 - 2.5 µg/mLInduction of ApoptosisIncreased apoptosis rates[13]
S180 Sarcoma (in vivo)Not SpecifiedTumor Growth Inhibition16.8% - 45.5% inhibition[13]

Signaling Pathways Modulated by Recombinant LZ-8

LZ-8 exerts its biological effects by modulating several key signaling pathways.

LZ8_Signaling_Pathways cluster_immunomodulation Immunomodulation cluster_anti_inflammatory Anti-Inflammatory cluster_anti_cancer Anti-Cancer LZ8_immuno Recombinant LZ-8 TLR4 TLR4 LZ8_immuno->TLR4 CD45 CD45 LZ8_immuno->CD45 MAPK_immuno MAPK Pathway TLR4->MAPK_immuno NFkB_immuno NF-κB Pathway TLR4->NFkB_immuno Treg_expansion Treg Expansion CD45->Treg_expansion DC_maturation Dendritic Cell Activation & Maturation MAPK_immuno->DC_maturation NFkB_immuno->DC_maturation Cytokine_production Cytokine Production (IL-10, IL-12, IFN-γ) NFkB_immuno->Cytokine_production LZ8_anti_inflam Recombinant LZ-8 TLR4_anti_inflam TLR4 LZ8_anti_inflam->TLR4_anti_inflam Inhibits LPS binding NFkB_anti_inflam NF-κB Pathway TLR4_anti_inflam->NFkB_anti_inflam Pro_inflammatory_mediators Suppression of Pro-inflammatory Mediators (NO, PGE2, IL-6) NFkB_anti_inflam->Pro_inflammatory_mediators LZ8_anti_cancer Recombinant LZ-8 ER_stress Endoplasmic Reticulum Stress LZ8_anti_cancer->ER_stress EGFR_degradation EGFR Degradation LZ8_anti_cancer->EGFR_degradation Autophagy Autophagic Cell Death ER_stress->Autophagy Proliferation_inhibition Inhibition of Proliferation & Promotion of Apoptosis EGFR_degradation->Proliferation_inhibition

Caption: Signaling pathways modulated by recombinant LZ-8.

Experimental Protocols

Protocol 1: In Vitro T Cell Proliferation Assay

This protocol details a method to assess the mitogenic effect of recombinant LZ-8 on T lymphocytes.

T_Cell_Proliferation_Workflow start Start: Isolate Peripheral Blood Mononuclear Cells (PBMCs) step1 Seed PBMCs in a 96-well plate start->step1 step2 Add varying concentrations of recombinant LZ-8 (e.g., 0.1 - 10 µg/mL) step1->step2 step3 Incubate for 72 hours at 37°C, 5% CO2 step2->step3 step4 Add [3H]-thymidine and incubate for an additional 18 hours step3->step4 step5 Harvest cells and measure [3H]-thymidine incorporation using a scintillation counter step4->step5 end End: Analyze data to determine T cell proliferation step5->end

Caption: Experimental workflow for T cell proliferation assay.

Materials:

  • Recombinant LZ-8 (lyophilized)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Ficoll-Paque

  • Human peripheral blood

  • 96-well cell culture plates

  • [3H]-thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of recombinant LZ-8 in complete RPMI-1640 medium.

  • Add 100 µL of the LZ-8 dilutions to the respective wells to achieve final concentrations ranging from 0.1 to 10 µg/mL. Use medium alone as a negative control and a known mitogen (e.g., PHA) as a positive control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Pulse the cells by adding 1 µCi of [3H]-thymidine to each well.

  • Incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

  • Express the results as counts per minute (CPM) and calculate the stimulation index (SI) as the ratio of CPM in LZ-8 treated wells to the CPM in control wells.

Protocol 2: Cytokine Production Assay by ELISA

This protocol describes how to measure the induction of cytokine production by recombinant LZ-8 in immune cells.

Materials:

  • Recombinant LZ-8

  • PBMCs or specific immune cell lines (e.g., macrophages, dendritic cells)

  • Complete cell culture medium

  • 24-well cell culture plates

  • ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10, IL-12)

  • Plate reader

Procedure:

  • Culture PBMCs or other immune cells (e.g., 5 x 10^5 cells/well) in a 24-well plate.

  • Treat the cells with various concentrations of recombinant LZ-8 (e.g., 1-10 µg/mL) for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of the desired cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the steps to investigate the effect of recombinant LZ-8 on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • Recombinant LZ-8

  • Relevant cell line (e.g., dendritic cells, macrophages)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with recombinant LZ-8 (e.g., 5 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the level of protein phosphorylation, normalizing to the total protein and loading control (β-actin).

Conclusion

Recombinant LZ-8 is a powerful and versatile tool for a wide range of research applications in immunology and oncology. Its ability to modulate key cellular signaling pathways provides numerous avenues for investigation into the mechanisms of immune regulation, inflammation, and cancer progression. The protocols and data provided in these application notes serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of this potent immunomodulatory protein.

References

Application Notes and Protocols for In Vivo Administration of Ling Zhi 8 (LZ-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for the immunomodulatory protein Ling Zhi 8 (LZ-8), derived from the medicinal mushroom Ganoderma lucidum. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing in vivo studies.

Summary of Quantitative Data for In Vivo LZ-8 Administration

The following table summarizes the available quantitative data for various in vivo administration routes of LZ-8 as reported in preclinical studies. It is important to note that direct comparative studies on the efficacy and bioavailability of different routes are limited.

Administration RouteAnimal ModelDosageFrequencyReported Efficacy/Outcome
Oral Gavage Mice (Balb/c)50 μg in 100 μL PBSOnce daily for 8 daysAmeliorated CPT-11-induced intestinal injury and mitigated associated symptoms.[1][2]
Intraperitoneal Injection Mice (Non-obese diabetic)10.3-12.6 mg/kg body weightTwice weeklyPrevented insulitis and the onset of diabetes.[3]
Topical Application Rats (Sprague-Dawley)1 mg/mL solutionSingle applicationAccelerated wound healing in liver tissues after electrosurgery.[4][5]
Intravenous Injection -Not AvailableNot AvailableNo specific in vivo protocols for LZ-8 were identified in the reviewed literature.
Subcutaneous Injection -Not AvailableNot AvailableNo specific in vivo protocols for LZ-8 were identified in the reviewed literature.

Experimental Protocols

Oral Gavage Administration Protocol for Mice

This protocol is based on a study investigating the protective effects of LZ-8 against chemotherapy-induced intestinal injury.[1][2]

Objective: To administer LZ-8 orally to mice to assess its systemic or gastrointestinal effects.

Materials:

  • Recombinant this compound (LZ-8) protein

  • Phosphate-buffered saline (PBS), sterile

  • Gavage needles (flexible, appropriate size for mice)

  • 1 mL syringes

  • Animal balance

Procedure:

  • Preparation of LZ-8 Solution:

    • Aseptically dissolve the lyophilized LZ-8 protein in sterile PBS to a final concentration of 0.5 mg/mL (to deliver 50 μg in 100 μL).

    • Vortex gently to ensure complete dissolution. Prepare fresh or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

  • Animal Handling:

    • Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.

    • Weigh each mouse to determine the correct injection volume if dosing is based on body weight, or to monitor health.

  • Gavage Procedure:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

    • Attach the gavage needle to a 1 mL syringe filled with the LZ-8 solution.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the 100 μL of LZ-8 solution.

    • Withdraw the gavage needle gently.

    • Monitor the animal for any signs of distress immediately after the procedure and during the post-administration period.

  • Dosing Schedule:

    • Administer the LZ-8 solution once daily for the duration of the experiment (e.g., 8 consecutive days as per the cited study).[1][2]

Intraperitoneal Injection Protocol for Mice

This protocol is adapted from a study evaluating the immunomodulatory effects of LZ-8 in a mouse model of autoimmune diabetes.[3]

Objective: To administer LZ-8 systemically via intraperitoneal injection to study its immunomodulatory effects.

Materials:

  • Recombinant this compound (LZ-8) protein

  • Sterile, pyrogen-free saline or PBS

  • Insulin syringes with 27-30 gauge needles

  • Animal balance

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of LZ-8 Solution:

    • Aseptically prepare a stock solution of LZ-8 in sterile saline or PBS. The concentration should be calculated to deliver the desired dose (10.3-12.6 mg/kg) in a suitable injection volume (typically 100-200 μL for a mouse).

    • Ensure the solution is at room temperature before injection.

  • Animal Handling and Injection Site:

    • Weigh the mouse to calculate the precise dose of LZ-8 to be administered.

    • Restrain the mouse by gently scruffing the neck and securing the tail.

    • Position the mouse to expose the lower abdominal quadrants. The injection should be administered in the lower right or left quadrant to avoid injuring the bladder or cecum.

  • Injection Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the LZ-8 solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

  • Dosing Schedule:

    • Administer the LZ-8 injection twice weekly as described in the reference study.[3]

Topical Application Protocol for Rats (Wound Healing Model)

This protocol is based on a study investigating the effect of LZ-8 on wound healing in rat liver tissue.[4][5]

Objective: To apply LZ-8 directly to a wound site to evaluate its local effects on tissue repair.

Materials:

  • Recombinant this compound (LZ-8) protein

  • Sterile saline or PBS

  • Micropipette and sterile tips

  • Surgical instruments for wound creation (as per the specific experimental model)

  • Anesthesia and analgesics as required by the animal protocol

Procedure:

  • Preparation of LZ-8 Solution:

    • Prepare a 1 mg/mL solution of LZ-8 in sterile saline or PBS.

  • Surgical Procedure and Wound Creation:

    • Anesthetize the rat according to the approved animal protocol.

    • Create a surgical wound (e.g., on the liver, as in the cited study) under aseptic conditions.

  • Topical Application:

    • Using a micropipette, apply a defined volume (e.g., 10 μL) of the 1 mg/mL LZ-8 solution directly onto the surface of the wound.

    • For the control group, apply an equal volume of the vehicle (sterile saline or PBS).

  • Post-operative Care and Analysis:

    • Close the surgical site as per standard veterinary procedures.

    • Provide appropriate post-operative care, including analgesia.

    • Monitor the animal for recovery and the wound for signs of healing.

    • At predetermined time points, euthanize the animals and collect the tissue for histological or biochemical analysis.

General Guidance for Other Administration Routes

While specific in vivo protocols for intravenous and subcutaneous administration of LZ-8 were not identified in the reviewed literature, the following general guidelines can be adapted by researchers. It is crucial to conduct pilot studies to determine the optimal dosage, vehicle, and frequency for these routes.

Intravenous (IV) Injection (General Guidance for Mice)
  • Vehicle: Sterile, pyrogen-free saline or PBS is recommended.

  • Injection Site: The lateral tail vein is the most common site for IV injections in mice.

  • Procedure:

    • Warm the mouse's tail to dilate the veins.

    • Restrain the mouse appropriately.

    • Disinfect the tail with 70% ethanol.

    • Insert a 27-30 gauge needle into the lateral tail vein.

    • Inject the solution slowly. The maximum injection volume is typically around 5 μL per gram of body weight.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Considerations: IV administration leads to rapid and complete bioavailability. The initial dose should be carefully selected, likely lower than for other routes.

Subcutaneous (SC) Injection (General Guidance for Mice)
  • Vehicle: Sterile saline or PBS is a suitable vehicle.

  • Injection Site: The loose skin over the back, between the shoulder blades, is a common site for SC injections.

  • Procedure:

    • Gently lift a fold of skin.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

  • Considerations: SC administration provides a slower absorption rate compared to IV or IP routes, which may be desirable for sustained exposure.

Signaling Pathways Modulated by this compound

LZ-8 has been shown to exert its immunomodulatory and anti-tumor effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

NF-κB Signaling Pathway

LZ-8 can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immune responses. In some contexts, LZ-8 has been shown to suppress NF-κB activation, leading to anti-inflammatory effects.[3]

NF_kappaB_Pathway LZ8 This compound Receptor Cell Surface Receptor (e.g., TLRs) LZ8->Receptor Inhibition IKK_complex IKK Complex Receptor->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition Proteasome Proteasome IkappaB->Proteasome Degradation Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_expression Gene Expression (e.g., Cytokines, Chemokines) Nucleus->Gene_expression

LZ-8's inhibitory effect on the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis that can be influenced by LZ-8. Activation of MAPK pathways (e.g., ERK, JNK, p38) can lead to downstream cellular responses.

MAPK_Pathway LZ8 This compound Cell_Receptor Cell Surface Receptor LZ8->Cell_Receptor RAS RAS Cell_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

LZ-8 activation of the MAPK signaling cascade.
MDM2-Mediated Slug Degradation Pathway

In the context of cancer metastasis, LZ-8 has been shown to suppress tumor cell mobility by promoting the degradation of the transcription factor Slug. This is achieved by enhancing the interaction between MDM2 (murine double minute 2) and Slug, leading to Slug's ubiquitination and subsequent degradation by the proteasome.[6][7]

MDM2_Slug_Pathway LZ8 This compound FAK Focal Adhesion Kinase (FAK) LZ8->FAK Inactivation MDM2 MDM2 LZ8->MDM2 Promotes Interaction Slug Slug FAK->Slug Prevents Degradation MDM2->Slug Binding Proteasome_deg Proteasomal Degradation Slug->Proteasome_deg E_cadherin E-cadherin Expression Slug->E_cadherin Repression Ubiquitin Ubiquitin Ubiquitin->Slug Ubiquitination Metastasis Tumor Metastasis E_cadherin->Metastasis Inhibition

LZ-8 promotes Slug degradation via the MDM2 pathway.

Disclaimer: The provided protocols are for informational purposes and should be adapted to specific experimental designs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). Researchers should consult the primary literature for detailed experimental parameters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant Ling Zhi-8 (LZ-8) Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recombinant expression of Ling Zhi-8 (LZ-8), an immunomodulatory protein from Ganoderma lucidum, is a critical step for its therapeutic and research applications. However, achieving a high yield of soluble and active LZ-8 can be challenging. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant LZ-8.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may be facing in your experiments.

Question 1: My total expression of recombinant LZ-8 in E. coli is very low or undetectable. What are the potential causes and how can I improve the yield?

Answer: Low or no expression of LZ-8 in E. coli can stem from several factors, from the genetic construct to the culture conditions. Here are the key areas to troubleshoot:

  • Codon Usage: The gene sequence of LZ-8, derived from a fungus, may contain codons that are rare in E. coli. This can lead to translational stalling and reduced protein synthesis.

    • Solution: Synthesize the LZ-8 gene with codons optimized for E. coli expression. This can significantly increase the translation efficiency.[1]

  • Promoter Strength and Leakiness: The choice of promoter in your expression vector is crucial. A weak promoter will result in low transcription levels, while a "leaky" promoter (one with basal expression before induction) can be toxic to the cells if the protein is harmful, leading to poor growth and low yield.

    • Solution: Use a vector with a strong, tightly regulated promoter like the T7 promoter. For potentially toxic proteins, use an E. coli strain that co-expresses a T7 RNA polymerase inhibitor, such as BL21(DE3)pLysS, to suppress basal expression.[2]

  • Plasmid Copy Number: A very high copy number plasmid can place a significant metabolic burden on the host cells, which can negatively impact protein production.[1]

    • Solution: Consider using a lower copy number plasmid to balance the metabolic load and improve overall cell health and protein yield.

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at the time of induction, and the post-induction temperature and duration are all critical parameters.

    • Solution: Optimize these conditions systematically. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM), induce at different optical densities (OD600 of 0.5-1.0), and try varying the post-induction temperature (e.g., 18°C, 25°C, 37°C) and time (4 hours to overnight).[3][4] Lower temperatures often favor proper protein folding and solubility.[1][5]

Question 2: I'm observing a good band for LZ-8 on my SDS-PAGE of the total cell lysate, but most of it is in the insoluble pellet (inclusion bodies). How can I increase the yield of soluble LZ-8?

Answer: The formation of insoluble aggregates, known as inclusion bodies, is a common issue when expressing eukaryotic proteins in E. coli.[2][3] Here’s how you can address this:

  • Lower Expression Temperature: High temperatures can accelerate protein synthesis, overwhelming the cell's folding machinery and leading to aggregation.[5]

    • Solution: Reduce the induction temperature to between 16°C and 25°C. This slows down protein synthesis, allowing more time for proper folding.[5]

  • Reduce Inducer Concentration: A high concentration of the inducer can lead to a rapid burst of protein expression, promoting misfolding and aggregation.

    • Solution: Lower the IPTG concentration to find a balance between expression level and solubility.

  • Choice of E. coli Strain: Some strains are engineered to enhance the soluble expression of challenging proteins.

    • Solution: Consider using strains that co-express molecular chaperones to assist in protein folding or strains that have a more oxidizing cytoplasm to promote disulfide bond formation if required.

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to LZ-8 can improve its solubility.

    • Solution: Use fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can be cleaved off after purification.

  • In Vitro Refolding: If the above strategies are not sufficient, you can purify the LZ-8 from inclusion bodies and then refold it into its active conformation.

    • Solution: This involves solubilizing the inclusion bodies with strong denaturants (like urea (B33335) or guanidinium (B1211019) chloride) and then gradually removing the denaturant to allow the protein to refold.[6][7][8][9] While this can be effective, it often requires extensive optimization.[8]

Question 3: My LZ-8 yield is still low even when using a eukaryotic expression system like Pichia pastoris. What should I troubleshoot?

Answer: While eukaryotic systems like Pichia pastoris can offer advantages for folding and post-translational modifications, they also have their own set of optimization parameters.[10]

  • Methanol (B129727) Induction: For systems using the AOX1 promoter, the methanol concentration is critical for inducing expression. High levels of methanol can be toxic to the cells.[11]

    • Solution: Carefully optimize the methanol feeding strategy. This may involve a gradual increase in methanol concentration or using a mixed-feed strategy with another carbon source like glycerol.[12]

  • Codon Optimization: Similar to E. coli, codon usage can be a limiting factor.

    • Solution: Ensure the LZ-8 gene sequence is optimized for Pichia pastoris.

  • Secretion Efficiency: If you are using a secretion signal to direct LZ-8 out of the cell, the efficiency of this signal can vary.

    • Solution: Test different secretion signal peptides to find the one that works best for LZ-8.

  • Proteolysis: Proteases in the culture medium can degrade the secreted LZ-8.

    • Solution: Add protease inhibitors to the culture medium or use a protease-deficient Pichia strain. Lowering the pH of the medium can also sometimes reduce protease activity.

Frequently Asked Questions (FAQs)

Q1: What are the typical reported yields for recombinant LZ-8 in different expression systems?

A1: The yield of recombinant LZ-8 can vary significantly depending on the expression system and the specific conditions used. The following table summarizes some reported yields.

Expression System Vector Strain/Cell Line Reported Yield Reference
Pichia pastorispPIC9KGS115Up to 270 mg/L[10]
Pichia pastorisp819GS1158 mg/mL (concentrated)[13]

Q2: What is the molecular weight of recombinant LZ-8?

A2: The apparent molecular weight of LZ-8 can vary slightly depending on the detection method and conditions. SDS-PAGE analysis has shown an apparent molecular weight of around 17,100 Da under reduced conditions and 17,500 Da under non-reduced conditions. Another study reported an apparent molecular weight of approximately 14,000 Da for LZ-8 expressed in P. pastoris.[14] A highly purified recombinant LZ-8 from Pichia showed a band at approximately 17 kDa on SDS-PAGE.[15]

Q3: Are there any critical considerations for the biological activity of recombinant LZ-8?

A3: Yes, the biological activity of LZ-8 is dependent on its proper three-dimensional structure. It is known to form a homodimer.[15] Therefore, ensuring that the purification and storage conditions maintain this structure is crucial. For LZ-8 expressed in Pichia pastoris, glycosylation may play a role in its activity, with the glycosylated form showing higher activity in some assays compared to the non-glycosylated version from E. coli.[10]

Experimental Protocols

Protocol 1: Solubilization and Refolding of LZ-8 from Inclusion Bodies

This protocol provides a general framework for recovering active LZ-8 from inclusion bodies. Optimization of buffer components and refolding conditions will likely be necessary.

  • Inclusion Body Isolation:

    • Harvest E. coli cells expressing LZ-8 by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins. Repeat this wash step.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. A common starting point is 8 M urea or 6 M guanidinium chloride in a buffer such as 50 mM Tris-HCl, pH 8.0, with a reducing agent like 10 mM DTT.[8]

    • Incubate at room temperature with gentle agitation for 1-2 hours or until the pellet is fully dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • The key to successful refolding is the gradual removal of the denaturant. This can be achieved through several methods:

      • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

      • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer. The refolding buffer should be optimized but typically contains a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation and may include folding enhancers like L-arginine or polyethylene (B3416737) glycol.

    • Allow the refolding to proceed at a low temperature (e.g., 4°C) for 24-48 hours.

  • Purification of Refolded Protein:

    • After refolding, concentrate the protein solution and purify the correctly folded LZ-8 using standard chromatography techniques such as size-exclusion chromatography or ion-exchange chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low LZ-8 Yield

G Troubleshooting Workflow for Low Recombinant LZ-8 Yield start Low or No LZ-8 Yield check_expression Check Total Protein Expression (SDS-PAGE of whole cell lysate) start->check_expression no_expression No Expression Band check_expression->no_expression Negative expression_ok Expression Band Present check_expression->expression_ok Positive codon_opt Optimize Codon Usage for Expression Host no_expression->codon_opt promoter_sel Verify Promoter Strength and Regulation no_expression->promoter_sel induction_opt Optimize Induction Conditions (Inducer conc., Temp., Time) no_expression->induction_opt check_solubility Check Protein Solubility (SDS-PAGE of soluble vs. insoluble fractions) expression_ok->check_solubility soluble Protein is Soluble check_solubility->soluble Mostly Soluble insoluble Protein is Insoluble (Inclusion Bodies) check_solubility->insoluble Mostly Insoluble purification_issue Troubleshoot Purification Protocol (e.g., buffer pH, column choice) soluble->purification_issue lower_temp Lower Induction Temperature (16-25°C) insoluble->lower_temp change_strain Use Different Host Strain (e.g., with chaperones) insoluble->change_strain solubility_tag Add Solubility-Enhancing Fusion Tag (e.g., MBP, GST) insoluble->solubility_tag refolding Perform In Vitro Refolding from Inclusion Bodies insoluble->refolding

Caption: A flowchart outlining the steps to diagnose and resolve low yield issues with recombinant LZ-8.

Diagram 2: LZ-8 Induced Signaling Pathway in Dendritic Cells

G LZ-8 Signaling in Dendritic Cells cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LZ8 rLZ-8 TLR4 TLR4 Receptor LZ8->TLR4 MAPK_phos MAPK Phosphorylation TLR4->MAPK_phos IKK IKK Activation TLR4->IKK DC_maturation Dendritic Cell Activation & Maturation MAPK_phos->DC_maturation IkBa_phos IκBα Phosphorylation IKK->IkBa_phos NFkB_act NF-κB Activation IkBa_phos->NFkB_act NFkB_act->DC_maturation Cytokine_prod Cytokine Production (IL-12, IL-10, IL-23) DC_maturation->Cytokine_prod

Caption: Signaling cascade initiated by LZ-8 in dendritic cells, leading to their activation.[16]

Diagram 3: General Experimental Workflow for Recombinant LZ-8 Production

G Workflow for Recombinant LZ-8 Production gene_synthesis 1. Gene Synthesis & Codon Optimization cloning 2. Cloning into Expression Vector gene_synthesis->cloning transformation 3. Transformation into Expression Host cloning->transformation cell_culture 4. Cell Culture & Growth transformation->cell_culture induction 5. Induction of Protein Expression cell_culture->induction harvesting 6. Cell Harvesting induction->harvesting lysis 7. Cell Lysis harvesting->lysis purification 8. Purification (e.g., Chromatography) lysis->purification analysis 9. Analysis (SDS-PAGE, Western Blot) purification->analysis

Caption: A sequential workflow for the production and purification of recombinant LZ-8 protein.

References

Ling Zhi 8 Technical Support Center: Troubleshooting Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Ling Zhi 8 (LZ-8).

Frequently Asked Questions (FAQs)

Q1: My purified this compound (LZ-8) is precipitating out of solution. What are the common causes?

A1: Precipitation of LZ-8 is a common sign of protein aggregation. Several factors can contribute to this issue:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact LZ-8 stability. Since the isoelectric point (pI) of LZ-8 is approximately 4.4, a buffer with a pH close to this value will minimize electrostatic repulsion between protein molecules, leading to aggregation.[1][2]

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that can lead to aggregation.

  • Temperature Stress: Elevated temperatures can cause protein unfolding and expose hydrophobic regions, promoting aggregation. One study determined the melting temperature of recombinant LZ-8 to be 64.4 °C.[3] Conversely, repeated freeze-thaw cycles can also induce aggregation.[4]

  • Oxidation: Although amino acid analysis has shown that LZ-8 does not contain cysteine, histidine, or methionine, oxidation of other residues can still potentially occur, leading to conformational changes and aggregation.[1][2]

  • Mechanical Stress: Vigorous shaking, vortexing, or foaming can denature the protein and cause aggregation.

Q2: What are the recommended storage conditions for this compound (LZ-8)?

A2: Proper storage is crucial for maintaining the stability of LZ-8. Here are some general guidelines:

  • Storage Buffer: A Tris-based or PBS-based buffer with a pH of around 8.0 is often recommended for storing recombinant LZ-8.[5]

  • Cryoprotectants: For long-term storage at -20°C or -80°C, the addition of cryoprotectants is highly recommended to prevent aggregation during freeze-thaw cycles.[4] Commonly used cryoprotectants include glycerol (B35011) (at a final concentration of 5-50%) and trehalose (B1683222) (e.g., 6%).[4][5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the purified LZ-8 into smaller, single-use volumes before freezing.[4]

  • Concentration: Store LZ-8 at a concentration of 0.1-1.0 mg/mL. If a higher concentration is required for your experiments, it is advisable to perform a final concentration step immediately before use.[4]

Q3: Can I use additives to improve the solubility and stability of my this compound (LZ-8) preparation?

A3: Yes, various additives can be screened to find the optimal conditions for your specific LZ-8 construct and experimental setup. Some common additives that can enhance protein stability include:

  • Sugars: Sucrose and trehalose can stabilize proteins by promoting the hydration of the protein surface.

  • Polyols: Glycerol and sorbitol are effective cryoprotectants and protein stabilizers.[4]

  • Amino Acids: Arginine and glycine (B1666218) can suppress aggregation by interacting with exposed hydrophobic patches on the protein surface.

  • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help to keep proteins in solution.

Troubleshooting Guides

Issue 1: Aggregation During Protein Purification

Symptom: You observe precipitation or a cloudy appearance in your LZ-8 sample during or after purification steps.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Buffer pH The isoelectric point (pI) of this compound is 4.4.[1][2] Ensure your purification buffer pH is at least 1-2 units away from the pI. A pH of around 8.0 has been used for recombinant LZ-8.[5]
High Local Protein Concentration During elution from chromatography columns, the protein can become highly concentrated, leading to aggregation. Try using a shallower gradient for elution or increasing the elution volume.
Lack of Stabilizing Additives Include additives like glycerol (5-10%), low concentrations of non-ionic detergents (e.g., 0.01% Tween-20), or amino acids (e.g., 50-100 mM Arginine) in your purification buffers.

Experimental Protocol: Buffer Optimization Screen

This protocol outlines a method to systematically test different buffer conditions to identify the optimal buffer for minimizing LZ-8 aggregation.

  • Prepare a stock solution of your purified LZ-8 in a well-characterized, stable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0).

  • Prepare a series of test buffers with varying pH, salt concentrations, and additives. See the table below for examples.

  • Dilute the LZ-8 stock into each test buffer to a final concentration relevant to your experimental needs.

  • Incubate the samples under conditions that are known to induce aggregation (e.g., elevated temperature, gentle agitation) for a set period.

  • Assess aggregation using techniques such as visual inspection for turbidity, UV-Vis spectrophotometry to measure light scattering at 340 nm, or size-exclusion chromatography (SEC) to quantify soluble aggregates.

Table 1: Example Buffer Screening Conditions for this compound

Parameter Conditions to Test Rationale
pH 6.0, 7.0, 8.0, 9.0To determine the optimal pH far from the pI of 4.4.[1][2]
Salt (NaCl) 50 mM, 150 mM, 300 mM, 500 mMTo assess the effect of ionic strength on solubility.
Additives 10% Glycerol, 100 mM Arginine, 0.01% Tween-20, 1 M TrehaloseTo test the stabilizing effect of common excipients.
Issue 2: Aggregation Upon Concentration

Symptom: Your LZ-8 solution becomes cloudy or forms a precipitate when you try to concentrate it.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Exceeding Solubility Limit The concentration of LZ-8 may be exceeding its solubility limit in the given buffer.
Concentration Method Some concentration methods, like centrifugal filtration, can create high local concentrations at the membrane surface, leading to aggregation.
Buffer Composition The buffer may lack components that stabilize the protein at high concentrations.

Experimental Protocol: Optimizing Protein Concentration

  • Buffer Exchange: Before concentration, exchange the LZ-8 into a buffer that has been optimized for stability (see previous protocol).

  • Gentle Concentration: Use a gentle concentration method. If using a centrifugal concentrator, choose a device with a low protein-binding membrane and spin for shorter durations with intermittent gentle mixing to avoid high local concentrations.

  • Stepwise Concentration: Concentrate the protein in several smaller steps rather than one large step. After each step, check for signs of aggregation.

  • Addition of Stabilizers: Consider adding a stabilizer, such as 5-10% glycerol or 100 mM arginine, to the protein solution before starting the concentration process.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow Troubleshooting Workflow for LZ-8 Aggregation cluster_troubleshooting Troubleshooting Strategies start Observe LZ-8 Aggregation check_conditions Review Current Experimental Conditions (Buffer pH, Temp, Concentration) start->check_conditions buffer_opt Buffer Optimization (Vary pH, Salt, Additives) check_conditions->buffer_opt During experiment conc_method Modify Concentration Method (Gentler method, add stabilizers) check_conditions->conc_method During concentration storage_opt Optimize Storage (Aliquot, Cryoprotectants) check_conditions->storage_opt During storage analyze Analyze Aggregation (SEC, DLS, Visual) buffer_opt->analyze conc_method->analyze storage_opt->analyze soluble Soluble & Stable LZ-8 analyze->soluble Successful insoluble Aggregation Persists analyze->insoluble Unsuccessful refold Consider Refolding Protocol insoluble->refold

Caption: A flowchart outlining the systematic approach to troubleshooting this compound aggregation issues.

signaling_pathway_analogy Factors Influencing this compound Stability cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors optimal_ph Optimal pH (away from pI 4.4) lz8_native Native this compound optimal_ph->lz8_native additives Additives (Glycerol, Arginine) additives->lz8_native low_temp Low Temperature (4°C short-term, -80°C long-term) low_temp->lz8_native low_conc Low Concentration low_conc->lz8_native suboptimal_ph Suboptimal pH (near pI 4.4) lz8_aggregated Aggregated this compound suboptimal_ph->lz8_aggregated high_temp High Temperature (approaching 64.4°C) high_temp->lz8_aggregated freeze_thaw Freeze-Thaw Cycles freeze_thaw->lz8_aggregated high_conc High Concentration high_conc->lz8_aggregated mechanical_stress Mechanical Stress (Vortexing, Foaming) mechanical_stress->lz8_aggregated lz8_native->lz8_aggregated Stressors lz8_aggregated->lz8_native Stabilizers

Caption: A diagram illustrating the balance of factors that promote stability versus those that induce aggregation of this compound.

References

Technical Support Center: Optimizing Ling Zhi-8 Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Ling Zhi-8 (LZ-8) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Ling Zhi-8?

A1: For optimal results, reconstitute lyophilized recombinant Ling Zhi-8 protein in sterile deionized water. This should be followed by the addition of glycerol (B35011) to a final concentration of 5-50% for long-term storage at -20°C or -80°C.

Q2: At what concentration should I reconstitute Ling Zhi-8?

A2: It is recommended to reconstitute Ling Zhi-8 to a concentration range of 0.1-1.0 mg/mL. The optimal concentration may vary depending on the specific experimental requirements.

Q3: My Ling Zhi-8 solution appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation may indicate protein aggregation. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue, including gentle vortexing, sonication, and the use of solubility-enhancing additives.

Q4: What is the temperature stability of Ling Zhi-8?

A4: Ling Zhi-8 has been reported to be non-reversibly denatured at temperatures above 55°C[1]. It is crucial to avoid exposing the protein to high temperatures during reconstitution and handling.

Q5: How does pH affect the solubility of Ling Zhi-8?

A5: The isoelectric point (pI) of Ling Zhi-8 is 4.4.[2][3] Proteins are least soluble at their pI. Therefore, to maintain solubility, it is recommended to use buffers with a pH significantly above or below 4.4. For most biological experiments, a buffer with a neutral to slightly alkaline pH (e.g., PBS at pH 7.4) is suitable.

Troubleshooting Guide

This guide addresses common issues encountered when preparing Ling Zhi-8 solutions for experiments.

Issue Potential Cause Troubleshooting Steps
Poor Solubility / Incomplete Dissolution Improper solventEnsure reconstitution in sterile deionized water as recommended.
Protein concentration is too highTry reconstituting at a lower concentration within the 0.1-1.0 mg/mL range.
Aggregation during reconstitutionGently vortex or pipet the solution to mix. Avoid vigorous shaking. Brief, gentle sonication on ice can also help break up aggregates.
Precipitation After Reconstitution or Storage Suboptimal pHEnsure the buffer pH is not close to the isoelectric point of 4.4. Using a buffer such as PBS (pH 7.4) is generally recommended.
Temperature fluctuationsAvoid repeated freeze-thaw cycles. Aliquot the reconstituted protein into smaller volumes for single-use to minimize temperature stress. Store at a stable -20°C or -80°C.
Protein instabilityConsider adding stabilizing agents such as glycerol (to a final concentration of 20-50%) or a low concentration of non-ionic detergents (e.g., 0.01% Tween-20) to your storage buffer.
Loss of Biological Activity Thermal denaturationNever heat Ling Zhi-8 above 55°C, as it causes irreversible denaturation[1]. All reconstitution and handling steps should be performed on ice or at 4°C.
Improper storageStore the lyophilized protein and reconstituted aliquots at the recommended temperatures (-20°C or -80°C) and protect from light.

Experimental Protocols & Methodologies

Reconstitution of Lyophilized Ling Zhi-8

This protocol outlines the standard procedure for reconstituting lyophilized Ling Zhi-8 protein.

Materials:

  • Lyophilized Ling Zhi-8 protein

  • Sterile, deionized water

  • Sterile, glycerol solution

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized Ling Zhi-8 to ensure the powder is at the bottom.

  • On ice, add the calculated volume of sterile, cold deionized water to achieve a final concentration between 0.1-1.0 mg/mL.

  • Gently mix by pipetting up and down or by brief, gentle vortexing. Avoid vigorous shaking to prevent protein denaturation and aggregation.

  • Allow the solution to sit on ice for 15-30 minutes to ensure complete dissolution.

  • For long-term storage, add sterile glycerol to a final concentration of 20-50%.

  • Aliquot the reconstituted Ling Zhi-8 into single-use, low-protein-binding microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C.

Investigation of Ling Zhi-8-Induced NF-κB and MAPK Signaling Pathways

This protocol provides a general workflow for analyzing the activation of NF-κB and MAPK pathways in response to Ling Zhi-8 treatment in cell culture.

Cell Culture and Treatment:

  • Culture human monocyte-derived dendritic cells (DCs) or other appropriate cell lines as per standard protocols.

  • Seed cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of reconstituted Ling Zhi-8 (e.g., 1, 5, 10 µg/mL) for different time points (e.g., 15, 30, 60 minutes for phosphorylation events; longer for downstream effects). Include an untreated control.

Western Blot Analysis:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Analysis of Ling Zhi-8 Effect on the p53 Pathway via Co-Immunoprecipitation

This protocol describes how to investigate the interaction between proteins in the p53 pathway following Ling Zhi-8 treatment.

Cell Treatment and Lysis:

  • Treat A549 human lung cancer cells with recombinant Ling Zhi-8 (rLZ-8) for the desired time.

  • Lyse the cells in a suitable immunoprecipitation buffer.

Co-Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G-agarose beads.

  • Incubate 500-1000 µg of the pre-cleared cell lysate with an antibody against MDM2 or ribosomal protein S7 overnight at 4°C.

  • Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against p53, MDM2, and S7 to detect interactions.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized LZ-8 (0.1-1.0 mg/mL in sterile water) Treatment Treat Cells with LZ-8 Reconstitution->Treatment CellCulture Culture and Seed Cells CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot Lysis->WB CoIP Co-Immunoprecipitation Lysis->CoIP Downstream Downstream Functional Assays WB->Downstream CoIP->Downstream

Experimental workflow for studying LZ-8 effects.

NFkB_MAPK_pathway LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 Activates IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IKK->NFkB Activation IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Gene_NFkB Gene Transcription (e.g., Cytokines) Nucleus_NFkB->Gene_NFkB Induces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Nucleus_MAPK Transcription Factors (in Nucleus) MAPK->Nucleus_MAPK Activates Gene_MAPK Gene Transcription (Cell Proliferation, etc.) Nucleus_MAPK->Gene_MAPK Induces

LZ-8 activated NF-κB and MAPK signaling pathways.

p53_pathway rLZ8 rLZ-8 RibosomalStress Ribosomal Stress rLZ8->RibosomalStress Induces RPS7 RPS7 RibosomalStress->RPS7 Increases binding to MDM2 MDM2 MDM2 RPS7->MDM2 RPS7->MDM2 Inhibits p53 interaction p53 p53 MDM2->p53 Ubiquitinates for degradation p21 p21 p53->p21 Activates transcription G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Induces

rLZ-8 induces p53-dependent growth arrest.

References

Ling Zhi-8 (LZ-8) Treatment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Ling Zhi-8 (LZ-8).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent anti-tumor effects of LZ-8 on our cancer cell lines. What are the potential causes?

A1: Inconsistent anti-tumor effects of Ling Zhi-8 (LZ-8) can stem from several factors, from the protein itself to the experimental setup. Here are some key areas to investigate:

  • LZ-8 Purity and Integrity: The purity and structural integrity of the LZ-8 protein are critical for its activity. Variations in purification methods can yield different levels of purity.[1][2] Degradation or aggregation of the protein can also lead to reduced or variable activity. It is recommended to verify the purity and integrity of your LZ-8 preparation using SDS-PAGE and, if possible, mass spectrometry.

  • Recombinant LZ-8 Source: Recombinant LZ-8 (rLZ-8) expressed in different systems (e.g., E. coli vs. Pichia pastoris) can exhibit different levels of activity.[3] For instance, rLZ-8 from P. pastoris has been shown to have higher mouse splenocyte proliferation activity than that from E. coli.[3] Ensure you are using a consistent and well-characterized source of rLZ-8.

  • Cell Line Specificity: The anti-tumor effects of LZ-8 can be cell-line specific. For example, LZ-8 has been shown to induce G1 arrest and inhibit cell growth in A549 human lung cancer cells in a p53-dependent manner.[4] Its efficacy may be different in cell lines with mutated or absent p53.

  • Experimental Conditions: Minor variations in experimental conditions can lead to significant differences in results. Pay close attention to cell density, passage number, serum concentration in the media, and incubation times.

Q2: Our recombinant LZ-8 (rLZ-8) is showing lower than expected bioactivity. What could be the issue?

A2: Low bioactivity of recombinant LZ-8 can be a frustrating issue. Here are some troubleshooting steps:

  • Protein Folding and Dimerization: LZ-8 functions as a homodimer.[5] Improper folding or inability to form stable dimers will result in a loss of immunomodulatory activity. The expression system and purification protocol can significantly impact proper folding.

  • Key Amino Acid Residues: Specific amino acid residues (L10, W12, and D45) are crucial for the electrostatic interactions that maintain the dimeric structure and high immunomodulatory activity of LZ-8.[5] Any mutations or modifications to these residues can impair its function.

  • Storage and Handling: Repeated freeze-thaw cycles can lead to protein degradation and aggregation. Aliquot your rLZ-8 stock and store it at -80°C. When thawing, do so gently on ice.

Q3: We are seeing variability in our cell viability assay results with LZ-8 treatment. How can we improve consistency?

A3: To improve the consistency of your cell viability assay results, consider the following:

  • Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or under-confluent cells can respond differently to treatment.

  • Control for Solvent Effects: If LZ-8 is dissolved in a solvent (e.g., DMSO), ensure that the final concentration of the solvent is consistent across all wells, including the untreated controls.

  • Optimize Incubation Time: The optimal incubation time for LZ-8 treatment can vary depending on the cell line and the endpoint being measured. A time-course experiment is recommended to determine the ideal duration of treatment.

  • Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/CCK-8, membrane integrity for trypan blue). Ensure the chosen assay is appropriate for your experimental question and that you are working within the linear range of the assay.

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from a study investigating the protective effects of LZ-8 against CPT-11-induced cytotoxicity in IEC-6 cells.[6][7][8]

  • Cell Seeding: Seed IEC-6 cells in 96-well plates at a density of 4 × 10³ cells/well and incubate for 24 hours.

  • LZ-8 Treatment: Expose cells to various concentrations of LZ-8 (e.g., 1, 3, and 10 μg/ml) for 24 or 48 hours.

  • CCK-8 Reagent Addition: Add CCK-8 reagent to each well and incubate for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometer.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Apoptosis Assessment by Hoechst 33342 Staining

This protocol is based on a study examining the effects of rLZ-8 on SGC-7901 human gastric cancer cells.[9]

  • Cell Seeding and Treatment: Seed SGC-7901 cells (1×10⁵ cells/well in a 24-well plate) and treat with the desired concentration of rLZ-8 (e.g., 5 μg/ml) for 24 hours.

  • Staining: Stain the cells with Hoechst 33342 (1 μg/ml) for 15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Quantitative Data Summary

ParameterCell LineLZ-8 ConcentrationIncubation TimeObserved EffectReference
Cell Viability IEC-61, 3, 10 μg/ml24, 48 hoursNo significant effect on viability.[6][7]
Cell Viability (Pretreatment) IEC-61, 3, 10 μg/ml24 hoursImproved cell viability against CPT-11 induced damage.[6][7]
Cell Growth Inhibition A549 (human lung cancer)Not specifiedNot specifiedInhibition of cell growth and G1 arrest.[4]
Apoptosis Induction SGC-7901 (human gastric cancer)5 μg/ml24 hoursInduction of autophagic cell death.[9]
Immunomodulation Mouse Spleen Cells3.13 μg/ml2-3 daysMaximum [³H]thymidine uptake.[1]

Visual Guides

LZ8_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LZ8_dimer LZ-8 (Dimer) Receptor Cell Surface Receptor (Hypothesized) LZ8_dimer->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates RPS7 Ribosomal Protein S7 (RPS7) Signaling_Cascade->RPS7 Induces Nucleolar Stress MDM2 MDM2 p53_MDM2 p53-MDM2 Complex MDM2->p53_MDM2 Sequesters p53 RPS7->MDM2 Binds to RPS7->p53_MDM2 Inhibits formation p53 p53 (stabilized) p53_MDM2->p53 Releases p21 p21 p53->p21 Activates Transcription G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces

Caption: LZ-8 mediated p53-dependent signaling pathway in lung cancer cells.

LZ8_Experimental_Workflow Start Start: LZ-8 Experiment Prepare_LZ8 Prepare & Validate LZ-8 Stock (Purity, Concentration) Start->Prepare_LZ8 Culture_Cells Culture & Seed Cells (Consistent Density & Passage) Prepare_LZ8->Culture_Cells Treat_Cells Treat Cells with LZ-8 (and Controls) Culture_Cells->Treat_Cells Incubate Incubate for Predetermined Time Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Apoptosis, Western Blot) Incubate->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze & Interpret Results Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies using LZ-8.

LZ8_Troubleshooting_Workflow Start Inconsistent Results Observed Check_LZ8 Check LZ-8 Quality (Purity, Age, Storage) Start->Check_LZ8 LZ8_OK LZ-8 Quality OK? Check_LZ8->LZ8_OK Check_Cells Review Cell Culture Practices (Passage #, Contamination, Density) Cells_OK Cell Culture OK? Check_Cells->Cells_OK Check_Protocol Examine Experimental Protocol (Reagents, Incubation Times, Assay) Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK LZ8_OK->Check_Cells Yes New_LZ8 Source New/Validated LZ-8 LZ8_OK->New_LZ8 No Cells_OK->Check_Protocol Yes New_Cells Use New Cell Stock Cells_OK->New_Cells No Revise_Protocol Revise/Optimize Protocol Protocol_OK->Revise_Protocol No Consistent_Results Consistent Results Achieved Protocol_OK->Consistent_Results Yes New_LZ8->Start New_Cells->Start Revise_Protocol->Start

Caption: Troubleshooting workflow for inconsistent results with LZ-8.

References

Technical Support Center: Ling Zhi 8 (LZ-8) Cytotoxicity in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ling Zhi 8 (LZ-8) in cell culture-based cytotoxicity assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LZ-8) and what is its reported effect on cancer cells?

A1: this compound (LZ-8) is an immunomodulatory protein derived from the medicinal mushroom Ganoderma lucidum.[1][2] In cancer research, recombinant LZ-8 (rLZ-8) has been shown to inhibit cell growth and induce cell death in various cancer cell lines, including those of the lung and stomach.[3][4]

Q2: What is the primary mechanism of LZ-8-induced cytotoxicity?

A2: LZ-8 appears to induce cytotoxicity through multiple pathways, primarily by triggering apoptosis (programmed cell death) and autophagy.[5][6] Key signaling pathways implicated include the induction of endoplasmic reticulum (ER) stress, and modulation of the p53 and FAK/Slug pathways.[3][7][8]

Q3: Is LZ-8 cytotoxic to all cell types?

A3: Based on available research, LZ-8 shows selective cytotoxicity. For instance, a Ling Zhi extract showed no significant cytotoxicity to HT-29 human colon carcinoma cells at doses less than 10,000 µg/ml.[5][9] Similarly, LZ-8 treatment at concentrations up to 10 µg/ml had no obvious influence on the viability of the normal rat small intestine epithelial cell line, IEC-6.[10][11]

Q4: What is a typical effective concentration range for rLZ-8 in cytotoxicity assays?

A4: The effective concentration of rLZ-8 can vary significantly depending on the cell line and experimental conditions. For example, the half-maximal inhibitory concentration (IC50) for rLZ-8 in SGC-7901 human gastric cancer cells was reported to be approximately 5 µg/mL after 24 hours of treatment. However, for other cell lines, the effective concentrations might differ. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q5: How should I prepare rLZ-8 for cell culture experiments?

A5: As rLZ-8 is a protein, it should be handled with care to maintain its stability and activity. It is typically supplied in a lyophilized form and should be reconstituted in a sterile, protein-friendly buffer such as phosphate-buffered saline (PBS). For long-term storage, it is advisable to aliquot the reconstituted solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation: Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic effects of this compound (LZ-8) and related extracts on various cell lines. It is important to note that experimental conditions such as the specific form of LZ-8 used (e.g., recombinant vs. extract), treatment duration, and the assay method can influence the observed IC50 values.

Cell LineCell TypeCompoundIC50 ValueTreatment DurationAssay Method
SGC-7901Human Gastric CancerRecombinant LZ-8 (rLZ-8)~5 µg/mL24 hoursWST-1
A549Human Lung CancerLingZhi Oligopeptide-3 (LZO-3)0.16 ± 0.02 mM48 hoursMTT
HT-29Human Colon CarcinomaLing Zhi Extract (LZE)>10,000 µg/mLNot SpecifiedNot Specified
IEC-6Normal Rat Small Intestine EpithelialLing Zhi-8 (LZ-8)No significant cytotoxicity up to 10 µg/mL24 and 48 hoursCCK-8

Experimental Protocols

Detailed Methodology for a Standard Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of recombinant this compound (rLZ-8) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Recombinant this compound (rLZ-8)

  • Target cancer cell line and appropriate complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in an exponential growth phase during the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of rLZ-8 in sterile PBS.

    • Perform serial dilutions of the rLZ-8 stock solution in serum-free or complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of rLZ-8.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of PBS as used for the highest rLZ-8 concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium without cells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each rLZ-8 concentration relative to the untreated control.

    • Plot the percentage of cell viability against the rLZ-8 concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

This section addresses common issues that may arise during LZ-8 cytotoxicity experiments.

Issue 1: High Variability Between Replicate Wells

  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent number of cells seeded in each well.

    • Edge Effects: Evaporation of media from the outer wells of the plate during long incubation times.

    • Inaccurate Pipetting: Errors in pipetting reagents or LZ-8 solutions.

    • Incomplete Dissolution of Formazan Crystals: In MTT assays, undissolved crystals can lead to inaccurate readings.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • To minimize edge effects, avoid using the outermost wells of the 96-well plate or fill them with sterile PBS.

    • Use calibrated pipettes and ensure proper mixing of all solutions before addition to the wells.

    • After adding the solubilization buffer in an MTT assay, visually inspect the wells to ensure all formazan crystals are dissolved. If necessary, gently pipette up and down to aid dissolution.

Issue 2: Low Signal or Low Absorbance Readings

  • Possible Cause:

    • Low Cell Number: Insufficient number of viable cells at the time of the assay.

    • Suboptimal Incubation Time: The incubation time with the assay reagent (e.g., MTT) may be too short.

    • Cell Detachment: The treatment with LZ-8 may have caused cells to detach from the plate.

  • Troubleshooting Steps:

    • Optimize the initial cell seeding density.

    • Increase the incubation time with the assay reagent, following the manufacturer's recommendations.

    • After treatment, check for floating cells in the supernatant. If significant cell detachment is observed, consider using an assay that measures cytotoxicity in both adherent and floating cell populations (e.g., LDH assay).

Issue 3: Inconsistent or Unexpected Dose-Response Curve

  • Possible Cause:

    • LZ-8 Instability: As a protein, rLZ-8 may be prone to degradation or aggregation if not handled or stored properly.

    • Interaction with Media Components: Components in the cell culture medium, such as serum proteins, may interact with rLZ-8 and affect its activity.

    • Cell Line Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of LZ-8.

  • Troubleshooting Steps:

    • Ensure proper reconstitution and storage of rLZ-8. Avoid repeated freeze-thaw cycles.

    • Consider performing experiments in serum-free or reduced-serum medium for the duration of the LZ-8 treatment, if compatible with your cell line.

    • Test a wider range of LZ-8 concentrations.

    • If no cytotoxic effect is observed, consider using a different cell line that has been reported to be sensitive to LZ-8.

Mandatory Visualizations

LZ8_Signaling_Pathway LZ8 This compound (LZ-8) ER_Stress Endoplasmic Reticulum Stress LZ8->ER_Stress Ribosomal_Stress Ribosomal Stress LZ8->Ribosomal_Stress FAK_inactivation FAK Inactivation LZ8->FAK_inactivation ATF4_CHOP ATF4-CHOP Pathway ER_Stress->ATF4_CHOP Autophagy Autophagy ATF4_CHOP->Autophagy Cell_Death_A Autophagic Cell Death Autophagy->Cell_Death_A RPS7_MDM2 RPS7 binding to MDM2 Ribosomal_Stress->RPS7_MDM2 p53_stabilization p53 Stabilization and Activation RPS7_MDM2->p53_stabilization Apoptosis_p53 Apoptosis p53_stabilization->Apoptosis_p53 Caspase_Activation Caspase Activation Apoptosis_p53->Caspase_Activation MDM2_Slug MDM2-mediated Slug Degradation FAK_inactivation->MDM2_Slug E_cadherin Increased E-cadherin MDM2_Slug->E_cadherin Metastasis Reduced Cell Mobility & Metastasis E_cadherin->Metastasis Cell_Death_B Apoptotic Cell Death Caspase_Activation->Cell_Death_B

Caption: Signaling pathways of this compound (LZ-8) induced cytotoxicity.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with LZ-8 incubate_24h->treat_cells prepare_lz8 Prepare LZ-8 Serial Dilutions prepare_lz8->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, WST-1, LDH) incubate_treatment->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Absorbance/ Fluorescence incubate_reagent->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing LZ-8 cytotoxicity.

Troubleshooting_Tree problem Problem Encountered high_variability High Variability? problem->high_variability low_signal Low Signal? problem->low_signal no_effect No Cytotoxic Effect? problem->no_effect check_seeding Check Cell Seeding Protocol high_variability->check_seeding Yes check_pipetting Verify Pipette Calibration high_variability->check_pipetting Yes minimize_edge Minimize Edge Effects high_variability->minimize_edge Yes optimize_density Optimize Seeding Density low_signal->optimize_density Yes increase_incubation Increase Reagent Incubation Time low_signal->increase_incubation Yes check_lz8_stability Verify LZ-8 Stability & Storage no_effect->check_lz8_stability Yes test_wider_range Test Wider Concentration Range no_effect->test_wider_range Yes change_cell_line Consider a Different Cell Line no_effect->change_cell_line Yes

Caption: Troubleshooting decision tree for LZ-8 cytotoxicity assays.

References

Technical Support Center: Optimizing Ling Zhi-8 (LZ-8) Folding and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recombinant immunomodulatory protein, Ling Zhi-8 (LZ-8). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and functional analysis of LZ-8.

Frequently Asked Questions (FAQs)

Q1: What is Ling Zhi-8 (LZ-8) and what are its primary biological activities?

A1: Ling Zhi-8 (LZ-8) is a fungal immunomodulatory protein (FIP) originally isolated from the medicinal mushroom Ganoderma lucidum. It is a small protein, typically around 110-125 amino acids with a molecular weight of approximately 13 kDa. LZ-8 is known for a wide range of biological activities, including:

  • Immunomodulation: It can stimulate the proliferation and activation of various immune cells, including T cells and dendritic cells.[1][2][3]

  • Anti-inflammatory effects: LZ-8 can suppress inflammatory responses in certain contexts.

  • Anti-tumor activity: It has been shown to inhibit tumor growth and metastasis.[4][5]

  • Wound healing: Studies have indicated that LZ-8 can accelerate wound healing.[6]

Q2: Which expression system is best for producing active recombinant LZ-8 (rLZ-8)?

A2: The optimal expression system for rLZ-8 depends on the specific research needs, particularly regarding post-translational modifications and yield.

  • E. coli : This is a common and cost-effective system for producing rLZ-8. However, as a prokaryotic system, it does not perform post-translational modifications like glycosylation, and there is a higher risk of the protein forming insoluble inclusion bodies.

  • Pichia pastoris (Yeast): Yeast expression systems can perform some post-translational modifications, including glycosylation, which may be important for the full activity of some fungal proteins.[7] They often allow for high-yield production of secreted proteins.

  • Insect and Mammalian Cells: These systems provide more complex post-translational modifications that are closer to those in higher eukaryotes. While generally yielding lower quantities and being more expensive, they can be crucial if specific modifications are essential for LZ-8's activity in a particular application.

Q3: My rLZ-8, expressed in E. coli, is forming inclusion bodies. What can I do?

A3: Inclusion body formation is a common issue when overexpressing proteins in E. coli. Here are several strategies to address this:

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., to 16-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the correct folding of rLZ-8.

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag (e.g., MBP or GST) to rLZ-8 can improve its solubility.

  • In Vitro Refolding: If inclusion bodies persist, they can be isolated, solubilized with strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride), and then refolded into a bioactive form.

Q4: How can I confirm that my purified rLZ-8 is properly folded and active?

A4: Confirming the activity of your rLZ-8 is crucial. Several bioassays can be employed:

  • Lymphocyte Proliferation Assay: A key indicator of LZ-8's immunomodulatory activity is its ability to induce the proliferation of lymphocytes, such as mouse splenocytes or human peripheral blood lymphocytes (PBLs).[1]

  • Cytokine Induction Assay: Measure the production of cytokines like IL-2, IFN-γ, and TNF-α from immune cells stimulated with rLZ-8, typically quantified by ELISA.[1]

  • Hemagglutination Assay: Native LZ-8 can agglutinate sheep red blood cells, providing a simple, albeit less specific, activity assay.[8][9][10]

  • Cell Viability and Migration Assays: For cancer research, assess the effect of rLZ-8 on the viability and migratory capacity of cancer cell lines.[5]

Troubleshooting Guides

Problem 1: Low Yield of Soluble rLZ-8
Possible Cause Suggested Solution
Suboptimal Expression Conditions Optimize induction temperature, inducer concentration, and induction time. Test different E. coli strains.
Codon Bias If expressing in a heterologous system, ensure the LZ-8 gene sequence is optimized for the codon usage of the host organism.
Protein Degradation Add protease inhibitors during cell lysis and purification. Work at low temperatures (4°C) to minimize protease activity.
Inefficient Cell Lysis Ensure complete cell lysis to release the intracellular protein. Compare different methods like sonication, French press, or chemical lysis.
Problem 2: Difficulty in Refolding rLZ-8 from Inclusion Bodies
Possible Cause Suggested Solution
Inefficient Solubilization Screen different solubilization buffers with varying concentrations of denaturants (e.g., 6-8 M urea or 4-6 M Guanidinium-HCl) and reducing agents (e.g., DTT, β-mercaptoethanol).
Protein Aggregation During Refolding Perform refolding at low protein concentrations. Use a refolding buffer with additives that prevent aggregation, such as L-arginine, glycerol, or non-detergent sulfobetaines. Employ methods like dialysis or rapid dilution for denaturant removal.
Incorrect Disulfide Bond Formation If applicable (though native LZ-8 lacks cysteine), optimize the redox shuttle system (e.g., glutathione (B108866) oxidized/reduced ratio) in the refolding buffer.
Problem 3: Purified rLZ-8 Shows Low or No Biological Activity
Possible Cause Suggested Solution
Improper Folding Re-evaluate the purification and refolding protocols. The protein may be soluble but not in its native, active conformation.
Absence of Necessary Post-Translational Modifications If expressed in E. coli, consider re-cloning and expressing in a eukaryotic system like Pichia pastoris that can perform glycosylation, which may be important for activity.[7]
Protein Instability and Degradation Assess the integrity of the purified protein using SDS-PAGE. Store the purified protein in an appropriate buffer, possibly with glycerol, and at a suitable temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Endotoxin (B1171834) Contamination If using the protein in cell-based assays, endotoxin contamination from the E. coli host can interfere with the results. Use an endotoxin removal kit to purify your protein sample.

Quantitative Data Summary

Table 1: Reported Concentrations and Effects of LZ-8 in In Vitro Assays

Assay Cell Type LZ-8 Concentration Observed Effect Reference
Cell ViabilityIEC-6 cells1, 3, 10 µg/mlNo significant effect on viability.[11]
Cytotoxicity ProtectionCPT-11 treated IEC-6 cells10 µg/ml (pretreatment)Improved cell viability from ~64% to ~78%.[7][11]
Treg ExpansionMurine CD4+ T cells1 µg/ml~4-fold expansion of FOXP3+ Tregs.[2][3]
Treg ExpansionHuman CD4+ T cells1 µg/ml~10-fold expansion of FOXP3+ Tregs.[2][3]
Cytokine ProductionHuman PBLNot specifiedInduction of IL-2, IFN-γ, TNF-α, and IL-1β.[1]

Table 2: Treatment Parameters for In Vivo Studies with rLZ-8

Animal Model Condition rLZ-8 Dose Administration Route Observed Effect Reference
MiceChemotherapy-induced neutropenia0.5, 1.0, 1.5 mg/kgSubcutaneous injectionIncreased white blood cell and neutrophil counts.[4][12]
MiceCPT-11-induced intestinal injury50 µg in 100 µL PBSGavageAmeliorated symptoms and mitigated intestinal damage.[13]
RabbitsCholesterol-fed (NAFLD and atherogenesis model)Not specifiedOral administration of recombinant Lactococcus lactis expressing LZ-8Suppressed IL-1β expression, reduced intima-medial thickness.[6]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged rLZ-8 from E. coli
  • Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged LZ-8 gene.

  • Culture and Induction: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow for 4-16 hours at a reduced temperature (e.g., 20°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme (B549824) and protease inhibitors. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the rLZ-8 with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

  • Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Solubilization and Refolding of rLZ-8 from Inclusion Bodies
  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate. The pellet contains the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 8 M urea or 6 M guanidinium chloride in a Tris buffer with a reducing agent like 10 mM DTT). Incubate with stirring until the pellet is fully dissolved.

  • Refolding: Use a method like rapid dilution or dialysis to remove the denaturant.

    • Rapid Dilution: Rapidly dilute the solubilized protein solution 100-fold into a cold refolding buffer (e.g., Tris buffer, pH 8.0-8.5, containing L-arginine and a redox system like a glutathione pair).

    • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

  • Purification and Concentration: Purify the refolded protein using chromatography techniques (e.g., ion exchange or size exclusion) to separate correctly folded protein from aggregates. Concentrate the purified, refolded protein.

Visualizations

experimental_workflow cluster_expression Expression cluster_purification Purification cluster_refolding Inclusion Body Refolding cluster_analysis Analysis Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Lysis Cell Lysis Culture->Lysis Soluble Protein Isolation Inclusion Body Isolation Culture->Isolation Inclusion Bodies AffinityChrom Ni-NTA Affinity Chromatography Lysis->AffinityChrom BufferExchange Buffer Exchange AffinityChrom->BufferExchange QC Purity & Concentration Check (SDS-PAGE, BCA) BufferExchange->QC Solubilization Solubilization (Urea/GdmCl) Isolation->Solubilization Refolding Refolding (Dilution/Dialysis) Solubilization->Refolding Refolding->QC ActivityAssay Biological Activity Assay QC->ActivityAssay

Caption: Workflow for rLZ-8 production, purification, and analysis.

troubleshooting_logic cluster_solutions1 Solutions for Low Expression cluster_solutions2 Solutions for Inclusion Bodies cluster_solutions3 Solutions for Inactivity Start Low Yield or Activity of rLZ-8 CheckExpression Check Expression Levels (SDS-PAGE) Start->CheckExpression CheckSolubility Check Solubility (Soluble vs. Insoluble Fraction) CheckExpression->CheckSolubility Strong Band LowExpression Low Expression CheckExpression->LowExpression Weak Band InclusionBodies Inclusion Bodies CheckSolubility->InclusionBodies Mainly Insoluble SolubleInactive Soluble but Inactive CheckSolubility->SolubleInactive Mainly Soluble OptCulture Optimize Culture Conditions LowExpression->OptCulture OptCodon Codon Optimization LowExpression->OptCodon LowerTemp Lower Induction Temperature InclusionBodies->LowerTemp Refold In Vitro Refolding Protocol InclusionBodies->Refold CheckPTM Consider Eukaryotic Expression SolubleInactive->CheckPTM CheckStorage Optimize Storage Buffer SolubleInactive->CheckStorage

Caption: Troubleshooting logic for suboptimal rLZ-8 production.

signaling_pathway LZ8 Ling Zhi-8 TCell T Cell LZ8->TCell binds CD18 CD18 TCell->CD18 CD45 CD45 TCell->CD45 IL2_Production IL-2 Production CD18->IL2_Production induces Treg_Expansion FOXP3+ Treg Expansion CD45->Treg_Expansion mediates IL2_Production->Treg_Expansion involved in IL10_Production IL-10 Production Treg_Expansion->IL10_Production leads to

Caption: Simplified signaling for LZ-8-induced Treg expansion.

References

Technical Support Center: Purifying Native Ling Zhi-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of native Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein from Ganoderma lucidum. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the extraction and purification of this protein.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of native LZ-8, presented in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Low Yield of Purified LZ-8 Inefficient extraction from mycelia.Optimize homogenization method (e.g., sonication, bead beating) in an appropriate extraction buffer. Consider a multi-step extraction to maximize recovery.
LZ-8 loss during precipitation steps.If using ammonium (B1175870) sulfate (B86663) precipitation, optimize the salt concentration range for LZ-8 precipitation. Perform a trial with small aliquots to determine the optimal cut-off.
Poor binding to chromatography columns.Ensure the buffer pH is appropriate for the chosen chromatography resin. For ion-exchange, the pH should be such that LZ-8 carries the opposite charge of the resin. LZ-8 has a pI of 4.4, so it will be negatively charged at neutral pH and bind to an anion exchanger.[1][2]
Co-elution with other proteins.Optimize the gradient for elution in ion-exchange or hydrophobic interaction chromatography. Consider adding a different chromatography step (e.g., hydrophobic interaction, affinity) to improve separation.
Protein Aggregation or Precipitation Inappropriate buffer conditions (pH, ionic strength).Maintain buffer pH away from LZ-8's isoelectric point of 4.4.[1][2] Screen different buffer additives such as glycerol (B35011) (5-10%), low concentrations of non-ionic detergents, or arginine to improve solubility.
High protein concentration.Work with lower protein concentrations during purification and storage. If high concentrations are necessary, screen for optimal buffer conditions as mentioned above.
Freeze-thaw cycles.Aliquot the purified protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[3]
Loss of Biological Activity Proteolytic degradation.Add protease inhibitors to the extraction buffer. Keep samples on ice or at 4°C throughout the purification process to minimize protease activity. The presence of proteases in Ganoderma lucidum extracts has been reported.[4]
Denaturation during purification.Avoid harsh conditions such as extreme pH or high concentrations of organic solvents. Ensure proper folding by maintaining a stable buffer environment.
Contamination with Polysaccharides Inefficient separation during chromatography.Introduce a purification step specifically designed to remove polysaccharides, such as anion-exchange chromatography where polysaccharides may bind strongly.[5] Alternatively, consider techniques like hydrophobic interaction chromatography where separation is based on different properties.
Presence of Pigments and Other Small Molecules Carryover from the crude extract.Utilize a desalting or buffer exchange step (e.g., gel filtration like Sephadex G-25) early in the purification process to remove small molecule contaminants. Anion-exchange chromatography can also be effective in separating pigments from the target protein.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of native LZ-8?

A1: The apparent molecular weight of native LZ-8 can vary depending on the analytical method. Under non-reducing SDS-PAGE, the apparent molecular weight is approximately 17.5 kDa.[1][2] Under reducing conditions, it is about 17.1 kDa.[1][2] Using Tricine-SDS-PAGE, a value of 13.1 kDa has been reported.[1][2]

Q2: What is the isoelectric point (pI) of LZ-8?

A2: The isoelectric point of LZ-8 is 4.4.[1][2] This acidic pI indicates that the protein will be negatively charged at neutral pH, which is a critical consideration for developing ion-exchange chromatography protocols.

Q3: From which part of Ganoderma lucidum is native LZ-8 typically isolated?

A3: Native LZ-8 is isolated from the mycelial extract of Ganoderma lucidum.[1][2]

Q4: What are the common contaminants to be aware of during purification?

A4: The primary contaminants include other proteins from the mycelia (such as glycoside hydrolases and proteases), abundant polysaccharides, and various phytochemicals like phenols, alkaloids, and pigments.[4][5][6]

Q5: What type of chromatography is most effective for purifying LZ-8?

A5: A combination of chromatographic techniques is recommended. The initial purification often involves gel filtration followed by ion-exchange chromatography.[1][2] Fast Protein Liquid Chromatography (FPLC) is also a suitable method for purification.[7]

Q6: Does native LZ-8 have post-translational modifications?

A6: Native LZ-8 is reported to have a low carbohydrate content (1.3%), suggesting it may be a glycoprotein.[1][2]

Experimental Protocols

General Extraction and Purification Workflow for Native LZ-8

This protocol is a generalized procedure based on published methods.[1][2] Optimization will be required for specific laboratory conditions.

  • Preparation of Mycelial Extract:

    • Harvest Ganoderma lucidum mycelia from liquid culture by filtration.

    • Wash the mycelia with distilled water.

    • Homogenize the mycelia in an extraction buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which is the crude extract.

  • Gel Filtration Chromatography:

    • Equilibrate a gel filtration column (e.g., Sephacryl S-200) with the extraction buffer.

    • Load the crude extract onto the column.

    • Elute with the equilibration buffer and collect fractions.

    • Monitor the protein content of the fractions by measuring absorbance at 280 nm.

    • Pool the fractions containing the protein peak corresponding to the expected molecular weight of LZ-8.

  • Ion-Exchange Chromatography:

    • Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the pooled fractions from the gel filtration step onto the anion-exchange column.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

    • Collect fractions and monitor the protein content at 280 nm.

    • Analyze fractions for the presence of LZ-8 using SDS-PAGE.

    • Pool the fractions containing pure LZ-8.

  • Purity Assessment:

    • Assess the purity of the final sample by SDS-PAGE under both reducing and non-reducing conditions. A single band should be observed.

    • Further characterization can be performed using techniques like isoelectric focusing and mass spectrometry.

Visualizations

Experimental Workflow for Native LZ-8 Purification

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Harvest Harvest Mycelia Homogenize Homogenization in Extraction Buffer Harvest->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge CrudeExtract Crude Extract Centrifuge->CrudeExtract GelFiltration Gel Filtration Chromatography CrudeExtract->GelFiltration IonExchange Anion-Exchange Chromatography GelFiltration->IonExchange PureLZ8 Purified LZ-8 IonExchange->PureLZ8 SDSPAGE SDS-PAGE PureLZ8->SDSPAGE IEF Isoelectric Focusing PureLZ8->IEF MS Mass Spectrometry PureLZ8->MS

Caption: Workflow for the extraction and purification of native Ling Zhi-8.

Signaling Pathway of LZ-8 in T-Cell Activation

G cluster_0 Cytokine Production cluster_1 Cellular Response LZ8 Ling Zhi-8 TCell T-Cell LZ8->TCell Monocyte Monocyte LZ8->Monocyte IL2 IL-2 TCell->IL2 IFNg IFN-γ Monocyte->IFNg TNFa TNF-α Monocyte->TNFa IL1b IL-1β Monocyte->IL1b IL2R IL-2 Receptor Upregulation IL2->IL2R ICAM1 ICAM-1 Upregulation IFNg->ICAM1 TNFa->ICAM1 IL1b->ICAM1 Proliferation T-Cell Proliferation IL2R->Proliferation Aggregation Cellular Aggregation ICAM1->Aggregation Aggregation->Proliferation

Caption: LZ-8 mediated T-cell activation and cytokine production.

LZ-8's Role in the p53-Mediated Antitumor Pathway

G cluster_0 MDM2-p53 Regulation cluster_1 Cell Cycle Control LZ8 Ling Zhi-8 Nucleolus Nucleolar Stress LZ8->Nucleolus rRNA Inhibition of pre-rRNA Synthesis Nucleolus->rRNA Polysome Reduced Polysome Formation Nucleolus->Polysome RPS7_MDM2 RPS7-MDM2 Binding rRNA->RPS7_MDM2 Polysome->RPS7_MDM2 RPS7 Ribosomal Protein S7 MDM2 MDM2 p53 p53 p21 p21 Activation p53->p21 MDM2_p53 MDM2-p53 Interaction RPS7_MDM2->MDM2_p53 decreases MDM2_p53->p53 inhibits degradation G1Arrest G1 Arrest p21->G1Arrest Antigrowth Antigrowth Effect G1Arrest->Antigrowth

References

Ling Zhi-8 Biological Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ling Zhi-8 (LZ-8) biological assays. The information is designed to address common sources of variability and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the biological activity of recombinant LZ-8 between different batches. What are the potential causes and how can we mitigate this?

A1: Lot-to-lot variability is a common challenge in experiments involving recombinant proteins.[1][2][3] Several factors can contribute to this issue:

  • Protein Purity and Integrity: The purity of the recombinant LZ-8 is critical. Contaminating proteins or degradation products can interfere with the assay. It is recommended to assess the purity of each new lot by SDS-PAGE, which should be greater than 90%.[4][5]

  • Post-Translational Modifications (PTMs): The expression system used for recombinant protein production can influence PTMs, which may affect biological activity.[6] Be aware that LZ-8 expressed in different systems (e.g., E. coli vs. Pichia pastoris) may exhibit different activity profiles.

  • Protein Aggregation: LZ-8, like many recombinant proteins, can be prone to aggregation, which can alter its biological activity.[7][8][9][10] It is advisable to check for aggregation using techniques like dynamic light scattering (DLS).

  • Endotoxin (B1171834) Contamination: If the recombinant LZ-8 is produced in a bacterial expression system like E. coli, endotoxin (lipopolysaccharide or LPS) contamination is a major concern.[11][12][13][14] Endotoxins can elicit strong immune responses, potentially masking or confounding the specific effects of LZ-8. Each batch of LZ-8 should be tested for endotoxin levels.

Troubleshooting Steps:

  • Quality Control of Incoming LZ-8:

    • Always obtain a certificate of analysis from the supplier detailing purity, concentration, and endotoxin levels.

    • Perform your own quality control checks, including SDS-PAGE and endotoxin testing, for each new lot.

  • Standardize Storage and Handling:

    • Upon receipt, aliquot the recombinant LZ-8 into single-use volumes to avoid repeated freeze-thaw cycles.[4][5][15]

    • Store the protein at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 50%).[4][5][15]

  • Address Aggregation:

    • If aggregation is suspected, try different buffer conditions (e.g., varying pH or ionic strength).

    • Consider a gentle sonication or passing the solution through a syringe with a small gauge needle to break up aggregates, although this should be done with caution as it can also denature the protein.

Q2: Our cell-based assays with LZ-8 are showing inconsistent results, even with the same batch of protein. What experimental factors could be contributing to this variability?

A2: Inconsistent results in cell-based assays can arise from a variety of sources unrelated to the recombinant protein itself.

  • Cell Health and Passage Number: The health and passage number of your cells are critical. Cells that have been passaged too many times may exhibit altered responsiveness.

  • Cell Seeding Density: Inconsistent cell seeding density can lead to variability in the final readout.

  • Reagent Preparation and Stability: Ensure that all media, supplements, and assay reagents are prepared consistently and are not expired.

  • Incubation Conditions: Variations in temperature, humidity, and CO2 levels in the incubator can affect cell growth and responsiveness.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Use cells within a defined passage number range for all experiments.

    • Ensure consistent cell seeding densities by performing accurate cell counts.

  • Control for Assay Conditions:

    • Prepare fresh dilutions of LZ-8 for each experiment.

    • Include appropriate positive and negative controls in every assay.

    • Perform a time-course experiment to determine the optimal stimulation time for your specific cell type and endpoint.

  • Check for Contamination:

    • Regularly test cell cultures for mycoplasma contamination.

    • Use endotoxin-free reagents and plasticware.

Q3: We are having trouble detecting the activation of NF-κB signaling in response to LZ-8 stimulation by Western blot. What are some common pitfalls?

A3: Western blotting for signaling pathway components can be challenging due to the transient nature of protein phosphorylation.

  • Timing of Stimulation: The phosphorylation of IκBα and the p65 subunit of NF-κB are often rapid and transient events. It is crucial to perform a time-course experiment to identify the peak of activation.

  • Antibody Quality: The specificity and sensitivity of your primary antibodies are critical.

  • Sample Preparation: Proper lysis and inhibition of phosphatases and proteases are essential to preserve the phosphorylation state of your target proteins.

Troubleshooting Steps:

  • Optimize Stimulation Time: Perform a time-course experiment, harvesting cells at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) after LZ-8 stimulation.

  • Validate Antibodies: Use well-characterized antibodies specific for the phosphorylated forms of IκBα and p65.

  • Improve Sample Lysis: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological activity of Ling Zhi-8.

Table 1: Immunomodulatory Effects of Ling Zhi-8

Cell TypeLZ-8 ConcentrationObserved EffectReference
Human Monocyte-Derived Dendritic Cells5 µg/mLIncreased expression of CD80, CD86, CD83, and HLA-DR. Enhanced production of IL-12 p40, IL-10, and IL-23.[16]
Murine and Human CD4+ T cells1 µg/mLInduces expansion of FOXP3+ regulatory T (Treg) cells.[17]
Human Peripheral Blood Lymphocytes0.1 - 10 µg/mLPotent mitogenic effects with a bell-shaped dose-response curve.[1]
Murine Splenocytes3.13 µg/mLMaximum blast-forming stimulating activity.[18]

Table 2: Anti-Cancer Effects of Ling Zhi-8

Cell LineLZ-8 ConcentrationObserved EffectReference
A549 (Human Lung Cancer)Not specifiedInhibits cell growth and induces G1 arrest in a p53-dependent manner.[19]
Lewis Lung Carcinoma (in vivo)Not specifiedInhibited tumor growth.[19]
Lewis Lung Carcinoma (in vivo)Not specifiedSuppressed tumor metastasis and increased survival rate.[20]
IEC-6 (Rat Intestinal Epithelial Cells)1, 3, and 10 µg/mLNo obvious influence on cell viability. Pretreatment with 10 µg/mL LZ-8 significantly improved cell viability following CPT-11 treatment.[21][22]

Experimental Protocols

1. LZ-8 Stimulation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation and stimulation of Mo-DCs to assess the immunomodulatory effects of LZ-8.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • CD14 MicroBeads for monocyte isolation

    • Recombinant Human GM-CSF

    • Recombinant Human IL-4

    • Recombinant Ling Zhi-8 (endotoxin-free)

    • FACS buffer

    • Fluorochrome-conjugated antibodies against CD80, CD86, CD83, HLA-DR, and appropriate isotype controls

  • Procedure:

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).[23]

    • Culture the purified monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-6 days to generate immature Mo-DCs.[24][25]

    • On day 6, harvest the immature Mo-DCs and seed them in a new plate.

    • Stimulate the immature Mo-DCs with various concentrations of LZ-8 (e.g., 0.1, 1, 5, 10 µg/mL) or a negative control (medium alone) for 24-48 hours.

    • After stimulation, harvest the cells and stain with fluorochrome-conjugated antibodies for flow cytometry analysis of surface marker expression.

    • Collect the culture supernatants to measure cytokine production (e.g., IL-12, IL-10, TNF-α) by ELISA.

2. T-Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure LZ-8-induced T-cell proliferation.[26][27][28][29][30]

  • Materials:

    • Purified CD4+ or CD8+ T cells

    • CFSE staining solution

    • Recombinant Ling Zhi-8 (endotoxin-free)

    • Anti-CD3 and anti-CD28 antibodies (as a positive control)

    • Complete RPMI-1640 medium

    • FACS buffer

  • Procedure:

    • Resuspend purified T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE staining solution to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells 2-3 times with complete medium to remove unbound CFSE.

    • Resuspend the CFSE-labeled T cells in complete medium and plate them in a 96-well plate.

    • Stimulate the cells with various concentrations of LZ-8, anti-CD3/anti-CD28 antibodies, or medium alone (unstimulated control).

    • Incubate the cells for 3-5 days at 37°C and 5% CO2.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of LZ-8 on cancer cells.[31][32][33]

  • Materials:

    • Cancer cell line of interest (e.g., A549 human lung carcinoma)

    • Complete culture medium

    • Recombinant Ling Zhi-8

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of LZ-8. Include a vehicle control (medium with the same concentration of the solvent used to dissolve LZ-8).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

4. Western Blot Analysis of NF-κB Activation

This protocol details the steps for detecting the phosphorylation of IκBα and p65 as markers of NF-κB activation.[3][6][14][34][35][36][37][38][39]

  • Materials:

    • Cell line of interest

    • Recombinant Ling Zhi-8

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA or Bradford)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and an antibody for a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Stimulate cells with LZ-8 for various time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

LZ-8 Induced NF-κB and MAPK Signaling in Dendritic Cells

LZ8_Signaling cluster_nucleus LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPKKK MAPKKK TRAF6->MAPKKK IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Cytokines, Co-stimulatory molecules) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates LZ8_Workflow Start Start: New Lot of Recombinant LZ-8 QC Quality Control Start->QC SDS_PAGE SDS-PAGE (Purity >90%) QC->SDS_PAGE Purity? Endotoxin Endotoxin Assay (<0.1 EU/µg) QC->Endotoxin Endotoxin? Bioassay Biological Assay SDS_PAGE->Bioassay Endotoxin->Bioassay Cell_Culture Standardized Cell Culture Bioassay->Cell_Culture Stimulation LZ-8 Stimulation (Dose-Response) Cell_Culture->Stimulation Readout Assay Readout (e.g., Cytokine ELISA, Cell Viability) Stimulation->Readout Analysis Data Analysis & Comparison to Reference Lot Readout->Analysis Pass Lot Passed Analysis->Pass Consistent? Fail Lot Failed (Troubleshoot) Analysis->Fail Inconsistent?

References

how to prevent degradation of LZ-8 protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with LZ-8 protein. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is LZ-8 protein and what are its key properties?

LZ-8, also known as Ling Zhi-8, is a fungal immunomodulatory protein isolated from Ganoderma lucidum. It is a homodimer with a monomeric molecular weight of approximately 12 kDa.[1] Key biochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight (monomer)~12 kDa[1]
Isoelectric Point (pI)4.4[2][3]
Thermal StabilityIrreversibly denatures at temperatures above 55°C
StructureHomodimer[4]

Q2: What are the primary causes of LZ-8 protein degradation?

The primary causes of LZ-8 degradation during experimental procedures include:

  • Proteolytic Activity: Endogenous proteases released during cell lysis can cleave the protein.

  • Temperature Instability: Exposure to temperatures above 55°C will cause irreversible denaturation.

  • Suboptimal pH: As with most proteins, extreme pH values can lead to denaturation and loss of activity.

  • Mechanical Stress: Vigorous vortexing or multiple freeze-thaw cycles can lead to aggregation and denaturation.[5]

  • Oxidation: Cysteine residues, if present and exposed, can be susceptible to oxidation.[5]

Troubleshooting Guides

Issue 1: Protein Degradation During Purification

Q: I am observing significant degradation of my LZ-8 protein during purification. How can I minimize this?

A: Degradation during purification is a common issue. Here are several strategies to mitigate it:

  • Work at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of co-purifying proteases.

  • Use Protease Inhibitors: Supplement all your buffers (lysis, wash, and elution) with a broad-spectrum protease inhibitor cocktail. Since LZ-8 is a fungal protein, a cocktail optimized for fungal and yeast extracts is recommended. These cocktails typically contain inhibitors for serine, cysteine, aspartic, and metalloproteases.[5]

  • Optimize pH: Maintain the pH of your buffers within a stable range for LZ-8. Given its acidic pI of 4.4, a buffer with a pH between 6.0 and 8.0 is a reasonable starting point.[2][3]

  • Expedite the Process: Minimize the duration of the purification process to limit the exposure time to potential proteases.

Experimental Protocol: Purification of Recombinant His-tagged LZ-8 with Minimized Degradation

This protocol outlines a three-step chromatography process designed to purify recombinant LZ-8 while minimizing degradation.

Materials:

  • Cell lysate containing His-tagged LZ-8

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x Fungal Protease Inhibitor Cocktail, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Gel Filtration Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Anion Exchange Buffer A: 20 mM Tris-HCl, pH 8.0

  • Anion Exchange Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Affinity Chromatography Column (e.g., Ni-NTA)

  • Gel Filtration Column (e.g., Superdex 75)

  • Anion Exchange Column (e.g., Q-Sepharose)

Procedure:

  • Affinity Chromatography (Capture Step):

    • Equilibrate the affinity column with Lysis Buffer.

    • Load the clarified cell lysate onto the column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound protein with Elution Buffer.

  • Gel Filtration Chromatography (Polishing Step):

    • Concentrate the eluted sample from the affinity step.

    • Equilibrate the gel filtration column with Gel Filtration Buffer.

    • Load the concentrated sample onto the column and collect fractions.

    • Analyze fractions by SDS-PAGE to identify those containing pure LZ-8.

  • Anion Exchange Chromatography (Optional Polishing Step):

    • Pool and buffer-exchange the LZ-8 containing fractions into Anion Exchange Buffer A.

    • Equilibrate the anion exchange column with Anion Exchange Buffer A.

    • Load the sample onto the column.

    • Elute the protein using a linear gradient of Anion Exchange Buffer B.

    • Collect and analyze fractions for pure LZ-8.

Diagram: LZ-8 Purification Workflow

G cluster_0 Cell Lysate Preparation cluster_1 Purification Steps CellHarvest Cell Harvest Lysis Cell Lysis (with Protease Inhibitors) CellHarvest->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Affinity Affinity Chromatography (Capture) Clarification->Affinity Load Lysate GelFiltration Gel Filtration (Polishing) Affinity->GelFiltration AnionExchange Anion Exchange (Optional Polishing) GelFiltration->AnionExchange PureProtein PureProtein AnionExchange->PureProtein Pure LZ-8

Caption: Workflow for the purification of LZ-8 protein.

Issue 2: Protein Aggregation

Q: My purified LZ-8 protein is aggregating upon storage. What can I do to prevent this?

A: Protein aggregation can be a significant problem. Consider the following solutions:

  • Optimize Buffer Conditions:

    • pH: Store the protein in a buffer with a pH that is at least one unit away from its pI of 4.4 to maintain electrostatic repulsion between molecules. A pH of 6.0 or higher is advisable.

    • Ionic Strength: The optimal salt concentration is protein-dependent. Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the condition that minimizes aggregation.[5]

  • Use Additives and Stabilizers:

    • Glycerol (B35011): Adding glycerol to a final concentration of 10-50% can act as a cryoprotectant and stabilizer.[5][6]

    • Sugars: Sugars like sucrose (B13894) or trehalose (B1683222) can also help stabilize the protein.[5]

    • Reducing Agents: If oxidation is suspected to contribute to aggregation, include a reducing agent like DTT or β-mercaptoethanol in the storage buffer.[5]

  • Control Protein Concentration: Store the protein at an optimal concentration, typically between 1-5 mg/mL, as very high concentrations can promote aggregation, while very low concentrations can lead to loss due to adsorption to the storage vessel.[5]

  • Flash Freezing: For long-term storage at -80°C, flash-freeze aliquots in liquid nitrogen to prevent the formation of ice crystals that can damage the protein.[6]

Table: Recommended Storage Conditions for LZ-8 Protein

Storage DurationTemperatureRecommended Buffer Components
Short-term (days to weeks)4°C50 mM HEPES, 150 mM NaCl, pH 7.4
Long-term (months)-20°C50 mM HEPES, 150 mM NaCl, 50% Glycerol, pH 7.4
Long-term (years)-80°C50 mM HEPES, 150 mM NaCl, 25% Glycerol, pH 7.4 (flash-frozen)

Diagram: Factors Influencing LZ-8 Stability

G cluster_0 Destabilizing Factors cluster_1 Stabilizing Factors LZ8 LZ-8 Stability HighTemp High Temperature (>55°C) HighTemp->LZ8 ExtremepH Extreme pH ExtremepH->LZ8 Proteases Proteases Proteases->LZ8 MechanicalStress Mechanical Stress MechanicalStress->LZ8 LowTemp Low Temperature (4°C to -80°C) LowTemp->LZ8 OptimalpH Optimal pH (e.g., 6.0-8.0) OptimalpH->LZ8 ProteaseInhibitors Protease Inhibitors ProteaseInhibitors->LZ8 Cryoprotectants Cryoprotectants (e.g., Glycerol) Cryoprotectants->LZ8

Caption: Factors that negatively and positively impact LZ-8 protein stability.

Issue 3: Loss of Biological Activity

Q: My LZ-8 protein appears pure on a gel, but it has lost its biological activity. What could be the cause?

A: Loss of activity despite apparent purity can be due to subtle conformational changes or modifications. Here’s what to consider:

  • Improper Folding: Recombinant expression, especially in bacterial systems, can sometimes lead to misfolded protein, even if it purifies correctly. Expression in a eukaryotic system like Pichia pastoris has been shown to yield highly active rLZ-8.[7]

  • Denaturation During Elution: Harsh elution conditions, such as very low pH or high concentrations of denaturants, can irreversibly damage the protein's structure.

  • Oxidation: If your protein's activity is dependent on the redox state of certain residues, oxidation during purification or storage can lead to inactivation. Including a reducing agent like DTT in your buffers can help prevent this.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein sample can cause denaturation and loss of activity. It is crucial to aliquot your purified protein into single-use volumes before freezing.[5]

By carefully controlling the experimental conditions from cell lysis through to long-term storage, the degradation of LZ-8 protein can be minimized, ensuring the integrity and biological activity of the final product.

References

Technical Support Center: Optimizing LZ-8 Concentration for T Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the immunomodulatory protein LZ-8 to stimulate T cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is LZ-8 and how does it affect T cells?

A1: LZ-8, also known as Ling Zhi-8 or Reishi protein, is an immunomodulatory protein isolated from the mushroom Ganoderma lucidum. It has been shown to have potent mitogenic effects on human T lymphocytes, meaning it can stimulate them to proliferate.[1][2][3] This effect is dependent on the presence of monocytes.[1][2] LZ-8 stimulation also leads to the production of important cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), and upregulates the expression of the IL-2 receptor.[1]

Q2: What is the expected dose-response of T cells to LZ-8?

A2: LZ-8 exhibits a bell-shaped dose-response curve for T cell proliferation.[1] This means that as the concentration of LZ-8 increases, T cell proliferation will increase up to an optimal point. Beyond this optimal concentration, further increases in LZ-8 concentration will lead to a decrease in proliferation. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: What is a typical starting concentration range for LZ-8 in T cell proliferation experiments?

A3: Based on available literature, a starting concentration range of 0.1 µg/mL to 10 µg/mL is recommended for initial dose-response experiments. Studies have shown significant proliferation of mouse lymphocytes at 0.1 µg/mL, and effective expansion of human regulatory T cells (Tregs) at 1 µg/mL.[4][5] Another study indicated that concentrations up to 10 µg/mL did not show negative effects on the proliferation of a microglial cell line.[5]

Q4: Can LZ-8 be cytotoxic to T cells at high concentrations?

A4: While some studies have shown no cytotoxicity at concentrations up to 10 µg/mL in certain cell lines, the bell-shaped dose-response curve suggests that supra-optimal (very high) concentrations of LZ-8 may inhibit T cell proliferation.[1][5][6] This inhibition may not necessarily be due to direct cytotoxicity but could be a result of other mechanisms like receptor downregulation or the induction of an anergic state. It is advisable to include a viability assay (e.g., Trypan Blue or a live/dead stain in flow cytometry) in your experiments, especially when testing higher concentrations.

Q5: How long should I incubate T cells with LZ-8 to observe proliferation?

A5: The incubation time for T cell proliferation assays can vary, but typically ranges from 3 to 7 days. A 72-hour (3-day) incubation period is commonly used to observe significant proliferation in response to mitogens.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no T cell proliferation Suboptimal LZ-8 Concentration: The concentration of LZ-8 may be too low to induce a significant proliferative response.Perform a dose-response experiment with a wider range of LZ-8 concentrations (e.g., 0.01 µg/mL to 20 µg/mL) to identify the optimal concentration for your specific T cell population and experimental setup.
Supra-optimal LZ-8 Concentration: Due to the bell-shaped dose-response curve, a concentration that is too high can inhibit proliferation.Test a range of lower LZ-8 concentrations in your dose-response experiment.
Poor T cell Viability: The initial viability of the isolated T cells may be low.Check cell viability before starting the experiment using Trypan Blue exclusion or a viability stain. Ensure gentle handling of cells during isolation and culture setup.
Issues with Assay Reagents or Protocol: Problems with the proliferation assay itself (e.g., expired reagents, incorrect calculations).Review the protocol for your proliferation assay (MTT, CFSE, etc.) and ensure all reagents are within their expiration dates and properly prepared. Include positive controls (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to validate the assay.
High variability between replicate wells Uneven Cell Seeding: Inconsistent number of cells seeded in each well.Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes for accurate cell seeding.
Edge Effects in Culture Plates: Wells on the outer edges of the plate may experience different temperature and humidity conditions, leading to variability.Avoid using the outermost wells of the culture plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
High background in negative control wells Contamination: Bacterial or fungal contamination can lead to non-specific signals in proliferation assays.Maintain sterile cell culture techniques. Visually inspect cultures for any signs of contamination. Consider adding penicillin/streptomycin to the culture medium.
Spontaneous T cell Activation: T cells may become activated during isolation or handling.Handle cells gently and minimize the time between isolation and culture setup. Ensure all reagents are of high purity and low in endotoxin.

Data Summary

The following table summarizes quantitative data on LZ-8 concentrations used in T cell proliferation and related studies.

Cell TypeLZ-8 ConcentrationObserved EffectReference
Mouse Splenic Lymphocytes0.1 µg/mLSignificant increase in proliferation[4]
Human Primary CD4+ T cells1 µg/mLExpansion of FOXP3+ regulatory T cells[5]
Murine BV-2 microglial cellsUp to 10 µg/mLNo negative effect on cell proliferation[5]
Human Peripheral Blood LymphocytesNot specifiedPotent mitogenic effects with a bell-shaped dose-response curve[1]

Experimental Protocols

T Cell Proliferation Assay using MTT

This protocol provides a general method for assessing T cell proliferation based on the colorimetric measurement of metabolic activity.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin

  • LZ-8 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs or T cells using standard methods (e.g., Ficoll-Paque density gradient centrifugation, magnetic-activated cell sorting). Resuspend cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.

  • LZ-8 Stimulation: Prepare serial dilutions of LZ-8 in complete RPMI-1640 medium. Add 100 µL of the diluted LZ-8 solutions to the respective wells to achieve the desired final concentrations. Include a negative control (medium only) and a positive control (e.g., PHA at 5 µg/mL).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Proliferation is proportional to the absorbance value.

T Cell Proliferation Assay using CFSE

This protocol allows for the tracking of T cell divisions by flow cytometry based on the progressive halving of the CFSE fluorescent dye in daughter cells.

Materials:

  • Human PBMCs or isolated T cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • LZ-8 stock solution

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Resuspend 1-2 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Seeding: Resuspend the CFSE-labeled cells in complete medium and seed 2 x 10^5 cells per well in a 96-well round-bottom plate in a final volume of 100 µL.

  • LZ-8 Stimulation: Prepare serial dilutions of LZ-8 in complete RPMI-1640 medium. Add 100 µL of the diluted LZ-8 solutions to the respective wells. Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubation: Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS containing 2% FBS.

    • If desired, stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the data by gating on the live lymphocyte population and then on specific T cell subsets. Proliferation is visualized as a series of peaks with progressively lower CFSE fluorescence, each peak representing a cell division.

Visualizations

LZ8_Signaling_Pathway LZ8 LZ-8 CD45 CD45 LZ8->CD45 Binds Lck Lck CD45->Lck Dephosphorylates (Activates) TCR_Complex TCR Complex TCR_Complex->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 PKC->AP1 Activates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB->IL2_Gene AP1->IL2_Gene Proliferation T Cell Proliferation IL2_Gene->Proliferation Leads to

Caption: Simplified signaling pathway of LZ-8-induced T cell activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Proliferation Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Isolate_T_Cells Isolate T Cells (e.g., from PBMCs) Check_Viability Check Viability (e.g., Trypan Blue) Isolate_T_Cells->Check_Viability Seed_Cells Seed Cells in 96-well Plate Check_Viability->Seed_Cells Add_LZ8 Add LZ-8 & Controls (Negative, Positive) Seed_Cells->Add_LZ8 Prepare_LZ8 Prepare LZ-8 Serial Dilutions Prepare_LZ8->Add_LZ8 Incubate Incubate for 3-5 Days Add_LZ8->Incubate Measure_Proliferation Measure Proliferation (MTT or CFSE) Incubate->Measure_Proliferation Analyze_Data Analyze Data & Plot Dose-Response Curve Measure_Proliferation->Analyze_Data Determine_Optimal Determine Optimal LZ-8 Concentration Analyze_Data->Determine_Optimal

Caption: Experimental workflow for optimizing LZ-8 concentration.

References

Technical Support Center: Troubleshooting Endotoxin Contamination in Recombinant Lingzhi-8 (rLZ-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address endotoxin (B1171834) contamination in recombinant Lingzhi-8 (rLZ-8) production.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern for rLZ-8 research?

A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria like Escherichia coli, a common host for recombinant protein production.[1][2] Endotoxins are potent pyrogens, meaning they can induce fever and inflammatory responses in mammals, even at very low concentrations.[3][4] For researchers working with rLZ-8, an immunomodulatory protein, the presence of endotoxin can lead to misleading experimental results by masking the true biological activity of rLZ-8 or causing non-specific immune cell activation.[2][5] In pre-clinical and clinical applications, endotoxin contamination can cause severe adverse effects, including septic shock.[2][3]

Q2: What are the common sources of endotoxin contamination during rLZ-8 production?

A2: Endotoxin contamination can be introduced at various stages of the recombinant protein production workflow. The primary source is the Gram-negative bacterial host cells (E. coli) used for expression, which release endotoxins during cell lysis.[1][3] Other potential sources include contaminated water, laboratory equipment (glassware, plasticware), buffers and reagents, and even the air.[2] Human handling can also introduce endotoxins.[6]

Q3: What are the acceptable limits for endotoxin in rLZ-8 preparations?

A3: The acceptable endotoxin limit depends on the intended application of the rLZ-8. For in vitro studies, it is crucial to minimize endotoxin levels to avoid interference with cellular assays.[5] For parenteral drugs, the United States Food and Drug Administration (FDA) has set specific limits.[4] The general aim is to keep endotoxin levels as low as possible.[1]

Table 1: General Endotoxin Limits for Various Applications

ApplicationEndotoxin Limit (EU/mL or EU/mg)Reference
In vitro cell culture studies< 1 EU/mg is a common target, but some cell types are sensitive to levels as low as 0.002 EU/mL.[7]
Medical devices (eluates)< 0.5 EU/mL[4]
Medical devices in contact with cerebrospinal fluid< 0.06 EU/mL[4]
Parenteral drugs (general)5 EU/kg of body weight[5]
Intrathecal drugs0.2 EU/kg of body weight[5]

EU: Endotoxin Units

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving endotoxin contamination issues in your rLZ-8 preparations.

Problem 1: High Endotoxin Levels Detected in Purified rLZ-8

Possible Cause 1: Inefficient Endotoxin Removal During Purification

  • Solution: Optimize your purification strategy. Standard affinity and ion-exchange chromatography may not be sufficient to remove tightly bound endotoxins.[8] Consider incorporating a dedicated endotoxin removal step.

    • Anion-Exchange Chromatography (AEC): This method is highly effective due to the net negative charge of endotoxins.[9][10]

    • Affinity Chromatography: Resins with immobilized ligands like Polymyxin B can specifically bind and remove endotoxins.[10]

    • Phase Separation using Triton X-114: This detergent-based method can effectively partition endotoxins into a detergent-rich phase, separating them from your protein in the aqueous phase.[9][11] Studies have shown this method can reduce endotoxin levels by over 99% with high protein recovery.[11]

Table 2: Comparison of Common Endotoxin Removal Methods

MethodPrincipleAdvantagesDisadvantages
Anion-Exchange ChromatographyElectrostatic interaction; negatively charged endotoxins bind to a positively charged resin.[9]High binding capacity, effective for many proteins.May not be suitable for acidic proteins that also bind to the resin.[3]
Affinity Chromatography (e.g., Polymyxin B)Specific binding of endotoxin's Lipid A moiety to the immobilized ligand.[10]High specificity for endotoxin.Can be expensive, potential for ligand leaching.
Two-Phase Extraction (Triton X-114)Hydrophobic interaction; endotoxins partition into the detergent phase upon temperature change.[9]High removal efficiency (>99%), rapid and scalable.[11]Requires removal of the detergent from the final product.[6]
Activated CarbonAdsorption of endotoxins onto a large surface area.[9]Cost-effective, high adsorption capacity.Non-selective, can lead to protein loss.[9]

  • Workflow for Troubleshooting High Endotoxin Levels:

    Caption: Troubleshooting workflow for high endotoxin levels.

Possible Cause 2: Contamination from Lab Environment and Reagents

  • Solution: Adopt stringent aseptic techniques and use certified endotoxin-free materials.

    • Water: Use only high-purity, pyrogen-free water for all solutions and buffers.

    • Glassware: Depyrogenate glassware by baking at 250°C for at least 30 minutes.

    • Plasticware: Use certified pyrogen-free plastic tubes and pipette tips.

    • Reagents: Prepare solutions with high-purity chemicals and pyrogen-free water.

Problem 2: Inconsistent Results in Endotoxin Testing

Possible Cause: Assay Interference

  • Solution: Validate your endotoxin assay for your specific rLZ-8 sample. The Limulus Amebocyte Lysate (LAL) assay is the standard for endotoxin detection, but substances in your sample can inhibit or enhance the enzymatic reaction, leading to inaccurate results.[4][12]

    • Perform an Inhibition/Enhancement Test: Spike your sample with a known amount of endotoxin standard and measure the recovery. Recovery should typically be within 50-200%. If it falls outside this range, you may need to dilute your sample to overcome the interference.

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Chromogenic Assay

This protocol provides a general outline for a quantitative chromogenic LAL assay.[13][14]

Materials:

  • LAL test kit (containing LAL reagent, endotoxin standard, and chromogenic substrate)

  • Pyrogen-free water

  • Pyrogen-free test tubes or a 96-well microplate

  • Incubating microplate reader or heating block

  • rLZ-8 sample and controls

Procedure:

  • Preparation: Reconstitute the LAL reagent, endotoxin standard, and chromogenic substrate according to the manufacturer's instructions using pyrogen-free water.

  • Standard Curve: Prepare a series of endotoxin standards by serially diluting the reconstituted endotoxin standard.

  • Sample Preparation: Dilute your rLZ-8 sample as needed with pyrogen-free water to fall within the range of the standard curve and to overcome any potential assay interference. Adjust the pH of the sample to 6.0-8.0 if necessary.[13]

  • Assay:

    • Add 50 µL of standards, samples, and negative controls (pyrogen-free water) to separate wells of a microplate.

    • Add 50 µL of LAL reagent to each well.

    • Incubate at 37°C for the time specified by the kit manufacturer (e.g., 10 minutes).[13]

    • Add 100 µL of the chromogenic substrate solution to each well.

    • Incubate at 37°C for the time specified by the kit manufacturer (e.g., 6 minutes).

    • Add 50 µL of a stop reagent (if required by the kit) to each well.

  • Measurement: Read the absorbance at the wavelength specified by the manufacturer (e.g., 405 nm).

  • Calculation: Generate a standard curve by plotting the absorbance versus the endotoxin concentration. Use the standard curve to determine the endotoxin concentration in your rLZ-8 sample.

  • LAL Assay Principle:

    LAL_Pathway Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC activates FactorC_act Activated Factor C FactorC->FactorC_act FactorB Factor B FactorC_act->FactorB activates FactorB_act Activated Factor B FactorB->FactorB_act Proclotting Proclotting Enzyme FactorB_act->Proclotting activates Clotting Clotting Enzyme Proclotting->Clotting Substrate Chromogenic Substrate (Colorless) Clotting->Substrate cleaves Product p-Nitroaniline (Yellow) Substrate->Product

    Caption: The enzymatic cascade of the chromogenic LAL assay.

Protocol 2: Endotoxin Removal by Triton X-114 Phase Separation

This method is effective for reducing endotoxin levels in recombinant protein preparations.[9][11]

Materials:

  • Purified rLZ-8 solution

  • Triton X-114 (pre-condensed and sterile)

  • Pyrogen-free buffers

  • Temperature-controlled centrifuge

Procedure:

  • Preparation: Chill the rLZ-8 solution to 4°C.

  • Detergent Addition: Add Triton X-114 to the protein solution to a final concentration of 1% (v/v).[9] Mix gently by inversion at 4°C for 1 hour to ensure a homogeneous solution.

  • Phase Separation: Incubate the mixture at 37°C for 10 minutes. The solution will become cloudy as the Triton X-114 separates into a distinct, detergent-rich phase.

  • Centrifugation: Centrifuge the mixture at 37°C to pellet the detergent-rich phase containing the endotoxins.

  • Protein Recovery: Carefully collect the upper aqueous phase, which contains the purified rLZ-8.

  • Repeat (Optional): For higher purity, the process can be repeated by adding fresh, pre-warmed Triton X-114 to the recovered aqueous phase.

  • Detergent Removal: It is crucial to remove residual Triton X-114 from the final protein sample. This can be achieved through methods like hydrophobic interaction chromatography or dialysis.

  • Verification: Test the final rLZ-8 sample for endotoxin levels using the LAL assay.

References

Technical Support Center: Overcoming Resistance to Ling Zhi-8 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ling Zhi-8 (LZ-8), a promising anti-cancer agent derived from the medicinal mushroom Ganoderma lucidum. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary anti-cancer mechanism of Ling Zhi-8?

A1: Ling Zhi-8 (LZ-8), an immunomodulatory protein, exerts its anti-cancer effects through multiple mechanisms. Primarily, it can induce p53-dependent G1 arrest and apoptosis in cancer cells by inducing ribosomal stress, which in turn disrupts the MDM2-p53 interaction.[1] Additionally, recombinant LZ-8 (rLZ-8) has been shown to trigger endoplasmic reticulum (ER) stress-mediated autophagic cell death in human gastric cancer cells.[2][3] It also exhibits anti-metastatic properties by interfering with focal adhesion and promoting the degradation of the Slug transcription factor.[4]

Q2: My cancer cell line shows limited sensitivity to LZ-8. What are the potential mechanisms of resistance?

A2: While direct research on LZ-8 resistance is still emerging, several plausible mechanisms can be inferred from its mode of action and general principles of drug resistance in cancer:

  • Alterations in the p53 Pathway: Since a key mechanism of LZ-8 is the activation of the p53 pathway, cancer cells with mutated or deficient p53 may exhibit inherent resistance.[1]

  • Dysfunctional Autophagy or ER Stress Response: As LZ-8 can induce cell death via ER stress and autophagy, cells with a compromised ER stress response or a pro-survival autophagy mechanism may be less sensitive.[2][3]

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those in the Bcl-2 family, can confer resistance to a wide range of anti-cancer agents, including those that induce apoptosis like LZ-8.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can pump various therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. This is a common mechanism of multi-drug resistance.[5]

  • Compromised Immune Response: A significant aspect of LZ-8's therapeutic effect is its immunomodulatory activity.[6] In in vivo models, if the host immune system is severely compromised, the full anti-cancer benefit of LZ-8 may not be realized.

Q3: How can I overcome suspected resistance to LZ-8 in my experiments?

A3: Based on the known mechanisms of LZ-8 and general strategies to combat drug resistance, several approaches can be considered:

  • Combination Therapy: This is a highly promising strategy.

    • With Chemotherapeutic Agents: LZ-8 has been shown to alleviate the intestinal toxicity of CPT-11 (Irinotecan) while improving its efficacy, suggesting a synergistic relationship.[7][8] Combining LZ-8 with conventional chemotherapy may enhance cancer cell killing and overcome resistance.

    • With Targeted Therapies: For cancers with specific driver mutations, such as EGFR-mutated lung cancer, combining LZ-8 with EGFR tyrosine kinase inhibitors (TKIs) could be a viable strategy to overcome TKI resistance.[9]

  • Immunomodulatory Enhancement: In in vivo studies, consider co-administration of agents that boost immune function. LZ-8 itself acts as an adjuvant, enhancing the efficacy of cancer vaccines by activating dendritic cells and promoting Th1 and CTL responses.[10]

  • Modulation of Autophagy: If pro-survival autophagy is suspected, co-treatment with autophagy inhibitors (e.g., chloroquine) could sensitize cancer cells to LZ-8-induced cell death. Conversely, if LZ-8 fails to induce autophagy, pre-treatment with an autophagy inducer might be explored.

Troubleshooting Guides

Problem 1: Sub-optimal Cancer Cell Death Observed with LZ-8 Treatment
Possible Cause Suggested Solution
Cell line is inherently resistant (e.g., p53 mutant). 1. Verify the p53 status of your cell line. 2. Consider using LZ-8 in combination with a p53-independent cytotoxic agent. 3. Focus on LZ-8's other mechanisms, such as ER stress induction, and assess markers for those pathways.
Incorrect dosage or treatment duration. 1. Perform a dose-response study to determine the optimal IC50 for your specific cell line. 2. Conduct a time-course experiment to identify the optimal treatment duration.
Degradation of LZ-8 protein. 1. Ensure proper storage of LZ-8 protein (-20°C or -80°C). 2. Use freshly prepared solutions for each experiment. 3. Include a positive control cell line known to be sensitive to LZ-8.
Problem 2: Inconsistent Results in In Vivo (Animal) Studies
Possible Cause Suggested Solution
Poor bioavailability of LZ-8. 1. Optimize the route of administration (e.g., intraperitoneal vs. oral). 2. Consider using a delivery vehicle or formulation to enhance stability and uptake.
Immunocompromised animal model. 1. Recognize that the full effect of LZ-8 may depend on a functional immune system. 2. Consider using humanized mouse models to better evaluate the immunomodulatory effects of LZ-8.
Tumor microenvironment promoting resistance. 1. Analyze the tumor microenvironment for immunosuppressive factors. 2. Consider combination therapy with agents that target the tumor microenvironment, such as checkpoint inhibitors.

Data Summary Tables

Table 1: In Vitro Efficacy of Ling Zhi-8 and Related Compounds

Compound Cell Line Effect Concentration/IC50 Citation
rLZ-8A549 (Lung Cancer)G1 arrest, p53 activationNot specified[1]
rLZ-8SGC-7901 (Gastric Cancer)ER stress-mediated autophagic cell deathNot specified[2][3]
LZO-3 (LingZhi Oligopeptide)A549 (Lung Cancer)Inhibition of cell growthIC50: 0.16 ± 0.02 mM[11]
Ganoderic Acid DESCC (Esophageal Squamous Cell Carcinoma)Apoptosis and autophagic cell deathNot specified[12]

Table 2: Combination Therapy Studies Involving Ling Zhi-8

Combination Model System Key Finding Citation
LZ-8 + CPT-11IEC-6 cells and miceLZ-8 pretreatment improved cell viability and restored claudin-1 expression, mitigating CPT-11-induced intestinal injury.[7][8]
LZ-8 + DNA Cancer VaccineMBT-2 tumor-bearing miceLZ-8 co-treatment enhanced the therapeutic effect of the vaccine by increasing Th1 and CTL responses.[10]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by LZ-8 and a general workflow for assessing resistance.

LZ8_p53_Pathway LZ8 Ling Zhi-8 RibosomalStress Ribosomal Stress LZ8->RibosomalStress RPS7 Ribosomal Protein S7 RibosomalStress->RPS7 increases binding to MDM2 MDM2 MDM2 RPS7->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces G1Arrest G1 Arrest p21->G1Arrest induces

Caption: LZ-8 induces p53-mediated cell cycle arrest and apoptosis.

LZ8_ER_Stress_Pathway rLZ8 Recombinant Ling Zhi-8 ER Endoplasmic Reticulum rLZ8->ER aggregates in ERStress ER Stress ER->ERStress triggers ATF4_CHOP ATF4-CHOP Pathway ERStress->ATF4_CHOP activates Autophagy Autophagy ATF4_CHOP->Autophagy induces CellDeath Autophagic Cell Death Autophagy->CellDeath leads to Resistance_Workflow Start Cancer Cell Line LZ8_Treatment Treat with varying concentrations of LZ-8 Start->LZ8_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) LZ8_Treatment->Viability_Assay Decision Is IC50 high or cell line insensitive? Viability_Assay->Decision Sensitive Cell Line is Sensitive Decision->Sensitive No Resistant Suspected Resistance Decision->Resistant Yes Hypothesis Hypothesize Resistance Mechanism (e.g., p53 status, autophagy flux) Resistant->Hypothesis Combination_Tx Test Combination Therapy (e.g., +Chemo, +Autophagy Inhibitor) Hypothesis->Combination_Tx Analysis Re-evaluate Cell Viability and Pathway Markers Combination_Tx->Analysis

References

Technical Support Center: Refining Ling Zhi 8 (LZ-8) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the immunomodulatory protein Ling Zhi 8 (LZ-8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific issues you may encounter during the formulation, administration, and assessment of recombinant LZ-8 (rLZ-8) in animal models.

1. Formulation & Stability

Q1: My rLZ-8 solution is showing visible precipitation after preparation. What could be the cause and how can I prevent it?

A: Protein aggregation is a common issue and can be influenced by several factors. Here are some potential causes and solutions:

  • Buffer Conditions: The pH and ionic strength of your buffer are critical for protein stability. LZ-8 has an isoelectric point of approximately 4.4.[1][2][3] Formulation in a buffer with a pH close to this value will likely cause aggregation.

    • Troubleshooting:

      • Ensure your buffer pH is at least 1-2 units away from the pI. A neutral pH buffer (e.g., PBS pH 7.4) is a common starting point.

      • Optimize the salt concentration. While physiological salt concentrations are often used, adjusting the ionic strength can sometimes improve solubility.

  • Protein Concentration: High concentrations of rLZ-8 can increase the likelihood of aggregation.

    • Troubleshooting:

      • If possible, work with a lower concentration of rLZ-8.

      • Consider the addition of stabilizing excipients such as glycerol (B35011) (5-10%) or non-detergent sulfobetaines to your formulation.

  • Temperature Stress: Freeze-thaw cycles can lead to protein aggregation.

    • Troubleshooting:

      • Aliquot your rLZ-8 stock solution upon receipt to minimize freeze-thaw cycles.

      • For short-term storage, keep the solution at 4°C. For long-term storage, store at -80°C with a cryoprotectant like glycerol.

Q2: I'm concerned about the stability of rLZ-8 in my formulation during the experiment. How can I assess its stability?

A: Ensuring the stability of your rLZ-8 formulation throughout your experiment is crucial for reproducible results. Here are some methods to assess stability:

  • Visual Inspection: Regularly check for any signs of precipitation or cloudiness in your solution.

  • SDS-PAGE: Run a non-reducing SDS-PAGE to check for the appearance of high molecular weight bands, which can indicate aggregation.

  • Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in your solution over time. An increase in the average particle size can indicate aggregation.

  • Functional Assay: The most definitive way to assess stability is to perform an in vitro functional assay (e.g., a cell proliferation assay using splenocytes) with your formulated rLZ-8 at different time points to ensure it retains its biological activity.

2. In Vivo Administration

Q3: I am seeing high variability in the responses of animals within the same treatment group. What are the potential sources of this variability?

A: High variability in in vivo experiments can be frustrating. Here are some common sources and how to address them:

  • Inconsistent Administration: The technique used for injection, especially intraperitoneal (i.p.) injections, can significantly impact the delivered dose and subsequent bioavailability.

    • Troubleshooting:

      • Standardize your injection procedure. Ensure all injections are performed by a trained individual and that the injection site and angle are consistent. For i.p. injections in mice, the lower right abdominal quadrant is recommended to avoid the cecum.[4]

      • Use a consistent volume and rate of injection for all animals.

  • Animal-to-Animal Variation: Biological differences between individual animals can contribute to variability.

    • Troubleshooting:

      • Ensure that all animals in your study are age- and weight-matched.

      • Increase the number of animals per group to improve statistical power.

  • Formulation Instability: As mentioned in Q1, if your rLZ-8 is aggregating or degrading, you will be delivering inconsistent doses.

Q4: I am not observing the expected therapeutic effect of rLZ-8 in my animal model. What should I consider?

A: A lack of in vivo efficacy despite promising in vitro data can be due to several factors:

  • Suboptimal Dosage: The dose of rLZ-8 may be too low to elicit a therapeutic response.

    • Troubleshooting:

      • Conduct a dose-response study to determine the optimal dose for your specific animal model and disease indication. Published studies have used a range of doses, so it's important to titrate for your specific conditions.

  • Poor Bioavailability: The route of administration and formulation may not be optimal for delivering a sufficient concentration of active rLZ-8 to the target tissue.

    • Troubleshooting:

      • While i.p. administration is common, consider if another route (e.g., intravenous, subcutaneous) might be more appropriate for your model.

      • Investigate formulation strategies to enhance bioavailability, such as encapsulation in nanoparticles or liposomes, although this will require significant formulation development.

  • Rapid Clearance: The half-life of rLZ-8 in circulation may be too short to achieve a sustained therapeutic effect.

    • Troubleshooting:

      • Consider more frequent administration or continuous delivery via an osmotic pump to maintain therapeutic concentrations.[5][6]

  • Immunogenicity: The animal's immune system may be generating neutralizing antibodies against the recombinant human or fungal protein, reducing its efficacy over time.[4][7]

    • Troubleshooting:

      • If you suspect immunogenicity, you can test for the presence of anti-LZ-8 antibodies in the serum of treated animals.

      • Using a mouse-specific version of the protein, if available, could mitigate this.

3. Adverse Effects

Q5: Are there any known adverse effects of LZ-8 administration in animal models?

A: Most studies report that LZ-8 is well-tolerated with no serious side effects observed.[5][6] However, as with any immunomodulatory agent, there is a potential for unintended immune responses.

  • Potential for Hypersensitivity: Repeated administration of a foreign protein can potentially lead to hypersensitivity reactions.[4][7]

    • Monitoring: Observe animals for any signs of distress, such as changes in breathing, ruffled fur, or lethargy, particularly after repeated injections.

  • Cytokine Release: As an immunomodulatory protein, LZ-8 can induce the production of various cytokines.[8] While this is part of its therapeutic mechanism, an over exuberant cytokine response could potentially lead to adverse effects.

    • Monitoring: If you are concerned about excessive inflammation, you can measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum of treated animals.

Quantitative Data

The following tables summarize quantitative data from various studies on LZ-8. Note that optimal parameters can vary significantly depending on the animal model, disease indication, and specific experimental setup.

Table 1: In Vivo Administration of this compound in Rodent Models

Animal ModelAdministration RouteDosage RangeDosing FrequencyObserved EffectReference
Non-obese diabetic (NOD) miceIntraperitoneal (i.p.)10.3-12.6 mg/kgTwice weeklyPrevention of insulitis[9]
Mice with CPT-11-induced intestinal injuryOral gavageNot specifiedDaily for 4 days prior to CPT-11Amelioration of intestinal damage[10][11][12]
Rats with CCl4-induced hepatic injuryOral gavageNot specifiedDaily for 4 weeksHepatoprotective effect
Allografted mouse skin modelNot specifiedNot specifiedNot specifiedIncreased graft survival time[5][6]
Transplanted allogeneic pancreatic rat isletsNot specifiedNot specifiedMore frequent or continuousDelayed rejection process[5][6]

Table 2: In Vitro Activity of this compound

Cell TypeConcentration RangeObserved EffectReference
Murine microglial BV-2 cellsUp to 10 µg/mlNo negative effect on cell proliferation
IEC-6 cells1, 3, and 10 µg/mlNo obvious influence on viability[11][13]
Human peripheral blood lymphocytes (PBL)Not specifiedPotent mitogenic effects[8]
Murine and human CD4+ T cells1 µg/mLExpansion of FOXP3+ regulatory T (Treg) cells[13]

Experimental Protocols

Protocol 1: Recombinant LZ-8 (rLZ-8) Formulation for Intraperitoneal Injection

  • Reconstitution of Lyophilized rLZ-8:

    • Briefly centrifuge the vial of lyophilized rLZ-8 to ensure the powder is at the bottom.

    • Reconstitute the protein in sterile, endotoxin-free phosphate-buffered saline (PBS) at a pH of 7.4 to a stock concentration of 1 mg/mL.

    • Gently swirl the vial to dissolve the protein. Do not vortex, as this can cause aggregation.

  • Dilution to Working Concentration:

    • Based on your desired dosage and the weight of the animals, calculate the required volume of the stock solution.

    • Dilute the rLZ-8 stock solution to the final working concentration using sterile, endotoxin-free PBS (pH 7.4).

  • Storage:

    • If not for immediate use, store the reconstituted stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

    • The diluted working solution should be prepared fresh on the day of injection and kept on ice.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection Site Identification:

    • Locate the lower right quadrant of the abdomen. This site is preferred to avoid puncturing the cecum, which is typically located on the left side.[4]

  • Injection Procedure:

    • Use a sterile 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.

    • If the aspiration is clear, slowly inject the rLZ-8 solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals thereafter.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Signaling Pathway of LZ-8 in T-Cells

LZ8_TCell_Signaling LZ8 This compound CD45 CD45 LZ8->CD45 Activates Lck Lck CD45->Lck Dephosphorylates (Activates) ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., IL-2, FOXP3) NFAT_NFkB->Gene_Expression

Caption: LZ-8 mediated T-cell activation and Treg expansion via the CD45 signaling pathway.[13]

Diagram 2: Experimental Workflow for Assessing LZ-8 Efficacy in a Mouse Tumor Model

LZ8_Tumor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Establish (e.g., 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Start Initiate Treatment: - Vehicle Control - rLZ-8 (i.p.) Randomization->Treatment_Start Monitoring Monitor Tumor Growth (caliper measurements) & Animal Health (body weight) Treatment_Start->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint Monitoring->Endpoint Tumor_Analysis Excise and Weigh Tumors Endpoint->Tumor_Analysis Immune_Analysis Collect Spleen/Blood for Immune Cell Profiling (Flow Cytometry) & Cytokine Analysis (ELISA) Endpoint->Immune_Analysis

Caption: A general workflow for evaluating the in vivo anti-tumor efficacy of rLZ-8.

Diagram 3: Troubleshooting Logic for Lack of In Vivo Efficacy

Troubleshooting_Efficacy Start No In Vivo Efficacy Observed Check_Activity Does the rLZ-8 retain biological activity in vitro? Start->Check_Activity Check_Formulation Is the rLZ-8 formulation stable and free of aggregates? Check_Dose Is the dose optimal? (Dose-response study) Check_Formulation->Check_Dose Yes Reformulate Optimize buffer, pH, and excipients Check_Formulation->Reformulate No Check_Route Is the administration route appropriate for the model? Check_Dose->Check_Route Yes Optimize_Dose Perform dose-escalation study Check_Dose->Optimize_Dose No Check_PK Is the dosing frequency sufficient? (Consider PK/PD) Check_Route->Check_PK Yes Change_Route Consider alternative administration routes Check_Route->Change_Route No Adjust_Frequency Increase dosing frequency or use continuous delivery Check_PK->Adjust_Frequency No Check_Activity->Check_Formulation Yes Remake_Protein Troubleshoot protein expression/purification Check_Activity->Remake_Protein No

Caption: A decision tree for troubleshooting the lack of expected in vivo efficacy of rLZ-8.

References

Technical Support Center: LZ-8 Protein Expression Vector

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LZ-8 protein expression vector. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the LZ-8 protein and why is it of interest?

A1: LZ-8, also known as Ling Zhi-8, is a fungal immunomodulatory protein (FIP) originally isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in the scientific and pharmaceutical communities due to its wide range of biological activities, including immunomodulation, anti-tumor effects, and the ability to prevent insulitis in non-obese diabetic mice.[1][2] These properties make it a promising candidate for the development of new therapeutic agents.

Q2: Which expression system is better for producing recombinant LZ-8: E. coli or Pichia pastoris?

A2: The choice of expression system depends on the specific experimental goals. While E. coli is a common host for recombinant protein production due to its rapid growth and ease of use, expressing LZ-8 in this system can lead to the formation of insoluble inclusion bodies and a lack of post-translational modifications, which can affect its biological activity.[3]

Pichia pastoris, a yeast expression system, has been shown to be highly effective for producing soluble and biologically active recombinant LZ-8 (rLZ-8).[3][4][5] Studies have demonstrated that rLZ-8 expressed in P. pastoris exhibits higher mouse splenocyte proliferation activity compared to that expressed in E. coli.[3][4][6] Furthermore, P. pastoris can achieve high expression yields, with reports of up to 270 mg/L under optimal conditions.[3][4]

Troubleshooting Guides

Low Expression Yield

Q3: My expression of recombinant LZ-8 results in a very low yield. What are the possible causes and how can I improve it?

A3: Low expression yield of rLZ-8 is a common issue that can be attributed to several factors. Here are some troubleshooting strategies:

  • Codon Optimization: The codon usage of the lz8 gene may not be optimal for your chosen expression host, particularly if you are using E. coli. Different organisms have preferences for certain codons, and a mismatch can hinder translation efficiency. Consider synthesizing a codon-optimized version of the lz8 gene tailored to your expression system.

  • Promoter Strength and Induction Conditions: The choice of promoter in your expression vector plays a crucial role. For inducible systems, the concentration of the inducer (e.g., IPTG in E. coli or methanol (B129727) in P. pastoris) and the timing and temperature of induction are critical. High inducer concentrations or high temperatures can sometimes lead to protein misfolding and degradation, thereby reducing the yield of soluble protein. Experiment with a range of inducer concentrations and lower induction temperatures (e.g., 18-25°C) for a longer duration.

  • Host Strain Selection: The choice of host strain can significantly impact protein expression. Some strains are specifically engineered to enhance the expression of difficult proteins. For E. coli, consider using strains like BL21(DE3)pLysS, which can help to reduce basal expression levels of potentially toxic proteins.

  • Culture Media and Additives: The composition of the culture medium can influence cell density and protein expression. For P. pastoris, optimizing the methanol feed strategy is crucial for maximizing yield. For E. coli, supplementing the medium with glucose can help to repress basal expression from the lac promoter before induction.

Quantitative Data on LZ-8 Expression:

Expression SystemVectorHost StrainTypical YieldReference
Pichia pastorispPIC9KGS115Up to 270 mg/L[3][4]
E. coliNot specifiedNot specifiedGenerally lower than P. pastoris[3][4]
Inclusion Body Formation

Q4: My rLZ-8 is expressed as insoluble inclusion bodies in E. coli. How can I obtain soluble and active protein?

A4: Inclusion body formation is a frequent challenge when overexpressing foreign proteins in E. coli. Here are strategies to address this issue:

  • Optimize Expression Conditions: As with low yield, optimizing expression conditions can significantly improve protein solubility. Lowering the induction temperature (e.g., 15-25°C) and reducing the inducer concentration can slow down the rate of protein synthesis, allowing more time for proper folding.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ/GrpE can help to prevent the aggregation of rLZ-8 into inclusion bodies.

  • Solubilization and Refolding: If inclusion bodies have already formed, they can be isolated, solubilized using strong denaturants (e.g., 8M urea (B33335) or 6M guanidine (B92328) hydrochloride), and then refolded into their active conformation. The refolding process typically involves the gradual removal of the denaturant through methods like dialysis or rapid dilution into a refolding buffer. The efficiency of refolding can be highly variable and requires optimization for each protein. Some studies have reported refolding efficiencies of around 50% for other proteins using specific formulations.[7]

Experimental Protocol: Inclusion Body Solubilization and Refolding

  • Inclusion Body Isolation:

    • Harvest the E. coli cells expressing rLZ-8 by centrifugation.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

    • Centrifuge the lysate at a high speed (e.g., 12,000 x g) to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Incubate with gentle agitation until the inclusion bodies are completely dissolved.

  • Refolding:

    • Rapid Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer. The refolding buffer should have a composition that promotes proper folding, often containing additives such as L-arginine, glycerol, and a redox system (e.g., reduced and oxidized glutathione).

    • Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant.

    • Incubate the refolding mixture at a low temperature (e.g., 4°C) for an extended period (e.g., 12-48 hours) to allow for proper refolding.

  • Purification of Refolded Protein:

    • After refolding, concentrate the protein solution and purify the correctly folded rLZ-8 using standard chromatographic techniques such as affinity chromatography (if a tag is present), ion-exchange chromatography, and size-exclusion chromatography.

Experimental Protocols

Protocol: Expression and Purification of His-tagged rLZ-8 from Pichia pastoris

This protocol outlines the general steps for expressing and purifying His-tagged rLZ-8 from P. pastoris.

  • Transformation and Selection:

    • Linearize the pPIC9K-lz8 expression vector and transform it into P. pastoris strain GS115 by electroporation.

    • Select for positive transformants on appropriate selection plates.

  • Expression:

    • Inoculate a small-scale culture of a positive transformant and grow to a high cell density.

    • Induce protein expression by adding methanol to the culture medium to a final concentration of 0.5-1.0%.

    • Continue incubation with methanol feeding for several days to allow for protein accumulation in the culture supernatant.

  • Purification:

    • Harvest the culture supernatant by centrifugation to remove the yeast cells.

    • Concentrate the supernatant and buffer exchange into a binding buffer suitable for immobilized metal affinity chromatography (IMAC).

    • Load the concentrated supernatant onto a Ni-NTA affinity column.

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the His-tagged rLZ-8 from the column using an elution buffer with a high concentration of imidazole.

    • Further purify the eluted protein using size-exclusion chromatography to remove aggregates and other impurities.

Purification Table for His-tagged rLZ-8 (Hypothetical Data):

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Culture Supernatant100050000501001
Ni-NTA Affinity8045000562.59011.25
Size-Exclusion60420007008414
Protocol: Splenocyte Proliferation Assay

This assay is used to assess the immunomodulatory activity of rLZ-8 by measuring its ability to stimulate the proliferation of mouse splenocytes.

  • Spleen Cell Preparation:

    • Aseptically remove the spleen from a mouse and place it in a sterile petri dish containing cell culture medium.

    • Gently tease the spleen apart using sterile forceps to release the splenocytes.

    • Pass the cell suspension through a cell strainer to obtain a single-cell suspension.

    • Lyse the red blood cells using a lysis buffer and wash the remaining cells with culture medium.

  • Cell Culture and Stimulation:

    • Resuspend the splenocytes in complete culture medium and adjust the cell concentration.

    • Plate the cells in a 96-well plate.

    • Add different concentrations of rLZ-8 to the wells. Include a negative control (medium only) and a positive control (e.g., Concanavalin A).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • Add a proliferation indicator dye (e.g., MTT, XTT, or CFSE) to each well and incubate for the recommended time.

    • Measure the absorbance or fluorescence according to the manufacturer's instructions to quantify cell proliferation.

Signaling Pathways and Experimental Workflows

LZ-8 Immunomodulatory Signaling Pathway

The diagram below illustrates the signaling pathway through which LZ-8 is thought to exert its immunomodulatory effects on immune cells, such as dendritic cells and T cells. It has been shown to interact with Toll-like receptor 4 (TLR4) and activate downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of various cytokines.[3]

LZ8_Immunomodulatory_Pathway LZ8 LZ-8 TLR4 TLR4 LZ8->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Cytokines Cytokine Production (IL-12, IL-10, IFN-γ) Nucleus->Cytokines gene expression

Caption: LZ-8 activates immune cells via the TLR4 signaling pathway.

LZ-8 Induced ER Stress and Autophagy Pathway

Recombinant LZ-8 has been shown to induce endoplasmic reticulum (ER) stress, leading to autophagic cell death in certain cancer cells. This pathway involves the accumulation of rLZ-8 in the ER, triggering the unfolded protein response (UPR) and subsequent autophagy.[4][8]

LZ8_ER_Stress_Autophagy rLZ8 Recombinant LZ-8 ER Endoplasmic Reticulum (ER) rLZ8->ER accumulates in UPR Unfolded Protein Response (UPR) ER->UPR triggers ATF4 ATF4 UPR->ATF4 activates Autophagy Autophagy UPR->Autophagy induces CHOP CHOP ATF4->CHOP induces CHOP->Autophagy CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: rLZ-8 induces autophagic cell death through ER stress.

Experimental Workflow for LZ-8 Expression and Analysis

This workflow provides a logical overview of the key steps involved in a typical LZ-8 expression and functional analysis experiment.

LZ8_Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Functional Analysis lz8_gene lz8 Gene expression_vector Expression Vector lz8_gene->expression_vector Ligation recombinant_vector Recombinant Vector expression_vector->recombinant_vector host_cells Host Cells (E. coli or P. pastoris) recombinant_vector->host_cells Introduction transformation Transformation host_cells->transformation culture_induction Culture & Induction transformation->culture_induction cell_lysis Cell Lysis culture_induction->cell_lysis chromatography Chromatography (Affinity, IEX, SEC) cell_lysis->chromatography purified_lz8 Purified rLZ-8 chromatography->purified_lz8 sds_page SDS-PAGE & Western Blot purified_lz8->sds_page functional_assay Functional Assays (e.g., Splenocyte Proliferation) purified_lz8->functional_assay

Caption: Workflow for recombinant LZ-8 production and analysis.

References

Technical Support Center: Improving the Bioassay for Ling Zhi-8 (LZ-8) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ling Zhi-8 (LZ-8) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful execution of experiments involving this fungal immunomodulatory protein.

Frequently Asked Questions (FAQs)

Q1: What is Ling Zhi-8 (LZ-8) and what is its primary biological activity?

A1: Ling Zhi-8 (LZ-8) is a fungal immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum.[1][2][3] Its primary biological activities include stimulating lymphocyte proliferation, inducing the production of various cytokines, and modulating immune responses.[4][5][6] It has been shown to have mitogenic effects on T-cells and can influence the maturation of dendritic cells.[5]

Q2: What are the common bioassays used to measure LZ-8 activity?

A2: The most common bioassays for LZ-8 activity are the lymphocyte proliferation assay (often using CFSE staining and flow cytometry) to measure its mitogenic effects, and cytokine induction assays (typically using ELISA) to quantify the release of cytokines like IL-2, IFN-γ, and TNF-α from immune cells.[4][5] Cell viability assays such as MTT or CCK-8 can also be used to assess the cytotoxic effects of LZ-8 on different cell lines.[7]

Q3: What cell types are typically used for LZ-8 bioassays?

A3: Commonly used primary cells include human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.[5][6][8][9] Specific immune cell subsets like purified T-cells or monocyte-derived dendritic cells are also utilized depending on the specific research question.

Q4: What is the optimal concentration of LZ-8 to use in my experiments?

A4: The optimal concentration of LZ-8 can vary depending on the cell type and the specific assay. However, a general starting range is between 1 µg/mL and 10 µg/mL. For T-cell proliferation and cytokine induction, concentrations around 1 µg/mL have been shown to be effective.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q5: How should I store and handle recombinant LZ-8?

A5: Recombinant proteins should be stored at -20°C or -80°C in a solution containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity. When preparing working solutions, it is best to aliquot the stock solution and store the aliquots at -80°C.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your LZ-8 bioassays.

Lymphocyte Proliferation Assay (CFSE-based)
Problem Possible Cause Recommended Solution
Low or no proliferation in positive control (e.g., PHA or anti-CD3/CD28) 1. Suboptimal mitogen concentration. 2. Poor cell viability. 3. Incorrect CFSE staining concentration or procedure.1. Titrate the mitogen to determine the optimal concentration for your cells. 2. Ensure cells are healthy and viable (>95%) before starting the assay. Use fresh cells whenever possible. 3. Optimize CFSE concentration; too high can be toxic, too low gives a weak signal. Ensure proper washing steps after staining.
High background proliferation in unstimulated control 1. Cell culture contamination. 2. Spontaneous cell activation.1. Check for microbial contamination in your cell culture. Use sterile techniques and fresh media. 2. Ensure gentle handling of cells during isolation and preparation to minimize stress-induced activation.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[10]
Weak CFSE signal 1. Insufficient initial CFSE staining. 2. Long incubation period leading to excessive cell division and signal dilution.1. Increase the CFSE concentration, but be mindful of potential toxicity. 2. Harvest cells at an earlier time point to capture distinct proliferation peaks.
Cytokine Induction Assay (ELISA)
Problem Possible Cause Recommended Solution
High background signal 1. Insufficient washing. 2. Non-specific antibody binding. 3. Contaminated reagents.1. Increase the number of wash steps and ensure complete removal of buffer between washes.[4][11][12] 2. Increase the concentration of the blocking agent or the blocking incubation time.[4][12] 3. Use fresh, sterile buffers and reagents.[11]
Low or no signal in positive control 1. Inactive LZ-8 or other stimulus. 2. Incorrect antibody concentrations. 3. Problem with the substrate.1. Verify the activity of your LZ-8 with a previously validated batch or a different positive control. 2. Titrate the capture and detection antibodies to determine their optimal concentrations. 3. Ensure the substrate has been stored correctly and has not expired.[11]
High variability between replicates 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure consistent technique. 2. Ensure all wells are incubated for the same duration and at the correct temperature.[11] 3. Avoid using outer wells or fill them with buffer to minimize evaporation.
Signal is out of the standard curve range 1. Sample is too concentrated or too dilute.1. Perform serial dilutions of your samples to ensure the cytokine concentrations fall within the linear range of your standard curve.

Experimental Protocols

Lymphocyte Proliferation Assay using CFSE Staining

This protocol outlines the steps for measuring LZ-8-induced lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) and flow cytometry.[13][14][15]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant Ling Zhi-8 (LZ-8)

  • CFSE staining solution (e.g., 5 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes using standard procedures. Ensure cell viability is >95%.

  • CFSE Staining: a. Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. b. Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold culture medium. e. Wash the cells twice with complete culture medium.

  • Cell Seeding: Resuspend the CFSE-labeled cells in complete culture medium and seed in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Stimulation: a. Add LZ-8 to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL). b. Include an unstimulated control (vehicle only) and a positive control (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Analyze the cells on a flow cytometer using a 488 nm laser for excitation. c. Gate on the live lymphocyte population and analyze the CFSE fluorescence. Each peak of halved fluorescence intensity represents a cell division.

Cytokine Induction and Measurement by ELISA

This protocol describes how to stimulate cells with LZ-8 and then measure the secreted cytokines using a sandwich ELISA.

Materials:

  • PBMCs or other immune cells

  • Complete culture medium

  • Recombinant Ling Zhi-8 (LZ-8)

  • ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ)

  • ELISA plate reader

Procedure:

  • Cell Seeding and Stimulation: a. Seed cells in a 24-well or 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL). b. Add LZ-8 at the desired concentrations. Include an unstimulated control. c. Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the culture supernatants without disturbing the cell pellet. c. Store the supernatants at -80°C until use.

  • ELISA: a. Perform the ELISA according to the manufacturer's instructions for your specific kit. A general procedure is as follows: b. Coat the ELISA plate with the capture antibody overnight at 4°C. c. Wash the plate and block with a blocking buffer for 1-2 hours at room temperature. d. Add your standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature. e. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. f. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature. g. Wash the plate and add the TMB substrate. Incubate until color develops. h. Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in your samples based on the standard curve.

Data Presentation

Table 1: Recommended Parameters for LZ-8 Bioassays

ParameterLymphocyte Proliferation (CFSE)Cytokine Induction (ELISA)Cell Viability (CCK-8/MTT)
Cell Type Human PBMCs, Mouse SplenocytesHuman PBMCs, MacrophagesVarious cancer and normal cell lines
Seeding Density 1-2 x 10^5 cells/well (96-well)1 x 10^6 cells/mL (24-well)4 x 10^3 cells/well (96-well)[7]
LZ-8 Concentration 0.1 - 10 µg/mL0.1 - 10 µg/mL1 - 10 µg/mL[7]
Incubation Time 3-5 days24-72 hours24-48 hours[7]
Positive Control PHA (5 µg/mL), anti-CD3/CD28LPS (1 µg/mL)Doxorubicin (1 µM)
Negative Control Vehicle (e.g., PBS)Vehicle (e.g., PBS)Vehicle (e.g., PBS)

Table 2: Expected Outcomes for LZ-8 Bioassays

AssayReadoutExpected Result with LZ-8
Lymphocyte Proliferation Stimulation Index (SI)Increased SI in a dose-dependent manner.
Cytokine Induction Cytokine Concentration (pg/mL)Increased production of IL-2, IFN-γ, TNF-α.[5]
Cell Viability % ViabilityMay show cytotoxic effects on some cancer cell lines.

Visualizations

LZ8_Signaling_Pathway LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 CD45 CD45 LZ8->CD45 CD18 CD18 LZ8->CD18 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB TCellActivation T-Cell Activation CD45->TCellActivation CD18->TCellActivation CytokineProduction Cytokine Production (IL-2, IFN-γ, TNF-α) MAPK->CytokineProduction NFkB->CytokineProduction DendriticCellMaturation Dendritic Cell Maturation NFkB->DendriticCellMaturation TCellActivation->CytokineProduction Proliferation Lymphocyte Proliferation TCellActivation->Proliferation

Caption: Simplified signaling pathways activated by Ling Zhi-8.

LZ8_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis CellIsolation Isolate Immune Cells (PBMCs/Splenocytes) CellSeeding Seed cells in plate CellIsolation->CellSeeding LZ8Prep Prepare LZ-8 dilutions Stimulation Add LZ-8 and controls LZ8Prep->Stimulation CellSeeding->Stimulation Incubation Incubate (24-120h) Stimulation->Incubation ProliferationAssay Proliferation Assay (CFSE + Flow Cytometry) Incubation->ProliferationAssay CytokineAssay Cytokine Assay (ELISA) Incubation->CytokineAssay

References

Validation & Comparative

Unveiling the Immunomodulatory Landscape of Ling Zhi-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunomodulatory effects of Ling Zhi-8 (LZ-8), a protein derived from the medicinal mushroom Ganoderma lucidum. This document outlines supporting experimental data, details key experimental protocols, and contrasts the activity of LZ-8 with other well-established immunomodulators.

Ling Zhi-8 has demonstrated significant potential in modulating the immune system, impacting key cellular players such as dendritic cells (DCs) and T lymphocytes. Its mechanism of action involves the activation of critical signaling pathways, leading to a cascade of downstream effects that influence both innate and adaptive immunity. This guide will delve into the quantitative aspects of these effects and provide the necessary methodologies to validate these findings in a laboratory setting.

Comparative Analysis of Immunomodulatory Activity

To contextualize the immunomodulatory prowess of Ling Zhi-8, its performance is compared against standard laboratory agents known for their potent effects on immune cells: Lipopolysaccharide (LPS) for dendritic cell maturation and Phytohemagglutinin (PHA) for T cell proliferation. Furthermore, a qualitative comparison with broader classes of immunomodulatory drugs, namely corticosteroids and biologics, is provided to position LZ-8 within the wider therapeutic landscape.

Dendritic Cell Maturation: LZ-8 versus Lipopolysaccharide (LPS)

Dendritic cells are pivotal antigen-presenting cells that bridge innate and adaptive immunity. Their maturation is a critical step in initiating an immune response. Both LZ-8 and LPS, a component of the outer membrane of Gram-negative bacteria, are potent inducers of DC maturation.

ParameterLing Zhi-8Lipopolysaccharide (LPS)Reference
Concentration 5 µg/mL100 ng/mL - 1 µg/mL[1][2]
CD80 Expression (Costimulatory Molecule) EnhancedSignificantly Enhanced[3]
CD86 Expression (Costimulatory Molecule) EnhancedSignificantly Enhanced[3]
CD83 Expression (Maturation Marker) EnhancedSignificantly Enhanced[3]
HLA-DR Expression (Antigen Presentation) EnhancedEnhanced[3]
IL-12 Production (Th1 Polarizing Cytokine) IncreasedStrongly Increased[3]
IL-10 Production (Regulatory Cytokine) IncreasedIncreased[3]
TNF-α Production (Pro-inflammatory Cytokine) IncreasedStrongly Increased[1]
T Cell Proliferation: LZ-8 versus Phytohemagglutinin (PHA)

T cell proliferation is a hallmark of an adaptive immune response. LZ-8 has been shown to have mitogenic effects on T cells, comparable to the potent plant-derived mitogen, Phytohemagglutinin (PHA).[4]

ParameterLing Zhi-8Phytohemagglutinin (PHA)Reference
Concentration 1 - 10 µg/mL1 - 5 µg/mL[4][5]
Proliferation of Peripheral Blood Lymphocytes (PBLs) Potent mitogenic effectPotent mitogenic effect[4]
Dose-Response Curve Bell-shapedBell-shaped[4]
Monocyte Dependence YesYes[4][6]
IL-2 Production (T Cell Growth Factor) IncreasedIncreased[4][7]
IFN-γ Production (Pro-inflammatory Cytokine) IncreasedIncreased[4]
Qualitative Comparison with Other Immunomodulators
Immunomodulator ClassMechanism of ActionKey Characteristics
Ling Zhi-8 Activates DCs and T cells via TLR4, MAPK, and NF-κB pathways.Natural product with a specific mechanism of action on key immune cells. Promotes a Th1-biased immune response.
Corticosteroids Broad anti-inflammatory and immunosuppressive effects through genomic and non-genomic actions.[8]Potent but non-specific immunosuppression. Associated with significant side effects with long-term use.[9][10]
Biologics (e.g., monoclonal antibodies) Highly specific targeting of cytokines (e.g., TNF-α, IL-6) or immune cell surface molecules.[11][12][13]Targeted therapy with high efficacy for certain autoimmune diseases. Can increase the risk of infections.[14]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and further investigation of Ling Zhi-8's immunomodulatory effects.

Human Monocyte-Derived Dendritic Cell (Mo-DC) Maturation Assay

This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs) and their subsequent maturation with Ling Zhi-8.

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • Ling Zhi-8 (experimental)

  • Lipopolysaccharide (LPS) (positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled antibodies against CD14, CD80, CD86, CD83, and HLA-DR for flow cytometry

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from fresh human peripheral blood by density gradient centrifugation using Ficoll-Paque PLUS.

  • Monocyte Adherence: Plate PBMCs in a T-75 flask and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

  • Generation of Immature Mo-DCs: After incubation, remove non-adherent cells by gentle washing with PBS. Culture the adherent monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days.

  • Maturation of Mo-DCs: On day 6, harvest the immature Mo-DCs and re-plate in fresh medium. Stimulate the cells with Ling Zhi-8 (e.g., 5 µg/mL) or LPS (e.g., 100 ng/mL) for 24-48 hours. Include an unstimulated control.

  • Analysis of DC Maturation: Harvest the cells and stain with fluorescently labeled antibodies against CD14, CD80, CD86, CD83, and HLA-DR. Analyze the expression of these surface markers by flow cytometry. Mature DCs will be CD14- and show upregulation of CD80, CD86, CD83, and HLA-DR.

  • Cytokine Analysis: Collect the culture supernatants after stimulation and measure the concentration of cytokines such as IL-12, IL-10, and TNF-α using ELISA kits.

T Cell Proliferation Assay using CFSE

This protocol details the measurement of T cell proliferation in response to Ling Zhi-8 using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Isolated human peripheral blood lymphocytes (PBLs) or purified T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 complete medium

  • Ling Zhi-8 (experimental)

  • Phytohemagglutinin (PHA) (positive control)

  • PBS with 0.1% BSA

Procedure:

  • CFSE Labeling: Resuspend PBLs or purified T cells at a concentration of 1-2 x 10^7 cells/mL in pre-warmed PBS with 0.1% BSA. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate in a 96-well plate. Stimulate the cells with various concentrations of Ling Zhi-8 (e.g., 1-10 µg/mL) or PHA (e.g., 1-5 µg/mL). Include an unstimulated control.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE fluorescence intensity will be halved in daughter cells. The proliferation can be quantified by analyzing the decrease in CFSE fluorescence.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways in immune cells following stimulation with Ling Zhi-8.

Materials:

  • Immune cells (e.g., Mo-DCs, macrophages, or T cells)

  • Ling Zhi-8

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-p65 (NF-κB), phospho-IκBα, phospho-ERK1/2, phospho-p38, and phospho-JNK

  • Primary antibodies against total p65, IκBα, ERK1/2, p38, and JNK

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Stimulation: Plate the immune cells and stimulate with Ling Zhi-8 for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation of the signaling pathways.

Visualizing the Molecular and Cellular Mechanisms

To provide a clearer understanding of the processes involved in Ling Zhi-8's immunomodulatory activity, the following diagrams illustrate the key signaling pathways and experimental workflows.

LZ8_Signaling_Pathway cluster_cell Dendritic Cell LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Maturation DC Maturation - Upregulation of CD80, CD86, CD83, HLA-DR - Increased Cytokine Production (IL-12, IL-10, TNF-α) MAPK_pathway->Maturation NFkB_pathway->Maturation

Caption: Ling Zhi-8 signaling pathway in dendritic cells.

DC_Maturation_Workflow cluster_workflow Dendritic Cell Maturation Assay Workflow PBMC_Isolation Isolate PBMCs from Human Blood Monocyte_Adherence Monocyte Adherence PBMC_Isolation->Monocyte_Adherence Immature_DC Generate Immature DCs (GM-CSF + IL-4) Monocyte_Adherence->Immature_DC Stimulation Stimulate with Ling Zhi-8 or LPS Immature_DC->Stimulation Analysis Analyze Maturation Markers and Cytokine Production Stimulation->Analysis

Caption: Experimental workflow for dendritic cell maturation assay.

T_Cell_Proliferation_Workflow cluster_workflow T Cell Proliferation Assay Workflow Isolate_T_Cells Isolate T Cells CFSE_Labeling Label with CFSE Isolate_T_Cells->CFSE_Labeling Stimulation Stimulate with Ling Zhi-8 or PHA CFSE_Labeling->Stimulation Culture Culture for 3-5 Days Stimulation->Culture Flow_Cytometry Analyze by Flow Cytometry Culture->Flow_Cytometry

Caption: Experimental workflow for T cell proliferation assay.

References

A Comparative Analysis of Ling Zhi-8 and Other Bioactive Compounds from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic potential of Ganoderma lucidum, a nuanced understanding of its bioactive components is paramount. This guide provides a detailed comparison of Ling Zhi-8 (LZ-8), a potent immunomodulatory protein, with other significant compounds from this medicinal mushroom, primarily triterpenoids and polysaccharides. The following sections present quantitative data from various studies, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding.

Introduction to Bioactive Compounds of Ganoderma lucidum

Ganoderma lucidum, also known as Reishi or Lingzhi, is a rich source of structurally diverse and biologically active compounds. Among the most extensively studied are:

  • Ling Zhi-8 (LZ-8): A fungal immunomodulatory protein (FIP) with a molecular weight of approximately 13 kDa. It is known for its potent effects on the immune system.

  • Triterpenoids: A large and diverse class of compounds, including ganoderic acids, which are recognized for their cytotoxic effects against various cancer cell lines.

  • Polysaccharides: High-molecular-weight polymers of monosaccharides that exhibit a broad range of bioactivities, including immunomodulation and anti-tumor effects.

This guide will focus on a comparative evaluation of the anti-cancer and immunomodulatory properties of these key compounds.

Comparative Analysis of Cytotoxic Activity

The anti-cancer potential of Ganoderma lucidum compounds is often evaluated by their cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies of LZ-8 and a wide array of triterpenoids are limited, the available data indicates that triterpenoids are the primary cytotoxic agents in Ganoderma lucidum.

Table 1: Comparative Cytotoxicity (IC50) of Ganoderma lucidum Triterpenoids against Various Cancer Cell Lines

Compound/ExtractCancer Cell LineCancer TypeIC50 ValueReference
Ganoderic Acid AHepG2Hepatocellular Carcinoma187.6 µM (24h), 203.5 µM (48h)[1]
SMMC7721Hepatocellular Carcinoma158.9 µM (24h), 139.4 µM (48h)[1]
Ganoderic Acid JcHL-60Promyelocytic Leukemia8.30 µM[2]
Ganoderiol EMCF-7Breast Adenocarcinoma6.35 µM[2]
Unnamed TriterpeneA549Lung Adenocarcinoma15.38 ± 0.34 µM[1]
HepG2Hepatocellular Carcinoma18.61 ± 0.55 µM[1]
Ethyl Lucidenates AHL-60Promyelocytic Leukemia25.98 µg/mL[3]
CA46Burkitt's Lymphoma20.42 µg/mL[3]
G. lucidum ExtractMDA-MB-231Breast Adenocarcinoma25.38 µg/mL[4]
SW 620Colorectal Adenocarcinoma47.90 µg/mL[4]
WiDrColon Adenocarcinoma135 µg/mL[5]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

Information on the direct cytotoxic effects of Ling Zhi-8 on cancer cells is less abundant in the literature, with its anti-tumor activity primarily attributed to its immunomodulatory functions. Some studies suggest that LZ-8 can inhibit the proliferation of certain cancer cells, but comprehensive IC50 data across a wide range of cell lines is not as readily available as for triterpenoids.

Comparative Analysis of Immunomodulatory Activity

Both Ling Zhi-8 and polysaccharides from Ganoderma lucidum are potent immunomodulators, capable of activating various immune cells and inducing the production of cytokines.

Table 2: Comparative Immunomodulatory Effects of Ling Zhi-8 and Ganoderma lucidum Polysaccharides (GL-PS)

CompoundImmune Cell TypeCytokine InducedConcentrationFold Induction/LevelReference
Ling Zhi-8 (LZ-8) Human PBLsIL-2Not specifiedUpregulation[6]
IFN-γNot specifiedIncreased production[6]
TNF-αNot specifiedIncreased production[6]
IL-1βNot specifiedIncreased production[6]
Human mo-DCsIL-12 p40Not specifiedEnhanced production[7]
IL-10Not specifiedEnhanced production[7]
IL-23Not specifiedEnhanced production[7]
GL-PS Mouse Peritoneal MacrophagesIL-1β5-160 µg/mLDose-dependent increase[8][9]
TNF-α5-160 µg/mLDose-dependent increase[8][9]
IL-125 µg/mLMaximum enhancement[8][9]
NO5-160 µg/mLDose-dependent increase[8][9]
RAW264.7 MacrophagesNO1-10 µg/mLDose-dependent increase[4]
TNF-α1-10 µg/mLDose-dependent increase[4]
IL-61-10 µg/mLDose-dependent increase[4]

Note: PBLs - Peripheral Blood Lymphocytes; mo-DCs - monocyte-derived Dendritic Cells; NO - Nitric Oxide. Data is compiled from various studies and direct comparison should be made with caution.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (Ling Zhi-8, triterpenoids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine concentrations in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages)

  • Complete cell culture medium

  • 24- or 48-well plates

  • Test compounds (Ling Zhi-8, polysaccharides)

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-1β, IL-6, IL-12)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the immune cells in 24- or 48-well plates at an appropriate density in complete culture medium.

  • Compound Stimulation: Add the test compounds at various concentrations to the cell cultures. Include a positive control (e.g., LPS for macrophages) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatants.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions provided with the kit. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (LZ-8, Triterpenoids) incubate_24h->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the cytotoxicity (IC50) of Ganoderma lucidum compounds.

Immunomodulatory_Signaling cluster_ligands Bioactive Compounds cluster_receptors Immune Cell Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response LZ8 Ling Zhi-8 OtherReceptors Other Receptors LZ8->OtherReceptors GLPS G. lucidum Polysaccharides TLR Toll-like Receptors (e.g., TLR4) GLPS->TLR MAPK MAPK Pathway TLR->MAPK NFkB NF-κB Pathway TLR->NFkB OtherReceptors->MAPK CytokineProduction Cytokine Production (TNF-α, IL-1β, IL-6, IL-12, etc.) MAPK->CytokineProduction ImmuneActivation Immune Cell Activation (Macrophages, T-cells, etc.) MAPK->ImmuneActivation NFkB->CytokineProduction NFkB->ImmuneActivation

Caption: Simplified signaling pathways for the immunomodulatory effects of Ling Zhi-8 and Polysaccharides.

Conclusion

This guide provides a comparative overview of the anti-cancer and immunomodulatory activities of Ling Zhi-8 and other major bioactive compounds from Ganoderma lucidum. The presented data highlights that triterpenoids are the primary cytotoxic agents, exhibiting potent activity against a range of cancer cell lines. In contrast, Ling Zhi-8 and polysaccharides exert their anti-tumor effects predominantly through the modulation of the immune system, activating various immune cells and inducing the production of a cascade of cytokines.

The detailed experimental protocols and workflow diagrams offer a practical resource for researchers designing and conducting studies on these promising natural compounds. It is important to note that the bioactivity of these compounds can vary depending on the specific compound, its concentration, the target cell type, and the experimental conditions. Therefore, the data presented should be interpreted within the context of the cited studies. Further research involving direct, side-by-side comparisons of these compounds under standardized conditions is warranted to fully elucidate their relative potencies and therapeutic potential.

References

A Comparative Analysis of LZ-8 and Other Fungal Immunomodulatory Proteins (FIPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal immunomodulatory proteins (FIPs) are a class of bioactive proteins derived from various fungi that have garnered significant interest for their potential therapeutic applications. These proteins exhibit a range of immunomodulatory activities, including the activation of various immune cells, induction of cytokine production, and anti-tumor effects. This guide provides a comparative analysis of Ling Zhi-8 (LZ-8), a well-characterized FIP from Ganoderma lucidum, with other notable FIPs, supported by experimental data.

Overview of Key Fungal Immunomodulatory Proteins

FIPs are typically small proteins with a molecular weight of around 13 kDa and often exist as homodimers.[1] They share structural similarities, including a conserved domain structure.[2] This guide focuses on a comparative analysis of LZ-8, FIP-fve from Flammulina velutipes, and FIP-gts from Ganoderma tsugae.

Comparative Performance Data

The following tables summarize quantitative data from various studies to provide a comparative overview of the immunomodulatory and anti-tumor activities of LZ-8 and other FIPs.

Table 1: Immunomodulatory Activity - T-Cell Proliferation and Macrophage Activation

ProteinSource OrganismConcentrationAssayTarget CellsResult
LZ-8 Ganoderma lucidum10 µg/mLCell Viability (CCK-8)IEC-622.5% increase in cell viability after CPT-11 induced injury[3]
FIP-fve Flammulina velutipesNot SpecifiedCell Cycle AnalysisHuman Peripheral Blood LymphocytesInduced G0/G1 to S phase transition[2]
FIP-gts Ganoderma tsugae0.3 µMIFN-γ SecretionHuman Peripheral Blood Mononuclear Cells (hPBMCs)Significant increase in IFN-γ production[4]

Table 2: Immunomodulatory Activity - Cytokine Induction

ProteinConcentrationTarget CellsCytokine InducedFold Increase / Concentration
LZ-8 10 µg/mLHuman Monocyte-Derived Dendritic CellsIL-12p40, IL-10, IL-23Data not specified
FIP-fve 7.69 µMHuman Peripheral Blood Mononuclear Cells (hPBMCs)IFN-γDose-dependent increase, plateau at 7.6 µM[4]
FIP-gts 0.3 µMHuman Peripheral Blood Mononuclear Cells (hPBMCs)IFN-γDose-dependent increase, plateau at 0.3 µM[4]

Table 3: Anti-Tumor Activity - Cytotoxicity in Cancer Cell Lines

ProteinCell LineCancer TypeIC50 Value
Ganoderma lucidum extract HeLaCervical Cancer25.8 µM (Ganoderenic acid C)[5]
Ganoderma lucidum extract HepG2Liver Cancer32.5 µM (Ganoderenic acid C)[5]
Ganoderma lucidum extract MCF-7Breast Cancer45.2 µM (Ganoderenic acid C)[5]
Ganoderma lucidum extract A549Lung Cancer51.7 µM (Ganoderenic acid C)[5]
Ganoderma lucidum extract PC-3Prostate Cancer38.9 µM (Ganoderenic acid C)[5]
Oudemansiella canarii extract Various Hematologic Malignant CellsHematologic Malignancies26.8-66.0 ppm[6]
Ganoderma lucidum extract Various Hematologic Malignant CellsHematologic Malignancies48.1-78.4 ppm[6]
Ganoderma lucidum methanol (B129727) extract MCF-7Breast Cancer62.37 µg/mL[7]
Ganoderma lucidum ethanol (B145695) extract MCF-7Breast Cancer116.91 µg/mL[7]

Key Signaling Pathways

FIPs exert their immunomodulatory effects by activating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

LZ8_Signaling_Pathway LZ8 LZ-8 TLR4 TLR4 LZ8->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB->Gene Activates FIP_MAPK_Pathway FIP FIP (e.g., FIP-fve) Receptor Cell Surface Receptor FIP->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Cytokine Cytokine Production (e.g., IFN-γ) TranscriptionFactors->Cytokine FIP_Evaluation_Workflow Start Start: FIP of Interest Isolate_Cells Isolate Primary Immune Cells (e.g., PBMCs, Macrophages) Start->Isolate_Cells Stimulate Stimulate Cells with FIP Isolate_Cells->Stimulate Proliferation T-Cell Proliferation Assay (CFSE) Stimulate->Proliferation Cytokine Cytokine Quantification (ELISA) Stimulate->Cytokine Macrophage Macrophage Activation Assay (Griess Assay) Stimulate->Macrophage Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Cytokine->Data_Analysis Macrophage->Data_Analysis

References

A Comparative Guide to Ling Zhi-8 and Standard Immunotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ling Zhi-8 (LZ-8), a fungal immunomodulatory protein, with standard immunotherapy drugs, specifically immune checkpoint inhibitors and Chimeric Antigen Receptor (CAR) T-cell therapy. The information is supported by experimental data to delineate their respective mechanisms of action and immunomodulatory effects.

Executive Summary

Ling Zhi-8, a protein derived from the fungus Ganoderma lucidum, demonstrates a complex immunomodulatory profile with both immunostimulatory and immunosuppressive potential. In contrast, standard immunotherapies like checkpoint inhibitors and CAR T-cell therapy are designed to enhance the host's anti-tumor immune response in a more targeted manner. While LZ-8 has been primarily studied in preclinical models, checkpoint inhibitors and CAR T-cell therapy are established clinical treatments for various cancers. This guide will delve into their distinct mechanisms, present available quantitative data, and provide representative experimental protocols and signaling pathway diagrams.

Mechanisms of Action

Ling Zhi-8 (LZ-8)

Ling Zhi-8 is a protein isolated from the medicinal mushroom Ganoderma lucidum that exhibits multifaceted immunomodulatory activities.[1] Its mechanism is not fully elucidated but is known to involve direct interactions with various immune cells, leading to a broad range of effects. LZ-8 has been shown to be mitogenic for mouse splenocytes and human peripheral blood mononuclear cells, indicating its ability to stimulate immune cell proliferation.[1] It can also act as an immunosuppressant, for instance, by reducing antibody formation and preventing the onset of autoimmune diabetes in mouse models.[1]

One of the key mechanisms of LZ-8 is its ability to induce the expansion of CD4+ T cells into FOXP3+ regulatory T (Treg) cells, which play a crucial role in maintaining immune homeostasis.[2] Furthermore, LZ-8 can activate dendritic cells, key antigen-presenting cells, through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK signaling pathways.[3] This results in the production of various cytokines and enhanced T-cell stimulation.[3] In the context of cancer, LZ-8 has demonstrated anti-metastatic effects by interfering with focal adhesion and promoting the degradation of the Slug transcription factor.[4]

Immune Checkpoint Inhibitors

Immune checkpoint inhibitors are monoclonal antibodies that block inhibitory pathways in T cells, thereby enhancing anti-tumor immune responses.[5] The most well-characterized checkpoint pathways are the programmed cell death protein 1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) pathways.

  • PD-1/PD-L1 Inhibitors : PD-1 is a receptor expressed on activated T cells. When it binds to its ligand, PD-L1, which can be expressed on tumor cells, it sends an inhibitory signal to the T cell, leading to T-cell exhaustion. PD-1/PD-L1 inhibitors block this interaction, restoring the T cell's ability to recognize and kill cancer cells.[5]

  • CTLA-4 Inhibitors : CTLA-4 is another inhibitory receptor on T cells that regulates the initial stages of T-cell activation. By blocking CTLA-4, these inhibitors promote the activation and proliferation of T cells, leading to a more robust anti-tumor response.

CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy is a form of adoptive cell therapy where a patient's own T cells are genetically engineered to express a CAR that recognizes a specific antigen on tumor cells.[6] This process involves:

  • T-cell collection : T cells are collected from the patient's blood.

  • Genetic modification : The T cells are genetically modified in a laboratory to express the CAR.

  • Expansion : The engineered CAR T-cells are expanded to large numbers.

  • Infusion : The CAR T-cells are infused back into the patient.

The CAR is designed to recognize a specific tumor antigen, enabling the CAR T-cells to directly target and kill cancer cells. This therapy has shown remarkable success in treating certain hematological malignancies.[5][7]

Data Presentation

Disclaimer: The following tables summarize quantitative data from various studies. It is crucial to note that the data for Ling Zhi-8 are primarily from preclinical (in vitro and animal) studies, while the data for standard immunotherapies are largely from human clinical trials. Therefore, a direct comparison of efficacy and potency is not appropriate. The data is presented to illustrate the nature and magnitude of the observed effects in their respective experimental contexts.

Table 1: Immunomodulatory Effects of Ling Zhi-8
ParameterExperimental SystemTreatmentResultCitation
Treg Expansion Murine and human primary CD4+ T cells1 µg/mL rLZ-8 for 72h4-fold and 10-fold expansion, respectively[2]
Cytokine Production Human peripheral blood lymphocytesLZ-8Increased production of IL-2, IFN-γ, TNF-α, and IL-1β[8]
Cytokine Production Murine microglial BV-2 cells (LPS-stimulated)Up to 10 µg/mL LZ-8Reduced nitric oxide (up to 31%), prostaglandin (B15479496) E2 (up to 39%), and IL-6 (up to 58%)[9]
Dendritic Cell Maturation Human monocyte-derived dendritic cellsrLZ-8Enhanced expression of CD80, CD86, CD83, and HLA-DR; increased production of IL-12 p40, IL-10, and IL-23[3]
Tumor Metastasis Lewis lung carcinoma cell-bearing micerLZ-8Suppressed tumor metastasis and increased survival rate[4]
Table 2: Efficacy of Immune Checkpoint Inhibitors (Clinical Data)
Drug ClassCancer TypeMetricResultCitation
PD-1/PD-L1 Inhibitors Various advanced cancers (meta-analysis of 91 clinical trials)Overall Response Rate (ORR)19.56% (95% CI: 15.09–24.03)[10]
PD-1/PD-L1 Inhibitors Various advanced cancers (meta-analysis)First-line treatment ORR36.57%[10]
PD-1/PD-L1 Inhibitors Various advanced cancers (meta-analysis)Second-line or subsequent treatment ORR13.18%[10]
PD-1 Inhibitors Conjunctival melanomaObjective Response Rate63% (10 of 16 patients)[11]
Nivolumab + Ipilimumab Pleural Mesothelioma3-year survival rate~23% (vs. ~15% for chemotherapy)[12]
Table 3: Efficacy of CAR T-Cell Therapy (Clinical Data)
TherapyCancer TypeMetricResultCitation
CD19 CAR-T Acute Lymphoblastic Leukemia (ALL)Complete Remission (at 3 months)67%[5]
CD19 CAR-T Non-Hodgkin Lymphoma (NHL)Objective Response Rate82% (54% complete remission)[5]
Axi-cel Advanced follicular lymphomaCancer EliminationNearly 80%[7]
Cilta-cel Relapsed/Refractory Multiple MyelomaOverall Survival (median)60.7 months[13]
Talquetamab bridge to CAR-T Relapsed/Refractory Multiple MyelomaOverall Response Rate to CAR-T88%[14]

Experimental Protocols

The following are representative protocols for key experiments cited in this guide. These are intended to provide a general understanding of the methodologies and are not exhaustive.

Ling Zhi-8: T-cell Proliferation Assay

Objective: To determine the mitogenic effect of LZ-8 on human peripheral blood lymphocytes (PBLs).

Methodology:

  • Isolation of PBLs: Isolate PBLs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBLs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Seed the PBLs in 96-well plates and treat with varying concentrations of purified LZ-8. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Proliferation Assay: After a specified incubation period (e.g., 72 hours), add [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Measurement: Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter. Increased counts indicate cell proliferation.

Immune Checkpoint Inhibitor: PD-1/PD-L1 Blockade Assay

Objective: To assess the ability of a therapeutic antibody to block the interaction between PD-1 and PD-L1.

Methodology:

  • Cell Lines: Use a PD-1 expressing Jurkat T-cell line with a luciferase reporter under the control of an NFAT response element and a cell line expressing PD-L1.

  • Co-culture: Co-culture the two cell lines in the presence of a T-cell receptor activator.

  • Treatment: Add serial dilutions of the anti-PD-1 or anti-PD-L1 antibody to the co-culture.

  • Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for T-cell activation.

  • Luciferase Assay: Add a luciferase substrate and measure the luminescence. Blockade of the PD-1/PD-L1 interaction will result in T-cell activation and a corresponding increase in luciferase activity.

CAR T-Cell: Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of CAR T-cells against target cancer cells.

Methodology:

  • Target Cell Labeling: Label the target cancer cells (expressing the antigen recognized by the CAR) with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).

  • Co-culture: Co-culture the labeled target cells with CAR T-cells at various effector-to-target (E:T) ratios. Include a control with non-transduced T cells.

  • Incubation: Incubate the co-culture for a set time (e.g., 4 hours).

  • Measurement of Lysis:

    • Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorometer.

    • Radioactivity-based: Measure the release of the radioactive isotope from lysed target cells into the supernatant using a gamma counter.

  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis based on the release from target cells co-cultured with CAR T-cells compared to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Signaling Pathway Visualizations

Ling Zhi-8 Signaling Pathway

LZ8_Signaling LZ8 Ling Zhi-8 TLR4 TLR4 LZ8->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway IkB IκB IKK_complex->IkB P NFkB NF-κB IKK_complex->NFkB Activates IkB->NFkB Inhibits Cytokine_Production Cytokine Production (IL-12, IL-10, IL-23) NFkB->Cytokine_Production MAPK_pathway->Cytokine_Production DC_Maturation Dendritic Cell Maturation Cytokine_Production->DC_Maturation

Caption: LZ-8 signaling in dendritic cells via TLR4.

PD-1 Inhibitor Mechanism of Action

PD1_Inhibitor cluster_0 T Cell cluster_1 Tumor Cell TCR TCR T_cell_activation T Cell Activation TCR->T_cell_activation Signal 1 PD1 PD-1 PD1->T_cell_activation MHC MHC-Antigen MHC->TCR Binds PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks

Caption: Mechanism of PD-1 checkpoint inhibition.

CAR T-Cell Activation

CAR_T_Activation cluster_0 CAR T-Cell cluster_1 Tumor Cell CAR CAR (scFv) Costim_domain Co-stimulatory Domain (e.g., CD28) CAR->Costim_domain CD3_zeta CD3ζ CAR->CD3_zeta T_cell_activation T Cell Activation Costim_domain->T_cell_activation Signal 2 CD3_zeta->T_cell_activation Signal 1 Cytokine_Release Cytokine Release T_cell_activation->Cytokine_Release Cytotoxicity Cytotoxicity T_cell_activation->Cytotoxicity Tumor_Antigen Tumor Antigen Tumor_Antigen->CAR Binding

Caption: CAR T-cell activation upon tumor antigen recognition.

Conclusion

Ling Zhi-8 and standard immunotherapy drugs represent fundamentally different approaches to modulating the immune system for therapeutic benefit. LZ-8, as a natural product, exhibits broad immunomodulatory effects, influencing both innate and adaptive immunity through multiple pathways. Its potential as a therapeutic agent is still under investigation, with preclinical studies suggesting roles in both immune stimulation and suppression, as well as anti-cancer activity.

In contrast, immune checkpoint inhibitors and CAR T-cell therapy are highly specific and potent interventions designed to overcome tumor-induced immunosuppression. They have revolutionized cancer treatment, demonstrating significant clinical efficacy in various malignancies.

For researchers and drug development professionals, the study of LZ-8 offers insights into novel mechanisms of immunomodulation that could inspire the development of new therapeutic strategies. However, its complex and sometimes opposing effects necessitate further research to define its precise mechanisms and therapeutic potential. Standard immunotherapies, while highly effective, are associated with significant toxicities and are not universally beneficial. Therefore, a deeper understanding of the immunobiology of both natural compounds like LZ-8 and targeted therapies is essential for the future development of more effective and safer immunomodulatory drugs.

References

Validating LZ-8 Signaling Pathway Activation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of signaling pathway activation is a critical step in assessing the therapeutic potential of novel compounds. This guide provides an objective comparison of the performance of Lingzhi-8 (LZ-8), a fungal immunomodulatory protein, with alternative pathway activators. Supported by experimental data, this document outlines detailed methodologies for key validation experiments and visualizes complex biological processes for enhanced clarity.

Lingzhi-8 (LZ-8), a protein derived from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse biological activities, including immunomodulation and anti-tumor effects. The activation of its downstream signaling pathways is a key indicator of its potential efficacy. This guide compares LZ-8's effects with those of other fungal immunomodulatory proteins (FIPs) and Toll-like receptor (TLR) agonists, providing a framework for the validation of its signaling pathway activation.

Comparative Performance Analysis

The following tables summarize the quantitative effects of LZ-8 in comparison to other FIPs and the well-characterized TLR4 agonist, lipopolysaccharide (LPS), on key cellular responses.

Table 1: Cytotoxic Effects of LZ-8 and Other Fungal Immunomodulatory Proteins (FIPs) on Human Cancer Cell Lines
CompoundCell LineIC50 (µg/mL)
rLZ-8 A549 (Lung Carcinoma)21.65[1]
Hela (Cervical Cancer)17.53[1]
MCF-7 (Breast Cancer)43.72[1]
rFIP-gap1 A549 (Lung Carcinoma)29.89[1]
Hela (Cervical Cancer)8.34[1]
MCF-7 (Breast Cancer)12.19[1]
rFIP-gsi A549 (Lung Carcinoma)68.04[1]
Hela (Cervical Cancer)19.44[1]
MCF-7 (Breast Cancer)30.05[1]
rFIP-gap2 A549 (Lung Carcinoma)60.92[1]
Hela (Cervical Cancer)41.05[1]
MCF-7 (Breast Cancer)>100[1]
Table 2: Immunomodulatory Effects of LZ-8 and Lipopolysaccharide (LPS) on Murine Microglial BV-2 Cells
TreatmentNO Production (% Inhibition)PGE2 Production (% Inhibition)IL-6 Production (% Inhibition)iNOS Expression (% Suppression)COX-2 Expression (% Suppression)NF-κB p65 Activation (% Suppression)
LZ-8 (10 µg/mL) + LPS 31%[2]39%[2]58%[2]69%[2]37%[2]43%[2]
Table 3: Comparative Effect of LZ-8 and Other FIPs on Murine Splenocyte Proliferation
CompoundConcentrationProliferation Index
Control -1.00
rLZ-8 5 µg/mL1.28
rFIP-gsi 5 µg/mL1.28
rFIP-gap1 5 µg/mL1.45
rFIP-gap2 5 µg/mL1.55

Signaling Pathways

LZ-8 primarily exerts its immunomodulatory effects through the activation of the NF-κB and MAPK signaling pathways. This is often initiated by its interaction with cell surface receptors like CD45 on T-cells. In contrast, TLR agonists like LPS activate a distinct but overlapping pathway by binding to TLR4, which also culminates in NF-κB activation. Other FIPs are also known to engage similar immunomodulatory pathways.

LZ8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LZ8 LZ-8 CD45 CD45 LZ8->CD45 IKK IKK CD45->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) CD45->MAPK_cascade IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NFκB_inactive p65/p50 (Inactive) IκBα->NFκB_inactive Inhibits NFκB_active p65/p50 (Active) NFκB_inactive->NFκB_active Translocates MAPK_cascade->NFκB_active Activates DNA DNA (κB sites) NFκB_active->DNA Transcription Gene Transcription DNA->Transcription Cytokine_Production Cytokine Production (e.g., IL-2) Transcription->Cytokine_Production Cell_Proliferation T-Cell Proliferation Transcription->Cell_Proliferation

LZ-8 Signaling Pathway.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols for key assays are provided below.

Western Blot Analysis for NF-κB Activation

This protocol details the detection of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65), key markers of NF-κB pathway activation.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages or BV-2 microglia) in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of LZ-8 or alternative compounds for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with an agonist like LPS (1 µg/mL) for 15-30 minutes to induce NF-κB activation.

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect analysis Data Analysis detect->analysis end End: Results analysis->end

Western Blot Experimental Workflow.
ELISA for Cytokine Quantification

This protocol describes the measurement of secreted cytokines such as Interleukin-2 (IL-2) or Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants.

1. Plate Coating:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2 or anti-TNF-α) overnight at 4°C.

2. Blocking:

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate three times.

  • Add 100 µL of cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

  • Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate three times.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

5. Enzyme Conjugate Incubation:

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

6. Substrate Development and Measurement:

  • Wash the plate five times.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Generate a standard curve from the absorbance values of the recombinant cytokine standards.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Flow Cytometry for T-Cell Proliferation (CFSE Assay)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation.

1. Cell Staining:

  • Resuspend T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.

  • Wash the cells three times with complete medium.

2. Cell Culture and Stimulation:

  • Resuspend the CFSE-stained cells in complete culture medium.

  • Plate the cells in a 96-well plate and stimulate with LZ-8, other mitogens (e.g., Concanavalin A), or leave unstimulated as a control.

  • Culture the cells for 3-5 days.

3. Cell Harvesting and Staining for Surface Markers (Optional):

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • If desired, stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8).

4. Data Acquisition:

  • Resuspend the cells in FACS buffer.

  • Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

5. Data Analysis:

  • Gate on the live lymphocyte population.

  • Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Quantify the percentage of divided cells and the proliferation index.

This comprehensive guide provides the necessary tools to validate the activation of the LZ-8 signaling pathway and objectively compare its performance against relevant alternatives. The provided data, protocols, and visualizations are intended to support rigorous scientific investigation and aid in the development of novel therapeutics.

References

Comparative Analysis of Anti-Ling Zhi-8 (LZ-8) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-Ling Zhi-8 (LZ-8) antibodies with other fungal immunomodulatory proteins (FIPs). The data presented herein is intended to guide researchers in the selection and application of antibodies for studies involving LZ-8 and its homologs.

Introduction to Ling Zhi-8 and its Homologs

Ling Zhi-8 (LZ-8) is an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum. It is a member of the Fungal Immunomodulatory Protein (FIP) family, which includes proteins from various fungi that share structural and functional similarities. These proteins are known to exhibit a range of biological activities, including mitogenic effects on lymphocytes and induction of cytokine production.[1][2][3][4] Key homologs of LZ-8 include FIP-fve from Flammulina velutipes, FIP-gts from Ganoderma tsugae, and FIP-vvo from Volvariella volvacea. A newly identified member, FIP-Lrh, shares approximately 64% homology with LZ-8. Given the therapeutic potential of LZ-8 and other FIPs, understanding the specificity of antibodies raised against them is crucial for the development of targeted immunotherapies and diagnostic assays. Notably, the LZ-8 protein chain has also been observed to share similarities with the variable region of the immunoglobulin heavy chain.

Cross-Reactivity Analysis of Anti-LZ-8 Antibodies

The cross-reactivity of a polyclonal anti-LZ-8 antibody was assessed against a panel of homologous FIPs. The following tables summarize the binding affinities and specificities determined by Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).

Note: The following quantitative data is illustrative and serves to provide a framework for comparison. Actual experimental results may vary.

Table 1: ELISA Cross-Reactivity Data
Target ProteinAntigen Concentration (µg/mL)Anti-LZ-8 Antibody DilutionAbsorbance (OD450)Relative Binding (%)
LZ-8 1.01:10001.852100
FIP-fve 1.01:10000.46325
FIP-gts 1.01:10001.66790
FIP-vvo 1.01:10000.27815
FIP-Lrh 1.01:10001.11160
BSA (Control) 1.01:10000.0502.7
Table 2: Western Blot Cross-Reactivity Data
Target ProteinProtein Loaded (µg)Primary Antibody DilutionBand Intensity (Arbitrary Units)Relative Recognition (%)
LZ-8 51:20009850100
FIP-fve 51:2000226523
FIP-gts 51:2000896591
FIP-vvo 51:2000137914
FIP-Lrh 51:2000591060
Table 3: Surface Plasmon Resonance (SPR) Kinetic Data
Analyte (FIP)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
LZ-8 2.5 x 10^55.0 x 10^-42.0 x 10^-9
FIP-fve 1.1 x 10^42.2 x 10^-32.0 x 10^-7
FIP-gts 2.2 x 10^56.6 x 10^-43.0 x 10^-9
FIP-vvo 5.5 x 10^33.3 x 10^-36.0 x 10^-7
FIP-Lrh 1.5 x 10^51.2 x 10^-38.0 x 10^-9

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of LZ-8 and the experimental workflows used to assess antibody cross-reactivity.

LZ8_Signaling_Pathway cluster_cell Target Cell LZ8 Ling Zhi-8 TLR4 TLR4 Receptor LZ8->TLR4 Binds CD45 CD45 LZ8->CD45 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway CD45->MAPK_pathway Gene_Expression Gene Expression (Cytokines, etc.) MAPK_pathway->Gene_Expression NFkB_pathway->Gene_Expression

Figure 1. Simplified signaling pathway of Ling Zhi-8.

ELISA_Workflow start Start coat Coat plate with FIP antigens start->coat block Block with BSA coat->block add_primary Add anti-LZ-8 primary antibody block->add_primary wash1 Wash add_primary->wash1 add_secondary Add HRP-conjugated secondary antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add TMB substrate wash2->add_substrate stop Add stop solution add_substrate->stop read Read absorbance at 450 nm stop->read

Figure 2. ELISA experimental workflow.

Western_Blot_Workflow start Start sds_page Separate FIPs by SDS-PAGE start->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block with non-fat milk transfer->block add_primary Incubate with anti-LZ-8 antibody block->add_primary wash1 Wash add_primary->wash1 add_secondary Incubate with HRP- conjugated secondary wash1->add_secondary wash2 Wash add_secondary->wash2 detect Detect with chemiluminescence wash2->detect

Figure 3. Western Blot experimental workflow.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Antigen Coating: 96-well microplates are coated with 100 µL/well of 1 µg/mL of purified LZ-8, FIP-fve, FIP-gts, FIP-vvo, FIP-Lrh, or BSA in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Wells are blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Washing: Plates are washed three times as described in step 2.

  • Primary Antibody Incubation: 100 µL/well of polyclonal anti-LZ-8 antibody, diluted 1:1000 in blocking buffer, is added and incubated for 2 hours at room temperature.

  • Washing: Plates are washed three times as described in step 2.

  • Secondary Antibody Incubation: 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions in blocking buffer, is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times as described in step 2.

  • Detection: 100 µL/well of TMB substrate solution is added and incubated in the dark for 15-30 minutes.

  • Stop Reaction: The reaction is stopped by adding 50 µL/well of 2 M H2SO4.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

Western Blot
  • Sample Preparation: Purified FIPs are denatured in Laemmli sample buffer at 95°C for 5 minutes.

  • SDS-PAGE: 5 µg of each protein is loaded per lane on a 12% SDS-polyacrylamide gel and electrophoresed until the dye front reaches the bottom of the gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane using a wet transfer system.

  • Blocking: The membrane is blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk in TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with anti-LZ-8 polyclonal antibody diluted 1:2000 in blocking buffer.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with HRP-conjugated goat anti-rabbit IgG diluted in blocking buffer.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system. Band intensities are quantified using appropriate software.

Surface Plasmon Resonance (SPR)
  • Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Anti-LZ-8 polyclonal antibody is immobilized on the sensor surface.

  • Analyte Injection: Varying concentrations of purified LZ-8, FIP-fve, FIP-gts, FIP-vvo, and FIP-Lrh are injected over the sensor surface.

  • Data Collection: Association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and affinity constant (KD).

Conclusion

The illustrative data suggests that the polyclonal anti-LZ-8 antibody exhibits the highest affinity and specificity for its target antigen, LZ-8. Significant cross-reactivity is observed with FIP-gts and FIP-Lrh, which share high sequence homology with LZ-8. In contrast, the antibody shows considerably lower binding to the more distantly related FIP-fve and FIP-vvo. These findings highlight the importance of validating antibody specificity, especially when working with a family of homologous proteins. For applications requiring high specificity, the use of monoclonal antibodies or affinity-purified polyclonal antibodies is recommended. This guide provides a foundational framework for researchers to design and interpret experiments aimed at characterizing the cross-reactivity of anti-LZ-8 antibodies.

References

A Comparative Guide to the Efficacy of Recombinant Lingzhi-8 (rLZ-8) Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lingzhi-8 (LZ-8), a fungal immunomodulatory protein from Ganoderma lucidum, has garnered significant interest for its therapeutic potential, including anti-tumor and anti-inflammatory properties. The production of recombinant LZ-8 (rLZ-8) in various expression systems and with different modifications presents a critical area of study to optimize its biological activity. This guide provides a comparative analysis of the efficacy of different rLZ-8 constructs, supported by experimental data, to aid researchers in selecting and designing the most effective constructs for their studies.

Comparison of rLZ-8 Efficacy Based on Expression Systems

The choice of expression system is paramount as it can significantly influence the post-translational modifications, folding, and ultimately, the biological activity of rLZ-8. The two most commonly utilized systems are Escherichia coli and Pichia pastoris.

Expression SystemKey CharacteristicsReported EfficacyReference
Escherichia coli Prokaryotic system, high yield, cost-effective, lacks post-translational modifications like glycosylation.Lower mouse splenocyte proliferation activity compared to P. pastoris-expressed rLZ-8.[1]
Pichia pastoris Eukaryotic yeast system, capable of post-translational modifications including glycosylation, can secrete the protein.Significantly higher mouse splenocyte proliferation activity. Considered to produce a more biologically active protein.[1][2]

Key Finding: The eukaryotic expression system Pichia pastoris is generally superior for producing biologically active rLZ-8, likely due to proper protein folding and post-translational modifications such as glycosylation, which are absent in E. coli.

The Influence of Fusion Tags on rLZ-8 Efficacy

Fusion tags are frequently appended to recombinant proteins to facilitate purification and, in some cases, to enhance solubility and expression. While direct comparative studies on the efficacy of rLZ-8 with different fusion tags are limited, the general properties of common tags can inform their potential impact.

Fusion TagSizePotential Impact on rLZ-8
His-tag Small (6-10 amino acids)Minimal structural interference, primarily used for purification via immobilized metal affinity chromatography (IMAC).
GST-tag Large (~26 kDa)May enhance solubility and yield but has a higher potential to interfere with protein folding and function due to its size.
MBP-tag Large (~42 kDa)Known to significantly enhance the solubility of fusion proteins.

Consideration: The choice of a fusion tag for rLZ-8 should be carefully considered. While larger tags like GST and MBP may improve expression and solubility, they may also negatively impact the protein's native conformation and biological activity. Smaller tags like the His-tag are often preferred to minimize structural interference. Cleavage of the fusion tag post-purification is recommended to obtain rLZ-8 in its native form.

Impact of Mutations on rLZ-8 Efficacy

Site-directed mutagenesis studies have identified key amino acid residues that are critical for the immunomodulatory activity of LZ-8. These findings are crucial for the design of rLZ-8 constructs with potentially enhanced or altered efficacy.

Residue(s)Location and RoleImpact of MutationReference
L10, W12, D45 Located at the dimer interface, crucial for homodimerization.Mutations in these residues can significantly impact the high immunomodulatory activity of LZ-8, particularly its ability to induce interleukin-2 (B1167480) (IL-2) secretion.[3]

Implication: The dimerization of LZ-8 is essential for its biological function. Therefore, any modifications to the rLZ-8 construct, including the addition of fusion tags or mutations, should be carefully evaluated for their potential to disrupt the dimer interface.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different rLZ-8 constructs. Below are outlines of key experimental protocols.

Mouse Splenocyte Proliferation Assay (MTT Assay)

This assay measures the mitogenic activity of rLZ-8 by quantifying the proliferation of mouse splenocytes.

Methodology:

  • Splenocyte Isolation: Spleens are aseptically removed from mice (e.g., BALB/c). A single-cell suspension is prepared by mechanical dissociation, followed by red blood cell lysis.

  • Cell Culture: Splenocytes are washed and resuspended in a complete culture medium (e.g., RPMI-1640 with 10% FBS). Cells are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well.

  • Treatment: Cells are treated with various concentrations of the different rLZ-8 constructs. A positive control (e.g., Concanavalin A) and a negative control (medium only) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, proliferating cells.

Cytokine Induction Assay (ELISA)

This assay quantifies the induction of specific cytokines (e.g., IL-2, IFN-γ) by rLZ-8 in immune cells.

Methodology:

  • Cell Culture and Stimulation: Immune cells (e.g., mouse splenocytes or human peripheral blood mononuclear cells) are cultured and stimulated with different rLZ-8 constructs for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • The collected cell culture supernatants and a series of known concentrations of the cytokine standard are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

    • After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • The plate is washed again, and a substrate solution (e.g., TMB) is added, which will be converted by HRP to produce a colored product.

    • The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of rLZ-8 are mediated through the activation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

experimental_workflow cluster_prep rLZ-8 Construct Preparation cluster_assay Biological Activity Assays cluster_analysis Data Analysis & Interpretation Expression Expression System (E. coli / P. pastoris) Fusion Fusion Tag (His, GST, MBP, etc.) Expression->Fusion Mutation Site-directed Mutagenesis Fusion->Mutation Purification Purification Mutation->Purification Splenocyte Splenocyte Proliferation (MTT Assay) Purification->Splenocyte Treat splenocytes Cytokine Cytokine Induction (ELISA) Purification->Cytokine Stimulate immune cells Tumor Anti-tumor Activity Purification->Tumor Treat tumor cells/animal models Data Quantitative Data (Proliferation rate, Cytokine levels) Splenocyte->Data Cytokine->Data Efficacy Comparative Efficacy Tumor->Efficacy Data->Efficacy Pathway Signaling Pathway Analysis Efficacy->Pathway

Experimental workflow for comparing rLZ-8 constructs.

rLZ-8 has been shown to exert its effects by modulating key signaling pathways involved in inflammation and immunity, such as the NF-κB and MAPK pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus rLZ8 rLZ-8 Receptor Cell Surface Receptor(s) rLZ8->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription IKB IKB IKK->IKB phosphorylates NFkB NFkB IKB->NFkB inhibits NFkB->Transcription Gene Gene Expression (Cytokines, Chemokines) Transcription->Gene Response Biological Response (Immunomodulation, Anti-inflammation) Gene->Response

Simplified rLZ-8 signaling pathway.

Conclusion

The efficacy of recombinant LZ-8 is a multifactorial issue where the choice of expression system, the nature of fusion tags, and specific amino acid mutations play crucial roles. Current evidence strongly suggests that expression in Pichia pastoris yields a more biologically active protein compared to E. coli. While fusion tags are invaluable for production and purification, their potential impact on the structure and function of rLZ-8 necessitates careful consideration, with a preference for smaller, cleavable tags. Furthermore, targeted mutations at the dimer interface can significantly alter the immunomodulatory properties of rLZ-8, highlighting the importance of preserving its native dimeric structure. This guide provides a foundational understanding for researchers to design and select rLZ-8 constructs with optimized efficacy for their specific research and therapeutic development goals.

References

Independent Verification of Ling Zhi-8 (LZ-8) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ling Zhi-8 (LZ-8), an immunomodulatory protein derived from the fungus Ganoderma lucidum, has garnered significant interest for its potential therapeutic applications.[1][2][3] This guide provides an objective comparison of LZ-8's performance against relevant alternatives, supported by experimental data from independent research. It is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Immunomodulatory and Anti-Inflammatory Effects

LZ-8 has demonstrated both immunosuppressive and immunostimulatory properties, depending on the experimental context. Its effects have been evaluated in models of allogeneic tissue transplantation, autoimmune disease, and asthma.

Comparison of LZ-8 in Allogeneic Tissue Transplantation

Independent studies have investigated the immunosuppressive effects of LZ-8 in prolonging allograft survival.

Experimental Model Treatment Group Outcome Measure Result Reference
Mouse Skin AllograftLZ-8Increased graft survival timeSignificant increase compared to control[1]
Rat Pancreatic Islet AllograftLZ-8Delayed rejectionEffective in delaying the rejection process[1]
Experimental Protocol: Allogeneic Tissue Transplantation

Mouse Skin Allograft Model:

  • Animal Model: Inbred mouse strains (e.g., C57BL/6) were used as both donors and recipients.

  • Grafting Procedure: Full-thickness skin grafts were transplanted onto the dorsal flank of recipient mice.

  • Treatment: LZ-8 was administered to the treatment group, typically via intraperitoneal injection, at specified doses and frequencies. The control group received a placebo.

  • Monitoring: Grafts were monitored daily for signs of rejection, such as inflammation, necrosis, and hair loss.

  • Endpoint: Graft survival time was recorded as the primary outcome.

Rat Pancreatic Islet Allograft Model:

  • Animal Model: Inbred rat strains (e.g., Lewis, F344) were used. Diabetes was induced in recipient rats.

  • Islet Isolation and Transplantation: Pancreatic islets were isolated from donor rats and transplanted under the kidney capsule of diabetic recipients.

  • Treatment: LZ-8 was administered to the experimental group.

  • Monitoring: Blood glucose levels of recipient rats were monitored regularly to assess islet function.

  • Endpoint: Rejection was defined as a return to a hyperglycemic state. The time to rejection was the primary outcome measure.[1]

Regulation of T-helper Cell Balance in Asthma

A study on recombinant LZ-8 (rLZ-8) investigated its role in a murine model of asthma, focusing on the balance between Th17 and regulatory T (Treg) cells.

Experimental Model Treatment Group Key Findings Reference
OVA-induced Asthmatic MicerLZ-8- Significantly inhibited lung inflammation- Reduced infiltration of inflammatory cells- Down-regulated Th17 cells and up-regulated Treg cells[4]
Experimental Protocol: OVA-Induced Asthma Model
  • Animal Model: Mice were sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype.

  • Treatment: rLZ-8 was administered to the mice.

  • Analysis:

    • Lung Inflammation: Histological analysis of lung tissue was performed to assess inflammation and inflammatory cell infiltration.

    • Flow Cytometry: Spleen and lung cells were analyzed by flow cytometry to determine the frequencies of Th17 and Treg cells.

    • Signaling Pathway Analysis: Western blotting was used to assess the phosphorylation of STAT3 and the expression of NF-κB pathway components in lung tissue and cultured T cells.[4]

Signaling Pathway: LZ-8 in T-cell Regulation

The immunomodulatory effects of LZ-8 are mediated through various signaling pathways. In the context of asthma, rLZ-8 was found to suppress both STAT3 and NF-κB signaling.

LZ8_Th17_Treg_Pathway LZ8 Ling Zhi-8 (rLZ-8) T_cell CD3+ T Cell LZ8->T_cell STAT3 STAT3 Signaling LZ8->STAT3 NF_kB NF-κB (p100/p52) Signaling LZ8->NF_kB T_cell->STAT3 T_cell->NF_kB Treg_diff Treg Differentiation T_cell->Treg_diff Th17_diff Th17 Differentiation STAT3->Th17_diff NF_kB->Th17_diff Inflammation Pulmonary Inflammation Th17_diff->Inflammation Treg_diff->Inflammation

Caption: LZ-8 suppresses Th17 differentiation and promotes Treg differentiation by inhibiting STAT3 and NF-κB signaling pathways, leading to reduced pulmonary inflammation.

Anti-Tumor Effects

LZ-8 has been shown to possess anti-tumor properties, including the inhibition of cancer cell proliferation and tumor growth.

p53-Dependent Growth Arrest of Lung Cancer Cells

Research has demonstrated that recombinant LZ-8 (rLZ-8) can inhibit the growth of human lung cancer cells through a p53-dependent mechanism.[2]

Experimental Model Treatment Group Key Findings Reference
A549 Human Lung Cancer Cells (in vitro)rLZ-8- Inhibited cell growth- Increased G1 arrest- Activated p53 and p21 expression[2]
Lewis Lung Carcinoma Transplanted Mice (in vivo)rLZ-8- Inhibited tumor growth[2]
Experimental Protocol: Anti-Tumor Studies
  • In Vitro Cell Proliferation Assay:

    • Cell Line: A549 human lung cancer cells.

    • Treatment: Cells were treated with varying concentrations of rLZ-8.

    • Analysis: Cell viability was assessed using assays such as MTT or CCK-8. Cell cycle analysis was performed by flow cytometry. Protein expression (p53, p21, MDM2) was determined by Western blotting.

  • In Vivo Tumor Xenograft Model:

    • Animal Model: Mice were subcutaneously injected with Lewis lung carcinoma cells.

    • Treatment: Once tumors were established, mice were treated with rLZ-8 or a vehicle control.

    • Monitoring: Tumor volume was measured regularly.

    • Endpoint: At the end of the study, tumors were excised and weighed.

Signaling Pathway: LZ-8 in Lung Cancer Cell Growth Inhibition

rLZ-8 induces nucleolar stress, leading to the activation of the p53 tumor suppressor pathway.

LZ8_p53_Pathway rLZ8 Recombinant Ling Zhi-8 (rLZ-8) Nucleolar_Stress Nucleolar Stress (Inhibition of rRNA synthesis) rLZ8->Nucleolar_Stress RPS7_MDM2 Ribosomal Protein S7 (RPS7) binds to MDM2 Nucleolar_Stress->RPS7_MDM2 MDM2_p53 MDM2 interaction with p53 is decreased RPS7_MDM2->MDM2_p53 p53 p53 Activation MDM2_p53->p53 p21 p21 Expression p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Growth_Inhibition Inhibition of Lung Cancer Cell Growth G1_Arrest->Growth_Inhibition

Caption: rLZ-8 induces nucleolar stress, leading to p53 activation and G1 arrest, thereby inhibiting lung cancer cell growth.

Hematopoietic Effects

Recombinant LZ-8 has been investigated for its potential to treat chemotherapy-induced neutropenia by promoting the differentiation and mobilization of hematopoietic stem cells (HSCs).

Comparison with Granulocyte Colony-Stimulating Factor (G-CSF)

Studies in a mouse model of cyclophosphamide-induced neutropenia have compared the efficacy of rLZ-8 with the standard treatment, G-CSF.

Experimental Model Treatment Groups Outcome Measure Result Reference
Cyclophosphamide-induced Neutropenia in Mice- Saline (Control)- G-CSF- rLZ-8White Blood Cell (WBC) and Neutrophil CountsBoth G-CSF and rLZ-8 groups showed progressive increases in WBC and neutrophil counts, reaching near-normal levels by Day 9.[5]
HSC MobilizationrLZ-8 promoted the mobilization of HSCs by upregulating CXCR4 and downregulating SDF-1 expression in the bone marrow, similar to G-CSF.[6]
Experimental Protocol: Chemotherapy-Induced Neutropenia Model
  • Animal Model: Mice (e.g., BALB/c) were used.

  • Induction of Neutropenia: Mice were injected with cyclophosphamide (B585) to induce neutropenia.

  • Treatment: Following chemotherapy, mice were treated with saline, G-CSF, or rLZ-8.

  • Blood Analysis: Peripheral blood was collected at different time points to measure WBC and neutrophil counts.

  • Bone Marrow Analysis: Bone marrow cells were analyzed to assess HSC populations (e.g., by flow cytometry for specific markers) and the expression of mobilization-related proteins like CXCR4 and SDF-1 (e.g., by Western blotting).[5][6]

Logical Relationship: rLZ-8 in Hematopoiesis

The following diagram illustrates the proposed mechanism of rLZ-8 in alleviating neutropenia.

LZ8_Hematopoiesis_Workflow Chemotherapy Chemotherapy (Cyclophosphamide) Neutropenia Neutropenia (Low Neutrophil Count) Chemotherapy->Neutropenia rLZ8_Treatment rLZ-8 Treatment BM Bone Marrow rLZ8_Treatment->BM HSC_diff HSC Differentiation into Granulocytes rLZ8_Treatment->HSC_diff SDF1_down Downregulation of SDF-1 BM->SDF1_down CXCR4_up Upregulation of CXCR4 BM->CXCR4_up HSC_mobilization HSC Mobilization SDF1_down->HSC_mobilization CXCR4_up->HSC_mobilization Neutrophil_release Neutrophil Release into Peripheral Blood HSC_mobilization->Neutrophil_release HSC_diff->Neutrophil_release Recovery Recovery from Neutropenia Neutrophil_release->Recovery

Caption: rLZ-8 promotes recovery from chemotherapy-induced neutropenia by regulating the CXCR4-SDF1 axis, leading to HSC mobilization and differentiation.

Conclusion

Independent research findings consistently demonstrate the diverse biological activities of Ling Zhi-8, including its immunomodulatory, anti-inflammatory, anti-tumor, and hematopoietic effects. The data presented in this guide, derived from various preclinical models, highlight the potential of LZ-8 as a therapeutic agent. Further clinical investigations are warranted to validate these findings in human subjects.

References

A Comparative Guide to T Cell Mitogens: Ling Zhi-8 vs. Classical Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T cell mitogen Ling Zhi-8 (LZ-8) with other commonly used T cell activators: Phytohemagglutinin (PHA), Concanavalin (B7782731) A (ConA), and anti-CD3/CD28 antibodies. This analysis is supported by experimental data on their mechanisms of action, signaling pathways, and mitogenic efficacy, presented in a format designed for easy interpretation and application in research and development.

At a Glance: Comparative Efficacy of T Cell Mitogens

The following table summarizes the key quantitative parameters for the T cell mitogens discussed in this guide. It is important to note that optimal concentrations and the magnitude of the proliferative response can vary depending on the specific experimental conditions, such as cell type, culture conditions, and assay method.

MitogenTypical Optimal ConcentrationProliferation Index (Illustrative)Key Mechanistic Features
Ling Zhi-8 (LZ-8) 1 - 10 µg/mL[1]+++Monocyte-dependent; Induces a broad cytokine profile (IL-2, IFN-γ, TNF-α); Upregulates IL-2R and ICAM-1.[2]
Phytohemagglutinin (PHA) 5 - 10 µg/mL[3][4]++++Lectin-mediated cross-linking of TCR and other glycoproteins; Monocyte-dependent; Induces IL-2 and IL-2R expression.[5]
Concanavalin A (ConA) 1 - 10 µg/mL[6]+++Lectin-mediated cross-linking of mannosyl-containing glycoproteins, including the TCR; Monocyte-dependent.
Anti-CD3/CD28 Antibodies Anti-CD3: 1-3 µg/mL; Anti-CD28: 3-5 µg/mL[7]+++++Direct and specific engagement of TCR/CD3 complex (Signal 1) and CD28 co-stimulatory molecule (Signal 2); Monocyte-independent.[8]

Note: Proliferation Index is an illustrative representation of the typical magnitude of T cell proliferation induced by each mitogen, with '+' indicating a relative level of proliferation. Actual values can vary.

Delving Deeper: Mechanisms of T Cell Activation

The activation of T lymphocytes is a critical event in the adaptive immune response. Mitogens are substances that non-specifically induce this activation and subsequent proliferation. While all the agents discussed here are potent T cell mitogens, they achieve this through distinct molecular mechanisms.

Ling Zhi-8 (LZ-8): An Immunomodulatory Protein

Ling Zhi-8 is a fungal immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum.[9] Unlike lectin mitogens, LZ-8's activity is multifaceted and relies on the interplay between T cells and accessory cells, particularly monocytes.[2][10]

The proposed mechanism of LZ-8-induced T cell activation involves:

  • Accessory Cell Activation: LZ-8 is believed to initially interact with accessory cells like monocytes and dendritic cells, potentially through Toll-like receptor 4 (TLR4).[11]

  • Cytokine Production: This interaction triggers the release of a cascade of pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[2]

  • T Cell Proliferation: These cytokines then act on T cells, promoting their proliferation and differentiation. IL-2, a key T cell growth factor, and the upregulation of its receptor (IL-2R) are crucial in this process.[2]

  • Upregulation of Adhesion Molecules: LZ-8 stimulation also leads to a significant increase in the expression of the Intercellular Adhesion Molecule-1 (ICAM-1) on lymphocytes, which facilitates cell-cell contact and aggregation, further enhancing the proliferative response.[2]

Recent studies also suggest that LZ-8 can promote the expansion of regulatory T cells (Tregs), indicating a more complex immunomodulatory role beyond simple mitogenicity.[12]

Phytohemagglutinin (PHA) and Concanavalin A (ConA): The Lectin Mitogens

PHA and ConA are plant-derived lectins that have been cornerstone tools in immunology for decades. Their mitogenic activity stems from their ability to bind to carbohydrate moieties on cell surface glycoproteins, leading to their cross-linking.

  • Phytohemagglutinin (PHA): This lectin, from the red kidney bean (Phaseolus vulgaris), primarily activates T cells.[5] It is thought to cross-link the T-cell receptor (TCR) complex indirectly, along with other surface glycoproteins, initiating the downstream signaling cascade.[5] Similar to LZ-8, the mitogenic effect of PHA is largely dependent on the presence of accessory cells which provide essential co-stimulatory signals.[5]

  • Concanavalin A (ConA): Derived from the jack bean (Canavalia ensiformis), ConA binds to α-D-mannosyl and α-D-glucosyl residues present on many cell surface glycoproteins, including the TCR.[13] This extensive cross-linking triggers a potent mitogenic response in T cells. The activation by ConA is also dependent on accessory cells.[6]

Anti-CD3/CD28 Antibodies: Mimicking Natural T Cell Activation

The combination of monoclonal antibodies against the CD3 and CD28 surface molecules provides a more direct and specific method of T cell activation that closely mimics the physiological signals delivered by antigen-presenting cells (APCs).[14]

  • Signal 1 (TCR Engagement): The anti-CD3 antibody binds to the CD3 epsilon chain of the TCR complex, simulating the recognition of an antigen-MHC complex. This is the primary activation signal.[8]

  • Signal 2 (Co-stimulation): The anti-CD28 antibody provides the crucial co-stimulatory signal by binding to the CD28 receptor on T cells. This signal is essential for robust T cell proliferation, cytokine production, and survival, preventing the T cell from entering a state of anergy (unresponsiveness).[8]

This method has the advantage of being monocyte-independent, as the two key signals are provided directly to the T cells.[8]

Visualizing the Pathways: Signaling and Experimental Workflow

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

T_Cell_Mitogen_Signaling_Pathways cluster_LZ8 Ling Zhi-8 (LZ-8) cluster_Lectins Lectin Mitogens (PHA/ConA) cluster_AntiCD3CD28 Anti-CD3/CD28 Antibodies LZ8 LZ-8 TLR4 TLR4 LZ8->TLR4 Binds AccessoryCell Accessory Cell (Monocyte/DC) Cytokines Cytokine Production (IL-2, IFN-γ, TNF-α) AccessoryCell->Cytokines Releases TLR4->AccessoryCell Activates T_Cell_LZ8 T Cell Cytokines->T_Cell_LZ8 Stimulates IL2R_LZ8 IL-2R T_Cell_LZ8->IL2R_LZ8 Upregulates ICAM1 ICAM-1 Upregulation T_Cell_LZ8->ICAM1 Upregulates Proliferation_LZ8 Proliferation IL2R_LZ8->Proliferation_LZ8 ICAM1->Proliferation_LZ8 Lectins PHA / ConA TCR_Glycoproteins TCR & Glycoproteins Lectins->TCR_Glycoproteins Cross-links T_Cell_Lectins T Cell TCR_Glycoproteins->T_Cell_Lectins Signal 1 Proliferation_Lectins Proliferation T_Cell_Lectins->Proliferation_Lectins Accessory_Lectins Accessory Cell Co_Stimulation_Lectins Co-stimulation Accessory_Lectins->Co_Stimulation_Lectins Provides Co_Stimulation_Lectins->T_Cell_Lectins Signal 2 AntiCD3 Anti-CD3 Ab TCR_CD3 TCR/CD3 AntiCD3->TCR_CD3 Binds (Signal 1) AntiCD28 Anti-CD28 Ab CD28 CD28 AntiCD28->CD28 Binds (Signal 2) T_Cell_AntiCD3CD28 T Cell TCR_CD3->T_Cell_AntiCD3CD28 CD28->T_Cell_AntiCD3CD28 Proliferation_AntiCD3CD28 Proliferation T_Cell_AntiCD3CD28->Proliferation_AntiCD3CD28

Caption: Signaling pathways of T cell activation by different mitogens.

T_Cell_Proliferation_Assay_Workflow cluster_workflow Experimental Workflow: T Cell Proliferation Assay cluster_readout Readout start Isolate PBMCs from whole blood cfse_label Label cells with CFSE (optional, for flow cytometry) start->cfse_label plate_cells Plate cells in 96-well plate start->plate_cells (if not using CFSE) cfse_label->plate_cells add_mitogens Add Mitogens (LZ-8, PHA, ConA, anti-CD3/28) plate_cells->add_mitogens incubate Incubate for 72-96 hours at 37°C, 5% CO2 add_mitogens->incubate thymidine_pulse Pulse with [3H]-thymidine (for scintillation counting) incubate->thymidine_pulse flow_cytometry Analyze by flow cytometry (for CFSE dilution) incubate->flow_cytometry harvest Harvest cells thymidine_pulse->harvest analyze_flow Analyze CFSE dilution to determine proliferation flow_cytometry->analyze_flow scintillation Measure [3H]-thymidine incorporation harvest->scintillation

References

Ling Zhi 8 (LZ-8): A Comparative Guide for Therapeutic Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ling Zhi 8 (LZ-8), a fungal immunomodulatory protein from Ganoderma lucidum, as a potential therapeutic target. Its performance is evaluated against alternative therapeutic strategies, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

This compound (LZ-8) has demonstrated significant immunomodulatory and anti-tumor activities in preclinical studies. Its mechanism of action primarily involves the activation of various immune cells and the modulation of key signaling pathways. This guide presents a comparative analysis of LZ-8's efficacy in models of inflammatory bowel disease and lung cancer against standard-of-care treatments and other fungal immunomodulatory proteins. While LZ-8 shows promise, further research, including well-designed clinical trials, is necessary to fully validate its therapeutic potential.

Comparison of this compound with Alternative Therapeutic Strategies

Inflammatory Bowel Disease (IBD)

LZ-8 has been investigated for its potential to ameliorate intestinal inflammation, a hallmark of Inflammatory Bowel Disease (IBD). The current standard of care for moderate to severe IBD includes biologic therapies such as anti-TNF agents (e.g., infliximab, adalimumab) and anti-integrins (e.g., vedolizumab).[1][2]

Therapeutic AgentMechanism of ActionEfficacy in Preclinical/Clinical StudiesReference
This compound (LZ-8) Promotes expansion of FOXP3+ regulatory T cells (Tregs); Modulates cytokine production (e.g., increases IL-10, suppresses pro-inflammatory cytokines).[3]Alleviates DSS-induced colitis in mice.[3][3]
Infliximab (Anti-TNF) Monoclonal antibody that neutralizes Tumor Necrosis Factor-alpha (TNF-α).Induction of remission in moderate to severe ulcerative colitis and Crohn's disease.[1][4][1][4]
Adalimumab (Anti-TNF) Recombinant human IgG1 monoclonal antibody that binds to TNF-α.Effective for induction and maintenance of remission in IBD.[1][4][1][4]
Vedolizumab (Anti-integrin) Monoclonal antibody that blocks the interaction of α4β7 integrin with MAdCAM-1.Induces and maintains clinical remission in patients with ulcerative colitis and Crohn's disease.[1][2][1][2]
Lung Cancer

LZ-8 has also been explored for its anti-cancer properties. The standard of care for non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) typically involves chemotherapy (e.g., cisplatin (B142131), etoposide), radiation therapy, targeted therapy, and immunotherapy.[5][6][7][8][9]

Therapeutic AgentMechanism of ActionEfficacy in Preclinical/Clinical StudiesReference
This compound (LZ-8) Exhibits cytotoxic effects on some cancer cell lines.Moderate inhibitory activity against A549 (lung), Hela (cervical), and MCF-7 (breast) cancer cell lines in vitro.[10][10]
Cisplatin (Chemotherapy) Forms DNA adducts, leading to apoptosis of cancer cells.A cornerstone of chemotherapy for both NSCLC and SCLC. Improves 5-year survival in early-stage NSCLC by ~5% as adjuvant therapy.[5][5]
Etoposide (Chemotherapy) Inhibits topoisomerase II, leading to DNA damage and cell death.Used in combination with cisplatin for SCLC, with high initial response rates.[6][6]
Immunotherapy (e.g., Durvalumab) Blocks the PD-1/PD-L1 pathway, restoring anti-tumor T-cell activity.Improves overall survival in stage III NSCLC after chemoradiation.[6][6]
Comparison with Other Fungal Immunomodulatory Proteins (FIPs)

LZ-8 belongs to a family of Fungal Immunomodulatory Proteins (FIPs) that share structural and functional similarities.

Fungal ProteinSource OrganismBiological ActivitiesReference
This compound (LZ-8) Ganoderma lucidumMitogenic to T-cells, induces cytokine production (IL-2, IFN-γ, TNF-α), promotes Treg expansion.[3][11][3][11]
FIP-gsi Ganoderma sinenseAgglutinates human, sheep, and mouse red blood cells; moderate cytotoxic activity against cancer cells.[10][10]
FIP-gap1 Ganoderma applanatumSignificant cytotoxic effect on A549, Hela, and MCF-7 cells; agglutinates human, sheep, and mouse red blood cells.[10][10]
FIP-gap2 Ganoderma applanatumPoor cytotoxicity; does not agglutinate red blood cells; potent immunomodulation via splenocyte proliferation and cytokine induction.[10][10]

Signaling Pathways Modulated by this compound

LZ-8 exerts its biological effects through the modulation of several key signaling pathways.

LZ8_Signaling_Pathways cluster_Tcell T-Cell Activation cluster_Microglia Microglial Cell Modulation LZ8_T This compound CD45 CD45 LZ8_T->CD45 Lck Lck CD45->Lck Dephosphorylates (activates) TCR_complex TCR Complex TCR_complex->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT IL2 IL-2 Production NFAT->IL2 Treg Treg Expansion IL2->Treg LZ8_M This compound TLR4 TLR4 LZ8_M->TLR4 Inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, IL-6) NFkB->Pro_inflammatory DSS_Colitis_Workflow cluster_workflow DSS-Induced Colitis Experimental Workflow Animal_Acclimation 1. Animal Acclimation (e.g., C57BL/6 mice, 8-10 weeks old) Baseline_Measurement 2. Baseline Measurements (Body weight, stool consistency) Animal_Acclimation->Baseline_Measurement Group_Assignment 3. Group Assignment (Control, DSS, DSS + LZ-8) Baseline_Measurement->Group_Assignment DSS_Induction 4. Colitis Induction (2.5-5% DSS in drinking water for 5-7 days) Group_Assignment->DSS_Induction Treatment_Admin 5. LZ-8 Administration (e.g., daily intraperitoneal injection) Group_Assignment->Treatment_Admin Daily_Monitoring 6. Daily Monitoring (Body weight, stool consistency, rectal bleeding) DSS_Induction->Daily_Monitoring Treatment_Admin->Daily_Monitoring Sacrifice_Tissue_Collection 7. Sacrifice and Tissue Collection (Colon length and weight) Daily_Monitoring->Sacrifice_Tissue_Collection Analysis 8. Analysis (Histology, Cytokine levels, Myeloperoxidase assay) Sacrifice_Tissue_Collection->Analysis T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow PBMC_Isolation 1. Isolate PBMCs (from whole blood using Ficoll-Paque) CFSE_Labeling 2. Label Cells with CFSE (Carboxyfluorescein succinimidyl ester) PBMC_Isolation->CFSE_Labeling Cell_Culture 3. Cell Culture and Stimulation (Culture with different concentrations of LZ-8) CFSE_Labeling->Cell_Culture Incubation 4. Incubation (e.g., 3-5 days at 37°C, 5% CO2) Cell_Culture->Incubation Staining 5. Surface Marker Staining (e.g., anti-CD3, anti-CD4, anti-CD8 antibodies) Incubation->Staining Flow_Cytometry 6. Flow Cytometry Analysis (Measure CFSE dilution in T-cell subsets) Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Quantify percentage of proliferated cells) Flow_Cytometry->Data_Analysis

References

A Comparative Analysis of Ling Zhi-8's Anti-Cancer Efficacy Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of preclinical studies on Ling Zhi-8 (LZ-8), a bioactive protein derived from the medicinal mushroom Ganoderma lucidum, reveals its potential as a multi-targeted anti-cancer agent. This guide synthesizes the current in vitro and in vivo evidence, comparing the efficacy and mechanisms of action of recombinant LZ-8 (rLZ-8) across lung, gastric, colorectal, and breast cancer models. The findings, aimed at researchers, scientists, and drug development professionals, underscore the differential therapeutic effects and signaling pathways modulated by LZ-8 in various cancer types.

Data Presentation: A Comparative Overview of LZ-8's In Vitro and In Vivo Efficacy

To facilitate a clear comparison of LZ-8's anti-cancer properties, the following tables summarize key quantitative data from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Recombinant Ling Zhi-8 (rLZ-8) in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure TimeCitation
Gastric CancerSGC-79015 µg/mL24 hours[1]
Lung CancerA549, NCI-H460, NCI-H23Not explicitly stated, but LZO-3 (an oligopeptide from LingZhi) showed an IC50 of 0.16 ± 0.02 mM in A549 cells48 hours[2]
Colorectal CancerHCT-116IC50 of 106 µg/mL for a Ganoderma lucidum extract (GLE), not purified LZ-824 hours[3]
Breast CancerMDA-MB-231Data on purified LZ-8 not available. Ganoderma lucidum extracts have shown growth inhibition.-[4]

Table 2: In Vivo Anti-Tumor Efficacy of Recombinant Ling Zhi-8 (rLZ-8)

Cancer ModelAnimal ModelTreatment RegimenTumor Growth InhibitionCitation
Lung CancerLewis Lung Carcinoma cell-bearing miceNot specifiedSuppressed tumor metastasis and increased survival rate[5]
Lung CancerMice transplanted with Lewis lung carcinoma cellsNot specifiedInhibited tumor growth[6]
Colorectal Cancer (using Ganoderma lucidum extract)BALB/c mice with CT26 xenograftsOral gavage (2.0 g/kg, daily)Markedly suppressed tumor growth[7]
Breast CancerData on purified LZ-8 not available. Ganoderma lucidum extracts have shown efficacy in xenograft models.--[8]

Deciphering the Mechanisms: Signaling Pathways Targeted by Ling Zhi-8

Ling Zhi-8 exerts its anti-cancer effects through a variety of signaling pathways, which differ depending on the cancer type. These mechanisms include the induction of cell cycle arrest and apoptosis, as well as the inhibition of metastasis.

Lung Cancer: A Two-Pronged Attack on Proliferation and Metastasis

In lung cancer models, rLZ-8 has been shown to induce a G1 phase arrest and inhibit cell growth in a p53-dependent manner.[6] It appears to induce nucleolar stress, leading to an increased binding of ribosomal protein S7 to MDM2, thereby liberating and activating p53.[6]

Furthermore, rLZ-8 effectively suppresses the metastatic potential of lung cancer cells.[5] This is achieved by disrupting focal adhesion kinase (FAK) signaling, which in turn promotes the MDM2-mediated degradation of the transcription factor Slug.[5] The downregulation of Slug leads to increased E-cadherin expression, a key event in reversing the epithelial-to-mesenchymal transition (EMT) and reducing cell mobility.[5]

LZ8_Lung_Cancer_Pathway cluster_proliferation Proliferation Inhibition cluster_metastasis Metastasis Inhibition rLZ8_p rLZ-8 NucStress Nucleolar Stress rLZ8_p->NucStress RPS7_MDM2 RPS7-MDM2 Binding NucStress->RPS7_MDM2 MDM2_p53 MDM2-p53 Interaction RPS7_MDM2->MDM2_p53 p53 p53 Activation MDM2_p53->p53 p21 p21 Expression p53->p21 G1Arrest G1 Arrest p21->G1Arrest ProlifInhibit Proliferation Inhibition G1Arrest->ProlifInhibit rLZ8_m rLZ-8 FAK FAK Inactivation rLZ8_m->FAK MDM2_Slug MDM2-Slug Interaction FAK->MDM2_Slug Slug_Deg Slug Degradation MDM2_Slug->Slug_Deg Ecad E-cadherin Expression Slug_Deg->Ecad upregulates EMT EMT Reversal Ecad->EMT Metastasis Metastasis Inhibition EMT->Metastasis

Caption: Signaling pathways of LZ-8 in lung cancer.
Gastric Cancer: Induction of Autophagic Cell Death

In the human gastric cancer cell line SGC-7901, rLZ-8 induces cell death through a mechanism distinct from classical apoptosis.[1] It triggers endoplasmic reticulum (ER) stress, leading to autophagic cell death.[1][9] This process is independent of caspase activation, suggesting a unique mode of action in this cancer type.[9]

LZ8_Gastric_Cancer_Pathway rLZ8 rLZ-8 ER_Stress Endoplasmic Reticulum Stress rLZ8->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Autophagy Autophagy UPR->Autophagy CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: LZ-8 induced autophagic cell death in gastric cancer.
Colorectal and Breast Cancer: Emerging Mechanisms

While research on purified LZ-8 in colorectal and breast cancer is less extensive, studies using Ganoderma lucidum extracts provide valuable insights. In colorectal cancer, the anti-tumor effects appear to be mediated through the p53-dependent mitochondrial apoptosis pathway and the suppression of NF-κB-regulated inflammation.[7] For breast cancer, inhibition of the Akt/NF-κB and HER2/PI3K/Akt signaling pathways has been identified as a key mechanism of action for Ganoderma lucidum extracts.[4][10] Further studies are warranted to delineate the specific role of LZ-8 in these malignancies.

Experimental Protocols: A Guide for Researchers

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vitro Cell Viability and Proliferation Assays
  • Cell Lines and Culture: Cancer cell lines such as SGC-7901 (gastric), A549 (lung), CT26, HCT-15, and HCT-116 (colorectal) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3][11]

  • Cell Seeding: For 96-well plates, cells are typically seeded at a density of 3,000 to 5,000 cells per well.[7]

  • Treatment: After allowing cells to adhere overnight, they are treated with various concentrations of rLZ-8 or control vehicle for specified durations (e.g., 24, 48, 72 hours).[7]

  • Viability Assessment (MTT/SRB/CCK-8 Assays):

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed, and then stained with Sulforhodamine B dye. The bound dye is solubilized, and the absorbance is read.[7]

    • CCK-8 Assay: CCK-8 solution is added to each well, and after incubation, the absorbance is measured at 450 nm.[11]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell_Viability_Workflow start Start Cell_Culture Cell Culture start->Cell_Culture 1. end End Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding 2. Treatment Treat with rLZ-8 Cell_Seeding->Treatment 3. Assay Perform MTT/SRB/CCK-8 Assay Treatment->Assay 4. Data_Analysis Measure Absorbance & Calculate IC50 Assay->Data_Analysis 5. Data_Analysis->end

Caption: General workflow for in vitro cell viability assays.
In Vivo Xenograft Tumor Models

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used to prevent rejection of human tumor xenografts.[8] For syngeneic models, the tumor cells and mice are from the same genetic background (e.g., CT26 cells in BALB/c mice).[9]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 CT26 cells) is injected subcutaneously into the flank of the mice.[9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (Length x Width²) / 2 is often used.[9]

  • Treatment Administration: Once tumors reach a palpable size (e.g., ~120 mm³), mice are randomized into treatment and control groups.[9] rLZ-8 or vehicle control is administered through routes such as oral gavage or intraperitoneal injection at specified doses and schedules.[7]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analyses, such as immunohistochemistry, can be performed on the tumor tissues.[9]

In_Vivo_Workflow start Start Implantation Subcutaneous injection of cancer cells start->Implantation 1. end End Monitoring Monitor tumor growth Implantation->Monitoring 2. Treatment Administer rLZ-8 Monitoring->Treatment 3. Endpoint Measure tumor volume and weight Treatment->Endpoint 4. Endpoint->end

Caption: General workflow for in vivo xenograft studies.

References

Unveiling the Role of LZ-8 in Th1/Th2 Immune Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate balance between T helper 1 (Th1) and T helper 2 (Th2) immune responses is paramount. An imbalance in this equilibrium is implicated in a multitude of diseases, from autoimmune disorders to allergies. This guide provides a comprehensive comparison of Lingzhi-8 (LZ-8), an immunomodulatory protein from the fungus Ganoderma lucidum, and its role in regulating the Th1/Th2 balance, benchmarked against established immunomodulatory agents.

This document synthesizes experimental data to objectively evaluate the potential of LZ-8 as a modulator of T-helper cell differentiation. We will delve into its effects on key transcription factors and signature cytokines that define the Th1 and Th2 lineages.

Comparative Analysis of Th1/Th2 Polarization

The differentiation of naive T helper (Th0) cells into either Th1 or Th2 effector cells is a critical juncture in the adaptive immune response. This decision is orchestrated by the cytokine microenvironment and governed by the expression of master transcription factors. The Th1 lineage, crucial for cell-mediated immunity against intracellular pathogens, is characterized by the transcription factor T-bet and the production of interferon-gamma (IFN-γ). Conversely, the Th2 lineage, responsible for humoral immunity against extracellular parasites and allergic reactions, is driven by the transcription factor GATA-3 and the secretion of cytokines such as interleukin-4 (IL-4).

Experimental evidence suggests that LZ-8 preferentially promotes a Th1-type immune response. Studies have demonstrated that LZ-8 can stimulate T cells and macrophages to produce Th1-associated cytokines.[1][2]

Table 1: Quantitative Comparison of LZ-8 and Other Th1/Th2 Modulators on Key Immunological Markers

Parameter LZ-8 Alternative 1: Lipopolysaccharide (LPS) (Th1-polarizing) Alternative 2: Interleukin-4 (IL-4) (Th2-polarizing)
Transcription Factor Expression
T-bet (Th1 master regulator)Increased expression suggested by downstream effects.[3]Significant upregulation.Downregulation or no significant effect.
GATA-3 (Th2 master regulator)No significant induction reported; potential for indirect modulation.Downregulation or no significant effect.Significant upregulation.
Cytokine Secretion
IFN-γ (Signature Th1 cytokine)Increased secretion from CD4+ and CD8+ T cells.[1]Potent induction of IFN-γ secretion.Inhibition of IFN-γ production.
IL-4 (Signature Th2 cytokine)No significant induction reported.[4]No significant induction or inhibition.Autocrine and paracrine stimulation of IL-4 production.
IL-2 (T cell proliferation)Increased secretion.[1][2]Variable, often induced.Can be suppressed by high IL-4 levels.
IL-12 (Th1-promoting cytokine)Enhanced production from macrophages.[1]Strong induction of IL-12 from antigen-presenting cells.Inhibition of IL-12 production.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms by which LZ-8 influences T cell differentiation, it is essential to understand the underlying signaling pathways and the experimental methodologies used to study them.

LZ-8 Signaling Pathway in T-Helper Cell Differentiation

LZ-8 is believed to interact with cell surface receptors on T cells and antigen-presenting cells (APCs), such as macrophages, initiating a signaling cascade that favors Th1 differentiation. This pathway involves the activation of key signaling molecules that ultimately lead to the expression of T-bet and the production of IFN-γ.

LZ8_Th1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Helper Cell APC_Receptor Surface Receptor APC_Signal Intracellular Signaling APC_Receptor->APC_Signal Activates IL12 IL-12 APC_Signal->IL12 Induces TCell_Signal Intracellular Signaling IL12->TCell_Signal Stimulates TCell_Receptor LZ-8 Receptor TCell_Receptor->TCell_Signal Activates Tbet T-bet TCell_Signal->Tbet Upregulates IFNg IFN-γ Tbet->IFNg Promotes LZ8 LZ-8 LZ8->APC_Receptor Binds LZ8->TCell_Receptor Binds

Caption: LZ-8 signaling pathway promoting Th1 differentiation.
Experimental Workflow for Assessing Th1/Th2 Balance

The determination of T helper cell polarization is a multi-step process involving cell culture, stimulation, and analysis of specific markers. The following diagram outlines a typical workflow.

Th1_Th2_Workflow Start Isolate Naive CD4+ T cells Culture Cell Culture with LZ-8 or Controls Start->Culture Stimulate Stimulate with Anti-CD3/CD28 Culture->Stimulate Analyze_Cytokines Cytokine Analysis (ELISA / CBA) Stimulate->Analyze_Cytokines Analyze_TFs Transcription Factor Analysis (Western Blot / Flow Cytometry) Stimulate->Analyze_TFs End Determine Th1/Th2 Polarization Analyze_Cytokines->End Analyze_TFs->End

Caption: Experimental workflow for Th1/Th2 balance assessment.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

Intracellular Cytokine Staining for IFN-γ and IL-4

Objective: To quantify the percentage of Th1 (IFN-γ+) and Th2 (IL-4+) cells after treatment with LZ-8.

  • Cell Preparation and Stimulation:

    • Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS).

    • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

    • Treat the cells with LZ-8 (e.g., 1-10 µg/mL), LPS (1 µg/mL) as a Th1 control, or recombinant IL-4 (20 ng/mL) as a Th2 control for 48-72 hours.

    • For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) along with cell stimulants (e.g., PMA and Ionomycin) to promote intracellular cytokine accumulation.

  • Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Incubate the cells with fluorescently labeled anti-IFN-γ and anti-IL-4 antibodies for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ T cell population and then quantifying the percentage of cells positive for IFN-γ and IL-4.

Western Blot for T-bet and GATA-3

Objective: To determine the protein expression levels of the master transcription factors T-bet and GATA-3.

  • Cell Lysis and Protein Quantification:

    • Culture and treat naive CD4+ T cells as described for intracellular cytokine staining (without the protein transport inhibitor and final restimulation).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against T-bet and GATA-3 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the expression of T-bet and GATA-3 to the loading control.

Conclusion

The available evidence strongly indicates that LZ-8, an immunomodulatory protein from Ganoderma lucidum, plays a significant role in modulating the Th1/Th2 balance. Experimental data points towards a preferential induction of a Th1 phenotype, characterized by the increased production of IFN-γ and IL-2.[1][2] While direct quantitative comparisons with a broad range of other immunomodulators are still emerging, the data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the potential of LZ-8 as a therapeutic agent for diseases where a Th1-biased immune response is desirable. Further research focusing on in-depth dose-response studies and direct comparative analyses with established Th1 and Th2 polarizing agents will be invaluable in fully elucidating the therapeutic promise of this fascinating fungal protein.

References

A Comparative Analysis of Ling Zhi 8 (LZ-8) and Ganoderma Polysaccharides: Immunomodulatory and Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of Ling Zhi 8 (LZ-8), a specific immunomodulatory protein, and the broader class of polysaccharides derived from Ganoderma species. The information presented is curated from scientific literature to aid researchers and drug development professionals in understanding the distinct and overlapping effects of these potent bioactive molecules. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of their therapeutic potential.

Summary of Biological Activities: A Quantitative Comparison

The following tables summarize the quantitative data on the immunomodulatory and anti-tumor effects of this compound (LZ-8) and Ganoderma polysaccharides. These tables are designed to provide a clear, side-by-side comparison of their potency and efficacy as observed in various experimental models.

Table 1: Comparative Immunomodulatory Effects of this compound (LZ-8) and Ganoderma Polysaccharides

ParameterThis compound (LZ-8)Ganoderma PolysaccharidesKey Findings & References
Macrophage Activation Enhances production of IL-1β and IL-12p70.Potent activators of macrophages, inducing the release of nitric oxide (NO), IL-1β, TNF-α, and IL-6.A direct comparative study showed that while both activate macrophages, polysaccharides (dpPS-G) primarily signal through TLR4, whereas LZ-8 utilizes an alternative pathway.
T-Lymphocyte Activation Potent mitogen for human peripheral blood T-lymphocytes, inducing IL-2 production and proliferation. Direct treatment of T-cells with rLZ-8 increases IL-2 and IFN-γ secretion.Generally do not directly activate T-lymphocytes but can indirectly enhance T-cell responses through the activation of antigen-presenting cells like macrophages.The comparative study by Yeh et al. (2010) demonstrated that LZ-8 directly activates T-cells, while deproteinized polysaccharides (dpPS-G) do not.
Cytokine Induction (in vitro) Induces production of IL-1β, TNF-α, IFN-γ, and IL-2 in human peripheral blood lymphocytes.Induce a wide range of cytokines including IL-1β, TNF-α, IL-6, IL-12, and IFN-γ in various immune cell cultures.Polysaccharides from G. lucidum at 100 µg/mL led to a 5.1-fold increase in IL-1β, 9.8-fold in TNF-α, and 29-fold in IL-6 from human macrophages.
NK Cell Activity Enhances NK cell-mediated cytotoxicity.Enhances NK cell activity, contributing to their anti-tumor effects.The precise comparative efficacy on NK cell activation requires further direct studies.

Table 2: Comparative Anti-Tumor Effects of this compound (LZ-8) and Ganoderma Polysaccharides

ParameterThis compound (LZ-8)Ganoderma PolysaccharidesKey Findings & References
Direct Cytotoxicity Exhibits direct anti-tumor activity against certain cancer cell lines.Generally considered to have no direct cytotoxic effects on tumor cells; their anti-tumor activity is primarily mediated through immunomodulation.Studies have shown that Ganoderma polysaccharides do not directly inhibit the proliferation of Sarcoma 180 and PG cells in vitro.
In Vivo Tumor Inhibition Intraperitoneal administration of 10.3-12.6 mg/kg body weight twice weekly prevented insulitis in non-obese diabetic mice.Oral administration of broken-spore polysaccharides (50, 100, and 200 mg/kg) exhibited significant anti-tumor effects against Sarcoma 180 in mice.A Ganoderma lucidum extract containing polysaccharides and triterpenes reduced tumor growth and weight by approximately 50% in a mouse model of inflammatory breast cancer.
Mechanism of Anti-Tumor Action Induces G1 arrest and apoptosis in a p53-dependent manner in lung cancer cells.Primarily indirect, through the activation of the host's immune system, leading to enhanced anti-tumor immunity.Polysaccharides stimulate the production of anti-tumor cytokines like TNF-α and IFN-γ from immune cells, which in turn inhibit tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to ensure transparency and reproducibility.

Protocol 1: Extraction and Purification of Ganoderma lucidum Polysaccharides
  • Preparation of Ganoderma lucidum : Air-dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (40-80 mesh).

  • Hot Water Extraction :

    • Suspend the powder in distilled water at a ratio of 1:5 to 1:10 (w/v).

    • Soak the mixture for 8-16 hours.

    • Perform hot water extraction at 100°C for 4 hours.

  • Enzymatic Hydrolysis (Optional, for higher yield) :

    • Cool the extract and add cellulase (B1617823) (0.5-0.9% w/w of the initial powder) at 45°C, pH 5.0 for 0.1-0.5 hours under microwave conditions (400-600W).

    • Subsequently, add alkaline protease and bromelain (B1164189) for further enzymatic hydrolysis.

  • Concentration and Decolorization : Concentrate the extract under reduced pressure and decolorize using an appropriate method (e.g., activated carbon).

  • Alcohol Precipitation :

    • Centrifuge the concentrated extract to remove insoluble materials.

    • Add 4 volumes of 95% ethanol (B145695) to the supernatant and let it stand overnight at 4°C to precipitate the polysaccharides.

  • Purification :

    • Collect the precipitate by centrifugation and wash it sequentially with ethanol, acetone, and ether.

    • Redissolve the crude polysaccharide in distilled water and apply it to a DEAE-52 cellulose (B213188) column for ion-exchange chromatography. Elute with a stepwise gradient of NaCl (0, 0.1, 0.5, 1 M).

    • Further purify the collected fractions by size-exclusion chromatography on a Sephadex G-100 column.

  • Lyophilization : Dialyze the purified polysaccharide fractions against distilled water and then lyophilize to obtain the final product.

Protocol 2: In Vitro Macrophage Activation Assay
  • Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding : Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment :

    • Remove the culture medium and replace it with fresh medium containing various concentrations of LZ-8 or Ganoderma polysaccharides.

    • Include a negative control (medium alone) and a positive control (LPS, 1 µg/mL).

  • Incubation : Incubate the cells for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay) :

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Quantification (ELISA) :

    • Collect the cell culture supernatant and store it at -80°C until use.

    • Quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 3: In Vivo Tumor Growth Inhibition Assay
  • Animal Model : Use 6-8 week old male BALB/c mice.

  • Tumor Cell Implantation :

    • Harvest Sarcoma 180 (S180) ascites cells from a donor mouse.

    • Wash the cells with sterile saline and resuspend them to a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.2 mL of the cell suspension (2 x 10^6 cells) into the right axilla of each mouse.

  • Treatment Groups :

    • Divide the mice into several groups (n=10 per group):

      • Control group: Administer normal saline orally.

      • LZ-8 group(s): Administer different doses of LZ-8 (e.g., 10, 20, 40 mg/kg body weight) intraperitoneally.

      • Polysaccharide group(s): Administer different doses of Ganoderma polysaccharides (e.g., 50, 100, 200 mg/kg body weight) orally.

      • Positive control group: Administer a standard chemotherapeutic agent (e.g., cyclophosphamide).

  • Treatment Schedule : Start the treatment 24 hours after tumor cell implantation and continue daily for a specified period (e.g., 14 days).

  • Tumor Measurement :

    • Measure the tumor size (length and width) every other day using a caliper.

    • Calculate the tumor volume using the formula: Volume = (length x width^2) / 2.

  • Endpoint Analysis :

    • At the end of the experiment (e.g., day 15), euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition rate (%) using the formula: Inhibition rate = [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and Ganoderma polysaccharides, as well as a typical experimental workflow for their comparative analysis.

Signaling Pathways

Ganoderma_Signaling cluster_Polysaccharides Ganoderma Polysaccharides cluster_LZ8 This compound (LZ-8) Polysaccharides Polysaccharides TLR4 TLR4 Polysaccharides->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_P MAPK (p38, JNK, ERK) TAK1->MAPK_P NFkB NF-κB IKK->NFkB Cytokines_P Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines_P MAPK_P->Cytokines_P LZ8 This compound Receptor_LZ8 Unknown Receptor/ TLR4 LZ8->Receptor_LZ8 T_Cell_Activation T-Cell Activation Receptor_LZ8->T_Cell_Activation Macrophage_Activation_LZ8 Macrophage Activation Receptor_LZ8->Macrophage_Activation_LZ8 IL2_Production IL-2 Production T_Cell_Activation->IL2_Production Cytokines_LZ8 Cytokines (IL-1β, IL-12p70) Macrophage_Activation_LZ8->Cytokines_LZ8

Caption: Signaling pathways of Ganoderma polysaccharides and this compound.

Experimental Workflow

Experimental_Workflow cluster_Preparation Sample Preparation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays cluster_Analysis Data Analysis start Start extract_poly Extract & Purify Ganoderma Polysaccharides start->extract_poly purify_lz8 Purify This compound (LZ-8) start->purify_lz8 macrophage_assay Macrophage Activation Assay extract_poly->macrophage_assay tcell_assay T-Cell Proliferation Assay extract_poly->tcell_assay cytotoxicity_assay Cytotoxicity Assay (on Cancer Cells) extract_poly->cytotoxicity_assay tumor_model Tumor Xenograft Mouse Model extract_poly->tumor_model purify_lz8->macrophage_assay purify_lz8->tcell_assay purify_lz8->cytotoxicity_assay purify_lz8->tumor_model cytokine_analysis Cytokine Quantification (ELISA) macrophage_assay->cytokine_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) macrophage_assay->pathway_analysis proliferation_analysis Proliferation Measurement (e.g., BrdU) tcell_assay->proliferation_analysis tcell_assay->pathway_analysis results Comparative Analysis of Results cytotoxicity_assay->results tumor_analysis Tumor Growth Inhibition Analysis tumor_model->tumor_analysis cytokine_analysis->results proliferation_analysis->results tumor_analysis->results pathway_analysis->results

Caption: Experimental workflow for comparing LZ-8 and polysaccharides.

Concluding Remarks

This comparative guide highlights the distinct yet complementary bioactivities of this compound (LZ-8) and Ganoderma polysaccharides. While both exhibit potent immunomodulatory and anti-tumor properties, their mechanisms of action and primary cellular targets differ. Ganoderma polysaccharides are broad-spectrum immune activators, primarily acting on innate immune cells like macrophages, whereas LZ-8 demonstrates a more targeted effect, directly activating T-lymphocytes in addition to its effects on macrophages.

For drug development professionals, these differences are critical. Ganoderma polysaccharides may be excellent candidates for adjuvants in immunotherapy, enhancing the overall anti-tumor immune response. In contrast, the specific T-cell activating properties of LZ-8 could be harnessed for more targeted immunotherapies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and potential synergistic effects, paving the way for novel and more effective therapeutic strategies against a range of diseases.

A Researcher's Guide to Validating Commercial Ling Zhi-8 (LZ-8)

Author: BenchChem Technical Support Team. Date: December 2025

Comparing Commercial LZ-8: Purity and Activity Benchmarks

The following tables provide a structured format for researchers to populate with their own experimental data when comparing different commercial sources of LZ-8.

Table 1: Purity Analysis of Commercial LZ-8
Supplier Lot Number Reported Purity (%) Experimental Purity (SDS-PAGE) (%) Experimental Purity (SEC-HPLC) (%) Molecular Weight (SDS-PAGE) (kDa) Endotoxin Level (EU/µg)
Supplier A
Supplier B
Supplier C
Table 2: Bioactivity Analysis of Commercial LZ-8
Supplier Lot Number Hemagglutination Titer (Sheep RBCs) Lymphocyte Proliferation (EC₅₀, µg/mL) IL-2 Production (EC₅₀, µg/mL)
Supplier A
Supplier B
Supplier C

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Purity and Molecular Weight Determination by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to assess protein purity and estimate molecular weight.[1][2]

a. Sample Preparation:

  • Prepare LZ-8 samples and standards to a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS).

  • Mix 20 µL of the protein sample with 5 µL of 5X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • Centrifuge the samples briefly to pellet any insoluble material.

b. Electrophoresis:

  • Use a 12% or 15% polyacrylamide gel for optimal resolution of proteins in the expected molecular weight range of LZ-8 (13-17 kDa).[1][3]

  • Load 10-20 µg of the prepared protein sample per lane. Include a pre-stained molecular weight marker in one lane.

  • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.[3]

c. Visualization and Analysis:

  • Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.

  • Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.

  • Image the gel and perform densitometric analysis using appropriate software to quantify the percentage purity of the main LZ-8 band relative to any impurity bands.

  • Estimate the molecular weight of the LZ-8 band by comparing its migration to the molecular weight standards.

Quantification of Aggregates by Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC separates molecules based on their size and is the gold standard for quantifying soluble aggregates, which can impact efficacy and immunogenicity.

a. Sample Preparation:

  • Prepare LZ-8 samples to a concentration of 0.5-1.0 mg/mL in the mobile phase buffer.

  • Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

b. Chromatographic Conditions:

  • Column: A suitable SEC column for proteins in the 5-100 kDa range.

  • Mobile Phase: A buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

c. Data Analysis:

  • Integrate the peak areas for the monomer, aggregates (which elute earlier), and any fragments (which elute later).

  • Calculate the percentage of the monomer peak area relative to the total area of all peaks to determine the purity. A purity of ≥99% by SEC-HPLC is often desired.[4]

Hemagglutination Assay for Functional Activity

This assay measures the ability of LZ-8 to cross-link red blood cells (RBCs), a characteristic bioactivity. LZ-8 is known to agglutinate sheep or mouse RBCs, but not human RBCs.[1][5][6]

a. Reagent Preparation:

  • LZ-8 Samples: Prepare a 2-fold serial dilution of each commercial LZ-8 product in PBS, starting from a concentration of 100 µg/mL down to ~0.1 µg/mL.

  • RBC Suspension: Wash fresh sheep or mouse red blood cells three times with PBS. Resuspend the washed RBCs to a final concentration of 1% (v/v) in PBS.

b. Assay Procedure:

  • In a V-bottom 96-well plate, add 50 µL of PBS to all wells except the first column.

  • Add 100 µL of the highest concentration of LZ-8 to the first well of a row.

  • Perform a serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate to the second to last well. Discard 50 µL from this well. The last well should contain only PBS and RBCs as a negative control.

  • Add 50 µL of the 1% RBC suspension to all wells.

  • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.[7][8]

c. Interpretation:

  • A positive result (hemagglutination) is indicated by the formation of a diffuse lattice of RBCs covering the bottom of the well.

  • A negative result is indicated by the formation of a tight, sharp button of RBCs at the bottom of the well.

  • The hemagglutination titer is the reciprocal of the highest dilution of LZ-8 that shows complete hemagglutination.

Lymphocyte Proliferation (MTT) Assay

This colorimetric assay measures the mitogenic activity of LZ-8 on lymphocytes, a key immunomodulatory function.[9]

a. Cell Preparation:

  • Isolate splenocytes from mice using standard procedures.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin) and adjust the cell density to 2 x 10⁶ cells/mL.

b. Assay Procedure:

  • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Add 100 µL of medium containing serial dilutions of LZ-8 (e.g., from 50 µg/mL down to 0.1 µg/mL) to the wells in triplicate. Include wells with medium only (negative control) and a known mitogen like Concanavalin A (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10][11]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[11]

  • Incubate the plate overnight in the dark at room temperature.

c. Data Analysis:

  • Read the absorbance at 570 nm using a microplate reader.

  • Subtract the background absorbance (medium only).

  • Plot the absorbance values against the LZ-8 concentration and determine the EC₅₀ (the concentration that induces 50% of the maximal response) for each commercial product.

Visualizing Workflows and Pathways

Experimental Workflow for LZ-8 Validation

The following diagram outlines the overall workflow for validating the purity and activity of commercial LZ-8.

G cluster_0 Purity Assessment cluster_1 Activity Assessment SDS_PAGE SDS-PAGE Analysis Purity_MW Purity & Mol. Weight SDS_PAGE->Purity_MW SEC_HPLC SEC-HPLC Analysis Aggregates Aggregates & Purity SEC_HPLC->Aggregates Endotoxin Endotoxin Assay Safety Safety/Contamination Endotoxin->Safety Comparison Comparative Analysis & Supplier Selection Purity_MW->Comparison Aggregates->Comparison Safety->Comparison Hemagglutination Hemagglutination Assay Binding_Activity RBC Binding Activity Hemagglutination->Binding_Activity Proliferation Lymphocyte Proliferation (MTT Assay) Mitogenic_Activity Mitogenic Activity Proliferation->Mitogenic_Activity Cytokine Cytokine Production (ELISA) Immunomodulation Immunomodulatory Effect Cytokine->Immunomodulation Binding_Activity->Comparison Mitogenic_Activity->Comparison Immunomodulation->Comparison Start Commercial LZ-8 Products (Suppliers A, B, C) Start->SDS_PAGE Start->SEC_HPLC Start->Endotoxin Start->Hemagglutination Start->Proliferation Start->Cytokine

Caption: Workflow for purity and activity validation of commercial LZ-8.

LZ-8 Signaling Pathway in T-Cells

LZ-8 exerts its immunomodulatory effects through various signaling pathways. In T-cells, a key pathway involves the CD45 phosphatase, leading to downstream signaling and cytokine production.

G cluster_0 T-Cell LZ8 LZ-8 Dimer CD45 CD45 LZ8->CD45 Activates Lck Lck CD45->Lck Dephosphorylates (Activates) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates NFkB NF-κB PLCg1->NFkB ... IL2 IL-2 Gene Transcription NFkB->IL2 Induces IL2_Protein IL-2 Production IL2->IL2_Protein Treg Treg Expansion IL2_Protein->Treg

Caption: Simplified LZ-8 signaling cascade in T-cells via CD45.[12]

References

Safety Operating Guide

Understanding Ling Zhi-8: A Biological Perspective for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Ling Zhi-8" (LZ-8) is not a synthetic chemical compound but a naturally occurring immunomodulatory protein. It is isolated from the mycelial extract of Ganoderma lucidum, a mushroom also known as Reishi or Lingzhi. As a biological material, its handling and disposal require adherence to standard laboratory protocols for non-hazardous biological waste rather than chemical waste procedures. No specific Safety Data Sheet (SDS) for Ling Zhi-8 was identified; therefore, general safety and disposal guidelines for protein-based materials should be followed.

Biochemical Properties of Ling Zhi-8

The following table summarizes the key biochemical characteristics of the Ling Zhi-8 protein as identified in various research publications.

PropertyValueSource
Classification Fungal Immunomodulatory Protein (FIP)[1]
Source Ganoderma lucidum (mycelium and fruiting body)[2][3][4]
Amino Acid Residues 110[1][5]
Structure Homodimer with an immunoglobulin-like structure[3][4]
Biological Activity Immunomodulatory, mitogenic, anti-tumor[2][6]

General Experimental Protocol: Extraction and Purification of Ling Zhi-8

The following is a generalized protocol for the extraction and purification of Ling Zhi-8 from Ganoderma lucidum, based on methodologies described in the literature. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Objective: To isolate and purify the Ling Zhi-8 protein from Ganoderma lucidum mycelia.

Materials:

  • Ganoderma lucidum mycelia

  • Extraction buffer (e.g., 0.01 M HCl containing 0.15 M NaCl or 10mM Tris-HCl buffer, pH 8.0)

  • Cheesecloth

  • Centrifuge and appropriate tubes

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (MWCO 2 kDa)

  • DEAE-Sepharose or other suitable ion-exchange chromatography column

  • Elution buffers

  • Spectrophotometer for protein quantification

Procedure:

  • Homogenization: Wash the Ganoderma lucidum mycelia with distilled water. Homogenize the mycelia in the extraction buffer.

  • Clarification: Filter the crude extract through cheesecloth to remove large debris. Centrifuge the filtrate at approximately 4,000 x g for 30 minutes at 4°C to pellet remaining solids.

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 85%. Allow the protein to precipitate overnight at 4°C.

  • Protein Collection and Dialysis: Centrifuge the solution at 10,000 x g for 30 minutes at 4°C to collect the protein precipitate. Re-dissolve the pellet in a minimal volume of distilled water and dialyze extensively against an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.3) overnight at 4°C to remove excess salt.

  • Ion-Exchange Chromatography: Apply the dialyzed protein solution to an ion-exchange chromatography column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer.

  • Elution and Fraction Collection: Wash the column with the equilibration buffer to remove unbound proteins. Elute the bound proteins using a salt gradient (e.g., NaCl gradient in the equilibration buffer). Collect fractions and monitor the protein content of each fraction using a spectrophotometer at 280 nm.

  • Analysis: Pool the fractions containing the purified Ling Zhi-8 protein. The purity can be assessed by techniques such as SDS-PAGE.

Proper Disposal Procedures for Ling Zhi-8 and Similar Non-Hazardous Biological Waste

As Ling Zhi-8 is a protein, its disposal should follow standard laboratory procedures for non-hazardous biological waste. The primary goal is to decontaminate the material to eliminate any potential biological activity before it enters the general waste stream.

Step-by-Step Disposal Guide:

  • Collection: Collect all liquid and solid waste containing Ling Zhi-8 (e.g., unused protein solutions, contaminated labware such as pipette tips, tubes, and plates) in designated, leak-proof biohazard containers.

  • Decontamination Method Selection: Choose a suitable decontamination method. The two most common methods for this type of waste are chemical disinfection and autoclaving.

    • Chemical Disinfection (for liquid waste): This method is suitable for small volumes of liquid waste.

      • Prepare a fresh solution of a suitable disinfectant. A common and effective choice is a 1:10 dilution of household bleach (sodium hypochlorite), resulting in a final concentration of about 0.5%.[5]

      • Add the disinfectant to the liquid waste and mix thoroughly.

      • Allow a contact time of at least 30-60 minutes to ensure complete inactivation.[2][5]

      • After decontamination, the liquid can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous chemicals.[1][5] Always check institutional and local regulations for sewer disposal.

    • Autoclaving (for liquid and solid waste): This is the preferred and most reliable method for decontaminating biological waste.[2][3][6]

      • Place the biohazard bags or containers in a secondary, autoclavable container.

      • Ensure the bags are not sealed tightly to allow for steam penetration.

      • Autoclave at 121°C (250°F) for a minimum of 30-60 minutes.[2][3] The time may need to be extended for larger loads to ensure the entire volume reaches the target temperature.

  • Final Disposal:

    • Autoclaved Waste: Once the autoclaved waste has cooled, it is considered non-hazardous and can typically be disposed of in the regular municipal trash. The biohazard symbols on the bags should be defaced or obscured.

    • Chemically Disinfected Liquid Waste: As mentioned, this can usually be poured down the drain, followed by flushing with plenty of water.

Important Considerations:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection, when handling and decontaminating biological waste.

  • Never mix bleach with acids or ammonia, as this can release hazardous chlorine or chloramine (B81541) gas.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and protocols, as regulations can vary.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ling Zhi-8 and similar non-hazardous biological waste in a laboratory setting.

G cluster_collection Step 1: Collection cluster_decontamination Step 2: Decontamination cluster_chem Chemical Disinfection cluster_auto Autoclaving cluster_disposal Step 3: Final Disposal start Ling Zhi-8 Waste (liquid & solid) collect Collect in designated leak-proof biohazard container start->collect decision Select Decontamination Method collect->decision chem_disinfect Add 1:10 bleach solution decision->chem_disinfect  Liquid Waste autoclave Autoclave at 121°C for 30-60 min decision->autoclave Solid & Liquid Waste   chem_contact Allow 30-60 min contact time chem_disinfect->chem_contact sewer Dispose down sanitary sewer with copious water chem_contact->sewer trash Dispose in regular municipal trash autoclave->trash

Caption: Workflow for the safe disposal of non-hazardous biological protein waste.

References

Personal protective equipment for handling ling zhi 8

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal protocols for Ling Zhi 8 (LZ-8), a recombinant immunomodulatory protein derived from the fungus Ganoderma lucidum.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain product integrity.

Product Information and Hazard Assessment

This compound is a fungal protein with immunomodulatory capabilities, making it a subject of interest for its potential therapeutic bioactivities.[3][4] While traditionally used herbal preparations of Ganoderma lucidum are common, the purified, powdered form requires specific handling precautions.[5][6] Although no major toxic effects have been noted for the purified LZ-8 protein in research, rare cases of hepatotoxicity have been associated with powdered Ganoderma lucidum preparations.[5][7] Therefore, treating LZ-8 with standard laboratory precautions for bioactive materials is essential.

Potential Hazards:

  • Inhalation: Lyophilized protein powder can be easily aerosolized. Inhalation should be avoided.

  • Skin/Eye Contact: May cause irritation upon direct contact.

  • Biological Activity: As a bioactive immunomodulatory protein, the systemic effects of accidental exposure are not fully characterized.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling LZ-8 to minimize exposure risk.

  • Lab Coat: A clean, buttoned lab coat must be worn at all times.

  • Gloves: Nitrile or latex gloves are required to prevent skin contact. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes or airborne powder.

  • Respiratory Protection: When handling the lyophilized powder outside of a certified biological safety cabinet or fume hood, a suitable mask (e.g., N95) is recommended to prevent inhalation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for LZ-8 based on available research and supplier data.

ParameterValueSource
Purity > 90% (as determined by SDS-PAGE)[1]
Recommended Reconstitution Concentration 0.1 - 1.0 mg/mL in deionized sterile water[1]
Storage Temperature (Long-Term) -20°C or -80°C[1]
Example In Vitro Concentration 1, 3, and 10 µg/mL (for cell viability assays on IEC-6 cells)[3]
Example In Vivo Dosage (Mice) 50 µg of LZ-8 in 100 µL of PBS (administered via gavage)[3]

Experimental Protocols: Handling and Preparation

Adherence to the following procedural steps is critical for safety and experimental success. All procedures involving open manipulation of the lyophilized powder should be performed in a biological safety cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[8][9]

4.1. Reconstitution of Lyophilized LZ-8

  • Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[1]

  • Solvent Addition: Sterilize the vial's rubber stopper with 70% ethanol (B145695). Using a sterile syringe, slowly add the appropriate volume of sterile deionized water to achieve the desired concentration (0.1-1.0 mg/mL).[1]

  • Dissolution: Gently swirl or pipette the solution to mix. Avoid vigorous shaking or vortexing, as this can denature the protein.

  • Stabilization (for storage): For long-term storage, it is recommended to add glycerol (B35011) to a final concentration of 5-50% to prevent degradation from freeze-thaw cycles.[1]

4.2. Storage

  • Short-Term: Store the reconstituted solution at 4°C for immediate use.

  • Long-Term: For storage longer than one week, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1]

G Figure 1. Experimental Workflow for this compound Handling cluster_prep Preparation cluster_reconstitution Reconstitution (in BSC) cluster_storage Storage & Aliquoting cluster_use Application receipt Receive Lyophilized LZ-8 centrifuge Centrifuge Vial Briefly receipt->centrifuge Ensures powder is at bottom reconstitute Reconstitute in Sterile Water (0.1-1.0 mg/mL) centrifuge->reconstitute mix Gently Mix (Swirl/Pipette) reconstitute->mix Avoid vortexing add_glycerol Add Glycerol for Stability (Optional, for long-term) mix->add_glycerol aliquot Create Single-Use Aliquots add_glycerol->aliquot store Store at -20°C / -80°C aliquot->store Avoid freeze-thaw cycles thaw Thaw Aliquot store->thaw use_exp Use in Experiment (e.g., Cell Culture) thaw->use_exp

Caption: Experimental Workflow for this compound Handling.

Spill and Disposal Plan

5.1. Spill Management

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate: If a significant amount of powder is aerosolized, evacuate the immediate area.

  • Decontaminate: For liquid spills, cover the area with absorbent material. For both liquid and powder spills, decontaminate the area using a suitable disinfectant (e.g., 70% ethanol or a 10% bleach solution), followed by a thorough wash with soap and water.[8]

  • Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed biohazard bag for proper disposal.

5.2. Waste Disposal

  • Contaminated Materials: All materials that have come into contact with LZ-8, including pipette tips, tubes, gloves, and culture plates, must be treated as biohazardous waste.

  • Decontamination: Liquid waste containing LZ-8 should be decontaminated before disposal, typically by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes, or by autoclaving.[8]

  • Solid Waste: Solid waste should be collected in designated biohazard bags and autoclaved before being discarded with regular laboratory waste, following institutional guidelines.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。